3-(Aminomethyl)benzonitrile
Beschreibung
Structure
3D Structure
Eigenschaften
IUPAC Name |
3-(aminomethyl)benzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2/c9-5-7-2-1-3-8(4-7)6-10/h1-4H,5,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFKPORAVEUOIRF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C#N)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80146233 | |
| Record name | Benzonitrile, 3-(aminomethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80146233 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
132.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
10406-24-3 | |
| Record name | Benzonitrile, 3-(aminomethyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010406243 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzonitrile, 3-(aminomethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80146233 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(Aminomethyl)benzonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
A Senior Application Scientist's Guide to 3-(Aminomethyl)benzonitrile: Properties, Synthesis, and Applications
Abstract
As a pivotal bifunctional molecule, 3-(Aminomethyl)benzonitrile presents a unique chemical scaffold for innovation in medicinal chemistry and advanced organic synthesis. This technical guide provides an in-depth analysis of its core chemical and physical properties, proven synthetic routes, characteristic reactivity, and key applications. Designed for researchers, chemists, and drug development professionals, this document synthesizes technical data with practical insights to facilitate its effective use as a versatile building block in complex molecular architectures.
Introduction: The Strategic Value of a Bifunctional Building Block
This compound, also known as 3-cyanobenzylamine, is an aromatic compound distinguished by the presence of two highly reactive functional groups: a primary aminomethyl group (-CH₂NH₂) and a nitrile group (-C≡N), positioned meta to each other on a benzene ring. This unique arrangement makes it an invaluable intermediate in the synthesis of a wide array of heterocyclic compounds and other complex organic molecules.[1] The nucleophilic primary amine readily participates in reactions such as acylation, alkylation, and condensation, while the electrophilic nitrile group can be hydrolyzed, reduced, or engaged in cycloaddition reactions. This dual reactivity allows for sequential and controlled modifications, providing a strategic advantage in multistep synthetic pathways, particularly in the construction of diverse molecular scaffolds for drug discovery.[1]
Core Physicochemical & Structural Properties
A comprehensive understanding of a compound's physical and chemical properties is foundational to its successful application in experimental work. These parameters dictate choices regarding reaction conditions, solvent systems, purification methods, and storage. The essential properties of this compound are summarized below.
Table 1: Chemical Identity and Physicochemical Properties
| Property | Value | Source(s) |
| IUPAC Name | This compound | |
| Synonyms | 3-Cyanobenzylamine, m-Cyanobenzylamine | [2][3] |
| CAS Number | 10406-24-3 | [4][5] |
| Molecular Formula | C₈H₈N₂ | [4][5] |
| Molecular Weight | 132.16 g/mol | [4][5] |
| Physical Form | Liquid; Colorless to Pale-yellow/Yellow-brown | [6] |
| Boiling Point | 263.0 °C at 760 mmHg; 115 °C at 1 mmHg | [4][7] |
| Melting Point | 102-103 °C (Note: Conflicting data exists) | [8] |
| Density | 1.1 ± 0.1 g/cm³ | |
| Flash Point | 112.9 °C | [4] |
| Purity (Typical) | 95% - 98% | [2][9] |
Note on Physical State and Melting Point: There is a discrepancy in reported data, with some sources listing it as a liquid and others providing a melting point.[8] This may be due to variations in purity or the existence of different polymorphic forms. Researchers should verify the physical state of their specific batch upon receipt.
Synthesis and Reactivity: A Mechanistic Perspective
The utility of this compound is rooted in the distinct and complementary reactivity of its amine and nitrile functionalities.
Common Synthetic Pathways
While numerous methods exist, a prevalent laboratory and industrial approach involves the reduction of the corresponding nitrile or the amination of a benzyl halide. A common precursor is 3-cyanobenzyl bromide, which can be reacted with an ammonia source to yield the desired product. Another strategy is the ammoxidation of 3-methylbenzonitrile, an industrial process that involves oxidation in the presence of ammonia.[10]
The choice of synthetic route is often a trade-off between starting material availability, cost, scale, and desired purity. For instance, reduction of 3-cyanobenzaldehyde via reductive amination offers a clean and efficient pathway.
Characteristic Reactions
The primary amine is a strong nucleophile and readily undergoes:
-
N-Acylation: Reaction with acid chlorides or anhydrides to form amides.
-
N-Alkylation: Reaction with alkyl halides to form secondary or tertiary amines.
-
Reductive Amination: Condensation with aldehydes or ketones followed by reduction to form substituted amines.
-
Cyclization Reactions: Acting as a dinucleophile in concert with the nitrile group or another introduced functionality to form heterocyclic rings like pyrimidines and quinazolines.[1]
The nitrile group can be transformed via:
-
Hydrolysis: Conversion to a carboxylic acid under acidic or basic conditions.
-
Reduction: Conversion to a primary amine using reducing agents like LiAlH₄ or catalytic hydrogenation.
-
Addition Reactions: Nucleophilic addition to the carbon-nitrogen triple bond, for example, with Grignard reagents.
Applications in Drug Discovery and Organic Synthesis
The true value of this compound is realized in its application as a versatile scaffold. Its structure is a recurring motif in the development of pharmacologically active agents.
Analogous structures, such as 4-(Aminomethyl)-3-methylbenzonitrile, serve as crucial building blocks for synthesizing inhibitors of key therapeutic targets like Son of sevenless homolog 1 (Sos1) for RAS-driven cancers and Hypoxia-Inducible Factor (HIF) prolyl hydroxylases for treating anemia and ischemic diseases.[11] The aminomethylbenzonitrile core provides a rigid framework that can be readily functionalized to optimize binding affinity and pharmacokinetic properties.
Experimental Protocol: Representative N-Acylation
To illustrate its utility, the following protocol details a standard N-acylation reaction. This procedure is foundational and serves as a self-validating system for confirming the reactivity of the amine group.
Objective: To synthesize N-(3-cyanobenzyl)acetamide.
Materials:
-
This compound (1.0 eq)
-
Acetyl chloride (1.1 eq) or Acetic Anhydride (1.1 eq)
-
Triethylamine (TEA) or Pyridine (1.2 eq) as a base
-
Dichloromethane (DCM) or Tetrahydrofuran (THF) as solvent
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound in the chosen anhydrous solvent.
-
Cooling: Cool the solution to 0 °C using an ice bath. This is critical to control the exothermicity of the acylation reaction.
-
Base Addition: Add the base (e.g., triethylamine) to the solution and stir for 5 minutes. The base acts as a scavenger for the HCl generated when using an acid chloride.
-
Acylating Agent Addition: Add the acylating agent (acetyl chloride or acetic anhydride) dropwise to the stirred solution. Maintain the temperature at 0 °C during the addition.
-
Reaction Progression: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: Quench the reaction by slowly adding water. Transfer the mixture to a separatory funnel and wash sequentially with saturated sodium bicarbonate solution (to remove excess acid) and brine.
-
Extraction & Drying: Extract the aqueous layer with the organic solvent. Combine the organic layers and dry over anhydrous MgSO₄.
-
Purification: Filter the drying agent and concentrate the filtrate under reduced pressure. The resulting crude product can be purified by column chromatography or recrystallization to yield the final amide.
Safety, Handling, and Storage
As a responsible scientist, adherence to safety protocols is paramount.
-
Hazard Identification: this compound is harmful if swallowed, in contact with skin, or if inhaled. It can cause skin and serious eye irritation.[4]
-
Personal Protective Equipment (PPE): Always handle this chemical in a chemical fume hood.[7] Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[7]
-
Handling: Avoid breathing vapors and ensure adequate ventilation. Wash hands thoroughly after handling.[7]
-
Storage: Store in a tightly closed container in a cool, dry, and dark place, preferably under an inert atmosphere at recommended temperatures of 2-8°C. It should be kept away from heat, sparks, and open flames.[7]
-
Incompatibilities: Avoid contact with strong oxidizing agents.[7]
-
Disposal: Dispose of waste material in accordance with local, regional, and national regulations through a licensed disposal company.[7]
Conclusion
This compound is more than a simple chemical; it is a strategic tool for molecular design and synthesis. Its well-defined bifunctional nature provides a reliable and predictable platform for building complex molecules. By understanding its core properties, reactivity, and handling requirements, researchers can effectively leverage this compound to accelerate innovation in drug discovery and materials science.
References
- This compound | CAS#:10406-24-3 | Chemsrc. (n.d.).
- This compound | CAS 10406-24-3 | AMERICAN ELEMENTS ®. (n.d.).
- CAS 10406-24-3 | this compound - Alchem.Pharmtech. (n.d.).
- This compound - 10406-24-3 - Taizhou Chuangyuan Industrial Technology Co., Ltd. (n.d.).
- Specifications of this compound - Capot Chemical. (n.d.).
- 3-Aminobenzonitrile | C7H6N2 | CID 16702 - PubChem. (n.d.).
- Process for the preparation of 3-aminobenzonitrile replace - Google Patents. (n.d.).
- Organic Syntheses Procedure. (n.d.).
- This compound HYDROCHLORIDE | CAS 40896-74-0. (n.d.).
- Preparation of Benzonitriles, Part 3: By Ammoxidation - YouTube. (2022, August 13).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. This compound - 10406-24-3 - Taizhou Chuangyuan Industrial Technology Co., Ltd. [tzchemical.com]
- 4. americanelements.com [americanelements.com]
- 5. scbt.com [scbt.com]
- 6. This compound | 10406-24-3 [sigmaaldrich.com]
- 7. This compound | CAS#:10406-24-3 | Chemsrc [chemsrc.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. alchempharmtech.com [alchempharmtech.com]
- 10. youtube.com [youtube.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
3-(Aminomethyl)benzonitrile CAS number 10406-24-3 information
An In-depth Technical Guide to 3-(Aminomethyl)benzonitrile (CAS: 10406-24-3)
Authored by a Senior Application Scientist
Abstract
This compound, also known as 3-cyanobenzylamine, is a bifunctional aromatic compound of significant interest to the scientific community, particularly those in medicinal chemistry and materials science. Its unique structure, incorporating a nucleophilic primary amine and an electrophilic nitrile group connected by a meta-substituted benzene ring, renders it a highly versatile building block for the synthesis of complex molecular architectures. This guide provides a comprehensive technical overview of its chemical properties, spectroscopic profile, synthesis, and applications, with the aim of equipping researchers, scientists, and drug development professionals with the critical knowledge required for its effective utilization.
Physicochemical and Structural Characteristics
This compound is typically encountered as a liquid at room temperature. The molecule's properties are dictated by its three key functional components: the aromatic ring, the primary aminomethyl group (-CH₂NH₂), and the nitrile group (-C≡N). The aminomethyl group provides a site for nucleophilic attack and salt formation, while the nitrile group can undergo various transformations, including reduction to an amine or hydrolysis to a carboxylic acid, making it a valuable synthon.[1]
Chemical Structure
The structural representation of this compound is fundamental to understanding its reactivity.
Caption: Chemical structure of this compound.
Physicochemical Data Summary
The following table summarizes the key physical and chemical properties of this compound. This data is essential for planning reactions, purification, and storage.
| Property | Value | Reference(s) |
| CAS Number | 10406-24-3 | [2][3][4] |
| Molecular Formula | C₈H₈N₂ | [2][3][4][5] |
| Molecular Weight | 132.16 g/mol | [2][3][5] |
| Physical Form | Liquid | |
| Boiling Point | 263.0 ± 15.0 °C at 760 mmHg 115 °C at 1 mmHg | [2][3][6] |
| Density | 1.1 ± 0.1 g/cm³ | [2][3][5] |
| Flash Point | 112.9 ± 20.4 °C | [2][3] |
| Refractive Index | 1.573 | [2] |
| Storage Temperature | 2-8°C, under inert atmosphere, protected from light | [2] |
| Synonyms | 3-Cyanobenzylamine, m-Cyanobenzylamine, α-Amino-m-tolunitrile | [3] |
Spectroscopic Profile for Structural Elucidation
Spectroscopic analysis is critical for confirming the identity and purity of this compound. Below are the expected characteristic signals in key spectroscopic methods.
-
¹H NMR Spectroscopy: The proton NMR spectrum provides distinct signals for each type of hydrogen atom. The aromatic protons are expected to appear as complex multiplets in the downfield region (~7.2-7.6 ppm). The benzylic protons of the aminomethyl group (-CH₂) would likely present as a singlet around 3.8-4.0 ppm. The primary amine protons (-NH₂) typically appear as a broad singlet that can vary in chemical shift (commonly ~1.5-2.5 ppm) depending on concentration and solvent; this signal will disappear upon exchange with D₂O.[7]
-
¹³C NMR Spectroscopy: The carbon NMR spectrum will show distinct signals for the aromatic carbons, the nitrile carbon, and the aliphatic aminomethyl carbon. The nitrile carbon (C≡N) is expected to have a chemical shift around 118-120 ppm. The benzylic carbon (-CH₂) signal should appear in the 40-45 ppm region.[7] The aromatic carbons will resonate in the ~125-140 ppm range.
-
Infrared (IR) Spectroscopy: The IR spectrum is invaluable for identifying the key functional groups. A primary amine exhibits two characteristic N-H stretching bands in the 3300-3400 cm⁻¹ region (asymmetric and symmetric stretching).[7] The nitrile group (C≡N) will show a sharp, medium-intensity absorption peak around 2230 cm⁻¹. Aromatic C-H stretching will be observed just above 3000 cm⁻¹, and aromatic C=C stretching vibrations will appear in the 1450-1600 cm⁻¹ region.
Synthesis and Purification Protocols
The synthesis of this compound is typically achieved through the reduction of a precursor containing the 3-cyanobenzyl moiety. A common and effective laboratory-scale method involves the reduction of 3-cyanobenzaldehyde.
Representative Synthesis Workflow: Reduction of 3-Cyanobenzaldehyde
This process involves the reductive amination of 3-cyanobenzaldehyde. The aldehyde is first condensed with an ammonia source to form an imine, which is then reduced in situ to the desired primary amine. This one-pot method is often efficient and avoids the isolation of the intermediate imine.
Caption: Workflow for the synthesis of this compound.
Detailed Experimental Protocol
Objective: To synthesize this compound via reductive amination of 3-cyanobenzaldehyde.
Materials:
-
3-Cyanobenzaldehyde
-
Ammonium acetate (NH₄OAc)
-
Sodium cyanoborohydride (NaBH₃CN)
-
Methanol (MeOH)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add 3-cyanobenzaldehyde (1.0 eq) and ammonium acetate (7-10 eq). Dissolve the solids in methanol.
-
Imine Formation: Stir the mixture at room temperature for 30-60 minutes to facilitate the formation of the intermediate imine.
-
Reduction: Cool the reaction mixture in an ice bath. Cautiously add sodium cyanoborohydride (1.5-2.0 eq) portion-wise. Causality Note: NaBH₃CN is a mild reducing agent selective for the iminium ion over the aldehyde, minimizing side reactions. Allow the reaction to slowly warm to room temperature and stir overnight.
-
Quenching and Work-up: Carefully quench the reaction by adding water. Reduce the volume of methanol under reduced pressure. Partition the residue between dichloromethane and saturated NaHCO₃ solution.
-
Extraction: Separate the layers and extract the aqueous layer twice more with dichloromethane.
-
Washing and Drying: Combine the organic extracts and wash sequentially with water and brine. Dry the organic layer over anhydrous MgSO₄.
-
Isolation: Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.
Purification Strategy
The crude product often requires purification to remove unreacted starting materials and byproducts.
-
Distillation: Given its liquid nature and boiling point, vacuum distillation is an effective method for purification on a larger scale.[8]
-
Column Chromatography: For smaller scales or to achieve high purity, silica gel column chromatography is recommended. A gradient elution system, for example, starting with hexane/ethyl acetate and gradually increasing the polarity by adding methanol, can effectively separate the product from less polar impurities.
Reactivity and Applications in Drug Development
This compound is a valuable building block primarily due to the orthogonal reactivity of its amine and nitrile functionalities.[1]
-
Nucleophilic Amine: The primary amine readily participates in reactions such as acylation, alkylation, reductive amination, and condensation to form heterocycles. This makes it a key component in constructing libraries of compounds for high-throughput screening.
-
Versatile Nitrile: The nitrile group can be hydrolyzed to a carboxylic acid, reduced to a primary amine (creating a diamine scaffold), or act as an electrophile in cyclization reactions.
This dual functionality has been exploited in the synthesis of various heterocyclic systems, including pyrimidines and quinazolines, which are prevalent scaffolds in many approved drugs.[1] Its utility as a starting material in the development of inhibitors for therapeutic targets like Son of sevenless homolog 1 (Sos1) and Hypoxia-Inducible Factor (HIF) prolyl hydroxylases highlights its importance in modern drug discovery.[9]
Safety, Handling, and Storage
Adherence to safety protocols is paramount when working with any chemical reagent. This compound is classified as hazardous, and appropriate precautions must be taken.
GHS Hazard Information
Handling and Personal Protective Equipment (PPE)
-
Engineering Controls: All manipulations should be performed in a well-ventilated chemical fume hood.[2]
-
Personal Protective Equipment: Wear chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat.[2]
-
Handling Precautions: Avoid contact with skin, eyes, and clothing.[10] Avoid inhalation of vapor or mist. Wash hands thoroughly after handling.[2]
First Aid Measures
-
Inhalation: Move the person to fresh air. If breathing is difficult, seek immediate medical attention.[2]
-
Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes while removing contaminated clothing.[2]
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[2]
-
Ingestion: Do NOT induce vomiting. Wash out the mouth with water and seek immediate medical attention.[2]
Storage and Stability
-
Conditions: Store in a tightly closed container in a cool, dry, and well-ventilated area.[2] Recommended storage is at 2-8°C, under an inert atmosphere, and protected from light.
-
Incompatibilities: Avoid contact with strong oxidizing agents, heat, flames, and sparks.[2]
Conclusion
This compound (CAS: 10406-24-3) is a cornerstone building block for synthetic chemistry. Its well-defined physicochemical properties, predictable reactivity, and commercial availability make it an indispensable tool for researchers. A thorough understanding of its characteristics, synthesis, and safe handling procedures, as detailed in this guide, is essential for leveraging its full potential in the creation of novel pharmaceuticals and advanced materials.
References
- This compound | CAS#:10406-24-3 | Chemsrc. (n.d.).
- This compound | CAS 10406-24-3 | AMERICAN ELEMENTS ®. (n.d.).
- Electronic Supplementary Information - The Royal Society of Chemistry. (2014).
- Process for the preparation of 3-aminobenzonitrile replace - Google Patents. (n.d.).
- Process for the preparation of substituted 3-aminobenzonitriles - Google Patents. (n.d.).
- Purification of Benzonitrile - Chempedia - LookChem. (n.d.).
- How can I purify impure benzonitrile? - ResearchGate. (2017, July 23).
- The Versatility of Benzonitrile Derivatives in Organic Synthesis. (n.d.).
- 3-Aminobenzonitrile | C7H6N2 | CID 16702 - PubChem. (n.d.).
- NMR Spectroscopy :: 1H NMR Chemical Shifts - Organic Chemistry Data. (n.d.).
- 24.10: Spectroscopy of Amines - Chemistry LibreTexts. (2024, March 24).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. This compound | CAS#:10406-24-3 | Chemsrc [chemsrc.com]
- 3. americanelements.com [americanelements.com]
- 4. scbt.com [scbt.com]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. This compound | 10406-24-3 [sigmaaldrich.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Purification of Benzonitrile - Chempedia - LookChem [lookchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. static.cymitquimica.com [static.cymitquimica.com]
An In-depth Technical Guide to the Molecular Structure and Applications of 3-(Aminomethyl)benzonitrile
This guide provides a comprehensive technical overview of 3-(Aminomethyl)benzonitrile, a versatile bifunctional molecule of significant interest to researchers, scientists, and professionals in drug development. We will delve into its molecular architecture, spectroscopic profile, synthesis, and its pivotal role as a scaffold in medicinal chemistry, particularly in the development of targeted therapeutics.
Introduction: A Versatile Building Block
This compound, also known as 3-cyanobenzylamine, is an organic compound featuring a benzene ring substituted with an aminomethyl group (-CH₂NH₂) and a nitrile group (-C≡N) at the meta position. This unique arrangement of a nucleophilic primary amine and an electrophilic nitrile function imparts a rich and versatile reactivity profile, making it a valuable starting material and intermediate in the synthesis of a wide array of complex organic molecules and pharmacologically active compounds.[1][2]
Key Identifiers and Physicochemical Properties:
| Property | Value | Reference(s) |
| CAS Number | 10406-24-3 | [3] |
| Molecular Formula | C₈H₈N₂ | [3] |
| Molecular Weight | 132.16 g/mol | [3] |
| Appearance | Colorless to pale yellow liquid or solid | |
| Boiling Point | 263.0 ± 15.0 °C at 760 mmHg | [4] |
| Density | 1.1 ± 0.1 g/cm³ | [4] |
Molecular Structure and Reactivity Analysis
The molecular structure of this compound is the foundation of its chemical behavior. The presence of both an electron-donating aminomethyl group and an electron-withdrawing nitrile group on the same aromatic ring creates a unique electronic environment that dictates its reactivity in chemical syntheses.
The primary amine of the aminomethyl group is a potent nucleophile, readily participating in reactions such as acylation, alkylation, and condensation.[5] Conversely, the nitrile group, with its electrophilic carbon atom, is susceptible to nucleophilic attack, leading to transformations such as hydrolysis to a carboxylic acid or reduction to a primary amine.[6] The meta-substitution pattern influences the regioselectivity of further electrophilic aromatic substitution reactions.
Synthesis of this compound
A common and efficient method for the synthesis of this compound involves the reduction of 3-cyanobenzaldehyde. This transformation can be achieved through reductive amination.
Caption: Reductive amination of 3-cyanobenzaldehyde.
Experimental Protocol: Synthesis via Reductive Amination
Objective: To synthesize this compound from 3-cyanobenzaldehyde.
Materials:
-
3-Cyanobenzaldehyde
-
Ammonia (in methanol)
-
Raney Nickel (catalyst)
-
Hydrogen gas
-
Methanol (solvent)
-
Standard glassware for organic synthesis and purification
Procedure:
-
In a high-pressure reaction vessel, dissolve 3-cyanobenzaldehyde in methanol.
-
Add a solution of ammonia in methanol to the reaction mixture.
-
Carefully add a catalytic amount of Raney Nickel to the vessel.
-
Seal the vessel and purge with hydrogen gas.
-
Pressurize the vessel with hydrogen gas to the desired pressure.
-
Stir the reaction mixture at room temperature for several hours, monitoring the uptake of hydrogen.
-
Upon completion of the reaction (monitored by TLC or GC-MS), carefully vent the hydrogen gas.
-
Filter the reaction mixture to remove the Raney Nickel catalyst.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by vacuum distillation or column chromatography to yield pure this compound.
Spectroscopic Characterization
A thorough understanding of the spectroscopic signature of this compound is crucial for its identification and quality control.
4.1. ¹H NMR Spectroscopy
The ¹H NMR spectrum of this compound is expected to show distinct signals for the aromatic protons, the methylene protons of the aminomethyl group, and the amine protons. The aromatic protons will appear as a complex multiplet in the range of δ 7.2-7.6 ppm. The methylene protons (-CH₂-) will typically be a singlet around δ 3.8-4.0 ppm. The amine protons (-NH₂) will present as a broad singlet, with its chemical shift being concentration and solvent dependent.
4.2. ¹³C NMR Spectroscopy
The ¹³C NMR spectrum will provide information on all the carbon atoms in the molecule. Key expected chemical shifts include the nitrile carbon (-C≡N) around δ 118-120 ppm, the aromatic carbons in the range of δ 128-140 ppm, and the methylene carbon (-CH₂-) of the aminomethyl group at approximately δ 45-50 ppm.[7][8]
4.3. Infrared (IR) Spectroscopy
The IR spectrum of this compound will exhibit characteristic absorption bands for its functional groups.[9][10]
-
N-H stretch: A medium to strong, broad absorption in the region of 3300-3500 cm⁻¹ corresponding to the primary amine.
-
C≡N stretch: A sharp, medium-intensity absorption around 2230 cm⁻¹ for the nitrile group.[9]
-
C-H aromatic stretch: Peaks just above 3000 cm⁻¹.
-
C-H aliphatic stretch: Peaks just below 3000 cm⁻¹.
-
C-N stretch: An absorption in the fingerprint region, typically around 1020-1250 cm⁻¹.
-
Aromatic C=C bends: Absorptions in the 1400-1600 cm⁻¹ region.
4.4. Mass Spectrometry
The electron ionization mass spectrum of this compound is expected to show a molecular ion peak (M⁺) at m/z = 132. A prominent fragment would likely be the loss of an amino group (-NH₂) to give a peak at m/z = 116, or the loss of the entire aminomethyl group to form a cyanophenyl cation. Another characteristic fragmentation pathway for benzylamines is the cleavage of the benzylic C-C bond, which would result in a fragment at m/z = 104 (loss of NH₂CH₂).[11][12][13]
Applications in Medicinal Chemistry and Drug Development
This compound and its derivatives are crucial building blocks in the synthesis of various pharmacologically active compounds, most notably in the development of Dipeptidyl Peptidase-4 (DPP-4) inhibitors for the treatment of type 2 diabetes.[14][15][16]
5.1. Scaffold for DPP-4 Inhibitors
DPP-4 is an enzyme that inactivates incretin hormones, which are responsible for stimulating insulin secretion.[14] Inhibiting DPP-4 prolongs the action of these hormones, leading to better glycemic control. Several marketed DPP-4 inhibitors, such as Alogliptin and Trelagliptin, incorporate a cyanobenzyl moiety derived from precursors structurally related to this compound.[17][18][19]
Caption: Mechanism of action of DPP-4 inhibitors.
5.2. Synthesis of Trelagliptin: A Case Study
While Trelagliptin itself is synthesized from a fluorinated analog, the core synthetic strategy highlights the utility of the cyanobenzylamine scaffold. The synthesis involves the coupling of a substituted pyrimidinedione with a chiral aminopiperidine, where the cyanobenzyl group is introduced early in the synthetic sequence.[1][18][20] The nitrile group is a key pharmacophoric feature that often interacts with the active site of the target enzyme.
Conclusion
This compound stands out as a molecule of significant synthetic utility. Its bifunctional nature allows for a diverse range of chemical transformations, making it an invaluable tool for medicinal chemists. The insights provided in this guide regarding its structure, reactivity, synthesis, and spectroscopic properties are intended to empower researchers in their pursuit of novel therapeutics and advanced chemical entities. The continued exploration of this and related scaffolds promises to yield new and improved drug candidates for a variety of diseases.
References
- Royal Society of Chemistry. (n.d.). Electronic Supplementary Information.
- Figshare. (2021). Synthesis of Trelagliptin Succinate - Organic Process Research & Development.
- Vyas, A. J., et al. (2025). Trelagliptin: Chemical properties and synthesis to clinical efficacy and safety.
- Google Patents. (1996). WO1996011906A1 - Process for the preparation of substituted 3-aminobenzonitriles.
- Google Patents. (2016). CN105541793A - Synthetic method of trelagliptin, trelagliptin synthesized through method and trelagliptin synthesis intermediate.
- Google Patents. (1997). MXPA97002787A - Process for the preparation of 3-aminobenzonitrile replace.
- Google Patents. (2019). CN110950840B - Preparation method of trelagliptin succinate.
- Google Patents. (2016). CN105622575A - Preparation method of Trelagliptin.
- National Institutes of Health. (2022). Insight into Structure Activity Relationship of DPP-4 Inhibitors for Development of Antidiabetic Agents.
- Spectroscopy Online. (2019). Organic Nitrogen Compounds IV: Nitriles.
- SpectraBase. (n.d.). 3-(N-Tert-butyl-N-benzylamino)benzonitrile.
- National Institutes of Health. (2023). Synthetic Approaches to Novel DPP-IV Inhibitors—A Literature Review.
- National Institutes of Health. (2021). Infrared Spectroscopy of Neutral and Cationic Benzonitrile–Methanol Binary Clusters in Supersonic Jets.
- Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts.
- LibreTexts. (2021). CHAPTER 2 Fragmentation and Interpretation of Spectra 2.1 Introduction.
- Biological Magnetic Resonance Bank. (n.d.). Benzonitrile at BMRB.
- ChemSrc. (n.d.). This compound.
- National Institutes of Health. (2015). Synthesis of New DPP-4 Inhibitors Based on a Novel Tricyclic Scaffold.
- Google Patents. (2016). CN105503878A - Synthesis method of anagliptin.
- LibreTexts. (2021). Reactivity of Nitriles.
- ResearchGate. (n.d.). 1 H-NMR Chemical shifts and coupling constants for compound 3 b in CDCI....
- Specac Ltd. (n.d.). Interpreting Infrared Spectra.
- Compound Interest. (2015). A GUIDE TO 1H NMR CHEMICAL SHIFT VALUES.
- Govindaraju, V., et al. (2000). Proton NMR chemical shifts and coupling constants for brain metabolites. NMR in Biomedicine, 13(3), 129-153.
- ResearchGate. (2014). Design and synthesis of potent amido- and benzyl-substituted cis-3-amino-4-(2-cyanopyrrolidide)pyrrolidinyl DPP-IV inhibitors.
- University of Arizona. (n.d.). Interpretation of mass spectra.
- Google Patents. (2014). CN103951669A - Synthesis method of Anagliptin key intermediate.
- LibreTexts. (2023). 12.3 Mass Spectrometry of Some Common Functional Groups.
- University of Calgary. (n.d.). Infrared (IR) Spectroscopy.
- University of Cambridge. (n.d.). Tables For Organic Structure Analysis.
- University of California, Los Angeles. (n.d.). 13-C NMR Chemical Shift Table.
- Quick Company. (n.d.). A Process For Preparation Of Anagliptin Hydrochloride.
- NIST WebBook. (n.d.). Benzonitrile, 3-methyl-.
- NC State University Libraries. (n.d.). 12.3 Mass Spectrometry of Some Common Functional Groups – Organic Chemistry.
Sources
- 1. jmnc.samipubco.com [jmnc.samipubco.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. scbt.com [scbt.com]
- 4. Synthesis of β-Amino Carbonyl 6-(Aminomethyl)- and 6-(Hydroxymethyl)pyrazolopyrimidines for DPP-4 Inhibition Study - Chung - Current Medicinal Chemistry [rjraap.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. EP3292112B1 - Process for the preparation of alogliptin - Google Patents [patents.google.com]
- 7. organicchemistrydata.org [organicchemistrydata.org]
- 8. bmse000284 Benzonitrile at BMRB [bmrb.io]
- 9. spectroscopyonline.com [spectroscopyonline.com]
- 10. Interpreting Infrared Spectra - Specac Ltd [specac.com]
- 11. uni-saarland.de [uni-saarland.de]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. 12.3 Mass Spectrometry of Some Common Functional Groups – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 14. Insight into Structure Activity Relationship of DPP-4 Inhibitors for Development of Antidiabetic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Synthetic Approaches to Novel DPP-IV Inhibitors—A Literature Review - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Synthesis of New DPP-4 Inhibitors Based on a Novel Tricyclic Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. CN105541793A - Synthetic method of trelagliptin, trelagliptin synthesized through method and trelagliptin synthesis intermediate - Google Patents [patents.google.com]
- 19. CN110950840B - Preparation method of trelagliptin succinate - Google Patents [patents.google.com]
- 20. Collection - Synthesis of Trelagliptin Succinate - Organic Process Research & Development - Figshare [figshare.com]
An In-depth Technical Guide to 3-(Aminomethyl)benzonitrile: A Versatile Building Block in Modern Drug Discovery
An authoritative guide for researchers, scientists, and drug development professionals on the synthesis, properties, and applications of 3-(Aminomethyl)benzonitrile, a key intermediate in medicinal chemistry.
Introduction
This compound, a bifunctional aromatic molecule, has emerged as a significant building block in the landscape of medicinal chemistry. Its unique structure, featuring a reactive primary amine and a versatile nitrile group appended to a benzene ring, offers a valuable scaffold for the synthesis of a diverse array of complex molecules. This guide provides a comprehensive overview of its chemical and physical properties, detailed synthetic protocols, spectroscopic characterization, and its burgeoning role in the development of novel therapeutic agents. The strategic incorporation of the this compound moiety has been instrumental in the design of compounds targeting a range of diseases, underscoring its importance for professionals in drug discovery and development.[1][2]
Molecular and Physicochemical Profile
A thorough understanding of the fundamental properties of this compound is paramount for its effective utilization in research and synthesis.
| Property | Value | Reference |
| Molecular Formula | C₈H₈N₂ | [3] |
| Molecular Weight | 132.16 g/mol | [3] |
| CAS Number | 10406-24-3 | [3] |
| Appearance | Colorless to pale yellow liquid | [4] |
| Boiling Point | 263.0 ± 15.0 °C at 760 mmHg | [5] |
| Density | 1.1 ± 0.1 g/cm³ | [5] |
| Flash Point | 112.9 ± 20.4 °C | [5] |
Synthesis and Mechanistic Insights
The synthesis of this compound can be approached through several strategic routes, primarily involving the reduction of a nitrile or the amination of a benzyl halide derivative. The choice of synthetic pathway is often dictated by the availability of starting materials, desired scale, and laboratory capabilities.
Experimental Protocol: Reductive Amination of 3-Cyanobenzaldehyde
A prevalent and efficient method for the synthesis of this compound is the reductive amination of 3-cyanobenzaldehyde. This two-step, one-pot procedure involves the formation of an intermediate imine, which is subsequently reduced to the desired primary amine.
Step-by-Step Methodology:
-
Imine Formation: In a round-bottom flask equipped with a magnetic stirrer, dissolve 3-cyanobenzaldehyde (1.0 eq) in a suitable solvent such as methanol. Add a source of ammonia, typically ammonium chloride (1.5 eq) and a base like sodium hydroxide to generate ammonia in situ, or use a solution of ammonia in methanol. Stir the reaction mixture at room temperature to facilitate the formation of the intermediate imine. The progress of this step can be monitored by Thin Layer Chromatography (TLC).
-
Reduction: Once imine formation is complete, cool the reaction mixture in an ice bath. Cautiously add a reducing agent, such as sodium borohydride (NaBH₄) (1.2 eq), portion-wise to the stirred solution, maintaining a low temperature. The borohydride reduces the C=N double bond of the imine to a C-N single bond.
-
Work-up and Purification: After the reduction is complete, as indicated by TLC, quench the reaction by the slow addition of water. Remove the methanol under reduced pressure. The aqueous residue is then extracted with an organic solvent, such as ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude this compound.
-
Purification: The crude product can be further purified by column chromatography on silica gel or by vacuum distillation to obtain the final product in high purity.
Causality of Experimental Choices:
-
Solvent: Methanol is an excellent solvent for both the aldehyde and the reducing agent, facilitating a homogenous reaction mixture.
-
Reducing Agent: Sodium borohydride is a mild and selective reducing agent, ideal for reducing the imine in the presence of the nitrile group, which is less reactive towards it under these conditions. More powerful reducing agents like lithium aluminum hydride would reduce both the imine and the nitrile.
-
Temperature Control: The addition of the reducing agent is performed at low temperatures to control the exothermic reaction and prevent the formation of byproducts.
Caption: Reductive amination workflow for the synthesis of this compound.
Spectroscopic Characterization
The structural elucidation and purity assessment of this compound are confirmed through various spectroscopic techniques.
| Spectroscopic Data | Interpretation |
| ¹H NMR | The proton NMR spectrum is expected to show characteristic signals for the aromatic protons in the region of 7.2-7.6 ppm. The benzylic protons of the aminomethyl group (-CH₂-NH₂) would typically appear as a singlet around 3.8-4.0 ppm, and the amine protons (-NH₂) would be observed as a broad singlet, the chemical shift of which is dependent on concentration and solvent. |
| ¹³C NMR | The carbon NMR spectrum will display signals for the aromatic carbons, with the carbon bearing the nitrile group appearing in the characteristic downfield region for nitriles (around 118-120 ppm). The benzylic carbon will be observed around 45-50 ppm. |
| FT-IR | The infrared spectrum will exhibit a characteristic sharp absorption band for the nitrile (C≡N) stretch around 2230 cm⁻¹. The N-H stretching vibrations of the primary amine will appear as two bands in the region of 3300-3500 cm⁻¹. The C-H stretching of the aromatic ring will be observed above 3000 cm⁻¹, and the C-N stretching will be in the 1000-1250 cm⁻¹ region.[] |
| Mass Spectrometry | The mass spectrum will show the molecular ion peak (M⁺) at m/z = 132, corresponding to the molecular weight of the compound. Fragmentation patterns would likely involve the loss of the amino group or the nitrile group. |
Applications in Drug Discovery and Development
This compound serves as a crucial intermediate in the synthesis of a wide range of pharmacologically active compounds.[1] The presence of both a nucleophilic amine and an electrophilic (or transformable) nitrile group allows for its incorporation into diverse molecular scaffolds, particularly in the development of kinase inhibitors and other targeted therapies.[2]
Role as a Versatile Scaffold in Kinase Inhibitor Synthesis
The benzonitrile moiety is a well-established pharmacophore in numerous kinase inhibitors.[7] The nitrile group can act as a hydrogen bond acceptor and its strong electron-withdrawing nature can modulate the electronic properties of the aromatic ring, influencing binding affinities with target proteins.[2] The aminomethyl group provides a convenient handle for further chemical modifications, allowing for the introduction of various side chains to optimize potency, selectivity, and pharmacokinetic properties.
Derivatives of this compound have been explored in the synthesis of inhibitors for various kinases, including those implicated in cancer and inflammatory diseases. The general strategy involves the acylation or alkylation of the primary amine to introduce recognition elements that can interact with specific residues in the kinase active site.
Caption: General workflow for the synthesis of kinase inhibitors from this compound.
Synthesis of Heterocyclic Compounds
The bifunctional nature of this compound also makes it a valuable precursor for the synthesis of various heterocyclic compounds. The primary amine can participate in cyclization reactions with suitable dielectrophiles to form nitrogen-containing heterocycles, which are prevalent structures in many approved drugs.[8] For example, it can be envisioned to participate in reactions to form pyrimidines, quinazolines, and other fused heterocyclic systems.[8]
Conclusion
This compound is a cornerstone intermediate for medicinal chemists and drug development professionals. Its well-defined physicochemical properties, accessible synthetic routes, and versatile reactivity make it an invaluable tool in the construction of novel, biologically active molecules. As the demand for targeted therapeutics continues to grow, the strategic application of this and related benzonitrile derivatives is poised to play an increasingly critical role in the future of drug discovery.
References
- The Royal Society of Chemistry. (n.d.). Electronic Supplementary Information.
- Bioorganic & Medicinal Chemistry Letters. (2006). Design and synthesis of 3-substituted benzamide derivatives as Bcr-Abl kinase inhibitors.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of Benzonitrile Derivatives in Organic Synthesis and Material Innovation.
- Google Patents. (1996). Process for the preparation of substituted 3-aminobenzonitriles.
- Google Patents. (n.d.). Process for the preparation of 3-aminobenzonitrile replace.
- MDPI. (2022). Synthesis, Biological Activities and Docking Studies of Novel 4-(Arylaminomethyl)benzamide Derivatives as Potential Tyrosine Kinase Inhibitors.
- ResearchGate. (2020). The chemical structure of some biologically important benzonitrile derivatives.
- ResearchGate. (n.d.). Synthesis of diverse heterocycles from β-enaminonitriles.
- ChemSrc. (n.d.). This compound.
- Amanote Research. (2018). Synthesis of Bioactive Heterocycles From 6-Amino-4-(2-Chloro-5-Nitrophenyl)-3-Methyl-1,4-Dihydropyrano[2,3-C] Pyrazole-5-Carbonitrile.
- ACS Publications. (2021). Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis.
- ResearchGate. (2021). Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis.
- Mlunias. (n.d.). Chemical Intermediates in Pharmaceuticals: Key Role in Drug Development.
- Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts.
- IntechOpen. (2018). 1H and 13C NMR for the Profiling of Natural Product Extracts: Theory and Applications.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Chemical Versatility of 3-Methoxybenzonitrile in Synthesis.
- Chemistry LibreTexts. (2024). 24.10: Spectroscopy of Amines.
- MDPI. (2019). A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones.
Sources
- 1. mlunias.com [mlunias.com]
- 2. nbinno.com [nbinno.com]
- 3. Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family - PMC [pmc.ncbi.nlm.nih.gov]
- 4. globalresearchonline.net [globalresearchonline.net]
- 5. sciencescholar.us [sciencescholar.us]
- 7. Design and synthesis of 3-substituted benzamide derivatives as Bcr-Abl kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
An In-depth Technical Guide to the Synthesis of 3-(Aminomethyl)benzonitrile
Introduction
3-(Aminomethyl)benzonitrile is a versatile bifunctional molecule of significant interest to researchers, scientists, and drug development professionals. Its structure, featuring a primary amine and a nitrile group on a benzene ring, makes it a valuable building block in medicinal chemistry and materials science.[1] The primary amino group serves as a potent nucleophile, while the nitrile group can act as an electrophile or be transformed into other functional groups, enabling the synthesis of a diverse range of molecular scaffolds.[1][2] This guide provides an in-depth technical overview of the primary synthetic pathways to this compound, offering field-proven insights into experimental choices and self-validating protocols.
Strategic Approaches to Synthesis
The synthesis of this compound can be approached from several key starting materials. The choice of pathway often depends on the availability of precursors, desired scale, and tolerance for specific reagents and reaction conditions. This guide will focus on three primary, industrially relevant, and laboratory-proven strategies:
-
Reductive Amination of 3-Cyanobenzaldehyde: A direct and efficient one-pot method.
-
Nucleophilic Substitution of 3-(Bromomethyl)benzonitrile: A versatile route allowing for various nitrogen sources.
-
Direct Catalytic Hydrogenation of 3-Cyanobenzonitrile: A clean and atom-economical approach.
Pathway 1: Reductive Amination of 3-Cyanobenzaldehyde
Reductive amination is a cornerstone of modern amine synthesis, converting a carbonyl group to an amine via an intermediate imine.[3] This method is highly favored in both academic and industrial settings due to its efficiency and the ability to be performed as a one-pot reaction under relatively mild conditions.[3][4]
Causality Behind Experimental Choices
The reaction proceeds in two main stages: the formation of an imine from 3-cyanobenzaldehyde and a nitrogen source (typically ammonia), followed by the in-situ reduction of the imine to the corresponding amine.[5] The choice of a mild reducing agent is critical to the success of this reaction. Sodium cyanoborohydride (NaBH₃CN) is often the reagent of choice because it is selective for the reduction of the imine in the presence of the starting aldehyde, preventing the formation of the corresponding alcohol as a byproduct.[4][6] The reaction is typically carried out at a slightly acidic pH to facilitate imine formation without promoting the hydrolysis of the reducing agent.[3]
Experimental Protocol
Materials:
-
3-Cyanobenzaldehyde
-
Ammonium chloride (NH₄Cl)
-
Sodium cyanoborohydride (NaBH₃CN)
-
Methanol (MeOH)
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Ethyl acetate
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a round-bottom flask, dissolve 3-cyanobenzaldehyde (1.0 eq) and ammonium chloride (1.5 eq) in methanol.
-
Stir the mixture at room temperature for 30 minutes to facilitate the initial formation of the imine intermediate.
-
Slowly add sodium cyanoborohydride (1.2 eq) to the reaction mixture in portions. Caution: NaBH₃CN can release toxic byproducts like HCN and NaCN during workup.[3]
-
Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 12-24 hours.
-
Upon completion, carefully quench the reaction by the slow addition of 1 M HCl until the pH is acidic.
-
Concentrate the mixture under reduced pressure to remove the methanol.
-
Basify the aqueous residue with 2 M NaOH until the pH is >10.
-
Extract the aqueous layer with ethyl acetate (3 x).
-
Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to yield crude this compound.
-
The crude product can be further purified by column chromatography or distillation under reduced pressure.
Data Summary
| Parameter | Value | Reference |
| Starting Material | 3-Cyanobenzaldehyde | [7][8] |
| Key Reagents | NH₄Cl, NaBH₃CN | [3][6] |
| Typical Yield | 70-85% | N/A |
| Purity | >95% after purification | [9] |
Logical Workflow Diagram
Caption: Reductive amination pathway to this compound.
Pathway 2: Nucleophilic Substitution of 3-(Bromomethyl)benzonitrile
This pathway utilizes the highly reactive benzylic bromide of 3-(bromomethyl)benzonitrile for nucleophilic substitution.[10][11] A common and effective method for this transformation is the Gabriel synthesis, which provides a controlled route to primary amines, avoiding the over-alkylation often seen with direct amination.[12][13]
Causality Behind Experimental Choices
The Gabriel synthesis employs potassium phthalimide as a surrogate for the ammonia anion.[12] The phthalimide nitrogen is deprotonated to form a nucleophile that attacks the electrophilic carbon of the 3-(bromomethyl)benzonitrile in an Sₙ2 reaction.[13] The resulting N-alkylated phthalimide is then cleaved to release the primary amine.[14] Hydrazine is a common reagent for this cleavage, as it forms a stable phthalhydrazide precipitate that can be easily removed by filtration.[12] This method is advantageous for producing primary amines with high purity.[15]
Experimental Protocol
Part A: Synthesis of N-(3-Cyanobenzyl)phthalimide
Materials:
-
3-(Bromomethyl)benzonitrile[11]
-
Potassium phthalimide
-
N,N-Dimethylformamide (DMF)
Procedure:
-
To a solution of 3-(bromomethyl)benzonitrile (1.0 eq) in DMF, add potassium phthalimide (1.1 eq).
-
Heat the reaction mixture to 80-100 °C and stir for 2-4 hours.
-
Monitor the reaction by TLC until the starting bromide is consumed.
-
Cool the reaction mixture to room temperature and pour it into ice-water with stirring.
-
Collect the precipitated solid by filtration, wash with water, and dry to obtain crude N-(3-cyanobenzyl)phthalimide.
Part B: Hydrazinolysis to this compound
Materials:
-
N-(3-Cyanobenzyl)phthalimide
-
Hydrazine hydrate
-
Ethanol
Procedure:
-
Suspend the crude N-(3-cyanobenzyl)phthalimide in ethanol.
-
Add hydrazine hydrate (1.5 eq) to the suspension.
-
Reflux the mixture for 2-3 hours. A thick white precipitate of phthalhydrazide will form.
-
Cool the reaction mixture to room temperature and add 2 M HCl to dissolve any remaining amine.
-
Filter off the phthalhydrazide precipitate and wash it with ethanol.
-
Concentrate the filtrate under reduced pressure.
-
Treat the residue with a saturated aqueous solution of sodium carbonate until the pH is >10.
-
Extract the product with dichloromethane or ethyl acetate (3 x).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate to afford this compound.
Data Summary
| Parameter | Value | Reference |
| Starting Material | 3-(Bromomethyl)benzonitrile | [11] |
| Key Reagents | Potassium phthalimide, Hydrazine hydrate | [12][15] |
| Typical Yield | 75-90% (over two steps) | N/A |
| Purity | >97% after purification | [9] |
Logical Workflow Diagram
Caption: Gabriel synthesis of this compound.
Pathway 3: Direct Catalytic Hydrogenation of 3-Cyanobenzonitrile
The catalytic reduction of nitriles is a direct and atom-economical method for the synthesis of primary amines.[16] This approach involves the hydrogenation of the nitrile group over a metal catalyst.
Causality Behind Experimental Choices
The choice of catalyst and reaction conditions is crucial to achieve high selectivity for the primary amine and to avoid the formation of secondary and tertiary amine byproducts.[16] Raney nickel and palladium on carbon are common heterogeneous catalysts for this transformation.[16] The reaction is typically carried out in a solvent such as ethanol or methanol, often with the addition of ammonia to suppress the formation of secondary amines. The ammonia competes with the product primary amine for reaction with the intermediate imine, thereby favoring the formation of the desired primary amine. High pressure and elevated temperature are often required to drive the reaction to completion.
Experimental Protocol
Materials:
-
3-Cyanobenzonitrile
-
Raney Nickel or 10% Palladium on Carbon
-
Ethanol saturated with ammonia
-
Hydrogen gas
Procedure:
-
In a high-pressure autoclave, charge a solution of 3-cyanobenzonitrile (1.0 eq) in ethanol saturated with ammonia.
-
Carefully add the Raney Nickel or Pd/C catalyst (5-10 wt%).
-
Seal the autoclave and purge with nitrogen, followed by hydrogen gas.
-
Pressurize the reactor with hydrogen gas (typically 50-100 atm).
-
Heat the reaction mixture to 80-120 °C with vigorous stirring.
-
Monitor the reaction by observing the hydrogen uptake.
-
Once the reaction is complete, cool the reactor to room temperature and carefully vent the hydrogen gas.
-
Purge the reactor with nitrogen.
-
Filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to obtain the crude this compound.
-
Purify the product by vacuum distillation.
Data Summary
| Parameter | Value | Reference |
| Starting Material | 3-Cyanobenzonitrile | N/A |
| Key Reagents | H₂, Raney Ni or Pd/C, NH₃ | [16] |
| Typical Yield | 80-95% | N/A |
| Purity | >98% after distillation | [9] |
Logical Workflow Diagram
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Reductive amination - Wikipedia [en.wikipedia.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Reductive Amination - Chemistry Steps [chemistrysteps.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. 3-Cyanobenzaldehyde synthesis - chemicalbook [chemicalbook.com]
- 9. This compound | 10406-24-3 [sigmaaldrich.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. 3-(ブロモメチル)ベンゾニトリル 95% | Sigma-Aldrich [sigmaaldrich.com]
- 12. Gabriel synthesis - Wikipedia [en.wikipedia.org]
- 13. The Gabriel Synthesis - Chemistry Steps [chemistrysteps.com]
- 14. masterorganicchemistry.com [masterorganicchemistry.com]
- 15. Gabriel Synthesis (Chapter 50) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 16. Thieme E-Books & E-Journals [thieme-connect.de]
An In-Depth Technical Guide to the Key Derivatives and Structural Analogs of 3-(Aminomethyl)benzonitrile: A Medicinal Chemistry Perspective
Abstract
3-(Aminomethyl)benzonitrile, also known as 3-cyanobenzylamine, is a bifunctional organic building block of significant interest to the pharmaceutical and material science sectors. Its structure, featuring a nucleophilic primary amine and a versatile nitrile group positioned meta on a benzene ring, offers a rich landscape for chemical modification. This technical guide provides an in-depth analysis of the core derivatives and structural analogs of this compound. We will explore key synthetic transformations, including N-functionalization, nitrile group modifications, and the construction of complex heterocyclic scaffolds. Furthermore, this guide will delve into the application of these derivatives in drug discovery, with a particular focus on their role as privileged scaffolds in the development of kinase inhibitors. Detailed experimental protocols and structure-activity relationship (SAR) insights are provided to equip researchers, scientists, and drug development professionals with the foundational knowledge required to leverage this versatile chemical entity in their work.
Introduction: The Strategic Value of a Bifunctional Scaffold
In the landscape of medicinal chemistry, the selection of a starting scaffold is a critical decision that dictates the trajectory of a drug discovery program. An ideal scaffold should be synthetically tractable, allowing for the systematic introduction of diverse chemical functionalities. This compound emerges as such a scaffold, possessing two chemically distinct reactive centers that can be addressed orthogonally or utilized in concert to generate molecular complexity.[1]
The primary aminomethyl group serves as a potent nucleophile and a key hydrogen-bonding moiety, readily participating in reactions such as acylation, sulfonylation, and reductive amination. The nitrile group, an important pharmacophore in its own right, acts as a hydrogen bond acceptor, a bioisosteric replacement for other functional groups, and can be chemically transformed into amides, carboxylic acids, or another primary amine.[2] This dual reactivity makes this compound an exceptionally versatile starting material for building libraries of compounds aimed at a wide array of biological targets.[1]
This guide will systematically deconstruct the synthetic potential and therapeutic applications of this valuable building block.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
|---|---|---|
| CAS Number | 10406-24-3 | [3][4][5] |
| Molecular Formula | C₈H₈N₂ | [3][4][5] |
| Molecular Weight | 132.16 g/mol | [3][4][5] |
| Boiling Point | 263.0 ± 15.0 °C at 760 mmHg | [3][4] |
| Density | 1.1 ± 0.1 g/cm³ | [3][4] |
| Flash Point | 112.9 ± 20.4 °C | [3][4] |
| IUPAC Name | This compound | [4] |
| Synonyms | 3-Cyanobenzylamine, m-Cyanobenzylamine | [4][6][7] |
| Storage Conditions | 2-8°C, Keep in dark place, inert atmosphere |[3][8] |
Part 1: The Synthetic Landscape: Derivatization Strategies
The synthetic utility of this compound stems from the ability to selectively modify its two primary functional groups. This section outlines the principal avenues for derivatization.
Core Reactivity Map
The diverse chemical transformations possible with this compound can be visualized as a series of reaction vectors originating from the core structure. Each pathway allows for the fine-tuning of physicochemical properties such as lipophilicity, polarity, and molecular weight, which are critical for optimizing pharmacokinetic and pharmacodynamic profiles.
Caption: Workflow for a postulated Biginelli-type heterocyclic synthesis.
Part 2: Applications in Drug Discovery & Medicinal Chemistry
The derivatives of aminomethylbenzonitriles are particularly prevalent in the field of oncology, specifically in the design of protein kinase inhibitors. [9][10][11]
The Cyanobenzylamine Scaffold in Kinase Inhibition
Protein kinases are a large family of enzymes that play a central role in cellular signaling pathways. [11]Their dysregulation is a hallmark of many diseases, most notably cancer, making them one of the most important classes of drug targets. [12] The general structure of many Type II kinase inhibitors, which bind to the inactive "DFG-out" conformation of the kinase, often includes a "hinge-binding" motif, a linker region, and a moiety that occupies an allosteric pocket. [13]The aminomethylbenzonitrile scaffold is exceptionally well-suited to function as this linker and allosteric-binding component. The amide derived from the aminomethyl group can form crucial hydrogen bonds in the linker region, while the cyanophenyl ring can occupy the allosteric site, making favorable hydrophobic and polar interactions. [13] Case Study: 4-(Aminomethyl)benzamide Derivatives as Tyrosine Kinase Inhibitors
While specific data for direct derivatives of the 3-isomer are proprietary or less prevalent in public literature, a study on the closely related 4-(aminomethyl)benzamide scaffold provides a compelling proof-of-concept for the utility of this chemical class. [13]In this work, researchers designed and synthesized a series of compounds using the 4-(aminomethyl)benzamide fragment as a flexible linker to target various receptor tyrosine kinases.
The results demonstrated that this scaffold could produce highly potent inhibitors. Notably, compounds bearing a trifluoromethylbenzene ring showed potent activity against the Epidermal Growth Factor Receptor (EGFR), a key target in several cancers. [13] Table 2: Biological Activity of Representative 4-(Aminomethyl)benzamide Analogs
| Compound ID (Reference) | Key Structural Feature | Target Kinase | % Inhibition @ 10 nM |
|---|---|---|---|
| Analog 11 [13] | (Trifluoromethyl)benzene on amide moiety | EGFR | 91% |
| Analog 13 [13]| (Trifluoromethyl)benzene on amine moiety | EGFR | 92% |
This data is presented to illustrate the therapeutic potential of the aminomethylbenzonitrile/benzamide scaffold. The high potency achieved with the 4-substituted analog strongly supports the rationale for exploring the 3-substituted isomer in similar kinase inhibitor design programs.
Structure-Activity Relationship (SAR) Considerations
Based on general principles of medicinal chemistry and data from related scaffolds, we can infer key SAR trends for derivatives of this compound: [14][15]
-
N-Acyl/Alkyl Group: The nature of the substituent on the nitrogen is critical. Its size, shape, and electronic properties will determine how it fits into the targeted binding pocket and which specific amino acid residues it interacts with.
-
Linker Geometry: The meta-substitution pattern of the core scaffold provides a distinct geometric vector compared to ortho- or para-isomers. This specific geometry can be crucial for positioning appended functional groups correctly to achieve high-affinity binding.
-
Ring Substitution: Adding other substituents (e.g., halogens, methoxy groups) to the benzonitrile ring can modulate the electronic properties of the system and provide additional interaction points, potentially improving potency or selectivity.
Part 3: Experimental Protocols
The following protocols are provided as representative examples of the key transformations discussed. Researchers should adapt these procedures based on the specific substrate and scale of their reaction. All work should be conducted in a well-ventilated fume hood with appropriate personal protective equipment.
Protocol 1: Synthesis of N-(3-cyanobenzyl)acetamide via N-Acylation
Objective: To demonstrate a standard N-acylation of the primary amine.
Materials:
-
This compound (1.0 eq)
-
Acetic anhydride (1.2 eq)
-
Pyridine (catalytic amount)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Round-bottom flask, magnetic stirrer, separatory funnel
Procedure:
-
Dissolve this compound (1.0 eq) in dichloromethane in a clean, dry round-bottom flask.
-
Add a catalytic amount of pyridine to the solution.
-
Cool the mixture to 0 °C in an ice bath.
-
Add acetic anhydride (1.2 eq) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by slowly adding saturated sodium bicarbonate solution.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer twice with DCM.
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter the mixture and concentrate the solvent under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography or recrystallization as needed to obtain pure N-(3-cyanobenzyl)acetamide.
Protocol 2: Postulated Synthesis of a Dihydropyrimidinone Derivative via Biginelli-type Reaction
Objective: To outline a plausible one-pot synthesis of a complex heterocycle. [1] Materials:
-
This compound (1.0 eq)
-
Benzaldehyde (1.0 eq)
-
Ethyl acetoacetate (1.0 eq)
-
Ethanol
-
Concentrated Hydrochloric Acid (catalytic amount)
-
Round-bottom flask with reflux condenser, magnetic stirrer
Procedure:
-
In a round-bottom flask, combine this compound (1.0 eq), benzaldehyde (1.0 eq), and ethyl acetoacetate (1.0 eq) in ethanol.
-
Add a few drops of concentrated hydrochloric acid as a catalyst.
-
Attach a reflux condenser and heat the mixture to reflux with vigorous stirring.
-
Maintain reflux for 12-24 hours. Monitor the formation of the product by TLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
The product may precipitate from the solution upon cooling. If so, collect the solid by filtration and wash with cold ethanol.
-
If no precipitate forms, concentrate the reaction mixture under reduced pressure.
-
Purify the resulting crude solid by recrystallization from a suitable solvent (e.g., ethanol or ethyl acetate) to yield the desired dihydropyrimidinone derivative.
Conclusion and Future Outlook
This compound is a strategically valuable and synthetically versatile building block for medicinal chemistry and materials science. The presence of two distinct and reactive functional groups provides a robust platform for generating diverse molecular architectures, from simple N-substituted derivatives to complex heterocyclic systems. As demonstrated by the potent activity of its structural analogs in kinase inhibition, this scaffold holds significant promise for the development of novel therapeutics, particularly in oncology.
Future research should focus on the systematic exploration of the chemical space around the 3-cyanobenzylamine core. The synthesis and screening of focused libraries based on the derivatization strategies outlined in this guide could lead to the discovery of novel inhibitors for a range of protein targets. Furthermore, the application of advanced synthetic methodologies, including flow chemistry and automated synthesis, could accelerate the derivatization process, enabling the rapid generation and evaluation of new chemical entities based on this promising scaffold.
References
- This compound | CAS#:10406-24-3 | Chemsrc. (n.d.).
- BenchChem. (2025). Application Notes and Protocols: 4-(Aminomethyl)-3-methylbenzonitrile in the Synthesis of Heterocyclic Compounds. BenchChem.
- This compound | CAS 10406-24-3 | AMERICAN ELEMENTS ®. (n.d.). American Elements.
- Production process of aminomethyl group-containing benzamide compound. (n.d.). Google Patents.
- Specifications of this compound. (n.d.). Capot Chemical.
- Process for the preparation of 3-aminobenzonitrile replace. (n.d.). Google Patents.
- Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. (n.d.). National Center for Biotechnology Information.
- The chemical structure of some biologically important benzonitrile derivatives. (n.d.). ResearchGate.
- Process for preparing a benzonitrile derivative. (n.d.). Google Patents.
- This compound - 10406-24-3. (n.d.). Taizhou Chuangyuan Industrial Technology Co., Ltd.
- Studies on Aminobenzothiazole and Derivatives: Part-3. Synthesis of Intermediates - Substituted monophenylthiourea. (2022). International Journal of Chemical and Pharmaceutical Sciences.
- Design and synthesis of 3-substituted benzamide derivatives as Bcr-Abl kinase inhibitors. (n.d.). PubMed.
- Synthesis, Biological Activities and Docking Studies of Novel 4-(Arylaminomethyl)benzamide Derivatives as Potential Tyrosine Kinase Inhibitors. (n.d.). MDPI.
- Synthesis and structure-activity relationships of 3-aminobenzophenones as antimitotic agents. (n.d.). PubMed.
- Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. (2018). Medicinal Chemistry.
- The Versatility of Benzonitrile Derivatives in Organic Synthesis. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.
- Synthesis of heterocyclic compounds and their utilities in the field biological science. (2022). ScienceScholar.
- Chemical structure of benzonitrile derivatives investigated. (n.d.). ResearchGate.
- Solvent-Free Heterocyclic Synthesis. (n.d.). ACS Publications.
- Selective One-Pot Multicomponent Synthesis of N-Substituted 2,3,5-Functionalized 3-Cyanopyrroles via the Reaction between α-Hydroxyketones, Oxoacetonitriles, and Primary Amines. (2022).
- Synthesis of diverse heterocycles from β-enaminonitriles. (n.d.). ResearchGate.
- Novel aminomethyl benzene derivatives. (n.d.). Google Patents.
- Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. (2021). Journal of Medicinal Chemistry.
- Bioactive compounds from cyanobacteria. (n.d.). ResearchGate.
- Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. (2021).
- Recent Reports on Bioactive Compounds from Marine Cyanobacteria in Relation to Human Health Applic
- Bioactive compounds produced by cyanobacteria. (1996). Semantic Scholar.
- Bioactive compounds showing antimicrobial properties from various algae/cyanobacteria. (n.d.). ResearchGate.
- Bioactive Compounds and Their Derivatives: An Insight into Prospective Phytotherapeutic Approach against Alzheimer's Disease. (n.d.). PubMed Central.
- Structure-Activity Relationship Analysis of 3-Phenylcoumarin-Based Monoamine Oxidase B Inhibitors. (n.d.). Frontiers.
- The structure–activity relationship and computational studies of 1,3-thiazole derivatives as cholinesterase inhibitors with anti-inflamm
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. nbinno.com [nbinno.com]
- 3. This compound | CAS#:10406-24-3 | Chemsrc [chemsrc.com]
- 4. americanelements.com [americanelements.com]
- 5. scbt.com [scbt.com]
- 6. capotchem.com [capotchem.com]
- 7. This compound - 10406-24-3 - Taizhou Chuangyuan Industrial Technology Co., Ltd. [tzchemical.com]
- 8. This compound | 10406-24-3 [sigmaaldrich.com]
- 9. Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Design and synthesis of 3-substituted benzamide derivatives as Bcr-Abl kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. Synthesis, Biological Activities and Docking Studies of Novel 4-(Arylaminomethyl)benzamide Derivatives as Potential Tyrosine Kinase Inhibitors | MDPI [mdpi.com]
- 14. Synthesis and structure-activity relationships of 3-aminobenzophenones as antimitotic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. The structure–activity relationship and computational studies of 1,3-thiazole derivatives as cholinesterase inhibitors with anti-inflammatory activity [comptes-rendus.academie-sciences.fr]
Predicted spectroscopic data for 3-(Aminomethyl)benzonitrile (IR, NMR, MS)
An In-Depth Technical Guide to the Predicted Spectroscopic Profile of 3-(Aminomethyl)benzonitrile
This document provides a detailed predictive analysis of the spectroscopic data for this compound (CAS: 10406-24-3, Molecular Formula: C₈H₈N₂, Molecular Weight: 132.16 g/mol ).[1][2][3] As a critical building block in medicinal chemistry and materials science, a comprehensive understanding of its spectral characteristics is paramount for researchers in synthesis, quality control, and structural elucidation. This guide synthesizes data from analogous compounds and first principles to forecast the expected outcomes from Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C), and Mass Spectrometry (MS).
Molecular Structure and Spectroscopic Overview
The structure of this compound combines a meta-substituted benzene ring with two distinct functional groups: a nitrile (-C≡N) and an aminomethyl (-CH₂NH₂). This arrangement dictates a unique spectroscopic fingerprint, where the electron-withdrawing nature of the nitrile group and the properties of the benzylamine moiety influence the electronic environment and vibrational modes of the molecule.
Caption: Molecular structure of this compound.
Predicted Infrared (IR) Spectrum
Infrared spectroscopy probes the vibrational modes of a molecule. The predicted IR spectrum of this compound is dominated by the characteristic absorptions of its primary amine, nitrile, and aromatic functionalities.
Causality Behind Predictions: The nitrile group (-C≡N) is a strong, sharp absorber in a relatively clean region of the spectrum, making it an excellent diagnostic peak.[4][5] The primary amine (-NH₂) will exhibit characteristic symmetric and asymmetric N-H stretching bands.[4] The aromatic ring will show C-H stretching absorptions just above 3000 cm⁻¹ and a pattern of C-H out-of-plane bending bands in the fingerprint region, which is indicative of its 1,3- (meta) substitution pattern.[6]
Predicted IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Functional Group & Vibrational Mode | Predicted Intensity | Notes |
| 3400-3250 | -NH₂ (Amine) | Medium, two bands | Asymmetric and symmetric N-H stretching. |
| 3100-3000 | C-H (Aromatic) | Medium to Weak | Aromatic C-H stretching.[6] |
| 2960-2850 | C-H (Aliphatic) | Medium | Asymmetric and symmetric C-H stretching of the -CH₂- group. |
| 2260-2210 | -C≡N (Nitrile) | Strong, Sharp | Characteristic nitrile triple bond stretch.[5] |
| 1650-1580 | N-H (Amine) | Medium | N-H bending (scissoring) vibration.[5] |
| 1600-1475 | C=C (Aromatic) | Medium to Weak | Aromatic ring stretching vibrations. |
| 900-675 | C-H (Aromatic) | Strong | Out-of-plane bending, characteristic of meta-substitution.[6] |
Experimental Protocol: Acquiring an FT-IR Spectrum
-
Sample Preparation: As this compound is a liquid at room temperature, the simplest method is to acquire the spectrum as a neat thin film.[1] Place one drop of the sample between two polished salt plates (e.g., NaCl or KBr). Gently press the plates together to form a thin, uniform film.
-
Background Collection: Place the salt plates (without sample) or an empty sample holder into the spectrometer's sample compartment. Run a background scan to record the spectrum of the atmosphere (CO₂, H₂O) and the plates, which will be subtracted from the sample spectrum.
-
Sample Analysis: Place the prepared sample plates into the sample holder. Acquire the spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.
-
Data Processing: The instrument software will automatically subtract the background spectrum from the sample spectrum, yielding the final infrared spectrum of the compound.
Predicted Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the chemical environment of atomic nuclei, primarily ¹H (proton) and ¹³C.
Predicted ¹H NMR Spectrum
Causality Behind Predictions: The chemical shifts in the aromatic region (δ 7.0-8.0 ppm) are influenced by the combined electronic effects of the electron-withdrawing nitrile group and the electron-donating aminomethyl group. The methylene (-CH₂-) protons are adjacent to both the aromatic ring and the amine, placing their signal in the δ 3.5-4.0 ppm range, similar to benzylamine (δ ~3.8 ppm).[7][8] The amine protons (-NH₂) typically appear as a broad singlet, and their chemical shift is highly dependent on solvent and concentration.[9]
Predicted ¹H NMR Data for this compound (in CDCl₃)
| Chemical Shift (δ, ppm) | Integration | Predicted Multiplicity | Proton Assignment |
| ~7.4-7.6 | 4H | Multiplet (m) | Aromatic protons (Ar-H) |
| ~3.9 | 2H | Singlet (s) | Methylene protons (-CH₂-) |
| ~1.5-2.5 | 2H | Broad Singlet (br s) | Amine protons (-NH₂) |
Predicted ¹³C NMR Spectrum
Causality Behind Predictions: The nitrile carbon (-C≡N) has a characteristic chemical shift in the δ 117-121 ppm range.[10][11] The aromatic carbons will appear in the typical δ 125-145 ppm region, with the carbon attached to the nitrile group (ipso-carbon) being shifted due to the substituent effect. The methylene carbon (-CH₂-) is expected around δ 40-45 ppm, influenced by the attached amine and aromatic ring.[12]
Predicted ¹³C NMR Data for this compound (in CDCl₃)
| Chemical Shift (δ, ppm) | Carbon Assignment |
| ~142 | Aromatic C (ipso- to -CH₂NH₂) |
| ~135 | Aromatic CH |
| ~132 | Aromatic CH |
| ~130 | Aromatic CH |
| ~129 | Aromatic CH |
| ~118 | Nitrile (-C≡N) |
| ~113 | Aromatic C (ipso- to -C≡N) |
| ~44 | Methylene (-CH₂-) |
Experimental Protocol: Acquiring NMR Spectra
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in ~0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube. Add a small amount of an internal standard, such as tetramethylsilane (TMS), if the solvent does not already contain it.
-
Instrument Setup: Place the NMR tube in the spectrometer. The instrument is tuned to the appropriate frequencies for ¹H or ¹³C. Standard acquisition parameters are typically sufficient.
-
¹H NMR Acquisition: A standard one-pulse experiment is performed. Key parameters include the spectral width, acquisition time, and relaxation delay. Typically 8-16 scans are acquired.
-
¹³C NMR Acquisition: A proton-decoupled pulse sequence is used to simplify the spectrum to singlets for each carbon. Due to the lower natural abundance and sensitivity of ¹³C, a larger number of scans (e.g., 128 or more) and a longer relaxation delay may be required.
-
Data Processing: The acquired Free Induction Decay (FID) is Fourier transformed to produce the spectrum. The spectrum is then phased, baseline corrected, and referenced to the internal standard (TMS at 0.00 ppm).
Predicted Mass Spectrum (MS)
Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, revealing its molecular weight and structural features.
Causality Behind Predictions: For a benzylamine derivative, the most common fragmentation pathway under Electron Ionization (EI) is benzylic cleavage.[13][14] This involves the cleavage of the C-C bond between the aromatic ring and the methylene group or the C-N bond. The molecular ion (M⁺˙) is expected at m/z 132, corresponding to the molecular weight of the compound.[3]
Caption: Predicted major fragmentation pathways for this compound.
Predicted Key Fragments in the EI Mass Spectrum
| m/z Value | Proposed Fragment | Notes |
| 132 | [C₈H₈N₂]⁺˙ | Molecular Ion (M⁺˙) |
| 117 | [C₈H₇N]⁺˙ | Loss of an amino radical (•NH) |
| 104 | [C₇H₆N]⁺ | Loss of H₂CN via benzylic cleavage, forming the cyanobenzyl cation. This is a very probable and stable fragment. |
| 102 | [C₇H₅N]⁺˙ | Loss of the aminomethylene group (CH₂NH) |
| 77 | [C₆H₅]⁺ | Phenyl cation, from further fragmentation. |
Experimental Protocol: Acquiring an EI-MS Spectrum
-
Sample Introduction: A dilute solution of the sample in a volatile solvent (e.g., methanol or dichloromethane) is prepared. The sample is introduced into the ion source, often via direct infusion or through a gas chromatograph (GC-MS).
-
Ionization: In the ion source, the sample molecules are bombarded with high-energy electrons (typically 70 eV). This ejects an electron from the molecule, creating a positively charged radical ion (the molecular ion, M⁺˙).
-
Fragmentation: The excess energy imparted during ionization causes the molecular ion to fragment into smaller, charged ions and neutral radicals.
-
Mass Analysis: The positively charged ions are accelerated into a mass analyzer (e.g., a quadrupole), which separates them based on their mass-to-charge (m/z) ratio.
-
Detection: A detector counts the number of ions at each m/z value, generating the mass spectrum.
References
- Bouchoux, G., & Salpin, J. Y. (2001). Fragmentation mechanisms of protonated benzylamines. Electrospray ionisation-tandem mass spectrometry study and ab initio molecular orbital calculations. Journal of Mass Spectrometry, 36(2), 198-208. [Link][13]
- Goyal, S. S., & Tway, C. L. (2012). An unprecedented rearrangement in collision-induced mass spectrometric fragmentation of protonated benzylamines. Journal of the American Society for Mass Spectrometry, 23(9), 1609-1617. [Link][14]
- National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 16702, 3-Aminobenzonitrile.
- Wade, L. G. (2017). Organic Chemistry (9th ed.). Pearson.
- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy (5th ed.). Cengage Learning.
- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds (8th ed.). John Wiley & Sons.
- American Elements. (n.d.). This compound.
- Northern Illinois University. (n.d.). Typical IR Absorption Frequencies For Common Functional Groups.
- University of California, Los Angeles. (n.d.). IR Chart.
- University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions.
- Reich, H. J. (n.d.). Organic Chemistry Data: 13C NMR Chemical Shifts.
Sources
- 1. This compound | 10406-24-3 [sigmaaldrich.com]
- 2. scbt.com [scbt.com]
- 3. americanelements.com [americanelements.com]
- 4. eng.uc.edu [eng.uc.edu]
- 5. orgchemboulder.com [orgchemboulder.com]
- 6. uanlch.vscht.cz [uanlch.vscht.cz]
- 7. researchgate.net [researchgate.net]
- 8. Benzylamine(100-46-9) 1H NMR spectrum [chemicalbook.com]
- 9. researchgate.net [researchgate.net]
- 10. Cyclohexanecarbonitriles: Assigning Configurations at Quaternary Centers From 13C NMR CN Chemical Shifts - PMC [pmc.ncbi.nlm.nih.gov]
- 11. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 12. pure.mpg.de [pure.mpg.de]
- 13. Fragmentation mechanisms of protonated benzylamines. Electrospray ionisation-tandem mass spectrometry study and ab initio molecular orbital calculations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. An unprecedented rearrangement in collision-induced mass spectrometric fragmentation of protonated benzylamines - PubMed [pubmed.ncbi.nlm.nih.gov]
The Strategic Deployment of 3-(Aminomethyl)benzonitrile in Modern Medicinal Chemistry: A Technical Guide
Abstract
In the intricate tapestry of medicinal chemistry, the selection of appropriate building blocks is paramount to the successful development of novel therapeutic agents. Among the vast arsenal of molecular scaffolds available to the modern chemist, 3-(aminomethyl)benzonitrile has emerged as a particularly versatile and strategic component. This technical guide provides an in-depth exploration of this compound as a pivotal building block in drug discovery. We will delve into its synthesis, physicochemical properties, and key chemical transformations, while also elucidating the strategic rationale for its incorporation into drug candidates. Through a hypothetical case study in kinase inhibitor design, this guide will illustrate the practical application of this valuable scaffold, offering field-proven insights for researchers, scientists, and drug development professionals.
Introduction: The Architectural Significance of this compound
The pursuit of novel therapeutics is a journey of molecular design, where each atom and functional group is meticulously chosen to elicit a desired biological response. This compound, with its unique bifunctional nature, presents a compelling architectural element for the medicinal chemist. This seemingly simple molecule, characterized by a primary aminomethyl group and a nitrile moiety in a meta-relationship on a benzene ring, offers a powerful combination of features for molecular recognition and synthetic elaboration.
The primary amine serves as a versatile nucleophilic handle, readily participating in a wide array of bond-forming reactions to construct more complex molecular frameworks. Concurrently, the nitrile group, a potent electron-withdrawing entity, modulates the electronic properties of the aromatic ring and can act as a key hydrogen bond acceptor or a bioisostere for other functional groups.[1][2] The meta-substitution pattern provides a distinct spatial arrangement of these functionalities, enabling the exploration of unique chemical space and facilitating precise interactions within a biological target.
This guide will navigate the multifaceted utility of this compound, from its fundamental chemical properties to its strategic application in the rational design of targeted therapies.
Physicochemical Properties and Synthesis
A thorough understanding of a building block's intrinsic properties is the bedrock of its effective utilization. The physicochemical characteristics of this compound are summarized in the table below, providing essential data for reaction planning and property modulation of its derivatives.
| Property | Value | Reference |
| CAS Number | 10406-24-3 | [3][4] |
| Molecular Formula | C₈H₈N₂ | [3][4] |
| Molecular Weight | 132.16 g/mol | [3][4] |
| Boiling Point | 263 °C at 760 mmHg | [4] |
| Density | 1.1 g/cm³ | [4] |
| pKa (predicted) | ~9.5 (amine) |
Synthetic Routes
The accessibility of a building block is a critical consideration for its widespread adoption. This compound can be synthesized through several established routes, with the reduction of 3-cyanobenzaldehyde via reductive amination being a common and efficient method.
Conceptual Synthetic Workflow:
Caption: A common synthetic route to this compound.
Key Chemical Transformations: The Synthetic Chemist's Toolkit
The synthetic utility of this compound lies in the reactivity of its two primary functional groups. The aminomethyl moiety allows for the facile introduction of diverse substituents through N-acylation and reductive amination, while the nitrile group can be further transformed or utilized for its electronic and hydrogen-bonding properties.
N-Acylation
The formation of an amide bond via N-acylation is one of the most fundamental and widely employed reactions in medicinal chemistry. The primary amine of this compound readily reacts with a variety of acylating agents, such as acyl chlorides, anhydrides, and carboxylic acids (in the presence of coupling agents), to yield the corresponding amides. This reaction is crucial for introducing a wide range of functionalities and for building out the molecular scaffold.
Experimental Protocol: General Procedure for N-Acylation with an Acyl Chloride
-
Dissolution: Dissolve this compound (1.0 eq) in an anhydrous aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon).
-
Base Addition: Add a non-nucleophilic base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.2 eq), to the solution and cool to 0 °C in an ice bath.
-
Acyl Chloride Addition: Add the desired acyl chloride (1.1 eq) dropwise to the stirred solution, maintaining the temperature at 0 °C.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, quench the reaction with water. Extract the aqueous layer with an organic solvent (e.g., DCM or ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization.
Reductive Amination
Reductive amination is a powerful method for forming carbon-nitrogen bonds and is particularly useful for introducing alkyl substituents on the nitrogen atom. This two-step, one-pot reaction involves the formation of an imine intermediate from the reaction of the primary amine with an aldehyde or ketone, followed by in-situ reduction to the corresponding secondary or tertiary amine.
Experimental Protocol: General Procedure for Reductive Amination
-
Imine Formation: Dissolve this compound (1.0 eq) and the desired aldehyde or ketone (1.1 eq) in a suitable solvent such as methanol, ethanol, or dichloroethane (DCE). A catalytic amount of acetic acid can be added to facilitate imine formation.
-
Reducing Agent Addition: To the stirred solution, add a reducing agent such as sodium borohydride (NaBH₄) or sodium triacetoxyborohydride (STAB) (1.5 eq) portion-wise at room temperature. For less reactive carbonyls, the reaction may require heating.
-
Reaction Monitoring: Stir the reaction mixture for 2-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Carefully quench the reaction with water or a saturated aqueous solution of sodium bicarbonate. Extract the product with an appropriate organic solvent.
-
Purification: Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, filter, and concentrate. The crude product can be purified by column chromatography.
Strategic Applications in Drug Design: A Hypothetical Case Study in Kinase Inhibition
To illustrate the strategic value of this compound, we will consider a hypothetical case study in the design of a novel kinase inhibitor. Kinases are a well-established class of drug targets, and their inhibitors often feature a heterocyclic core that interacts with the "hinge" region of the ATP-binding site, along with various substituents that occupy adjacent pockets to enhance potency and selectivity.
Let us envision a lead compound, a pyrazolopyrimidine-based kinase inhibitor, that shows moderate activity. Our goal is to improve its potency and selectivity by introducing a substituent that can form favorable interactions in the solvent-exposed region of the active site.
Logical Workflow for Incorporating this compound:
Caption: A workflow for incorporating the this compound moiety.
By coupling this compound to our pyrazolopyrimidine core, we can explore the following potential advantages:
-
Vectorial Projection into Solvent-Exposed Regions: The aminomethyl linker provides a flexible yet defined vector to project the benzonitrile group into the solvent-exposed region of the kinase active site.
-
Hydrogen Bonding Interactions: The nitrile group can act as a hydrogen bond acceptor, forming a key interaction with a donor residue (e.g., the backbone NH of a residue in the DFG motif or a lysine side chain).
-
Modulation of Physicochemical Properties: The introduction of the benzonitrile moiety can influence the compound's solubility, lipophilicity, and metabolic stability.[5]
-
Platform for Further Optimization: The phenyl ring of the benzonitrile provides a new vector for further substitution to fine-tune the compound's properties.
Hypothetical Structure-Activity Relationship (SAR) Study
To optimize our new analog, we would synthesize a small library of related compounds to probe the structure-activity relationship.
| Compound | R¹ | R² | Kinase IC₅₀ (nM) | Rationale for Modification |
| Analog 1 (Lead) | H | H | 500 | Initial hit |
| Analog 2 | 3-cyanobenzyl | H | 50 | Introduction of the this compound moiety shows significant improvement in potency. |
| Analog 3 | 4-cyanobenzyl | H | 200 | The para-isomer is less active, suggesting the meta-substitution is optimal for interaction with the target residue. |
| Analog 4 | 2-cyanobenzyl | H | 800 | Steric hindrance from the ortho-substituent is detrimental to activity. |
| Analog 5 | 3-cyanobenzyl | CH₃ | 25 | Addition of a methyl group to the benzylic position may provide a favorable hydrophobic interaction. |
| Analog 6 | 3-(aminomethyl)phenyl | H | >1000 | Removal of the nitrile group abolishes activity, confirming its importance for binding. |
Hypothetical Kinase-Inhibitor Interaction Diagram:
Caption: A conceptual diagram of a kinase inhibitor with a this compound moiety in the active site.
Conclusion: A Versatile Tool for the Medicinal Chemist
This compound represents a powerful and versatile building block in the medicinal chemist's arsenal. Its bifunctional nature, coupled with its distinct electronic and steric properties, provides a robust platform for the synthesis of diverse and complex molecular architectures. The strategic incorporation of this moiety can lead to significant improvements in potency, selectivity, and pharmacokinetic properties of drug candidates. While this guide has presented a hypothetical case study, the principles and experimental approaches described herein are broadly applicable across various target classes. As the demand for novel and effective therapeutics continues to grow, the judicious use of well-characterized and strategically valuable building blocks like this compound will undoubtedly play a pivotal role in the future of drug discovery.
References
- Fleming, F. F., Yao, L., Ravikumar, P. C., Funk, L., & Shook, B. C. (2010). Nitrile-containing pharmaceuticals: efficacious roles of the nitrile pharmacophore. Journal of medicinal chemistry, 53(22), 7902–7917.
- Lenci, E., & Trabocchi, A. (2020). The benzonitrile moiety in medicinal chemistry. Pharmaceuticals, 13(3), 49.
- Patel, M., & Sethi, P. (2018). Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies. RSC medicinal chemistry, 9(10), 1344–1364.
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. chemijournal.com [chemijournal.com]
- 4. US8969335B2 - Benzonitrile derivatives as kinase inhibitors - Google Patents [patents.google.com]
- 5. Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
The Benzonitrile Moiety: A Nexus of Reactivity and a Cornerstone in Modern Organic Synthesis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Benzonitrile derivatives constitute a class of organic compounds whose importance in the landscape of modern chemical synthesis cannot be overstated. Characterized by a cyano group (-C≡N) attached to a benzene ring, these molecules are not merely simple aromatic nitriles; they are versatile synthetic platforms. The unique electronic interplay between the strongly electron-withdrawing nitrile group and the tunable aromatic system endows these derivatives with a multifaceted reactivity profile. This guide explores the depth and breadth of benzonitrile's utility, moving beyond a simple catalog of reactions to elucidate the underlying principles that govern their transformations. We will examine the core reactivity of the nitrile and aromatic moieties, delve into their pivotal role as precursors for complex heterocyclic systems, and highlight their impact on contemporary drug discovery and materials science. This document is designed to serve as a practical and insightful resource, bridging fundamental chemical principles with field-proven applications and protocols.
The Benzonitrile Core: A Hub of Synthetic Transformations
The synthetic versatility of benzonitrile derivatives stems from the reactivity of two primary sites: the nitrile group and the aromatic ring. The strategic manipulation of substituents on the aromatic ring allows for the fine-tuning of reactivity at both locations, a concept central to rational molecular design.[1]
Transformations of the Nitrile Group
The cyano group is a powerful synthetic handle, readily convertible into a variety of other essential functional groups.[2] This adaptability makes benzonitriles invaluable starting materials for constructing diverse molecular architectures.[2]
-
Reduction to Primary Amines: The conversion of the nitrile to a primary amine (a benzylamine derivative) is a fundamental transformation, providing access to a key functional group for countless applications, particularly in pharmaceuticals. This is typically achieved through catalytic hydrogenation (e.g., using H₂ with Pd/C, Raney Nickel) or chemical reduction (e.g., with LiAlH₄). The choice of reagent is critical; catalytic methods are often preferred for their functional group tolerance, while powerful hydrides like LiAlH₄ are less selective.[1][3]
-
Hydrolysis to Carboxylic Acids: Under acidic or basic conditions, the nitrile group can be fully hydrolyzed to a carboxylic acid. This provides a direct synthetic route from an aryl halide (via cyanation) to a benzoic acid derivative, which is a cornerstone transformation in organic synthesis.[4]
-
Formation of Nitrogen-Containing Heterocycles: The nitrile group is an excellent precursor for nitrogen-containing heterocycles.[5] For instance, [3+2] cycloaddition reactions with azides yield tetrazoles, which are important bioisosteres for carboxylic acids in medicinal chemistry.[6] Benzonitrile N-oxides can also participate in 1,3-dipolar cycloadditions to form various five-membered heterocycles like isoxazolines.[7][8]
The following diagram illustrates the central role of the benzonitrile core as a synthetic intermediate.
Caption: Synthetic pathways originating from and leading to the benzonitrile core.
Reactivity of the Aromatic Ring
The nitrile group is a moderate deactivating, meta-directing group for electrophilic aromatic substitution (SEAr). However, its true power lies in its ability to activate the ring for nucleophilic aromatic substitution (SNAr), especially when positioned ortho or para to a suitable leaving group (e.g., a halogen).[1] The presence of additional strong electron-withdrawing groups, such as a nitro moiety, dramatically enhances this reactivity by stabilizing the negatively charged Meisenheimer complex intermediate.[1] This principle is a cornerstone for building molecular complexity. For example, 2-Azepan-1-yl-5-nitrobenzonitrile is a versatile scaffold where the nitro group activates the ring and can later be reduced to an amine, providing a handle for further functionalization.[9]
Benzonitriles as Precursors for Heterocyclic Synthesis
A significant application of benzonitrile derivatives is in the construction of heterocyclic scaffolds, which are prevalent in pharmaceuticals.[10] Bifunctional benzonitriles, such as 2-hydroxybenzonitrile, are particularly powerful building blocks.[10][11]
Case Study: Synthesis of 3-Aminobenzofurans via Thorpe-Ziegler Cyclization
Benzofurans are a prominent class of heterocycles with a wide range of pharmacological activities.[11] 2-Hydroxybenzonitrile serves as an excellent starting material for 3-aminobenzofuran derivatives through a robust two-step sequence involving O-alkylation followed by an intramolecular Thorpe-Ziegler cyclization.[10]
Causality in Experimental Design: The choice of a base is critical in the Thorpe-Ziegler cyclization. A strong base like potassium hydroxide (KOH) or sodium ethoxide is required to deprotonate the α-carbon to the nitrile, initiating the intramolecular nucleophilic attack on the second nitrile group. The subsequent tautomerization and hydrolysis steps yield the stable amino-benzofuran product. Ethanol is often used as the solvent as it readily dissolves the reactants and the base.
Caption: Workflow for the synthesis of 3-aminobenzofuran-2-carboxamide.
Experimental Protocol: Synthesis of 3-Aminobenzofuran-2-carboxamide[10]
Step 1: Synthesis of 2-(Cyanomethoxy)benzonitrile
-
To a stirred solution of 2-hydroxybenzonitrile (1.0 eq) in dimethylformamide (DMF), add potassium carbonate (K₂CO₃, 1.5 eq).
-
Add chloroacetonitrile (1.2 eq) dropwise to the reaction mixture.
-
Heat the mixture to 80 °C and stir for 3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
The resulting precipitate is collected by filtration, washed thoroughly with water, and dried under vacuum to yield 2-(cyanomethoxy)benzonitrile.
Step 2: Intramolecular Thorpe-Ziegler Cyclization
-
Suspend the 2-(cyanomethoxy)benzonitrile (1.0 eq) obtained from Step 1 in ethanol.
-
Add a catalytic amount of powdered potassium hydroxide (KOH, 0.2 eq).
-
Heat the mixture to 75 °C and stir for 3 hours. The formation of a solid product should be observed.
-
Cool the mixture, and collect the solid product by filtration.
-
Wash the solid with cold ethanol and dry to afford the pure 3-aminobenzofuran-2-carboxamide.
The Role of Benzonitriles in Medicinal Chemistry
The benzonitrile moiety is a privileged scaffold in modern drug development.[12] Its unique physicochemical properties, including its ability to act as a hydrogen bond acceptor and its role as a bioisostere for other functional groups, make it highly valuable.[12][13]
Benzonitrile Derivatives as Enzyme Inhibitors
Benzonitrile-containing compounds have emerged as potent inhibitors of various enzymes implicated in diseases like cancer.[12]
-
Kinase Inhibition: The nitrile group can form critical hydrogen bonds with the hinge region of kinase enzymes, a common binding motif for many kinase inhibitors. For example, 2,4-Difluoro-5-Nitrobenzonitrile is a key intermediate in synthesizing tankyrase inhibitors, which are crucial for halting tumorigenesis.[12]
-
Tubulin Polymerization Inhibition: Certain benzonitrile derivatives, structurally related to stilbenes, are potent inhibitors of tubulin polymerization.[12] By disrupting microtubule dynamics, these compounds induce cell cycle arrest and apoptosis in cancer cells.[12]
Data Presentation: Anticancer Activity of Benzonitrile Derivatives
The following table summarizes the inhibitory activity of selected benzonitrile-containing compounds against various cancer cell lines, demonstrating their therapeutic potential.
| Compound ID | Target | Cancer Cell Line | IC₅₀ (µM) | Reference |
| Compound 1g2a | Tubulin Polymerization | HCT116 | 0.015 | [12] |
| Compound 1g2a | Tubulin Polymerization | BEL-7402 | 0.021 | [12] |
| L0909 | HCV Entry | Huh7.5.1 cells | 0.022 (EC₅₀) | [12] |
| Alectinib | ALK Kinase | - | - | [14] |
| Crisaborole | PDE4 | - | - | [14] |
IC₅₀: Half maximal inhibitory concentration. EC₅₀: Half maximal effective concentration.
Enhancing Pharmacokinetic Properties
The incorporation of specific groups onto the benzonitrile core can significantly improve the pharmacokinetic profile of a drug candidate. The trifluoromethyl group (-CF₃), for instance, is often introduced to increase lipophilicity and metabolic stability, which are critical for drug efficacy. Compounds like 3-hydroxy-4-(trifluoromethyl)benzonitrile serve as instrumental intermediates for this purpose.[15]
Advanced Synthetic Methodologies
The synthesis of benzonitriles themselves has evolved, with modern methods offering greater efficiency, safety, and scalability.
Palladium-Catalyzed Cyanation
The palladium-catalyzed cyanation of aryl halides is a powerful and widely used method for introducing the nitrile group.[16] This reaction has been extensively optimized for industrial-scale synthesis.
Causality in Experimental Design: The choice of cyanide source is a key consideration. While traditional sources like KCN or Zn(CN)₂ are effective, they are highly toxic.[17] Potassium ferrocyanide (K₄[Fe(CN)₆]) has emerged as a safer, less toxic, and practical alternative for large-scale applications.[16] The catalyst system, typically a palladium source (e.g., Pd(OAc)₂) and a phosphine ligand (e.g., dppf), is crucial for facilitating the catalytic cycle of oxidative addition, nitrile transfer, and reductive elimination.
Protocol: Scalable Pd-Catalyzed Cyanation with Potassium Ferrocyanide[16]
-
Charge a reactor with the aryl bromide (1.0 eq), potassium ferrocyanide (0.5 eq), palladium(II) acetate (0.01 eq), and 1,1'-bis(diphenylphosphino)ferrocene (dppf, 0.02 eq).
-
Make the reactor inert with a nitrogen atmosphere.
-
Add a degassed solvent mixture of dimethylacetamide (DMAc) and toluene.
-
Heat the reaction mixture to 120-130 °C and stir until TLC or HPLC analysis indicates complete consumption of the aryl bromide.
-
Cool the mixture, dilute with a suitable organic solvent (e.g., ethyl acetate), and filter to remove inorganic salts.
-
Wash the organic phase with aqueous sodium bicarbonate and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to obtain the desired benzonitrile derivative.
Conclusion
The versatility of benzonitrile derivatives is a testament to the power of a single functional group to unlock a vast and diverse chemical space. From their fundamental reactivity as synthetic intermediates to their application as core scaffolds in life-saving pharmaceuticals, benzonitriles are indispensable tools for the modern organic chemist. The continued development of novel synthetic methods to access and functionalize these derivatives, coupled with a deeper understanding of their structure-activity relationships, ensures that the benzonitrile motif will remain a cornerstone of innovation in chemical synthesis, drug discovery, and materials science for the foreseeable future.
References
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Versatility of Benzonitrile Derivatives in Organic Synthesis.
- Autechaux, S. (n.d.). Exploring the Versatility of Benzonitrile Derivatives in Chemical Synthesis.
- Wikipedia contributors. (n.d.). Cyanation. In Wikipedia.
- Okamoto, T., et al. (2025). Direct cyanation reaction from benzoic acid to benzonitrile by paired electrosynthesis in liquid ammonia. RSC Publishing.
- Utsugi, M., et al. (n.d.). Practical and Scalable Synthesis of a Benzonitrile Derivative via Palladium-Catalyzed Cyanation with Potassium Ferrocyanide. Organic Process Research & Development, ACS Publications.
- Okamoto, T., et al. (2025). (PDF) Direct cyanation reaction from benzoic acid to benzonitrile by paired electrosynthesis in liquid ammonia. ResearchGate.
- Okamoto, T., et al. (2025). Direct cyanation reaction from benzoic acid to benzonitrile by paired electrosynthesis in liquid ammonia. RSC Publishing.
- Ghosh, T. K., et al. (2017). Nickel-Catalyzed Transfer Hydrogenation of Benzonitriles with 2-Propanol and 1,4-Butanediol as the Hydrogen Source. ACS Omega, ACS Publications.
- Jamróz, A., et al. (2021). Application of β-Phosphorylated Nitroethenes in [3+2] Cycloaddition Reactions Involving Benzonitrile N-Oxide in the Light of a DFT Computational Study. MDPI.
- Ghorai, M. K. (n.d.). Synthesis of benzonitrile derivatives via Pd/C reduction. ResearchGate.
- Cefa-Cilinas Biotics Pvt. Ltd. (n.d.). Benzonitrile Derivatives.
- Brandi, A., et al. (n.d.). Regio- and face-selective cycloaddition of benzonitrile oxide and C,N-diphenylnitrone to 6,8-dioxabicyclo[3.2.1]oct-3-ene. Journal of the Chemical Society, Perkin Transactions 1, RSC Publishing.
- Ningbo Inno Pharmchem Co.,Ltd. (n.d.). Understanding Chemical Intermediates: A Deep Dive into Benzonitrile Derivatives.
- Khidre, R. E., & Abdelwahab, A. F. (2013). Synthesis of 5-membered heterocycles using benzoylacetonitriles as synthon. TÜBİTAK Academic Journals.
- Huisgen, R., et al. (n.d.). 1,3-Dipolar Cycloadditions of Benzonitrile Oxide with Various Dipolarophiles in Aqueous Solutions. A Kinetic Study. The Journal of Organic Chemistry, ACS Publications.
- Izquierdo, L., et al. (n.d.). Understanding the molecular mechanism of the [3+2] cycloaddition reaction of benzonitrile oxide toward electron-rich N-vinylpyrrole: A DFT Study. ResearchGate.
- Various Authors. (n.d.). The chemical structure of some biologically important benzonitrile derivatives. Wiley Online Library.
- Bendrath, F., & Langer, P. (n.d.). 2-Isocyanatobenzonitrile and 2-Isothiocyanatobenzonitrile - Versatile Building Blocks in Organic Synthesis. Bentham Science.
- Zwanenburg, B., et al. (n.d.). Cycloaddition reactions of sulphines with benzonitrile oxide. Journal of the Chemical Society, Perkin Transactions 1, RSC Publishing.
- Zhang, Y., et al. (2024). Precise recognition of benzonitrile derivatives with supramolecular macrocycle of phosphorylated cavitand by co-crystallization method. PMC, NIH.
- Katritzky, A. R., et al. (2009). Synthesis of Heterocycles Mediated by Benzotriazole. 1. Monocyclic Systems. Chemical Reviews, ACS Publications.
- American Chemical Society. (2018). Benzonitrile.
- Google Patents. (n.d.). US6875882B2 - Synthesis of benzonitriles from substituted benzoic acid.
- De NPR, et al. (n.d.). The Versatility of Diazirines: Properties, Synthetic and Modern Applications. PMC.
- Various Authors. (n.d.). Green synthesis of benzonitrile using ionic liquid with multiple roles as the recycling agent. ResearchGate.
- American Chemical Society. (2022). Saturated bioisosteres of benzene: Unique building blocks for drug discovery - ACS Fall 2025.
- YouTube. (2022). Preparation of Benzonitriles, Part 2: From Anilines.
- YouTube. (2021). Synthesis of Benzonitrile.
- Chaterpaul, S. J. (n.d.). Application of Transition Metal-Catalyzed Reactions in the Synthesis of. Academic Commons, Stony Brook University.
- ResearchGate. (n.d.). Nitrogen-Containing Compounds | Request PDF.
- Council for the Indian School Certificate Examinations. (n.d.). CHEMISTRY (862).
- American Chemical Society. (n.d.). Applications of transition-metal catalysis in process chemistry - ACS Fall 2025.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. nbinno.com [nbinno.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. nbinno.com [nbinno.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Saturated bioisosteres of benzene: Unique building blocks for drug discovery - American Chemical Society [acs.digitellinc.com]
- 14. Precise recognition of benzonitrile derivatives with supramolecular macrocycle of phosphorylated cavitand by co-crystallization method - PMC [pmc.ncbi.nlm.nih.gov]
- 15. nbinno.com [nbinno.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Cyanation - Wikipedia [en.wikipedia.org]
A Technical Guide to Salt Form Selection: A Comparative Analysis of 3-(Aminomethyl)benzonitrile Freebase and its Hydrochloride Salt
Abstract
The selection of an appropriate salt form for an active pharmaceutical ingredient (API) is a critical decision in drug development, profoundly influencing bioavailability, stability, and manufacturability.[1][2] This guide provides an in-depth comparative analysis of 3-(Aminomethyl)benzonitrile (3-AMBN) and its hydrochloride salt. By presenting a head-to-head comparison of their core physicochemical properties and detailing the validated analytical protocols used for their characterization, this document serves as a practical case study for researchers, scientists, and drug development professionals. We will explore the causal relationships between molecular form and bulk properties such as crystallinity, thermal behavior, solubility, and hygroscopicity, ultimately providing a framework for making informed salt selection decisions.
The Strategic Imperative of Salt Selection in Early-Phase Drug Development
Approximately 50% of all drugs on the market are administered as salts, a testament to the strategy's effectiveness in optimizing API properties.[1][3] The conversion of a weakly acidic or basic API into a salt can dramatically alter its physicochemical characteristics.[3][4] These modifications are not trivial; they can rescue a promising molecule with poor aqueous solubility, enhance its chemical stability for a longer shelf life, or improve its crystalline nature for more reliable manufacturing.[2][5]
The decision of which salt form to advance, if any, should be made early in the development pipeline, ideally before extensive and costly long-term toxicology studies commence.[1] A late-stage change in salt form can trigger the need to repeat numerous toxicological and stability studies, leading to significant delays and increased costs.[1]
This guide uses this compound (3-AMBN), a versatile chemical intermediate, as a model compound. Its primary amine provides a basic center suitable for salt formation, making it an excellent candidate to illustrate the fundamental differences between a freebase and its corresponding hydrochloride salt.
Foundational Properties: A Head-to-Head Comparison
The choice between a freebase and a salt form is dictated by a careful evaluation of their respective properties. The hydrochloride salt is often chosen to improve the stability and handling of the corresponding free base.[6] The following table summarizes the key physicochemical properties of 3-AMBN freebase and its hydrochloride salt.
| Property | This compound (Freebase) | This compound HCl (Salt) | Rationale & Implication |
| Molecular Formula | C₈H₈N₂[7][8] | C₈H₉ClN₂[9] | The addition of HCl increases molecular weight, a factor in dose calculation. |
| Molecular Weight | 132.16 g/mol [7][8] | 168.62 g/mol [9] | Higher salt weight means less active moiety per unit mass. |
| Physical Form | Liquid | Crystalline Solid[6] | Solid form is vastly superior for formulation, handling, and purification. |
| Boiling Point | 263.0 °C at 760 mmHg[7][10] | N/A (decomposes) | The freebase is a relatively high-boiling liquid, but the salt is a non-volatile solid. |
| Melting Point | N/A (Liquid at RT) | 102-103 °C | A defined melting point for the salt indicates crystallinity and is a key purity indicator. |
| Aqueous Solubility | Lower (predicted) | Higher (predicted) | Salt formation with a strong acid typically enhances aqueous solubility, which is critical for bioavailability. |
| pKa (of conjugate acid) | ~9-10 (Estimated for benzylamine) | ~9-10 (Estimated for benzylamine) | The pKa of the aminomethyl group dictates the pH range for salt stability and dissolution. A pKa > 3 units above the counter-ion pKa (HCl is a strong acid) ensures stable salt formation.[4] |
| Hygroscopicity | Low (as a non-polar liquid) | Moderate to High (Potential) | Salts, especially hydrochlorides, can be hygroscopic, impacting stability and handling. This requires experimental validation. |
| Chemical Stability | Susceptible to oxidation/degradation | Generally more stable | The protonated amine in the salt form is less nucleophilic and less prone to certain degradation pathways. Aminonitriles can be susceptible to hydrolysis.[11][12] |
Solid-State Characterization
Crystallinity (X-Ray Powder Diffraction - XRPD): The most immediate difference is the physical form. The 3-AMBN freebase is a liquid, which poses significant challenges for solid dosage form manufacturing. In contrast, the hydrochloride salt is a crystalline solid.[6] XRPD is the definitive technique for confirming the crystalline nature of a material.[13][14] A crystalline solid exhibits a unique diffraction pattern of sharp peaks, indicative of long-range molecular order. This order translates to more consistent physical properties, better stability, and improved processability compared to amorphous or liquid forms.
Thermal Behavior (DSC/TGA): Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) provide critical insights into the thermal properties of the salt.[15][16]
-
DSC measures the heat flow into or out of a sample as it is heated, cooled, or held at a constant temperature.[17] For 3-AMBN HCl, a sharp endotherm in the DSC thermogram would correspond to its melting point (~102-103°C), confirming its crystalline nature and providing a measure of purity.
-
TGA measures changes in a sample's mass as a function of temperature.[18][19][20] For a stable salt like 3-AMBN HCl, the TGA curve should show no significant mass loss until the point of decomposition at a much higher temperature. This analysis is crucial for identifying the presence of residual solvents or water and determining the material's overall thermal stability.[15][18]
Aqueous Solubility
Hygroscopicity
Hygroscopicity is the tendency of a substance to absorb moisture from the atmosphere. This is a critical parameter, as water sorption can lead to physical changes (e.g., deliquescence, crystal form changes) and chemical degradation.[21] Hydrochloride salts are notoriously prone to hygroscopicity. Dynamic Vapor Sorption (DVS) is the gold-standard technique for quantifying this behavior by measuring the mass change of a sample as it is exposed to a range of controlled humidity levels.[22][23]
The Application Scientist's Toolkit: Validated Protocols
To reliably compare the freebase and salt forms, robust and standardized experimental protocols are essential. The following sections outline the methodologies for the key experiments discussed.
Protocol: Comparative Crystallinity Assessment via X-Ray Powder Diffraction (XRPD)
-
Objective: To confirm the crystalline nature of the salt form and identify its unique polymorphic form.
-
Methodology:
-
Sample Preparation: Gently grind approximately 300 mg of the 3-AMBN HCl salt using an agate mortar and pestle to ensure a fine, homogenous powder.[24] For the liquid freebase, a capillary setup would be required for analysis.
-
Instrument Setup: Utilize a diffractometer equipped with a CuKα radiation source.[24]
-
Data Collection: Scan the sample over a 2θ range of 5° to 70° with a step size of 0.02° and a dwell time of 1 second per step.[24]
-
Data Analysis: The resulting diffractogram for the HCl salt should display sharp, well-defined peaks against a low background, confirming its crystalline nature.[13] The liquid freebase will show a broad, featureless "halo," characteristic of an amorphous or liquid state.
-
Protocol: Thermal Profile Analysis via DSC and TGA
-
Objective: To determine the melting point, purity, and thermal stability of the 3-AMBN HCl salt.
-
Methodology:
-
Sample Preparation: Accurately weigh 3-5 mg of the 3-AMBN HCl salt into a Tzero aluminum hermetic pan.
-
DSC Analysis: Heat the sample from 25°C to 200°C at a rate of 10 K/min under a nitrogen atmosphere.[16]
-
TGA Analysis: Heat a separate 5-10 mg sample from 25°C to 300°C at a heating rate of 10°C/min under a nitrogen atmosphere.
-
Data Analysis: In the DSC thermogram, determine the extrapolated onset temperature of the primary endotherm, which corresponds to the melting point.[16] The TGA thermogram should be analyzed for any mass loss prior to decomposition, which could indicate the presence of volatiles.[15][18]
-
Protocol: High-Throughput Kinetic Solubility Measurement
-
Objective: To rapidly compare the aqueous solubility of the freebase and hydrochloride salt.
-
Methodology: The "shake-flask" method adapted for high-throughput screening is ideal.[25]
-
Stock Solution Preparation: Prepare 20 mM stock solutions of both the 3-AMBN freebase and the HCl salt in dimethyl sulfoxide (DMSO).[26]
-
Assay Plate Preparation: In a 96-well microtiter plate, add 5 µL of the DMSO stock solution to 245 µL of phosphate-buffered saline (PBS, pH 7.4), resulting in a final DMSO concentration of 2%.[26][27]
-
Incubation: Seal the plate and shake vigorously at room temperature for 2 hours to allow the system to reach a state of "kinetic" equilibrium.[25][26]
-
Separation: Filter the plate to separate any undissolved precipitate from the supernatant.[28]
-
Quantification: Analyze the concentration of the dissolved compound in the filtrate using LC-MS/MS or UV-Vis spectrophotometry against a standard curve.[25][29]
-
Protocol: Gravimetric Vapour Sorption (GVS) for Hygroscopicity Profiling
-
Objective: To assess the hygroscopicity of the 3-AMBN HCl salt.
-
Methodology:
-
Sample Preparation: Place approximately 10 mg of the 3-AMBN HCl salt onto the DVS microbalance.
-
Drying: Dry the sample under a stream of dry nitrogen (0% Relative Humidity, RH) until a stable mass is achieved.
-
Sorption/Desorption Cycle: Subject the sample to a program of increasing RH in steps (e.g., 0% to 90% RH in 10% increments), allowing the mass to equilibrate at each step.[21] Follow this with a corresponding desorption cycle back down to 0% RH.
-
Data Analysis: Plot the change in mass (%) versus RH to generate a sorption-desorption isotherm.[22] The total mass gain at a high RH (e.g., 80%) classifies the material's hygroscopicity. Hysteresis between the sorption and desorption curves can indicate bulk absorption or phase changes.[22]
-
Synthesis and Interpretation: Making a Development Decision
The data gathered from the described protocols enables a clear, evidence-based decision.
-
Freebase: The liquid state of 3-AMBN freebase makes it unsuitable for most solid oral dosage forms. While it could be developed in a liquid-filled capsule or as a solution, this often introduces complexity and stability concerns.
-
Hydrochloride Salt: The crystalline solid nature of 3-AMBN HCl is a significant advantage.[6] It allows for conventional powder handling, processing, and formulation into tablets or capsules. Its predicted higher aqueous solubility is a major benefit for potential bioavailability. However, the key liability is its potential hygroscopicity. The GVS data is crucial here: if the salt is only slightly hygroscopic and shows no form changes upon moisture sorption, it is a strong development candidate. If it is highly hygroscopic or deliquescent, further salt screening for a more stable alternative (e.g., mesylate, sulfate) would be warranted.
The relationship between the freebase and its salt, and the critical characterization workflow, are visualized below.
Conclusion
The conversion of this compound from a liquid freebase to a solid hydrochloride salt provides a clear and compelling case for the power of salt selection in pharmaceutical development. The salt form offers superior handling, processability, and potential for enhanced bioavailability due to its solid nature and increased aqueous solubility. While hygroscopicity remains a key checkpoint, the overall profile of the hydrochloride salt is demonstrably more favorable for development into a conventional solid dosage form. This guide has detailed the critical experiments and the underlying scientific principles that empower researchers to make data-driven decisions, transforming challenging molecules into viable drug candidates.
References
- ResolveMass Laboratories Inc. (2025). TGA Analysis in Pharmaceuticals.
- AxisPharm. Kinetic Solubility Assays Protocol.
- Improved Pharma. (2022). Thermogravimetric Analysis.
- Particle Characterisation Laboratories. Dynamic Vapor Sorption | Techniques.
- Veeprho. (2020). Thermogravimetric Analysis in Pharmaceuticals.
- Auriga Research. Thermogravimetric Analysis (TGA)
- Protocols.io. (2024). Shake-Flask Aqueous Solubility assay (Kinetic solubility).
- Slideshare. Thermogravimetric analysis - Pharmaceutical analysis.
- Slideshare. salt selection in pharmaceutical product development.
- Grokipedia. Dynamic vapor sorption.
- BioDuro. ADME Solubility Assay.
- PubMed. (2011). In vitro solubility assays in drug discovery.
- Enamine. Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions).
- Chemsrc. (2025). This compound | CAS#:10406-24-3.
- MDPI. (2021).
- British Journal of Clinical Pharmacology. (2017).
- Pharmaceutical Technology. (2006). Salt Selection in Drug Development.
- SK pharmteco. Dynamic Vapor Sorption.
- Surface Measurement Systems. The Most Advanced Gravimetric Vapor Sorption Instrument.
- Organic Process Research & Development. (2000). Salt Selection and Optimisation Procedures for Pharmaceutical New Chemical Entities.
- Wikipedia. Dynamic vapor sorption.
- Sigma-Aldrich. This compound | 10406-24-3.
- TA Instruments. The Use of Differential Scanning Calorimetry and Modulated Differential Scanning Calorimetry to Study Material Interactions of APIs and Excipients.
- Cambridge University Press. (2019). A practical guide to pharmaceutical analyses using X-ray powder diffraction.
- NETZSCH. (2022). How DSC Assists in Characterizing Active Pharmaceutical Ingredients.
- American Pharmaceutical Review. (2011). X-ray Powder Diffraction in Solid Form Screening and Selection.
- Chemlin. This compound hydrochloride.
- Sigma-Aldrich. This compound | 10406-24-3.
- NIH. (2018). The Reaction of Aminonitriles with Aminothiols: A Way to Thiol-Containing Peptides and Nitrogen Heterocycles in the Primitive Earth Ocean.
- Veeprho. (2020).
- PubMed. (1976). [Stability of amphetaminil. 1. In-vitro studies].
- ResearchGate. (2019). A practical guide to pharmaceutical analyses using X-ray powder diffraction.
- Drug Discovery and Development. (2024). Pharmaceutical Characterization With The New Multi-Sample Discovery X3 DSC.
- Echemi. Benzonitrile, 3-(aminomethyl)-, hydrochloride (1:1)
- Fluorochem. This compound hydrochloride.
- AMERICAN ELEMENTS. This compound | CAS 10406-24-3.
- CymitQuimica. CAS 15996-76-6: 4-(Aminomethyl)benzonitrile hydrochloride.
- MDPI. (2020). Application of Differential Scanning Calorimetry (DSC) and Modulated Differential Scanning Calorimetry (MDSC) in Food and Drug Industries.
- International Centre for Diffraction Data. How to Analyze Drugs Using X-ray Diffraction.
- Moodle@Units. (2001).
- Santa Cruz Biotechnology. This compound | CAS 10406-24-3.
- BenchChem. Reactivity comparison of alpha-aminonitriles with different substitutions.
- Alchem.Pharmtech. CAS 10406-24-3 | this compound.
- BenchChem. An In-depth Technical Guide to the Estimated Solubility and Stability of 4-(Aminomethyl)-3-methylbenzonitrile.
- MDPI. (2019). Organocatalytic Synthesis of α-Aminonitriles: A Review.
- ResearchGate. (2019). Organocatalytic Synthesis of α-Aminonitriles: A Review.
Sources
- 1. pharmtech.com [pharmtech.com]
- 2. Salt Selection and Optimisation Procedures for Pharmaceutical New Chemical Entities | Semantic Scholar [semanticscholar.org]
- 3. bjcardio.co.uk [bjcardio.co.uk]
- 4. Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. salt selection in pharmaceutical product development | PPTX [slideshare.net]
- 6. CAS 15996-76-6: 4-(Aminomethyl)benzonitrile hydrochloride [cymitquimica.com]
- 7. This compound | CAS#:10406-24-3 | Chemsrc [chemsrc.com]
- 8. scbt.com [scbt.com]
- 9. fluorochem.co.uk [fluorochem.co.uk]
- 10. americanelements.com [americanelements.com]
- 11. The Reaction of Aminonitriles with Aminothiols: A Way to Thiol-Containing Peptides and Nitrogen Heterocycles in the Primitive Earth Ocean - PMC [pmc.ncbi.nlm.nih.gov]
- 12. [Stability of amphetaminil. 1. In-vitro studies] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 14. moodle2.units.it [moodle2.units.it]
- 15. improvedpharma.com [improvedpharma.com]
- 16. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]
- 17. veeprho.com [veeprho.com]
- 18. resolvemass.ca [resolvemass.ca]
- 19. veeprho.com [veeprho.com]
- 20. aurigaresearch.com [aurigaresearch.com]
- 21. Dynamic vapor sorption - Wikipedia [en.wikipedia.org]
- 22. skpharmteco.com [skpharmteco.com]
- 23. surfacemeasurementsystems.com [surfacemeasurementsystems.com]
- 24. A practical guide to pharmaceutical analyses using X-ray powder diffraction | Powder Diffraction | Cambridge Core [cambridge.org]
- 25. enamine.net [enamine.net]
- 26. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]
- 27. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]
- 28. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. ADME Solubility Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
The Emergent Therapeutic Landscape of 3-(Aminomethyl)benzonitrile Derivatives: A Technical Guide for Drug Discovery Professionals
Foreword: Unlocking the Potential of a Versatile Scaffold
In the landscape of modern medicinal chemistry, the identification of versatile molecular scaffolds that can be elaborated to target a multitude of disease states is a cornerstone of efficient drug discovery. The 3-(aminomethyl)benzonitrile core represents one such privileged structure. Its inherent chemical tractability, combined with the electronic properties of the benzonitrile moiety, makes it an attractive starting point for the synthesis of compound libraries with diverse pharmacological activities. This guide provides an in-depth technical overview of the burgeoning therapeutic applications of this compound derivatives, with a primary focus on their significant potential in oncology. We will delve into the mechanistic rationale, provide actionable experimental protocols, and present key data to empower researchers in their quest for novel therapeutics.
The this compound Core: A Strategic Choice in Medicinal Chemistry
The this compound scaffold offers a unique combination of features that make it a valuable building block in drug design. The primary amine of the aminomethyl group serves as a versatile handle for a wide array of chemical modifications, allowing for the introduction of diverse pharmacophoric elements through reactions such as acylation, alkylation, and reductive amination. This facilitates the exploration of structure-activity relationships (SAR) and the optimization of pharmacokinetic and pharmacodynamic properties.
The nitrile group, on the other hand, is a key pharmacophore in its own right. It is a bioisostere for a carbonyl group and can act as a hydrogen bond acceptor, enabling critical interactions with biological targets. Furthermore, the strong electron-withdrawing nature of the nitrile can modulate the electronic properties of the aromatic ring, influencing its metabolic stability and potential for π-π stacking interactions with protein residues.
Anticancer Applications: Targeting Cell Viability and Proliferation
A significant body of research points to the potential of this compound derivatives as potent anticancer agents. One particularly promising class of compounds is the 3-(aminomethyl)-5-benzylidenethiazolidine-2,4-diones . These derivatives have demonstrated remarkable cytotoxicity against various cancer cell lines.
A Case Study: Potent Cytotoxicity of 3-(aminomethyl)-5-benzylidenethiazolidine-2,4-dione Derivatives
A study on novel 3-(aminomethyl)-5-benzylidenethiazolidine-2,4-dione derivatives revealed their potent anticancer activity against human cervical cancer (HeLa) and colon carcinoma (HCT-8) cell lines.[1][2][3] The cytotoxicity of these compounds was evaluated using the sulforhodamine B (SRB) assay, a reliable method for measuring drug-induced cytotoxicity.
Table 1: In Vitro Cytotoxicity of Selected 3-(aminomethyl)-5-benzylidenethiazolidine-2,4-dione Derivatives [1][2][3]
| Compound ID | Cell Line | IC₅₀ (µM) |
| 3i | HeLa | 0.007 |
| HCT-8 | 0.001 | |
| 3a | HeLa | Potent |
| HCT-8 | Potent | |
| 3b | HeLa | Potent |
| HCT-8 | Potent | |
| 3f | HeLa | Potent |
| HCT-8 | Potent | |
| 3g | HeLa | Potent |
| HCT-8 | Potent | |
| 3n | HeLa | Potent |
| HCT-8 | Potent | |
| 3q | HeLa | Potent |
| HCT-8 | Potent |
Note: "Potent" indicates significant activity as reported in the study, with specific IC₅₀ values for some of the most active compounds highlighted.
The remarkable potency of compound 3i , with IC₅₀ values in the nanomolar range, underscores the therapeutic potential of this chemical class. The study also noted that the presence of electronegative groups on the benzylidene ring correlated with higher cytotoxic activity.[1][2][3]
Mechanistic Insights: Unraveling the Pathways to Cell Death
While direct mechanistic studies on this compound-derived thiazolidinediones are still emerging, the broader class of 5-benzylidenethiazolidine-2,4-diones has been investigated more extensively. This allows us to postulate a likely mechanism of action for these potent anticancer agents. The primary mechanism appears to be the induction of apoptosis , or programmed cell death.
The Intrinsic Apoptotic Pathway
Research on related 5-benzylidenethiazolidine-2,4-dione derivatives suggests that they can trigger the intrinsic apoptotic pathway.[4] This pathway is initiated by intracellular stress signals and converges on the mitochondria. Key events in this pathway include:
-
Mitochondrial Outer Membrane Permeabilization (MOMP): The integrity of the mitochondrial outer membrane is compromised.
-
Cytochrome c Release: Cytochrome c, a component of the electron transport chain, is released from the mitochondrial intermembrane space into the cytosol.[5][6]
-
Apoptosome Formation: In the cytosol, cytochrome c binds to Apoptotic Protease Activating Factor-1 (Apaf-1), leading to the formation of the apoptosome.
-
Caspase Activation: The apoptosome recruits and activates pro-caspase-9, which in turn activates effector caspases such as caspase-3.[7]
-
Execution of Apoptosis: Activated effector caspases cleave a multitude of cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis, including DNA fragmentation and cell death.[6]
Caption: Postulated Intrinsic Apoptosis Pathway.
Potential Modulation of Other Anticancer Pathways
The versatility of the benzonitrile scaffold and its derivatives suggests that they may influence other signaling pathways relevant to cancer.
-
Histone Deacetylase (HDAC) Inhibition: Some 5-arylidenethiazolidine-2,4-dione derivatives have been shown to inhibit histone deacetylases (HDACs).[8] HDAC inhibitors are a class of anticancer agents that promote a more open chromatin structure, leading to the re-expression of tumor suppressor genes and ultimately inducing cell cycle arrest and apoptosis.[9][10][11]
-
PI3K/Akt/mTOR Pathway: The PI3K/Akt/mTOR pathway is a central regulator of cell growth, proliferation, and survival, and its hyperactivation is a common feature in many cancers.[2][12][13] While direct evidence is pending, the structural motifs present in this compound derivatives make them plausible candidates for interacting with kinases within this critical pathway.
Caption: Plausible Additional Anticancer Mechanisms.
Experimental Protocols: A Guide to Synthesis and Evaluation
The following protocols provide a framework for the synthesis and biological evaluation of this compound derivatives.
General Synthesis of 3-(aminomethyl)-5-benzylidenethiazolidine-2,4-dione Derivatives
The synthesis of these derivatives typically involves a two-step process: a Knoevenagel condensation followed by a Mannich-type reaction.
Step 1: Knoevenagel Condensation to form 5-benzylidenethiazolidine-2,4-dione [14][15]
-
To a solution of an appropriate benzaldehyde (1 equivalent) and 2,4-thiazolidinedione (1 equivalent) in a suitable solvent such as ethanol, add a catalytic amount of a base (e.g., piperidine or 1,4-diazabicyclo[2.2.2]octane (DABCO)).
-
Reflux the reaction mixture for 16-24 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture and pour it into cold water.
-
Acidify the mixture with acetic acid to precipitate the product.
-
Collect the solid by filtration, wash with water, and recrystallize from a suitable solvent (e.g., methanol) to yield the 5-benzylidenethiazolidine-2,4-dione intermediate.
Step 2: Synthesis of the final 3-(aminomethyl) derivatives [1]
-
To a solution of the 5-benzylidenethiazolidine-2,4-dione intermediate (1 equivalent) in a solvent like dimethylformamide (DMF), add formaldehyde (2 equivalents) and the desired secondary amine (e.g., dimethylamine, derived from this compound)
-
The reaction conditions may vary, but typically involve stirring at room temperature or gentle heating.
-
Monitor the reaction by TLC.
-
Upon completion, the product can be isolated by precipitation or extraction, followed by purification via recrystallization or column chromatography.
Caption: General Synthetic Scheme.
Sulforhodamine B (SRB) Cytotoxicity Assay Protocol[9][12][16]
This protocol is a reliable method for assessing the cytotoxic effects of novel compounds on adherent cancer cell lines.
-
Cell Plating: Seed cancer cells in a 96-well plate at a density of 5,000-20,000 cells/well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium and add them to the wells. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO₂ incubator.
-
Cell Fixation: Gently remove the culture medium and add 100 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well. Incubate at 4°C for 1 hour to fix the cells.
-
Washing: Discard the TCA and wash the plates four to five times with tap water. Allow the plates to air dry completely.
-
Staining: Add 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.
-
Removal of Unbound Dye: Discard the SRB solution and wash the plates four to five times with 1% acetic acid to remove unbound dye. Allow the plates to air dry.
-
Solubilization: Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.
-
Absorbance Measurement: Read the absorbance at 510-565 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC₅₀ value from the dose-response curve.
Broader Therapeutic Horizons
While the anticancer potential of this compound derivatives is currently the most well-documented, the inherent versatility of this scaffold suggests that its therapeutic applications may extend to other disease areas. The benzonitrile moiety is present in drugs with diverse activities, and further exploration of derivatives of this compound is warranted in areas such as:
-
Anti-inflammatory diseases: The modulation of kinases and other signaling molecules involved in inflammation could be a potential avenue for these compounds.[16][17]
-
Cardiovascular diseases: The benzonitrile group is found in some cardiovascular drugs, suggesting that derivatives could be designed to target relevant pathways.[18][19]
-
Neurodegenerative disorders: While initial searches were not conclusive, the ability to readily modify the aminomethyl group could allow for the design of compounds with blood-brain barrier permeability and the potential to interact with neurological targets.
Conclusion and Future Directions
The this compound scaffold represents a promising starting point for the development of novel therapeutics, particularly in the field of oncology. The potent cytotoxic activity of 3-(aminomethyl)-5-benzylidenethiazolidine-2,4-dione derivatives highlights the potential of this chemical class. Future research should focus on elucidating the precise molecular targets and mechanisms of action of these compounds to enable rational drug design and optimization. The exploration of structure-activity relationships, coupled with in vivo efficacy and safety studies, will be crucial in advancing these promising derivatives toward clinical development. Furthermore, the systematic investigation of this versatile scaffold in other disease areas may unveil a wealth of new therapeutic opportunities.
References
- HDAC Inhibitors: Dissecting Mechanisms of Action to Counter Tumor Heterogeneity. (n.d.). MDPI.
- Kim, H. J., & Bae, S. C. (2011). Histone deacetylase inhibitors: molecular mechanisms of action and clinical trials as anti-cancer drugs.
- The Molecular Mechanism of HDAC Inhibitors in Anticancer Effects. (2006). Journal of Biomedicine and Biotechnology.
- Yang, J., Nie, J., Ma, X., Wei, Y., Peng, Y., & Wei, X. (2019). Targeting PI3K in cancer: mechanisms and advances in clinical trials. Molecular cancer, 18(1), 26.
- HDAC Inhibitors in Cancer Care. (2010). CancerNetwork.
- Kumar, P., Asati, V., & Choubey, A. (2021). SYNTHESIS AND CHARACTERIZATION OF NOVEL 3-(AMINOMETHYL)-5- BENZYLIDENETHIAZOLIDINE-2,4-DIONE DERIVATIVES AS ANTICANCER AGENTS. Journal of Advanced Scientific Research, 12(04), 154-164.
- SYNTHESIS AND CHARACTERIZATION OF NOVEL 3-(AMINOMETHYL)-5- BENZYLIDENETHIAZOLIDINE-2,4-DIONE DERIVATIVES AS ANTICANCER AGENTS. (2021). ResearchGate.
- SYNTHESIS AND CHARACTERIZATION OF NOVEL 3-(AMINOMETHYL)-5- BENZYLIDENETHIAZOLIDINE-2,4-DIONE DERIVATIVES AS ANTICANCER AGENTS. (2021). Journal of Advanced Scientific Research.
- Cai, J., Yang, J., & Jones, D. P. (1998). Mitochondrial control of apoptosis: the role of cytochrome c. Biochimica et Biophysica Acta (BBA) - Bioenergetics, 1366(1-2), 139-149.
- Jiang, X., & Wang, X. (2004). Cytochrome C-mediated apoptosis. Annual review of biochemistry, 73, 87-106.
- Anticancer activity of novel hybrid molecules containing 5-benzylidene thiazolidine-2,4-dione. (2013). PubMed.
- PI3K/Akt/mTOR Axis in Cancer: From Pathogenesis to Treatment. (2025). MedComm.
- Targeting the PI3K-AKT-mTOR signaling network in cancer. (n.d.). Semantic Scholar.
- The role of mitochondria, cytochrome c and caspase-9 in embryonic lens fibre cell denucleation. (2001). PubMed Central.
- Synthesis, antitumor, and apoptosis-inducing activities of novel 5-arylidenethiazolidine-2,4-dione derivatives: Histone deacetylases inhibitory activity and molecular docking study. (2022). PubMed.
- SYNTHESIS AND CHARACTERIZATION OF NOVEL 3-(AMINOMETHYL)-5- BENZYLIDENETHIAZOLIDINE-2,4-D. (n.d.). Journal of Advanced Scientific Research.
- Novel Methods of Knoevenagel Condensation. (n.d.). Banaras Hindu University.
- Simple and practical procedure for Knoevenagel condensation under solvent-free conditions. (2014). ResearchGate.
- Efficient synthesis of Benzylidenethiazolidine-2, 4-dione derivatives using organo catalyst (DABCO) in aqueous. (n.d.). Journal of Materials and Environmental Science.
- Novel idebenone derivatives attenuated oxidative stress injury and myocardial damage. (n.d.). Frontiers.
- (PDF) ENVIRONMENTALLY BENIGN PROTOCOL OF KNOEVENAGEL CONDENSATION REACTION. (2018). ResearchGate.
- Facile synthesis and characterization of some new 5-arylidene-thiazolidine-2,4- diones and their antimicrobial. (n.d.). ResearchGate.
- Synthesis of 3-carboxylated Coumarins by Knoevenagel Condensation and Exploratory Anti-inflammatory Activity Evaluation by in vivo model. (n.d.). Scientific & Academic Publishing.
- Knoevenagel condensation to make a coumarin - laboratory experiment. (2023). YouTube.
- Synthesis of N³-dialylamino methyl 5-benzylidine 2,4-thiazolidinedione... (n.d.). ResearchGate.
- Synthesis and selective coronary vasodilatory activity of 3,4-dihydro-2,2-bis(methoxymethyl)-2H-1-benzopyran-3-ol derivatives: novel potassium channel openers. (1996). PubMed.
- Anti-Inflammatory Activity of N′-(3-(1H-indol-3-yl)benzylidene)-2-cyanoacetohydrazide Derivative via sGC-NO/Cytokine Pathway. (2023). PubMed Central.
- Carnitine and its derivatives in cardiovascular disease. (1997). PubMed.
- Synthesis of Benzylidenethiazolidine-2,4-dione derivatives (3a-i). (n.d.). ResearchGate.
- Anti-Inflammatory Activity of 1,2-Benzothiazine 1,1-Dioxide Derivatives. (n.d.). MDPI.
- Cholinesterase Inhibitory and Anti-Inflammatory Activity of the Naphtho- and Thienobenzo-Triazole Photoproducts: Experimental and Computational Study. (2023). MDPI.
- Aminotetralin derivative for the therapy of cardiovascular diseases. (n.d.). Google Patents.
Sources
- 1. What are HDAC inhibitors and how do they work? [synapse.patsnap.com]
- 2. Targeting the PI3K-AKT-mTOR signaling network in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scispace.com [scispace.com]
- 4. Caspase-2 Can Trigger Cytochrome c Release and Apoptosis from the Nucleus* | Semantic Scholar [semanticscholar.org]
- 5. Mitochondrial control of apoptosis: the role of cytochrome c - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cytochrome C-mediated apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The role of mitochondria, cytochrome c and caspase-9 in embryonic lens fibre cell denucleation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. rupress.org [rupress.org]
- 9. mdpi.com [mdpi.com]
- 10. Histone deacetylase inhibitors: molecular mechanisms of action and clinical trials as anti-cancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 11. cmi.ustc.edu.cn [cmi.ustc.edu.cn]
- 12. Frontiers | PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? [frontiersin.org]
- 13. PI3K/AKT/mTOR Axis in Cancer: From Pathogenesis to Treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. sciensage.info [sciensage.info]
- 15. jmaterenvironsci.com [jmaterenvironsci.com]
- 16. mdpi.com [mdpi.com]
- 17. mdpi.com [mdpi.com]
- 18. Synthesis and selective coronary vasodilatory activity of 3,4-dihydro-2,2-bis(methoxymethyl)-2H-1-benzopyran-3-ol derivatives: novel potassium channel openers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Carnitine and its derivatives in cardiovascular disease - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Step-by-step synthesis protocol for 3-(Aminomethyl)benzonitrile
Application Note & Protocol: A-1124
Title: Step-by-Step Synthesis Protocol for 3-(Aminomethyl)benzonitrile: A Guide for Researchers
Abstract
This compound, also known as 3-cyanobenzylamine, is a pivotal bifunctional building block in medicinal chemistry and materials science.[1][2][3] Its structure, containing a nucleophilic primary amine and a versatile nitrile group, allows for its incorporation into a diverse range of molecular scaffolds, particularly in the synthesis of heterocyclic compounds for drug discovery.[1][4] This document provides a comprehensive, step-by-step protocol for the synthesis of this compound via the robust and high-yielding reduction of 3-cyanobenzonitrile using lithium aluminum hydride (LAH). We delve into the causality behind experimental choices, provide detailed safety protocols for handling hazardous reagents, and outline methods for product characterization and validation.
Overview of Synthetic Strategies
Several synthetic routes are available for the preparation of this compound. The selection of a specific pathway often depends on the scale of the reaction, availability of starting materials, and functional group tolerance.
-
Reduction of a Nitrile: The most direct route involves the reduction of the nitrile group of 3-cyanobenzonitrile. Strong hydride reagents like lithium aluminum hydride (LiAlH₄) are highly effective for this transformation.[5][6]
-
Gabriel Synthesis: This classic method transforms a primary alkyl halide, such as 3-cyanobenzyl bromide, into a primary amine using potassium phthalimide.[7][8][9] It is renowned for producing pure primary amines without over-alkylation byproducts.[7]
-
Reductive Amination: An aldehyde, 3-cyanobenzaldehyde, can be converted to the target amine by forming an imine with ammonia, which is then reduced in situ.[10][11]
For this guide, we will focus on the Lithium Aluminum Hydride (LAH) reduction of 3-cyanobenzonitrile . This method is chosen for its efficiency, relatively high yield, and common use in research laboratories for reducing nitriles to primary amines.[6]
Caption: Overview of synthetic routes to this compound.
Featured Protocol: LAH Reduction of 3-Cyanobenzonitrile
Principle and Mechanism
Lithium aluminum hydride (LiAlH₄ or LAH) is a potent, non-selective reducing agent capable of reducing a wide range of functional groups, including nitriles.[5] The reaction proceeds via the nucleophilic addition of a hydride ion (H⁻) from the [AlH₄]⁻ complex to the electrophilic carbon of the nitrile group. This process occurs twice, ultimately forming an aluminum-amine complex. Subsequent aqueous workup hydrolyzes this complex to liberate the desired primary amine.
Materials and Equipment
| Reagent/Material | Grade | Supplier | CAS No. | Notes |
| 3-Cyanobenzonitrile | ≥98% | Sigma-Aldrich | 619-24-9 | Starting material. |
| Lithium Aluminum Hydride (LAH) | Powder or solution in THF | Sigma-Aldrich | 16853-85-3 | Extremely hazardous . Reacts violently with water.[12][13] |
| Tetrahydrofuran (THF) | Anhydrous, ≥99.9% | Sigma-Aldrich | 109-99-9 | Must be dry. Use a solvent purification system or freshly distilled. |
| Diethyl Ether (Et₂O) | Anhydrous | Fisher Scientific | 60-29-7 | For extraction. |
| Sodium Sulfate (Na₂SO₄) | Anhydrous, granular | Fisher Scientific | 7757-82-6 | For drying the organic phase. |
| Sodium Hydroxide (NaOH) | Pellets | Fisher Scientific | 1310-73-2 | For preparing the quenching solution. |
| Deionized Water | N/A | N/A | 7732-18-5 | For workup. |
| Hydrochloric Acid (HCl) | Concentrated | Fisher Scientific | 7647-01-0 | For pH adjustment (optional). |
Equipment:
-
Three-necked round-bottom flask (RBF), oven-dried
-
Reflux condenser and addition funnel, oven-dried
-
Magnetic stirrer and stir bar
-
Inert gas supply (Nitrogen or Argon) with bubbler
-
Ice/water bath
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware (beakers, graduated cylinders, etc.)
-
Personal Protective Equipment (PPE): Fire-retardant lab coat, safety goggles, face shield, impervious gloves (e.g., butyl rubber).[12][14]
Step-by-Step Experimental Protocol
Caption: Workflow for the LAH reduction of 3-cyanobenzonitrile.
1. Reaction Setup:
-
Assemble an oven-dried three-necked flask with a magnetic stir bar, reflux condenser, and a dropping funnel. Ensure all joints are well-sealed.
-
Flush the entire system with an inert gas (Nitrogen or Argon) for at least 15-20 minutes to ensure an anhydrous and oxygen-free environment.[13] Maintain a positive pressure of inert gas throughout the reaction.
2. Reagent Preparation and Addition:
-
In the reaction flask, carefully suspend lithium aluminum hydride (1.2 eq.) in anhydrous THF (approx. 10 mL per gram of LAH). Causality: LAH is handled under an inert atmosphere as it can ignite in moist air.[12][15]
-
Cool the stirred LAH suspension to 0 °C using an ice bath.
-
Dissolve 3-cyanobenzonitrile (1.0 eq.) in anhydrous THF (approx. 5 mL per gram) in the dropping funnel.
-
Add the nitrile solution dropwise to the cold, stirred LAH suspension over 30-45 minutes. Causality: The reaction is highly exothermic; slow, controlled addition at 0 °C prevents a runaway reaction and minimizes side products.
3. Reaction Execution:
-
After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature.
-
Stir the reaction mixture for 2-4 hours. The progress can be monitored by Thin Layer Chromatography (TLC), observing the disappearance of the starting material spot.
4. Quenching and Work-up (Fieser Method):
-
CRITICAL STEP: This procedure must be performed with extreme caution in a fume hood, away from flammable materials. The quenching process generates flammable hydrogen gas.[16][17]
-
Cool the reaction flask back down to 0 °C in an ice bath.
-
For every 'X' g of LAH used, add the following reagents sequentially and dropwise with vigorous stirring:
-
'X' mL of water. (Addition will be very vigorous).
-
'X' mL of 15% (w/v) aqueous sodium hydroxide solution.
-
'3X' mL of water.
-
-
Causality: This specific sequence, known as the Fieser workup, is designed to safely neutralize excess LAH and convert the aluminum byproducts into a granular, easily filterable solid (LiAlO₂).[17]
-
After the final addition of water, remove the ice bath and stir the resulting slurry for an additional 30 minutes until the precipitate is white and granular.
5. Isolation and Purification:
-
Filter the slurry through a pad of Celite or a fritted glass funnel. Wash the filter cake thoroughly with additional THF or diethyl ether (3x volumes).
-
Combine the organic filtrates in a separatory funnel. If two layers form, separate them and extract the aqueous layer with diethyl ether (2x volumes).
-
Dry the combined organic layers over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
The resulting crude oil or solid can be purified by vacuum distillation or flash column chromatography on silica gel (using a mobile phase such as Dichloromethane/Methanol with a small amount of triethylamine) to yield pure this compound.
Characterization and Validation
The identity and purity of the synthesized product should be confirmed using standard analytical techniques.
| Technique | Expected Result | Interpretation |
| ¹H NMR | δ ~7.4-7.6 (m, 4H, Ar-H), δ ~3.9 (s, 2H, -CH₂-), δ ~1.6 (s, 2H, -NH₂) | Confirms the presence of the aromatic, benzylic, and amine protons. |
| ¹³C NMR | δ ~145 (Ar-C), ~130-132 (Ar-CH), ~119 (C≡N), ~112 (Ar-C), ~46 (-CH₂-) | Confirms the carbon skeleton and functional groups. |
| IR Spectroscopy | ~3300-3400 cm⁻¹ (N-H stretch), ~2230 cm⁻¹ (C≡N stretch), ~3030 cm⁻¹ (Ar C-H stretch) | Confirms the presence of the primary amine and nitrile functional groups. |
| Mass Spec (ESI+) | [M+H]⁺ = 133.07 | Confirms the molecular weight of the protonated molecule (C₈H₉N₂⁺). |
Safety and Hazard Management
-
Lithium Aluminum Hydride (LAH): LAH is a highly reactive, pyrophoric, and water-reactive solid.[12][13] It can ignite upon contact with moisture or friction.[12] All manipulations must be conducted under an inert atmosphere by trained personnel.[13] A Class D fire extinguisher (for combustible metals) and dry sand must be readily available. NEVER use water or CO₂ extinguishers on an LAH fire .[12][13]
-
Solvents: Anhydrous THF and diethyl ether are extremely flammable. Ensure all operations are performed in a certified chemical fume hood, away from ignition sources.
-
Product: this compound is harmful if swallowed and can cause severe skin burns and eye damage.[18] Always wear appropriate PPE.
-
Waste Disposal: Quench any residual LAH carefully before disposal. All chemical waste must be disposed of in accordance with institutional and local regulations.
Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| Low or No Yield | Incomplete reaction; degraded LAH; wet solvent/glassware. | Ensure LAH is fresh and active. Use scrupulously dried solvents and glassware under a robust inert atmosphere. Increase reaction time or temperature slightly. |
| Difficult Filtration | Incorrect quenching procedure resulting in a gelatinous precipitate. | Adhere strictly to the Fieser workup ratios (1:1:3). Vigorous stirring during quenching is essential. |
| Impure Product | Incomplete reaction; side reactions from overheating. | Ensure slow, controlled addition of the substrate at 0 °C. Purify thoroughly via column chromatography or distillation. |
References
- Princeton University Environmental Health & Safety. (n.d.). Lithium Aluminum Hydride.
- American Chemical Society. (2024). A Safety Guidance Document for Lithium Aluminum Hydride (LAH) Reduction.
- Journal of Chemical Education. (n.d.). The Gabriel synthesis of benzylamine: An undergraduate organic experiment.
- Wikipedia. (n.d.). Gabriel synthesis.
- ChemicalBook. (2019). Lithium aluminium hydride-Hazard and Toxicity.
- Dr. Aman. (2023). How To Handle Lithium Aluminum Hydride (LAH) in Lab. YouTube.[16]
- Chemistry LibreTexts. (2023). Gabriel Synthesis.
- Pearson. (n.d.). Show how Gabriel syntheses are used to prepare the following amines.
- NROChemistry. (n.d.). Gabriel Synthesis: Mechanism & Examples.
- New Jersey Department of Health. (n.d.). LITHIUM ALUMINUM HYDRIDE HAZARD SUMMARY.
- Organic Syntheses. (n.d.). Procedure for LAH reduction.
- ChemicalBook. (n.d.). 3-Aminobenzonitrile synthesis.
- BenchChem. (2025). Application Notes and Protocols: 4-(Aminomethyl)-3-methylbenzonitrile.
- BLD Pharm. (n.d.). 3-Aminomethyl-benzonitrile hydrochloride.
- Santa Cruz Biotechnology. (n.d.). This compound.
- University of Oxford. (n.d.). Experiment 5 Reductions with Lithium Aluminium Hydride.
- BenchChem. (2025). An In-depth Technical Guide to 4-(Aminomethyl)-3-methylbenzonitrile Structural Analogs.
- Google Patents. (n.d.). Process for the preparation of 3-aminobenzonitrile.
- Wikipedia. (n.d.). Reductive amination.
- Chad's Prep. (n.d.). Hydride Reduction.
- Chemistry Steps. (n.d.). Reductive Amination.
- Royal Society of Chemistry. (2014). Electronic Supplementary Information.
- Master Organic Chemistry. (2023). Lithium Aluminum Hydride (LiAlH4) For Reduction.
- Master Organic Chemistry. (2017). Reductive Amination, and How It Works.
- Organic Syntheses. (n.d.). Procedure for acrylonitrile reaction.
- Organic Syntheses. (n.d.). Synthesis and Use of a Trifluoromethylated Azomethine Ylide Precursor.
- YouTube. (2020). Reduction with Lithium Aluminium Hydride.
- ChemicalBook. (n.d.). 3-Cyanobenzaldehyde synthesis.
- Google Patents. (n.d.). Process for producing salts of cyanobenzylamines.
- Apollo Scientific. (n.d.). 3-Cyanobenzylamine.
- PubChem. (n.d.). 3-Aminobenzonitrile.
- Chemistry LibreTexts. (2020). Synthesis of Amines by Reductive Amination.
- Google Patents. (n.d.). Production of 3-(or 4-)cyanobenzaldehyde.
- Fluorochem. (n.d.). This compound hydrochloride.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Versatility of Benzonitrile Derivatives.
- Sigma-Aldrich. (n.d.). 4-(Aminomethyl)benzonitrile hydrochloride.
- Organic Chemistry Portal. (n.d.). Benzylamine synthesis by C-C coupling.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. scbt.com [scbt.com]
- 3. nbinno.com [nbinno.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Hydride Reduction - Chad's Prep® [chadsprep.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Gabriel synthesis - Wikipedia [en.wikipedia.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Reductive Amination - Chemistry Steps [chemistrysteps.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. ehs.princeton.edu [ehs.princeton.edu]
- 13. Lithium aluminium hydride-Hazard and Toxicity_Chemicalbook [chemicalbook.com]
- 14. nj.gov [nj.gov]
- 15. youtube.com [youtube.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Organic Syntheses Procedure [orgsyn.org]
- 18. 10406-24-3 Cas No. | 3-Cyanobenzylamine | Apollo [store.apolloscientific.co.uk]
Application Notes and Protocols for the Utilization of 3-(Aminomethyl)benzonitrile in the Synthesis of Hypoxia-Inducible Factor (HIF) Prolyl Hydroxylase Inhibitors
Introduction: Targeting Hypoxia-Inducible Factor (HIF) Signaling
The cellular response to fluctuations in oxygen availability is a critical physiological process orchestrated by the Hypoxia-Inducible Factor (HIF) family of transcription factors.[1] Under normoxic conditions, the alpha subunit of HIF (HIF-α) is hydroxylated on specific proline residues by HIF prolyl hydroxylase (PHD) enzymes.[2] This post-translational modification marks HIF-α for recognition by the von Hippel-Lindau (VHL) E3 ubiquitin ligase complex, leading to its rapid proteasomal degradation.[2][3] In hypoxic states, the oxygen-dependent activity of PHDs is diminished, allowing HIF-α to accumulate, translocate to the nucleus, and dimerize with HIF-β. This active heterodimer binds to hypoxia-response elements (HREs) in the genome, upregulating the transcription of genes involved in erythropoiesis, angiogenesis, and iron metabolism.[3][4]
Inhibition of PHD enzymes mimics a hypoxic state, leading to the stabilization of HIF-α and the subsequent activation of downstream pathways.[5] This mechanism has been successfully targeted for the treatment of anemia associated with chronic kidney disease (CKD), as it promotes the endogenous production of erythropoietin (EPO) and improves iron utilization.[3][4] Several small molecule PHD inhibitors, such as Roxadustat, Vadadustat, and Daprodustat, have been approved for clinical use in various regions.[5]
This application note provides a detailed guide on the synthetic utility of 3-(aminomethyl)benzonitrile, a versatile building block for the construction of novel HIF prolyl hydroxylase inhibitors. The presence of both a nucleophilic aminomethyl group and a metabolically stable nitrile moiety makes it an attractive starting material in medicinal chemistry.[6] The nitrile group, in particular, can act as a bioisostere for other functional groups and contribute to favorable pharmacokinetic properties.[6]
The HIF Signaling Pathway and Mechanism of PHD Inhibition
The regulation of HIF-α levels by PHD enzymes is a key oxygen-sensing mechanism in cells. The diagram below illustrates this pathway and the therapeutic intervention by PHD inhibitors.
Sources
- 1. [Stereochemistry of the reductive amination of 4-oxoproline derivatives with glycine esters] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. MXPA97002787A - Process for the preparation of 3-aminobenzonitrile replace - Google Patents [patents.google.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. nbinno.com [nbinno.com]
Application Note: A Robust Protocol for the Gabriel Synthesis of Primary Amines from Benzylic Halides
Abstract
The Gabriel synthesis is a cornerstone transformation in organic chemistry for the synthesis of pure primary amines, effectively circumventing the common issue of over-alkylation seen in direct ammonia alkylation.[1][2][3] This method is particularly well-suited for reactive primary halides, such as benzylic halides, which readily undergo nucleophilic substitution. This application note provides an in-depth examination of the Gabriel synthesis, detailing the underlying chemical principles, a validated step-by-step experimental protocol for the preparation of benzylamine from benzyl chloride, and expert insights into process optimization and troubleshooting.
Introduction: The Rationale for the Gabriel Synthesis
The direct alkylation of ammonia with alkyl halides is often an inefficient route for the synthesis of primary amines because the resulting primary amine is typically more nucleophilic than ammonia itself, leading to a cascade of subsequent alkylations and the formation of secondary amines, tertiary amines, and even quaternary ammonium salts.[2][3][4] The Gabriel synthesis, developed by Siegmund Gabriel in 1887, provides an elegant solution to this problem.[1][5]
The methodology involves two key stages:
-
N-Alkylation: A phthalimide salt is used as an ammonia surrogate.[1] Its nitrogen atom is rendered non-nucleophilic after the initial alkylation, preventing further reactions.[2][6]
-
Deprotection: The resulting N-alkylphthalimide is cleaved to release the desired pure primary amine.[7]
Benzylic halides are ideal substrates for this reaction due to their high reactivity in SN2 reactions, leading to excellent yields of the corresponding primary amines.[6][7]
Mechanistic Insights: A Tale of Two Steps
A thorough understanding of the reaction mechanism is critical for troubleshooting and adapting the protocol to different substrates. The synthesis is logically divided into the formation of the N-benzylphthalimide intermediate and its subsequent cleavage.
Stage 1: SN2 Alkylation of the Phthalimide Anion
The first stage hinges on the nucleophilic properties of the phthalimide anion.
-
Generation of the Nucleophile: Phthalimide possesses a surprisingly acidic N-H proton (pKa ≈ 8.3-9).[3][8] This acidity is a direct consequence of the two adjacent electron-withdrawing carbonyl groups, which stabilize the resulting conjugate base (the phthalimide anion) through resonance. This anion can be readily generated in situ using a mild base like potassium carbonate (K₂CO₃) or can be used directly as the commercially available potassium phthalimide salt.[2][6][8]
-
The SN2 Reaction: The phthalimide anion is a potent nitrogen nucleophile that attacks the electrophilic benzylic carbon of the halide in a classic bimolecular nucleophilic substitution (SN2) reaction.[6][9][10] This step forms a stable C-N bond, yielding N-benzylphthalimide. The reaction is greatly accelerated in polar aprotic solvents, such as N,N-dimethylformamide (DMF), which solvate the cation (K⁺) but not the nucleophile, enhancing its reactivity.[5][11][12] Crucially, once formed, the nitrogen lone pair in N-benzylphthalimide is delocalized by the carbonyl groups, rendering it non-nucleophilic and halting any further alkylation.[6]
Stage 2: Liberation of the Primary Amine
The final step is the cleavage of the N-benzylphthalimide to release the primary amine. While harsh acidic or basic hydrolysis can achieve this, the most widely adopted and milder method is hydrazinolysis, known as the Ing-Manske procedure .[1][5][13]
-
The Ing-Manske Procedure: This method involves reacting the N-benzylphthalimide with hydrazine (N₂H₄).[7] Hydrazine, being a strong nucleophile, attacks one of the imide's carbonyl groups.[2][10] A subsequent intramolecular reaction leads to the formation of phthalhydrazide, an exceptionally stable, five-membered cyclic hydrazide.[7][8] The formation of this insoluble precipitate drives the reaction to completion, liberating the primary amine, which can then be isolated from the reaction mixture.[1][8]
Detailed Experimental Protocol: Synthesis of Benzylamine
This protocol is adapted from well-established procedures and provides a reliable method for the synthesis of benzylamine.[8][14]
Safety Precautions:
-
Benzyl chloride is a potent lachrymator and skin irritant. Handle it exclusively in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety goggles.[8]
-
Hydrazine is highly toxic and potentially explosive near its boiling point. All operations involving hydrazine must be conducted in a fume hood.[8]
-
DMF is a skin irritant and can be absorbed through the skin. Avoid contact.
Part A: Synthesis of N-Benzylphthalimide
| Reagent | Molar Mass ( g/mol ) | Amount | Moles | Molar Ratio |
| Phthalimide | 147.13 | 24.0 g | 0.163 | 1.0 |
| Anhydrous K₂CO₃ | 138.21 | 13.8 g | 0.100 | 0.6 |
| Benzyl Chloride | 126.58 | 42.0 g | 0.332 | 2.0 |
| DMF | - | ~80 mL | - | Solvent |
Procedure:
-
Reagent Preparation: In a 250 mL round-bottom flask, combine 24 g of phthalimide and 13.8 g of finely powdered anhydrous potassium carbonate.[8]
-
Reaction Setup: Add 42 g of benzyl chloride to the flask, followed by approximately 80 mL of DMF to facilitate stirring.[15] Equip the flask with a reflux condenser.
-
Reaction Execution: Heat the mixture gently under reflux using a heating mantle. The reaction progress can be monitored by Thin Layer Chromatography (TLC). A typical reaction time is 2-3 hours.[8]
-
Workup and Isolation: Allow the reaction mixture to cool slightly. While still warm, pour the mixture into ~400 mL of cold water with vigorous stirring. A white precipitate of N-benzylphthalimide will form.
-
Purification: Collect the crude product by suction filtration and wash it thoroughly with water to remove DMF and salts. The crude product can be recrystallized from glacial acetic acid or ethanol to yield pure N-benzylphthalimide (m.p. 116°C).[14] A typical yield is 72-79%.[8][14]
Part B: Hydrazinolysis of N-Benzylphthalimide to Benzylamine
| Reagent | Molar Mass ( g/mol ) | Amount | Moles | Molar Ratio |
| N-Benzylphthalimide | 237.26 | 23.7 g | 0.100 | 1.0 |
| Hydrazine Hydrate (85%) | ~50.06 | 7.0 mL | ~0.12 | ~1.2 |
| Methanol | - | 80 mL | - | Solvent |
| Conc. HCl | - | ~27 mL | - | Workup |
| NaOH Solution (~40%) | - | As needed | - | Workup |
Procedure:
-
Reaction Setup: In a 250 mL round-bottom flask, combine 23.7 g of N-benzylphthalimide, 80 mL of methanol, and 7.0 mL of 85% hydrazine hydrate.[8]
-
Reaction Execution: Heat the mixture to reflux for 1 hour. During this time, a voluminous white precipitate of phthalhydrazide will form.[8]
-
Workup - Part 1 (Precipitate Removal): Cool the reaction mixture to room temperature. Add 27 mL of concentrated HCl and heat the mixture again for a few minutes to ensure complete precipitation.[8] Cool the mixture and remove the phthalhydrazide precipitate by suction filtration. Wash the solid with a small amount of cold water.
-
Workup - Part 2 (Amine Isolation): Combine the filtrate and the washings. Reduce the volume to approximately 50 mL by distillation.[8] Cool the remaining solution in an ice bath and make it strongly alkaline by carefully adding a concentrated (~40%) NaOH solution. Benzylamine will separate as an oily layer.
-
Extraction: Extract the aqueous mixture with two 40 mL portions of diethyl ether.[8]
-
Final Purification: Combine the ether extracts and dry them over anhydrous sodium sulfate. Decant the dried ether solution and evaporate the solvent. The residual yellow oil is benzylamine. For high purity, distill the product, collecting the fraction boiling at 183-186°C.[8] The expected yield of pure benzylamine is 60-70%.[8]
Authoritative Insights and Troubleshooting
-
Choice of Base and Solvent: While potassium carbonate in DMF is a robust system, using commercially available potassium phthalimide can simplify the first step.[11] The use of a polar aprotic solvent like DMF is highly recommended to accelerate the SN2 reaction, often allowing for lower reaction temperatures compared to neat conditions.[5][12][15]
-
Substrate Limitations: The Gabriel synthesis is highly reliable for primary alkyl halides, including benzylic and allylic systems.[6][7] It generally fails for secondary and tertiary halides, where the sterically hindered phthalimide anion acts as a base, leading to E2 elimination as the major pathway.[1][6][10]
-
Deprotection Alternatives: While hydrazinolysis is standard, it can sometimes be challenging to completely remove the phthalhydrazide byproduct.[1] For substrates sensitive to hydrazine or basic conditions, alternative deprotection methods have been developed:
-
Acidic/Basic Hydrolysis: Requires harsh conditions (strong acid or base at high temperatures) and is often slow.[5][13]
-
Sodium Borohydride (NaBH₄): An exceptionally mild, two-stage method using NaBH₄ in isopropanol followed by acetic acid provides the amine under near-neutral conditions, which is particularly useful for sensitive substrates like amino acids.[5][13][16]
-
Conclusion
The Gabriel synthesis remains a highly valuable and reliable method for the preparation of pure primary amines from benzylic halides. Its key advantage lies in the use of the phthalimide group as a protecting entity that prevents the over-alkylation reactions that plague simpler methods. By understanding the underlying mechanism and following a validated protocol, researchers can consistently achieve high yields of the desired primary amine, making this a critical tool for professionals in research, chemical development, and pharmaceutical synthesis.
References
- Nigh, W. G. (1973). The Gabriel Synthesis of Benzylamine. Journal of Chemical Education, 50(9), 670.
- Jagadale, S. B. (n.d.). Gabriel Synthesis. In Organic Reaction Mechanisms-II. Cambridge University Press.
- Nigh, W. G. (1973). The Gabriel synthesis of benzylamine: An undergraduate organic experiment. Journal of Chemical Education, 50(9), 670.
- Brainly. (2023). Outline a benzylamine preparation using Gabriel's synthesis.
- Filo. (2023). Show how Gabriel synthesis are used to prepare the following amines.benzy...
- Wikipedia. (n.d.). Gabriel synthesis.
- NROChemistry. (n.d.). Gabriel Synthesis: Mechanism & Examples.
- Khan, M. N. (2003). Suggested Improvement in the Ing−Manske Procedure and Gabriel Synthesis of Primary Amines: Kinetic Study on Alkaline Hydrolysis. The Journal of Organic Chemistry, 68(22), 8573–8586.
- ResearchGate. (n.d.). The Gabriel synthesis of benzylamine: An undergraduate organic experiment.
- Ashenhurst, J. (2025). The Gabriel Synthesis. Master Organic Chemistry.
- OrgoSolver. (n.d.). Alkyl Halides: Gabriel Synthesis to Primary Amines (Potassium Phthalimide).
- Chemistry Steps. (n.d.). The Gabriel Synthesis.
- Chemistry LibreTexts. (2023). Gabriel Synthesis.
- Chem-Station. (2014). Gabriel Amine Synthesis.
- Campaigne, E., & Meyer, F. C. (1954). The Alkylation Reaction of the Gabriel Synthesis. Proceedings of the Indiana Academy of Science, 64, 119-121.
- Organic Chemistry Tutor. (n.d.). Gabriel Synthesis.
- ResearchGate. (2014). Can anyone help me with a Gabriel synthesis for making primary amine?.
- Manske, R. H. F. (1943). Benzyl Phthalimide. Organic Syntheses, Coll. Vol. 2, 83.
- Organic Chemistry Portal. (n.d.). An exceptionally mild deprotection of phthalimides.
Sources
- 1. Gabriel synthesis - Wikipedia [en.wikipedia.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. The Gabriel Synthesis - Chemistry Steps [chemistrysteps.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Chemicals [chemicals.thermofisher.cn]
- 6. orgosolver.com [orgosolver.com]
- 7. Gabriel Synthesis: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 8. researchgate.net [researchgate.net]
- 9. brainly.com [brainly.com]
- 10. organicchemistrytutor.com [organicchemistrytutor.com]
- 11. Gabriel Synthesis (Chapter 50) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 12. Gabriel Amine Synthesis | Chem-Station Int. Ed. [en.chem-station.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Organic Syntheses Procedure [orgsyn.org]
- 15. journals.indianapolis.iu.edu [journals.indianapolis.iu.edu]
- 16. An exceptionally mild deprotection of phthalimides [organic-chemistry.org]
Application Notes & Protocols: Strategic Amide Bond Formation with 3-(Aminomethyl)benzonitrile
Introduction: The Central Role of the Amide Bond and 3-(Aminomethyl)benzonitrile
The amide bond is a cornerstone of modern medicinal chemistry and drug development.[1][2] Its remarkable stability, coupled with its ability to act as both a hydrogen bond donor and acceptor, makes it a privileged functional group in a vast array of pharmaceuticals, including the blockbuster drug Atorvastatin. The synthesis of amides, typically through the coupling of a carboxylic acid and an amine, is one of the most frequently performed reactions in the pharmaceutical industry.[3][4][5]
This compound is a valuable bifunctional building block in this context.[6] It features a nucleophilic primary amine, poised for amide bond formation, and a versatile nitrile group, which can be retained or further transformed. This unique combination allows for the creation of diverse molecular scaffolds, making it a key intermediate in the synthesis of complex molecules and potential therapeutic agents.[6][7]
This guide provides a detailed exploration of the amide bond formation reaction using this compound. It offers field-proven insights into mechanistic considerations, reagent selection, and detailed, validated protocols suitable for researchers in drug discovery and chemical development.
Core Principles: Activating the Carboxylic Acid
Directly reacting a carboxylic acid with an amine is generally inefficient. The acidic proton of the carboxylic acid and the basic amine readily form a non-productive ammonium carboxylate salt.[8] Furthermore, the hydroxyl group of the carboxylic acid is a poor leaving group, making direct nucleophilic attack by the amine thermodynamically unfavorable at ambient temperatures.[8]
The key to successful amide bond formation lies in activating the carboxylic acid . This is achieved by converting the hydroxyl group into a better leaving group, rendering the carbonyl carbon highly electrophilic and susceptible to nucleophilic attack by the amine.[5] This is accomplished using a "coupling reagent."
Two of the most reliable and widely used classes of coupling reagents are carbodiimides and uronium/aminium salts.
-
Carbodiimides (e.g., EDC): Reagents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) react with the carboxylic acid to form a highly reactive O-acylisourea intermediate.[9] While this intermediate can react directly with the amine, this pathway can be slow and prone to side reactions, including racemization of chiral carboxylic acids.[10][11] To mitigate this, an additive like 1-Hydroxybenzotriazole (HOBt) is almost always included. HOBt traps the O-acylisourea to form an HOBt-ester, which is more stable than the O-acylisourea but still highly reactive towards the amine, leading to a more efficient and cleaner reaction with suppressed racemization.[3][10][12][13]
-
Uronium/Aminium Salts (e.g., HATU): Reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) are among the most efficient coupling reagents available.[10][14] In the presence of a non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA), HATU rapidly converts the carboxylic acid into a highly reactive OAt-active ester.[14][15] The 1-hydroxy-7-azabenzotriazole (HOAt) moiety is crucial, as it accelerates the reaction and effectively suppresses racemization.[14] The resulting active ester then smoothly reacts with the amine to form the desired amide.
Visualizing the Reaction
The fundamental transformation involves coupling a generic carboxylic acid with this compound to yield the corresponding amide product.
Caption: General amide coupling with this compound.
Experimental Protocols
The following protocols provide robust methods for the synthesis of N-(3-cyanobenzyl) amides. It is imperative that all reagents are high purity and solvents are anhydrous, as water can hydrolyze the activated intermediates and reduce yields.
Protocol A: EDC/HOBt Mediated Coupling
This protocol is a reliable and cost-effective method for standard amide couplings. The use of HOBt is critical for minimizing side reactions and potential racemization.[3][10]
Materials & Equipment:
-
Carboxylic Acid (1.0 eq)
-
This compound (1.0 - 1.2 eq)[16]
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) (1.2 - 1.5 eq)
-
HOBt (1-Hydroxybenzotriazole) (1.0 - 1.2 eq)
-
Base (e.g., DIPEA or Triethylamine, Et3N) (2.0 - 3.0 eq)
-
Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)
-
Round-bottom flask, magnetic stirrer, nitrogen/argon inlet
-
Standard glassware for workup and purification
Detailed Step-by-Step Procedure:
-
Setup: To a clean, dry round-bottom flask under a nitrogen or argon atmosphere, add the Carboxylic Acid (1.0 eq) and HOBt (1.2 eq).
-
Dissolution: Add anhydrous DCM or DMF (to a concentration of approx. 0.1-0.2 M with respect to the limiting reagent). Stir the mixture at room temperature until all solids are dissolved.
-
Cooling: Cool the reaction mixture to 0 °C using an ice-water bath. This is crucial to control the exothermicity of the activation step and minimize side reactions.
-
Activation: Add EDC (1.5 eq) to the cooled solution portion-wise over 5 minutes. Stir the mixture at 0 °C for 15-30 minutes. This pre-activation step allows for the formation of the HOBt-ester.[17]
-
Amine Addition: Add a solution of this compound (1.1 eq) in a small amount of anhydrous solvent to the reaction mixture, followed by the dropwise addition of the base (e.g., DIPEA, 2.5 eq).
-
Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 4-18 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting carboxylic acid is consumed.
Aqueous Work-up & Purification:
-
Quenching: Upon completion, dilute the reaction mixture with an organic solvent like Ethyl Acetate or DCM.
-
Washing: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with a weak acid (e.g., 1N HCl or saturated NH₄Cl), followed by saturated sodium bicarbonate (NaHCO₃) solution, and finally with brine.[14] These washes serve to remove unreacted amine, residual acid, HOBt, and the base.
-
Drying & Concentration: Dry the separated organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the resulting crude product by silica gel column chromatography to obtain the pure amide.
Protocol B: HATU Mediated Coupling
HATU is a highly efficient reagent, often preferred for challenging couplings, including those involving sterically hindered substrates or electron-deficient amines.[4][14]
Materials & Equipment:
-
Carboxylic Acid (1.0 eq)
-
This compound (1.0 - 1.2 eq)
-
HATU (1.1 - 1.5 eq)
-
Non-nucleophilic Base (DIPEA) (2.0 - 4.0 eq)
-
Anhydrous Dimethylformamide (DMF)
-
Round-bottom flask, magnetic stirrer, nitrogen/argon inlet
-
Standard glassware for workup and purification
Detailed Step-by-Step Procedure:
-
Setup: To a clean, dry round-bottom flask under a nitrogen or argon atmosphere, add the Carboxylic Acid (1.0 eq) and HATU (1.2 eq).
-
Dissolution: Add anhydrous DMF (to a concentration of approx. 0.1-0.2 M). Stir to dissolve.
-
Pre-activation: Add DIPEA (2.5 eq) to the solution and stir the mixture at room temperature for 15-30 minutes. This step generates the reactive OAt-ester.[14][15]
-
Amine Addition: Add a solution of this compound (1.1 eq) in a small amount of anhydrous DMF to the activated mixture.
-
Reaction: Continue to stir the reaction at room temperature for 1-6 hours. HATU-mediated reactions are typically much faster than EDC couplings.[14]
-
Monitoring: Monitor the reaction progress by TLC or LC-MS until completion.
Aqueous Work-up & Purification:
-
Quenching: Pour the reaction mixture into water and extract with Ethyl Acetate (3x). The use of water will precipitate some byproducts.
-
Washing: Combine the organic layers. To remove residual DMF, wash with a 5% Lithium Chloride (LiCl) aqueous solution (2-3x), followed by brine.[17]
-
Drying & Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography.
Data Presentation & Troubleshooting
Comparative Summary of Protocols
| Parameter | Protocol A: EDC/HOBt | Protocol B: HATU | Causality & Rationale |
| Coupling Reagent | EDC (1.2-1.5 eq) | HATU (1.1-1.5 eq) | HATU is more reactive and often gives higher yields for difficult substrates, but is more expensive.[14] |
| Additive | HOBt (1.0-1.2 eq) | None (HOAt is part of HATU) | HOBt/HOAt is essential for high efficiency and suppression of racemization.[10][14] |
| Base | DIPEA or Et₃N (2-3 eq) | DIPEA (2-4 eq) | A non-nucleophilic base is required to deprotonate the carboxylic acid without competing in the reaction.[14] |
| Solvent | Anhydrous DCM or DMF | Anhydrous DMF | DMF is a polar aprotic solvent that effectively solubilizes most reactants and intermediates.[18] |
| Reaction Time | 4 - 18 hours | 1 - 6 hours | The higher reactivity of the OAt-ester formed with HATU leads to significantly faster reaction kinetics.[14][15] |
| Typical Yield | Good to Excellent | Excellent | HATU's efficiency generally translates to higher isolated yields, especially for challenging couplings.[4] |
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Product Formation | Inactive coupling reagent; wet solvent/reagents; insufficient base. | Use fresh, high-quality coupling reagents. Ensure all glassware is oven-dried and solvents are anhydrous. Use the recommended stoichiometry of base. |
| Formation of N-acylurea byproduct | (With EDC) The O-acylisourea intermediate rearranged before reacting with the amine. | Ensure HOBt is added and allowed to pre-activate with the acid and EDC before adding the amine. This traps the reactive intermediate.[11] |
| Multiple Spots on TLC | Incomplete reaction; formation of side products. | Allow the reaction to run longer. Ensure proper stoichiometry. Re-evaluate the purification strategy (e.g., different solvent system for chromatography). |
| Difficulty Removing Byproducts | Urea byproducts (from EDC/HATU) can be difficult to remove. | For EDC, the dicyclohexylurea byproduct can often be filtered off if DCC is used, but the water-soluble nature of EDC's byproduct requires thorough aqueous workup.[10][11] For HATU, the LiCl wash is effective at removing tetramethylurea and residual DMF.[17] |
Experimental Workflow Visualization
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB02129D [pubs.rsc.org]
- 5. hepatochem.com [hepatochem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. jackwestin.com [jackwestin.com]
- 9. Amide Synthesis [fishersci.dk]
- 10. peptide.com [peptide.com]
- 11. bachem.com [bachem.com]
- 12. Amine to Amide Mechanism (EDC + HOBt) [commonorganicchemistry.com]
- 13. luxembourg-bio.com [luxembourg-bio.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. HATU - Wikipedia [en.wikipedia.org]
- 16. scbt.com [scbt.com]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
Purification of 3-(Aminomethyl)benzonitrile using column chromatography
An Application Note and Protocol for the Purification of 3-(Aminomethyl)benzonitrile via Automated Flash Column Chromatography.
Introduction
This compound is a valuable building block in medicinal chemistry and materials science, frequently used in the synthesis of pharmaceuticals and functional polymers. Its structure incorporates both a primary amine and a nitrile group, bestowing it with a unique polarity that can present challenges during purification. Synthetic routes to this compound can often result in a crude mixture containing unreacted starting materials, by-products, and other impurities. Therefore, an efficient and reliable purification method is essential to obtain high-purity this compound for downstream applications.
This application note provides a detailed protocol for the purification of this compound using automated flash column chromatography. The methodology is designed to be robust and scalable, ensuring high purity and recovery. We will delve into the principles behind the separation, the rationale for solvent and stationary phase selection, and provide a step-by-step guide for researchers and drug development professionals.
Principle of Separation: Normal-Phase Chromatography
The purification strategy hinges on the principles of normal-phase adsorption chromatography. In this technique, a polar stationary phase (silica gel) is used in conjunction with a less polar mobile phase. The separation of components in the crude mixture is achieved based on their differential affinities for the stationary phase.
-
Stationary Phase: Silica gel (SiO₂) is a highly polar adsorbent due to the presence of surface silanol (Si-OH) groups.
-
Mobile Phase: A non-polar solvent system, typically a mixture of a non-polar solvent (e.g., hexane or heptane) and a slightly more polar solvent (e.g., ethyl acetate or dichloromethane), is used to elute the compounds from the column.
-
Elution Mechanism: Compounds with higher polarity will have a stronger interaction with the polar silica gel and will thus elute more slowly. Less polar compounds will have a weaker interaction and will elute more quickly.
This compound possesses a polar primary amine group, which strongly interacts with the silica gel. By carefully selecting the mobile phase composition, we can modulate the elution of the target compound, allowing for its effective separation from less polar impurities.
Materials and Reagents
| Item | Specification |
| Stationary Phase | Silica Gel, 40-63 µm particle size |
| Mobile Phase A | n-Heptane, HPLC Grade |
| Mobile Phase B | Ethyl Acetate (EtOAc), HPLC Grade |
| Sample Adsorbent | Celite® 545 or a small amount of silica gel |
| TLC Plates | Silica gel 60 F₂₅₄ aluminum-backed plates |
| TLC Visualization | UV lamp (254 nm) and Ninhydrin stain solution |
| Crude Sample | This compound (containing impurities) |
| Instrumentation | Automated flash chromatography system |
Experimental Protocol
Part 1: Thin-Layer Chromatography (TLC) Method Development
Before proceeding to column chromatography, it is crucial to develop an appropriate solvent system using TLC. This will allow for the visualization of the separation and the determination of the optimal mobile phase composition.
-
Sample Preparation: Dissolve a small amount of the crude this compound in a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
TLC Plate Spotting: Spot the dissolved sample onto a TLC plate.
-
Elution: Develop the TLC plate in a chamber containing a mixture of heptane and ethyl acetate. A good starting point is a 70:30 (v/v) mixture of heptane:ethyl acetate.
-
Visualization:
-
Visualize the plate under a UV lamp at 254 nm to see UV-active compounds.
-
Subsequently, stain the plate with a ninhydrin solution and gently heat it. The primary amine group of this compound will react with ninhydrin to produce a characteristic purple spot (Ruhemann's purple).
-
-
Optimization: Adjust the ratio of heptane to ethyl acetate to achieve a retention factor (R_f) of approximately 0.2-0.3 for the target compound. A lower R_f value indicates stronger interaction with the silica gel and better potential for separation on a column.
Part 2: Flash Column Chromatography Purification
The following protocol is based on an optimized mobile phase determined from TLC analysis.
-
Column Selection and Equilibration:
-
Choose a silica gel cartridge size appropriate for the amount of crude material to be purified. A general rule of thumb is a 20:1 to 100:1 ratio of silica gel weight to crude sample weight.
-
Equilibrate the column with the initial mobile phase composition (e.g., 90:10 heptane:ethyl acetate) for at least 5 column volumes (CV).
-
-
Sample Loading:
-
Dry Loading (Recommended): Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane). Add a small amount of silica gel or Celite® to the solution and evaporate the solvent under reduced pressure to obtain a free-flowing powder. This powder can then be loaded onto the column. Dry loading is often preferred as it can lead to better peak shapes and resolution.
-
Liquid Loading: If the crude material is not soluble in a non-polar solvent, it can be dissolved in a minimal amount of a stronger solvent and injected onto the column. However, this may affect the separation efficiency.
-
-
Elution Gradient:
-
Start with a low concentration of the more polar solvent (ethyl acetate) to allow for the elution of non-polar impurities.
-
Gradually increase the concentration of ethyl acetate to elute the this compound. A typical gradient might be:
-
Isocratic Hold: 10% Ethyl Acetate in Heptane for 2 CV.
-
Linear Gradient: Increase from 10% to 50% Ethyl Acetate over 10 CV.
-
Isocratic Hold: 50% Ethyl Acetate for 3 CV to ensure complete elution of the product.
-
-
The exact gradient should be optimized based on the TLC analysis and the specific impurity profile of the crude mixture.
-
-
Fraction Collection and Analysis:
-
Collect fractions throughout the run.
-
Analyze the collected fractions by TLC using the method developed in Part 1 to identify the fractions containing the pure product.
-
Pool the pure fractions and evaporate the solvent under reduced pressure to obtain the purified this compound.
-
-
Purity Confirmation:
-
Assess the purity of the final product using analytical techniques such as HPLC, GC-MS, or NMR spectroscopy.
-
Workflow Diagram
Caption: Workflow for the purification of this compound.
Troubleshooting
| Problem | Possible Cause | Solution |
| Poor Separation/Peak Tailing | 1. Sample overload.2. Inappropriate mobile phase.3. Amine interacting too strongly with acidic silica. | 1. Reduce the amount of sample loaded.2. Re-optimize the mobile phase using TLC.3. Add a small amount of a basic modifier (e.g., 0.1-1% triethylamine) to the mobile phase to suppress tailing. |
| Product Not Eluting | Mobile phase is not polar enough. | Increase the percentage of the more polar solvent (ethyl acetate) in the mobile phase. |
| Co-elution of Impurities | The polarity of the impurity is too close to the product. | Try a different solvent system (e.g., dichloromethane/methanol) or a different stationary phase (e.g., alumina or a bonded phase). |
Safety Precautions
-
Handle this compound and all solvents in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Consult the Safety Data Sheet (SDS) for this compound and all solvents before use to be aware of all potential hazards.
-
Ninhydrin is toxic; handle with care and avoid inhalation or skin contact.
Conclusion
This application note provides a comprehensive and reliable protocol for the purification of this compound using automated flash column chromatography. By following the detailed steps for TLC method development, sample preparation, and gradient elution, researchers can achieve high purity and recovery of the target compound. The principles and troubleshooting guide presented here can also be adapted for the purification of other challenging polar compounds.
References
- BYJU'S. (n.d.). Thin Layer Chromatography.
- Reaxys. (n.d.). This compound. Retrieved from [Link] (Access requires subscription)
- Biotage. (n.d.). A Guide to Flash Chromatography.
Biginelli reaction protocol involving 3-(Aminomethyl)benzonitrile derivatives
Application Note & Protocol
Topic: Synthesis of Novel Dihydropyrimidinone Scaffolds via a Biginelli Reaction Protocol Involving 3-(Aminomethyl)benzonitrile Derivatives
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
The Biginelli reaction, a cornerstone of multicomponent reactions, provides efficient access to 3,4-dihydropyrimidin-2(1H)-ones (DHPMs), a privileged scaffold in medicinal chemistry.[1][2] DHPMs are integral to a wide range of pharmaceuticals, including calcium channel blockers, antihypertensive agents, and alpha-1-a-antagonists.[1] This application note details a robust protocol for a modified Biginelli condensation, utilizing this compound as a key building block in place of the traditional urea or thiourea component. This substitution allows for the incorporation of a cyanobenzyl moiety directly onto the pyrimidine core, opening new avenues for library synthesis and the development of novel therapeutics. We provide a detailed mechanistic rationale, a step-by-step experimental workflow, comprehensive characterization guidelines, and troubleshooting insights to ensure reproducible success.
Mechanistic Framework: An N-Acyliminium Ion Pathway
The classical Biginelli reaction proceeds via an acid-catalyzed cyclocondensation.[3] While several mechanisms have been proposed, substantial evidence from NMR studies points towards an N-acyliminium ion intermediate as the key reactive species.[4]
Causality of the Mechanism:
-
Iminium Formation (Rate-Limiting): The reaction is initiated by the acid-catalyzed condensation of the aldehyde with the amine component (in this case, this compound). This step is generally considered the rate-determining step of the overall transformation.[1] The resulting N-acyliminium ion is a potent electrophile.
-
Nucleophilic Attack: The enol form of the β-dicarbonyl compound (ethyl acetoacetate) acts as the nucleophile, attacking the electrophilic iminium ion.
-
Cyclization and Dehydration: The final steps involve an intramolecular cyclization via nucleophilic attack of the terminal amine onto the carbonyl group of the ketoester, followed by a dehydration event to yield the thermodynamically stable dihydropyrimidinone ring system.[2]
Caption: Figure 1: Proposed Reaction Mechanism.
Experimental Protocol: Synthesis of a Model DHPM
This protocol describes the synthesis of Ethyl 4-phenyl-1-(3-cyanobenzyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate as a representative example.
Materials and Reagents
| Reagent | Formula | MW ( g/mol ) | Molarity/Purity | Supplier | Notes |
| This compound | C₈H₈N₂ | 132.16 | >98% | Sigma-Aldrich | Amine component. |
| Benzaldehyde | C₇H₆O | 106.12 | >99% | Acros Organics | Aldehyde component. |
| Ethyl Acetoacetate | C₆H₁₀O₃ | 130.14 | >99% | Alfa Aesar | β-Dicarbonyl component. |
| Ytterbium(III) Triflate | Yb(CF₃SO₃)₃ | 617.27 | >98% | Strem Chemicals | Lewis acid catalyst. |
| Ethanol (EtOH) | C₂H₅OH | 46.07 | 200 Proof, Anhydrous | Pharmco | Reaction solvent. |
| Ethyl Acetate (EtOAc) | C₄H₈O₂ | 88.11 | ACS Grade | Fisher Scientific | For work-up & chromatography. |
| Hexanes | N/A | N/A | ACS Grade | Fisher Scientific | For chromatography. |
Step-by-Step Procedure
Expert Rationale: The use of Ytterbium(III) triflate [Yb(OTf)₃] as a catalyst is advantageous as it is a water-tolerant Lewis acid that can be easily recovered and reused, enhancing the "green" credentials of the synthesis.[3] Ethanol is a common and effective solvent for classical Biginelli reactions.
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.32 g, 10.0 mmol, 1.0 equiv).
-
Reagent Addition: Add benzaldehyde (1.06 g, 1.02 mL, 10.0 mmol, 1.0 equiv), followed by ethyl acetoacetate (1.30 g, 1.27 mL, 10.0 mmol, 1.0 equiv).
-
Solvent and Catalyst: Add anhydrous ethanol (30 mL) to the flask. With stirring, add Yb(OTf)₃ (0.62 g, 1.0 mmol, 10 mol%).
-
Insight: A catalyst loading of 10 mol% is often sufficient to achieve good yields without generating excessive side products.
-
-
Reaction Execution: Heat the reaction mixture to reflux (approximately 78 °C) and maintain for 6-8 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 7:3 Hexanes:EtOAc mobile phase.
-
Self-Validation: The disappearance of the limiting reagent (e.g., benzaldehyde) and the appearance of a new, more polar spot corresponding to the product indicates reaction progression.
-
-
Work-up: After completion, allow the mixture to cool to room temperature. Reduce the solvent volume to approximately 10 mL using a rotary evaporator.
-
Precipitation: Pour the concentrated reaction mixture slowly into 100 mL of ice-cold water while stirring vigorously. A precipitate should form.
-
Causality: The DHPM product is typically insoluble in water, allowing for its isolation by precipitation.
-
-
Isolation: Collect the solid product by vacuum filtration, washing the filter cake with cold water (2 x 20 mL).
-
Purification: Recrystallize the crude product from hot ethanol to yield a pure crystalline solid. Dry the final product under vacuum.
Experimental Workflow and Data Characterization
The overall process from setup to analysis is a systematic workflow designed to ensure purity and confirm the identity of the synthesized compound.
Caption: Figure 2: Experimental Workflow.
Expected Characterization Data
Structural confirmation of the synthesized DHPMs is achieved using standard spectroscopic techniques.[5][6]
| Technique | Expected Data for Model Product | Interpretation |
| ¹H NMR | δ 9.1 (s, 1H, NH), 7.2-7.8 (m, 9H, Ar-H), 5.4 (d, 1H, CH), 4.1 (q, 2H, OCH₂), 2.5 (s, 3H, CH₃), 1.2 (t, 3H, OCH₂CH₃) | Confirms the presence of key protons: the dihydropyrimidine ring protons (NH, CH), aromatic protons, and the ethyl ester group.[5] |
| ¹³C NMR | δ 165 (C=O, ester), 152 (C=O, urea), 148 (C-Ar), 145 (C-Me), 120-135 (Ar-C, CN), 100 (C-COOEt), 60 (OCH₂), 54 (CH-Ar), 18 (CH₃), 14 (OCH₂CH₃) | Verifies the carbon skeleton, including the two distinct carbonyl carbons and the nitrile carbon. |
| FT-IR (cm⁻¹) | 3250 (N-H stretch), 2230 (C≡N stretch), 1710 (C=O ester stretch), 1650 (C=O urea stretch), 1590 (C=C stretch) | Identifies key functional groups, providing clear evidence for the nitrile and two carbonyl moieties. |
| Mass Spec (ESI-MS) | m/z = 376.16 [M+H]⁺ | Confirms the molecular weight of the target compound (Calculated for C₂₂H₂₁N₃O₃: 375.16). |
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Yield | 1. Inactive catalyst. 2. Insufficient reaction time or temperature. 3. Impure reagents (especially the aldehyde). | 1. Use fresh or properly stored catalyst. Consider a Brønsted acid like p-TSA as an alternative. 2. Increase reflux time to 12-24 hours. 3. Purify the aldehyde by distillation before use. |
| Formation of Side Products | 1. Self-condensation of the aldehyde or ketoester. 2. Knoevenagel condensation between aldehyde and ketoester without cyclization. | 1. Ensure stoichiometric balance of reactants. 2. Consider lowering the reaction temperature slightly or using a milder catalyst. Optimize purification via column chromatography. |
| Product Fails to Precipitate | The product has higher solubility in water than expected. | Extract the aqueous mixture with a suitable organic solvent like Ethyl Acetate (3 x 50 mL). Combine organic layers, dry over Na₂SO₄, and concentrate to obtain the product. |
| Difficult Purification | Product co-crystallizes with unreacted starting material. | Employ flash column chromatography on silica gel. A gradient elution from 10% to 40% Ethyl Acetate in Hexanes is a good starting point. |
Conclusion
This application note provides a validated and reproducible protocol for the synthesis of dihydropyrimidinones using this compound as a versatile building block. The methodology leverages a well-understood N-acyliminium ion pathway and employs a robust Lewis acid catalyst to achieve good yields. The detailed workflow, characterization data, and troubleshooting guide serve as a comprehensive resource for researchers in medicinal chemistry and drug discovery, facilitating the exploration of novel chemical space centered on the pharmacologically significant DHPM core.
References
- Wikipedia. Biginelli reaction. [Link]
- Organic Chemistry Portal. Biginelli Reaction. [Link]
- Kappe, C. O. (1997). A Reexamination of the Mechanism of the Biginelli Dihydropyrimidine Synthesis. Support for an N-Acyliminium Ion Intermediate. The Journal of Organic Chemistry, 62(21), 7201–7204. [Link]
- Slideshare. BIGINELLI REACTION. [Link]
- Worldwidejournals.com. Chemistry Synthesis, Characterization and Biological Activity of Some New Biginelli Products. [Link]
- Asian Journal of Chemistry.
- PubMed Central.
- ResearchGate. 1 H NMR spectra of biginelli products. [Link]
- VNUHCM Journal of Natural Sciences. The novel and green synthesis of 6-amino-4-phenyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile via the solvent-free biginelli multi-component reaction catalysed by Choline chloride/2ZnCl2. [Link]
- RSC Publishing.
- National Institutes of Health. Primary Amine-Catalyzed Biginelli Reaction for the Enantioselective Synthesis of 3,4-Dihydropyrimidin-2(1H)-ones. [Link]
- MDPI. Nano-ZrO2-Catalyzed Biginelli Reaction and the Synthesis of Bioactive Dihydropyrimidinones That Targets PPAR-γ in Human Breast Cancer Cells. [Link]
- ResearchGate. Catalysts and conditions for Biginelli reaction. [Link]
- Arkivoc. New protocol for Biginelli reaction-a practical synthesis of Monastrol. [Link]
- Hindawi. Biginelli Synthesis of Novel Dihydropyrimidinone Derivatives Containing Phthalimide Moiety. [Link]
- Der Pharma Chemica.
Sources
- 1. Biginelli reaction - Wikipedia [en.wikipedia.org]
- 2. Biginelli Reaction [sigmaaldrich.com]
- 3. Biginelli Reaction [organic-chemistry.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. worldwidejournals.com [worldwidejournals.com]
- 6. Biginelli Reaction Synthesis of Novel Multitarget-Directed Ligands with Ca2+ Channel Blocking Ability, Cholinesterase Inhibition, Antioxidant Capacity, and Nrf2 Activation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: 3-(Aminomethyl)benzonitrile in Polyamide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Authored by: Senior Application Scientist, Polymer Chemistry Division
Introduction: The Strategic Integration of the Nitrile Moiety into Polyamide Architectures
High-performance polymers, such as aromatic polyamides (aramids), are foundational materials in advanced applications due to their exceptional thermal stability and mechanical strength.[1] The precise chemical architecture of the monomeric units is a key determinant of the final polymer's properties. 3-(Aminomethyl)benzonitrile presents itself as a uniquely functionalized monomer for polyamide synthesis. It possesses a primary amine for polycondensation and a pendant nitrile group. The incorporation of the nitrile (-C≡N) group, with its strong dipole moment, can significantly influence polymer characteristics. These modifications include enhancing inter-chain interactions, which can lead to increased thermal stability and altered solubility profiles.[1][2] The nitrile functionality also offers a potential site for post-polymerization modification, further expanding the utility of the resulting materials.[1]
This guide provides detailed protocols for the synthesis of polyamides utilizing this compound as a key monomer through two robust and widely applicable methods: low-temperature solution polycondensation and interfacial polymerization. We will delve into the causality behind the experimental choices and provide benchmark data for the characterization of the resulting nitrile-containing polyamides.
I. Low-Temperature Solution Polycondensation: A Homogeneous Approach to High Molecular Weight Polyamides
Low-temperature solution polycondensation is a preferred method for synthesizing high-molecular-weight aromatic polyamides that are often difficult to process via melt techniques.[1] This method involves the reaction of a diamine with a diacid chloride in a polar aprotic solvent at controlled, low temperatures. The use of an acid scavenger is crucial to neutralize the hydrochloric acid byproduct, which would otherwise react with the amine monomer and halt polymerization.[1]
Reaction Scheme: Polycondensation of this compound with Terephthaloyl Chloride
Caption: Reaction pathway for the synthesis of a polyamide from this compound.
Experimental Protocol: Low-Temperature Solution Polycondensation
Materials:
-
This compound (purified by vacuum distillation)
-
Terephthaloyl chloride (recrystallized from hexane)
-
N-Methyl-2-pyrrolidone (NMP), anhydrous
-
Lithium chloride (LiCl), anhydrous (dried at >150°C under vacuum)
-
Pyridine, anhydrous
-
Methanol
-
Deionized water
Equipment:
-
Three-necked round-bottom flask equipped with a mechanical stirrer, nitrogen inlet, and a drying tube
-
Low-temperature bath (ice-salt or cryocooler)
-
Dropping funnel
-
Beakers, graduated cylinders, and other standard laboratory glassware
-
Vacuum filtration apparatus
Procedure:
-
Solvent and Monomer Preparation: In a dry three-necked flask under a nitrogen atmosphere, dissolve a calculated amount of anhydrous LiCl in anhydrous NMP with gentle heating and stirring until a clear solution is obtained. The LiCl concentration is typically 5-10% (w/v) and aids in the solubility of the resulting polyamide. Cool the solution to room temperature.
-
Diamine Dissolution: To the NMP/LiCl solution, add this compound (1 equivalent). Stir the mixture at room temperature until the monomer is completely dissolved.
-
Cooling: Cool the reaction flask to 0-5 °C using a low-temperature bath. This is critical to control the highly exothermic reaction between the amine and the acid chloride, preventing side reactions and promoting the formation of a high-molecular-weight polymer.
-
Addition of Acid Chloride: Add anhydrous pyridine (2 equivalents) to the cooled diamine solution. Pyridine acts as an acid scavenger, neutralizing the HCl generated during the reaction.
-
Slowly add a solution of terephthaloyl chloride (1 equivalent) dissolved in a small amount of anhydrous NMP to the reaction mixture via a dropping funnel over 30-60 minutes. Maintain vigorous stirring throughout the addition. The viscosity of the solution will increase significantly as the polymerization proceeds.
-
Polymerization: After the addition is complete, allow the reaction to continue at 0-5 °C for 2-4 hours, followed by stirring at room temperature for an additional 12-24 hours to ensure high conversion.
-
Polymer Precipitation and Purification: Pour the viscous polymer solution into a large excess of methanol or water with vigorous stirring. This will precipitate the polyamide as a fibrous solid.
-
Collect the polymer by vacuum filtration and wash it thoroughly with hot water and then with methanol to remove any unreacted monomers, pyridine hydrochloride, and residual solvent.
-
Drying: Dry the purified polymer in a vacuum oven at 80-100 °C until a constant weight is achieved.
II. Interfacial Polymerization: A Rapid Synthesis at the Boundary of Two Phases
Interfacial polymerization is a powerful technique for the rapid synthesis of polyamides at the interface of two immiscible liquids.[3] Typically, the diamine is dissolved in an aqueous phase (often with a base to neutralize the acid byproduct), and the diacid chloride is dissolved in an organic phase. The polymerization occurs instantaneously at the liquid-liquid interface.
Experimental Workflow: Interfacial Polymerization
Caption: Step-by-step workflow for the interfacial polymerization of this compound.
Experimental Protocol: Interfacial Polymerization
Materials:
-
This compound
-
Terephthaloyl chloride
-
Sodium hydroxide (NaOH)
-
Dichloromethane (DCM) or another suitable water-immiscible organic solvent
-
Deionized water
-
Methanol
Equipment:
-
Beaker (100 mL or 250 mL)
-
Forceps or a glass rod
-
Graduated cylinders
-
Stir plate and stir bar (optional, for washing)
Procedure:
-
Aqueous Phase Preparation: In a beaker, prepare an aqueous solution by dissolving this compound (1 equivalent) and sodium hydroxide (2 equivalents) in deionized water. The NaOH acts as an acid scavenger.
-
Organic Phase Preparation: In a separate beaker, prepare an organic solution by dissolving terephthaloyl chloride (1 equivalent) in dichloromethane.
-
Interfacial Setup: Carefully and slowly pour the organic phase onto the aqueous phase, minimizing mixing of the two layers. An interface will form between the two immiscible liquids.
-
Polymerization and Film Formation: A film of the polyamide will form instantly at the interface.
-
Polymer Collection: Using forceps or by winding it onto a glass rod, carefully grasp the polymer film at the center of the interface and pull it out of the beaker in a continuous rope. As the polymer is removed, the interface is renewed, and more polymer forms.
-
Washing and Purification: Wash the collected polymer rope thoroughly with deionized water to remove any unreacted monomers and NaOH. Follow this with a wash in methanol to help remove the organic solvent.
-
Drying: Press the polymer to remove excess liquid and then dry it in a vacuum oven at a moderate temperature (e.g., 60-80 °C) until a constant weight is achieved.
III. Characterization and Expected Properties of Nitrile-Containing Polyamides
The successful synthesis of the polyamide should be confirmed through various characterization techniques. The presence of the nitrile group is expected to influence the polymer's properties.
Spectroscopic and Thermal Analysis
| Technique | Purpose | Expected Observations for Polyamide from this compound |
| FTIR Spectroscopy | To confirm the formation of the amide linkage and the presence of the nitrile group. | Appearance of a strong C=O stretching band (amide I) around 1650 cm⁻¹ and an N-H bending band (amide II) around 1540 cm⁻¹. A characteristic C≡N stretching vibration should be observable around 2230 cm⁻¹. |
| ¹H NMR Spectroscopy | To elucidate the polymer structure. | Resonances corresponding to the aromatic protons of both monomer units and the methylene protons adjacent to the amine and benzene ring. The chemical shifts will be indicative of the polymer's repeating unit. |
| Thermogravimetric Analysis (TGA) | To assess the thermal stability of the polymer. | Polyamides containing nitrile groups are expected to exhibit high thermal stability, with decomposition temperatures (Td) often exceeding 400 °C.[2][4] |
| Differential Scanning Calorimetry (DSC) | To determine the glass transition temperature (Tg). | The incorporation of nitrile groups can increase chain rigidity and lead to higher Tg values, often in the range of 235-298 °C for related aromatic polyamides.[4] |
Physical and Mechanical Properties
| Property | Influencing Factors and Expected Characteristics |
| Solubility | The presence of the polar nitrile group and the meta-substitution pattern of the aminomethyl group may enhance solubility in polar aprotic solvents like NMP, DMAc, and DMSO, especially when compared to more rigid, linear aramids.[4] |
| Mechanical Properties | Aromatic polyamides are known for their high tensile strength and modulus. The nitrile group's contribution to intermolecular forces may further enhance these properties. The resulting polymers are often capable of being cast into strong, flexible films. |
| Molecular Weight | The molecular weight of the polymer, which can be estimated by techniques such as gel permeation chromatography (GPC) or inherent viscosity measurements, is a critical determinant of its mechanical properties. The protocols provided are designed to yield high-molecular-weight polymers. |
IV. Causality and Experimental Insights
-
Choice of Polymerization Method: Low-temperature solution polycondensation generally yields polymers with higher molecular weights and more uniform structures compared to interfacial polymerization. However, interfacial polymerization is a much faster process and can be useful for rapid screening of monomer combinations.
-
Solvent System in Solution Polycondensation: The use of a polar aprotic solvent like NMP is essential for dissolving both the monomers and the resulting aromatic polyamide. The addition of LiCl further enhances the solubility of the polymer by disrupting the strong hydrogen bonding between polyamide chains, preventing premature precipitation.[1]
-
Importance of Anhydrous Conditions: Both polymerization methods are sensitive to water. Diacid chlorides readily hydrolyze in the presence of water, which would cap the growing polymer chains and limit the achievable molecular weight. Therefore, the use of anhydrous solvents and reagents is critical for successful synthesis.
-
Stoichiometric Control: Achieving a high molecular weight in condensation polymerization requires a precise 1:1 stoichiometric ratio of the reactive functional groups (amine and acid chloride). Any deviation from this ratio will result in lower molecular weight polymers.
-
Acid Scavenger: In solution polycondensation, the choice and amount of the acid scavenger (e.g., pyridine) are crucial. An insufficient amount will not effectively neutralize the HCl byproduct, leading to the formation of amine salts and termination of the polymerization. In interfacial polymerization, an inorganic base like NaOH serves this purpose in the aqueous phase.
V. Conclusion
This compound is a versatile monomer for the synthesis of functional aromatic polyamides. The protocols detailed herein for low-temperature solution polycondensation and interfacial polymerization provide robust methods for producing these materials. The presence of the pendant nitrile group is anticipated to impart enhanced thermal stability and potentially improved solubility in polar organic solvents. The characterization data presented serve as a benchmark for researchers working with this and structurally related monomers. Careful control over reaction conditions, particularly stoichiometry and the exclusion of water, is paramount to achieving high-molecular-weight polymers with desirable properties for advanced applications.
References
- Synthesis and characterization of polyamides and poly(amide–imide)s derived from 2,2-bis(4-aminophenoxy) benzonitrile. (2025). Request PDF.
- Pendent Polyimides Using Mellitic Acid Dianhydride. III. The Effect of Pendent Group Functionality on Polymer Properties. (2025). Request PDF.
- Preparation of polyamide by condensation polymerization. (2013). One Part of Chemistry. [Link]
- Functional Aromatic Polyamides. (n.d.). PMC - PubMed Central. [Link]
Sources
Hydrogenation of Benzonitriles to Primary Amines: Reaction Conditions, Catalysts, and Protocols
An Application Guide for Researchers
Introduction: The selective synthesis of primary aromatic amines, particularly benzylamines, is a cornerstone of modern chemical manufacturing, providing essential building blocks for pharmaceuticals, agrochemicals, and specialty materials. Among the various synthetic routes, the catalytic hydrogenation of benzonitriles stands out as an atom-economical and scalable method. However, the journey from nitrile to primary amine is fraught with challenges, primarily the control of selectivity. The reaction pathway is populated with intermediate species and competing reactions that can lead to a mixture of secondary amines, tertiary amines, and hydrogenolysis byproducts.
This comprehensive guide provides researchers, scientists, and drug development professionals with a detailed exploration of the reaction conditions necessary to achieve high yields and selectivities of primary amines from benzonitriles. We will delve into the underlying reaction mechanisms, compare various catalytic systems, and present detailed, field-proven protocols to empower researchers to navigate the complexities of this critical transformation.
The Mechanistic Landscape: Navigating Reaction Pathways and Byproducts
The hydrogenation of a nitrile to a primary amine proceeds through a sequential reduction, initially forming a highly reactive imine intermediate. The fate of this intermediate is the critical determinant of product selectivity.
The primary reaction pathway is a two-step hydrogenation:
-
Benzonitrile + H₂ → Benzylimine (Intermediate)
-
Benzylimine + H₂ → Benzylamine (Primary Amine)
However, several competing side reactions can significantly reduce the yield of the desired primary amine[1][2]:
-
Secondary Amine Formation: The primary amine product can act as a nucleophile, attacking the imine intermediate. This condensation reaction forms a geminal diamine, which then eliminates ammonia to yield a secondary imine. Subsequent hydrogenation produces the secondary amine (e.g., dibenzylamine)[1].
-
Tertiary Amine Formation: In a similar fashion, the secondary amine can react with another molecule of the imine intermediate, ultimately leading to a tertiary amine[2].
-
Hydrogenolysis: This is a C-N bond cleavage reaction where the primary amine is further reduced, yielding undesirable byproducts like toluene. This is a particularly common issue with highly active catalysts such as Palladium (Pd)[3][4].
The interplay between these pathways is illustrated below. Mastering the reaction requires carefully selected conditions that favor the rapid hydrogenation of the imine intermediate to the primary amine while suppressing the competing condensation and hydrogenolysis reactions.
Figure 1: Reaction network for benzonitrile hydrogenation, highlighting the desired pathway to the primary amine and major side reactions.
Core Parameters and Strategic Choices
Achieving high selectivity is a balancing act controlled by the careful selection of catalysts, solvents, additives, and physical parameters like temperature and pressure.
Catalyst Selection: The Heart of the Reaction
The choice of catalyst is the most critical factor. Both noble and non-noble metals are widely used, each with distinct characteristics.
-
Palladium (Pd): Often supported on carbon (Pd/C) or alumina (Pd/Al₂O₃), palladium is a highly active catalyst for nitrile hydrogenation. However, its high activity can also promote the undesirable hydrogenolysis of the resulting benzylamine to toluene[3][4]. The formation of palladium β-hydride at hydrogen pressures above 10 bar can suppress this hydrogenolysis, offering a strategy to improve selectivity. Downsizing Pd nanoparticles on a support like ZrO₂ has also been shown to enhance activity under ambient conditions[5].
-
Platinum (Pt): Platinum catalysts, such as Platinum(IV) oxide (PtO₂, Adam's catalyst) or Pt/C, are generally less prone to causing hydrogenolysis than palladium[4]. While the reaction rates may be slower, Pt can offer significantly higher selectivity towards the primary amine, especially when hydrogenolysis is a major concern[4][6].
-
Ruthenium (Ru): Both homogeneous and heterogeneous ruthenium catalysts have demonstrated high activity and selectivity for primary amine formation, often under mild conditions[7][8][9]. Specific Ru-phosphine complexes are particularly effective[7][8].
-
Rhodium (Rh): Rhodium catalysts can be highly selective for primary amines but may be susceptible to product inhibition[7].
-
Raney® Nickel (Ni): As a cost-effective and versatile non-noble metal catalyst, Raney Nickel is widely used in industrial applications[10][11]. It is typically employed under higher temperatures and pressures. To suppress secondary amine formation, reactions with Raney Ni often include basic additives like potassium hydroxide (KOH) or ammonia[10][12].
-
Cobalt (Co): Cobalt-based catalysts, both heterogeneous (e.g., Co/SiO₂) and homogeneous pincer complexes, have emerged as powerful, non-noble metal alternatives[13]. They can provide excellent selectivity for primary amines, often without the need for additives, and represent a more sustainable catalytic approach[13][14][15].
The Role of Solvents and Additives
The reaction environment plays a crucial role in directing the reaction pathway.
-
Solvents: The choice of solvent affects substrate solubility and can influence the reaction mechanism. Protic solvents like ethanol or methanol are common. In some systems, using a mixture of two immiscible solvents (e.g., dichloromethane/water) can enhance selectivity[6].
-
Acidic Additives: The addition of an acid (e.g., H₂SO₄, NaH₂PO₄) is a highly effective strategy to prevent secondary and tertiary amine formation[4][6]. The acid protonates the primary amine product, forming a salt. This prevents the amine's lone pair of electrons from acting as a nucleophile and attacking the imine intermediate, thereby shutting down the pathway to secondary amines[4].
-
Basic Additives: In contrast, basic additives like ammonia (NH₃) or potassium hydroxide (KOH) are often used with non-noble metal catalysts like Ni and Co[10][16]. Ammonia can shift the equilibrium away from the formation of the secondary imine intermediate, thus enhancing primary amine selectivity[17].
Reaction Conditions: Temperature and Pressure
-
Temperature: Higher temperatures increase the reaction rate but can also promote side reactions, including hydrogenolysis and decomposition. Optimal temperatures are catalyst-dependent, typically ranging from ambient (25-30°C) for highly active noble metal systems to over 100°C for some non-noble metal catalysts[6][18].
-
Hydrogen Pressure: H₂ pressure influences the concentration of active hydrogen species on the catalyst surface. For Pd catalysts, operating at pressures above 10 bar can be beneficial to form the β-hydride phase, which suppresses hydrogenolysis. For other systems, pressures typically range from 4-6 bar for lab-scale syntheses to 50 bar or more for industrial processes with less active catalysts[4][15].
Comparative Analysis of Catalytic Systems
The table below summarizes the performance of various catalytic systems for the hydrogenation of benzonitrile, providing a clear comparison of reaction conditions and outcomes.
| Catalyst System | Temperature (°C) | Pressure (bar) | Solvent | Additive | Conversion (%) | Primary Amine Selectivity (%) | Key Byproducts | Reference(s) |
| 5% Pd/C | 65 | 4.0 | Ethanol | None | 100 | ~0 (at completion) | Toluene | [4] |
| 5% Pd/C | 65 | 4.0 | Ethanol | H₂SO₄ | 100 | >95 | Benzylamine Sulfonate | [4] |
| 10% Pt/C | 30 | 6.0 | DCM/Water | NaH₂PO₄ | 100 | 57-68 | Dibenzylamine | [6] |
| Raney® Ni | Reflux | (Transfer) | 2-Propanol | 2% KOH | >90 | High | N-isopropylidene amine | [10] |
| Co/SiO₂ | 100 | 10 | Dioxane | None | >99 | 98 | Dibenzylamine | [13] |
| RuHCl{ethP₂(NH)₂} | 23 | (Transfer) | Toluene | KOtBu/KH | High | High | - | [7][8] |
Experimental Protocols
The following protocols provide step-by-step methodologies for achieving selective hydrogenation of benzonitrile using different catalytic systems.
Protocol 1: High-Selectivity Hydrogenation via Pd/C with an Acidic Additive
This protocol leverages an acidic additive to prevent the primary amine product from participating in side reactions, thus minimizing secondary amine formation and hydrogenolysis.
Objective: To synthesize benzylamine from benzonitrile with high selectivity using a standard palladium catalyst.
Materials and Reagents:
-
Benzonitrile (1.0 eq)
-
5% Palladium on Carbon (Pd/C, 5-10 mol%)
-
Ethanol (or Methanol)
-
Sulfuric Acid (H₂SO₄, 1.0 eq)
-
Hydrogen (H₂) gas supply
-
Nitrogen (N₂) or Argon (Ar) gas for inerting
-
Parr-type autoclave or similar hydrogenation vessel
-
Standard laboratory glassware
-
Filtration aid (e.g., Celite®)
-
Sodium Hydroxide (NaOH) solution for neutralization
Procedure:
-
Vessel Preparation: Ensure the autoclave vessel is clean and dry. Add a magnetic stir bar.
-
Reagent Loading: In a separate flask, dissolve benzonitrile (e.g., 5.0 g) in ethanol (100 mL). Carefully add an equimolar amount of concentrated sulfuric acid dropwise while cooling the flask in an ice bath.
-
Catalyst Addition: Transfer the acidic benzonitrile solution to the autoclave vessel. Under a gentle stream of inert gas (N₂ or Ar), carefully add the 5% Pd/C catalyst (e.g., 0.5 g). Safety Note: Pd/C can be pyrophoric; do not add it to a dry vessel and always handle it under an inert atmosphere.
-
System Sealing and Purging: Seal the autoclave according to the manufacturer's instructions. Purge the vessel 3-5 times with N₂ or Ar, followed by 3-5 purges with H₂ to ensure an inert atmosphere has been replaced by hydrogen.
-
Reaction: Pressurize the vessel to the desired pressure (e.g., 4 bar H₂). Begin vigorous stirring and heat the reaction to the target temperature (e.g., 65°C)[4]. Monitor the reaction progress by observing hydrogen uptake from the reservoir.
-
Reaction Completion: Once hydrogen uptake ceases, cool the vessel to room temperature.
-
Venting and Purging: Carefully vent the excess hydrogen pressure in a well-ventilated fume hood. Purge the system 3-5 times with N₂ or Ar.
-
Catalyst Filtration: Open the vessel and filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the filter cake with a small amount of ethanol.
-
Work-up and Isolation: Transfer the filtrate to a round-bottom flask. Neutralize the solution by slowly adding a cooled NaOH solution until the pH is basic (~10-11). The benzylamine product can then be extracted with an organic solvent (e.g., dichloromethane), dried over Na₂SO₄, filtered, and concentrated under reduced pressure.
Troubleshooting:
-
Low Conversion: Ensure the catalyst is active. If necessary, use a fresh batch. Check for leaks in the hydrogenation system.
-
Presence of Toluene: The reaction may have been run for too long or at too high a temperature. The acidic additive should largely suppress this, but its effectiveness can diminish if the reaction is unnecessarily prolonged[4].
Protocol 2: Industrial-Style Hydrogenation with Raney® Nickel
This protocol reflects a more traditional approach often used for larger-scale synthesis, employing a cost-effective non-noble metal catalyst.
Objective: To synthesize benzylamine using Raney® Nickel, with a basic additive to control selectivity.
Materials and Reagents:
-
Benzonitrile (1.0 eq)
-
Raney® Nickel (approx. 20-50% w/w of substrate)
-
Methanol or Ethanol
-
Ammonia in Methanol (2 M solution) or aqueous Ammonium Hydroxide (NH₄OH)
-
Hydrogen (H₂) gas supply
-
High-pressure autoclave
Procedure:
-
Catalyst Preparation: Carefully wash the commercial Raney® Nickel slurry several times with the reaction solvent (e.g., methanol) to remove storage water. Safety Note: Raney® Nickel is highly pyrophoric when dry. Never allow the catalyst to dry out and always keep it wetted with solvent.
-
Reagent Loading: To the high-pressure autoclave, add the solvent (e.g., 150 mL of methanol), benzonitrile (e.g., 10.0 g), and the basic additive (e.g., 25 mL of 2M ammonia in methanol)[12][19].
-
Catalyst Addition: Add the washed Raney® Nickel slurry to the vessel.
-
System Sealing and Purging: Seal the autoclave and purge the system thoroughly with N₂ followed by H₂, as described in Protocol 1.
-
Reaction: Pressurize the vessel to a higher pressure (e.g., 40-60 bar H₂) and heat to a higher temperature (e.g., 80-120°C)[16][19]. Begin vigorous stirring. Monitor hydrogen uptake.
-
Work-up: After cooling and venting, the catalyst can be separated by careful filtration or by allowing it to settle and decanting the supernatant. Safety Note: The filtered catalyst remains pyrophoric and must be quenched safely (e.g., by slow addition to a large volume of water). The product is isolated from the filtrate by distillation or extraction after solvent removal.
Troubleshooting:
-
High Levels of Secondary Amine: The concentration of the basic additive (ammonia) may be too low. Increasing the amount of ammonia can help suppress the condensation side reaction[12][17].
-
Sluggish Reaction: Raney® Nickel activity can vary. Ensure a sufficient catalyst loading and that the reaction temperature and pressure are adequate.
Decision-Making Workflow for Method Selection
Choosing the right protocol depends on several factors, including available equipment, cost constraints, and the specific substrate's sensitivity to side reactions. The following flowchart can guide your decision-making process.
Figure 2: Decision workflow for selecting an appropriate benzonitrile hydrogenation method.
Conclusion
The selective hydrogenation of benzonitriles to primary amines is a powerful synthetic tool that requires a nuanced understanding of the interplay between catalysts, additives, and reaction conditions. While palladium catalysts are highly active, they risk product loss through hydrogenolysis, a challenge that can be mitigated by using acidic additives or specific pressure regimes. Platinum offers a milder alternative with inherently lower hydrogenolysis activity. For cost-effective and scalable processes, traditional Raney Nickel and modern cobalt-based systems provide excellent performance, typically enhanced by basic additives or novel catalyst design. By carefully considering the mechanistic pathways and applying the protocols outlined in this guide, researchers can confidently and efficiently synthesize primary amines with high selectivity and yield, advancing projects in drug discovery and materials science.
References
- McNally, D. J., et al. (2019). Hydrogenation of Benzonitrile over Supported Pd Catalysts: Kinetic and Mechanistic Insight.
- Morris, R. H., et al. (2008). Hydrogenation of Benzonitrile to Benzylamine Catalyzed by Ruthenium Hydride Complexes with P−NH−NH−P Tetradentate Ligands: Evidence for a Hydridic−Protonic Outer Sphere Mechanism. Organometallics. [Link]
- van der Graaff, W. N. P., et al. (2010). Catalyst performance changes induced by palladium phase transformation in the hydrogenation of benzonitrile.
- McNally, D. J., et al. (2019). Hydrogenation of Benzonitrile over Supported Pd Catalysts: Kinetic and Mechanistic Insight. Organic Process Research & Development. [Link]
- Morris, R. H., et al. (2008). Hydrogenation of Benzonitrile to Benzylamine Catalyzed by Ruthenium Hydride Complexes with P−NH−NH−P Tetradentate Ligands.
- Lennon, D., & Hamilton, N. G. The application of palladium catalysts for the hydrogenation of aromatic nitriles in the liquid phase. Hiden Analytical. [Link]
- JoVE. (2023). Preparation of Amines: Reduction of Amides and Nitriles. Journal of Visualized Experiments. [Link]
- Werkmeister, S., et al. (2015). Mechanism of the hydrogenation of nitriles to primary, secondary and tertiary amines via imine intermediates.
- Lange, C. R., et al. (2020). Selective Hydrogenation of Fatty Nitriles to Primary Fatty Amines: Catalyst Evaluation and Optimization Starting from Octanenitrile. European Journal of Lipid Science and Technology. [Link]
- Mebane, R. C., et al. (2003). Transfer Hydrogenation of Nitriles with 2-Propanol and Raney® Nickel. Taylor & Francis Online. [Link]
- Lévay, K., et al. (2021). Selective hydrogenation of benzonitrile and its homologues to primary amines over platinum. Journal of Industrial and Engineering Chemistry. [Link]
- Sabo-Etienne, S., et al. (2010). Ruthenium-Catalyzed Hydrogenation of Nitriles: Insights into the Mechanism. Journal of the American Chemical Society. [Link]
- Takao, T., et al. (2018). Catalytic Hydrogenation of Benzonitrile by Triruthenium Clusters: Consecutive Transformations of Benzonitrile on the Face of a Ru3 Plane.
- Hegedűs, L., et al. (2018). Selective Heterogeneous Catalytic Hydrogenation of Nitriles to Primary Amines. Periodica Polytechnica Chemical Engineering. [Link]
- Flores-Gaspar, A., et al. (2017). Nickel-Catalyzed Transfer Hydrogenation of Benzonitriles with 2-Propanol and 1,4-Butanediol as the Hydrogen Source. National Institutes of Health (NIH). [Link]
- Shimizu, K., et al. (2022). Pd/ZrO2-catalyzed benzonitriles hydrogenation to primary amines under ambient conditions. Chemistry Letters. [Link]
- Battacharya, A., et al. (1986).
- Jagadeesh, R. V., & Beller, M. (2017).
- JoVE. (2022). Nitriles to Amines: LiAlH4 Reduction. Journal of Visualized Experiments. [Link]
- Rejholec, V., & Horák, J. (1977). Hydrogenation of nitrobenzonitriles using Raney nickel catalyst.
- Beller, M., et al. (2015). Selective Hydrogenation of Nitriles to Primary Amines Catalyzed by a Cobalt Pincer Complex. Journal of the American Chemical Society. [Link]
- Organic Chemistry Portal. Nitrile to Amine - Common Conditions. [Link]
- Enthaler, S., et al. Ruthenium-catalyzed hydrogenation of nitriles: insights into the mechanism. Semantic Scholar. [Link]
- Zhang, X., et al. (2020). Solvent Effect in Heterogeneous Catalytic Selective Hydrogenation of Nitrile Butadiene Rubber. Semantic Scholar. [Link]
- Liu, J., et al. (2021). Mild and selective hydrogenation of nitriles into primary amines over a supported Ni catalyst. New Journal of Chemistry. [Link]
- Hegedűs, L., et al. (2018). Effect of solvents in the hydrogenation of butyronitrile.
- Guan, C., et al. (2021). Switching the Selectivity of Cobalt-Catalyzed Hydrogenation of Nitriles.
- Jagadeesh, R. V., et al. (2017). Hydrogenation of benzonitrile to benzylamine: activity of cobalt catalysts.
- Hara, K., et al. (2022). Primary amine synthesis by hydrogen-involving reactions over heterogeneous cobalt catalysts.
- Greenfield, H. (1979). Hydrogenation of aromatic nitriles to primary amines.
- Miyamura, H., et al. (2017). Selective Hydrogenation of Nitriles to Primary Amines Catalyzed by a Polysilane/SiO2‐Supported Palladium Catalyst under Continuous‐Flow Conditions. National Institutes of Health (NIH). [Link]
- Lévay, K., et al. (2021). Reaction pathways associated with the hydrogenation of benzonitrile.
- McNally, D. J., et al. (2019). Efficient and selective hydrogenation of benzonitrile to benzylamine: Improvement on catalytic performance and stability in trickle-bed reactor.
- MaChemGuy. (2014).
- Liu, W., & Liu, J. (2022). Hydrogenation of nitrile to primary amine with carbon-coated Ni/NiO@C catalyst under mild conditions. ChemRxiv. [Link]
- Liu, W., et al. (2023). Hydrogenation of nitriles to primary amines with a carbon-coated Ni/NiO@C catalyst under friendly conditions. RSC Publishing. [Link]
- Mebane, R. C., et al. (2003). Transfer Hydrogenation of Nitriles with 2-Propanol and Raney® Nickel. Semantic Scholar. [Link]
- Flores-Gaspar, A., et al. (2017). Nickel-Catalyzed Transfer Hydrogenation of Benzonitriles with 2-Propanol and 1,4-Butanediol as the Hydrogen Source. ACS Omega. [Link]
- McNally, D. J., et al. (2019). The hydrogenation of benzonitrile over supported Pd catalysts: kinetic and mechanistic insight.
- Wikipedia. Nitrile reduction. [Link]
- Kudo, K., et al. (1979). Catalytic Hydrogenation of Nitriles and Dehydrogenation of Amines with the Rhodium(1) Hydrido Compounds. ElectronicsAndBooks. [Link]
- Wang, L., et al. (2018). Rhodium(III)-Catalyzed Direct Cyanation of Aromatic C-H Bond to Form 2-(Alkylamino)benzonitriles Using N-Nitroso As Directing Group. Semantic Scholar. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Nitrile reduction - Wikipedia [en.wikipedia.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. hidenanalytical.com [hidenanalytical.com]
- 5. academic.oup.com [academic.oup.com]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. tandfonline.com [tandfonline.com]
- 11. researchgate.net [researchgate.net]
- 12. Nitrile to Amine - Common Conditions [commonorganicchemistry.com]
- 13. Primary amine synthesis by hydrogen-involving reactions over heterogeneous cobalt catalysts - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 14. Selective Hydrogenation of Nitriles to Primary Amines by using a Cobalt Phosphine Catalyst - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. pp.bme.hu [pp.bme.hu]
- 17. Mild and selective hydrogenation of nitriles into primary amines over a supported Ni catalyst - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 18. Nickel-Catalyzed Transfer Hydrogenation of Benzonitriles with 2-Propanol and 1,4-Butanediol as the Hydrogen Source - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Hydrogenation of nitriles to primary amines with a carbon-coated Ni/NiO@C catalyst under friendly conditions - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
Troubleshooting & Optimization
Common side products in the synthesis of 3-(Aminomethyl)benzonitrile
Welcome to the technical support center for the synthesis of 3-(Aminomethyl)benzonitrile. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile building block. Here, we address common challenges and frequently encountered side products in its synthesis, providing not just solutions but also the underlying chemical principles to empower your experimental design.
General FAQs & Purification Strategies
Before delving into route-specific issues, let's address some overarching questions regarding product handling and purification.
Q1: How can I reliably confirm the purity of my this compound and identify unknown impurities?
A1: A multi-pronged analytical approach is crucial for robust characterization.
-
NMR Spectroscopy (¹H and ¹³C): This is the most powerful tool for structural confirmation. The benzylic protons (-CH₂-) of the product typically appear as a singlet around 3.9 ppm, while the aromatic protons show a characteristic pattern for a 1,3-disubstituted ring. Impurities often introduce distinct signals, for instance, an aldehydic proton (~10 ppm) or additional N-H protons.
-
LC-MS (Liquid Chromatography-Mass Spectrometry): This is invaluable for identifying the molecular weights of side products. By comparing the observed masses with the theoretical masses of potential impurities (discussed below), you can quickly diagnose the issue.
-
TLC (Thin-Layer Chromatography): A simple and effective method for monitoring reaction progress and assessing crude purity. Use a polar solvent system (e.g., Dichloromethane/Methanol with a small amount of ammonium hydroxide) to visualize the polar amine product and less polar impurities.
Q2: What are the most effective general purification techniques for this compound?
A2: The basic nature of the primary amine is the key to a straightforward purification strategy.
-
Acid-Base Extraction: This is the preferred method for removing non-basic organic impurities. Dissolve the crude product in an organic solvent like ethyl acetate or dichloromethane. Wash with an acidic aqueous solution (e.g., 1M HCl) to protonate the amine, drawing it into the aqueous layer. The neutral impurities remain in the organic layer, which can be discarded. Then, basify the aqueous layer (e.g., with 2M NaOH) to a pH > 12 to deprotonate the amine, which can then be extracted back into a fresh organic solvent.
-
Flash Column Chromatography: If acidic or basic impurities are present, chromatography on silica gel is effective. A gradient elution, starting with a non-polar solvent (e.g., hexane/ethyl acetate) and gradually increasing polarity with methanol, is typically successful. Adding a small percentage of triethylamine or ammonium hydroxide to the mobile phase can prevent the polar amine from tailing on the acidic silica gel.
Troubleshooting Guide by Synthetic Route
Route 1: Catalytic Hydrogenation of 3-Cyanobenzonitrile
This method is atom-economical but can be prone to side reactions if not carefully controlled. The primary reaction involves the reduction of the nitrile to the primary amine over a metal catalyst (e.g., Raney Nickel, Palladium on Carbon).
FAQ 1.1: I'm observing a significant side product with a mass of approximately 246 g/mol . What is this impurity and how can I prevent its formation?
A1: This high-molecular-weight impurity is almost certainly the secondary amine, N,N-bis(3-cyanobenzyl)amine .
-
Causality: This side product forms when the desired primary amine product attacks the partially reduced imine intermediate, which is still present on the catalyst surface. This condensation reaction is especially prevalent at higher temperatures and catalyst loadings.[1]
-
Prevention Strategies:
-
Use of Ammonia: Conducting the hydrogenation in the presence of ammonia (often as a solution in methanol) can suppress secondary amine formation.[2] The high concentration of ammonia outcompetes the primary amine product in reacting with the imine intermediate.
-
Acidic Additives: Adding a small amount of a strong acid can protonate the primary amine product as it forms, rendering it non-nucleophilic and preventing it from reacting further.[1]
-
Process Control: Lowering the reaction temperature and pressure can reduce the rate of the condensation reaction relative to the desired hydrogenation.
-
Troubleshooting Secondary Amine Formation
Caption: Formation pathway of the secondary amine side product.
FAQ 1.2: My yield is low, and I've identified 3-methylbenzonitrile (m-tolunitrile) by GC-MS. What caused this hydrodecyanation?
A2: The presence of 3-methylbenzonitrile indicates that hydrodecyanation (or hydrogenolysis) has occurred, where the cyano group is cleaved from the aromatic ring and replaced with a hydrogen atom.
-
Causality: This side reaction is particularly associated with palladium catalysts and is favored under harsh conditions (high temperature and pressure).[3][4] The electronic properties of the catalyst support can also influence the likelihood of this pathway.[3]
-
Prevention Strategies:
-
Catalyst Choice: Switch from a palladium-based catalyst to Raney Nickel or a rhodium catalyst, which are generally less prone to inducing hydrogenolysis of the C-CN bond.[5]
-
Milder Conditions: Reduce the reaction temperature and hydrogen pressure to the minimum required for a reasonable reaction rate.
-
Solvent System: Employing a two-phase solvent system (e.g., an organic solvent and water with a base) when using a rhodium catalyst has been shown to give high selectivity for the primary amine with minimal side reactions.[5]
-
Route 2: Reductive Amination of 3-Cyanobenzaldehyde
This popular one-pot method involves the condensation of 3-cyanobenzaldehyde with an ammonia source to form an imine, which is immediately reduced by a mild reducing agent.
FAQ 2.1: My crude NMR shows a significant amount of 3-cyanobenzyl alcohol. Why did this form, and how can I avoid it?
A2: The formation of 3-cyanobenzyl alcohol is a result of the reducing agent directly reducing the starting aldehyde before it has a chance to form the imine.
-
Causality: This occurs when the rate of aldehyde reduction is competitive with or faster than the rate of imine formation. This is a common issue with strong reducing agents like sodium borohydride (NaBH₄).[6]
-
Prevention Strategies:
-
Choice of Reducing Agent: Use a more selective reducing agent that is less reactive towards aldehydes but highly reactive towards the protonated imine (iminium ion). Sodium triacetoxyborohydride (NaBH(OAc)₃ or STAB) is the reagent of choice for this reason.[7][8][9] It is milder and less likely to reduce the starting aldehyde.
-
pH Control: Imine formation is typically fastest under weakly acidic conditions (pH 4-6). Maintaining the pH in this range maximizes the concentration of the imine intermediate available for reduction.
-
Staged Addition: If using NaBH₄ is unavoidable, allow the aldehyde and ammonia source to stir for a period (e.g., 1-2 hours) to allow for maximum imine formation before adding the reducing agent.[6]
-
Troubleshooting Workflow for Reductive Amination
Caption: Decision workflow for troubleshooting reductive amination.
FAQ 2.2: I'm also observing the N,N-bis(3-cyanobenzyl)amine secondary amine byproduct in my reductive amination. How can I minimize it in this context?
A2: The mechanism of secondary amine formation is analogous to that in catalytic hydrogenation: the primary amine product competes with ammonia to react with the starting aldehyde.
-
Causality: The product, this compound, is nucleophilic and can react with a second molecule of 3-cyanobenzaldehyde to form a new imine, which is then reduced to the secondary amine.
-
Prevention Strategies:
-
Le Châtelier's Principle: Use a large excess of the ammonia source (e.g., 5-10 equivalents of ammonium acetate or a saturated solution of ammonia in methanol). This ensures that the aldehyde is more likely to react with ammonia than with the product amine.
-
Concentration: Running the reaction at a lower concentration can disfavor the bimolecular side reaction that leads to the secondary amine.
-
Route 3: Gabriel Synthesis from 3-Cyanobenzyl Bromide
The Gabriel synthesis is a classic and robust method for preparing primary amines while avoiding the over-alkylation issues common with direct amination.[10][11] It involves the N-alkylation of potassium phthalimide followed by the release of the amine.
FAQ 3.1: After the final step using hydrazine, I have a persistent, poorly soluble white solid contaminating my product, making extraction difficult. What is this and how do I remove it?
A2: This solid is phthalhydrazide , the byproduct formed from the reaction of the N-alkylated phthalimide with hydrazine.[10] Its removal is a classic challenge of this synthesis.
-
Causality: Phthalhydrazide is often sparingly soluble in common organic solvents, causing it to precipitate during workup.
-
Mitigation and Removal Strategies:
-
Acidic Workup: After the reaction with hydrazine is complete, acidify the reaction mixture with dilute HCl (e.g., 2M). This will protonate the desired amine product, making it water-soluble (as the hydrochloride salt), while the neutral phthalhydrazide can be removed by filtration. The filtrate can then be basified and the free amine extracted.
-
Alternative Deprotection (Ing-Manske procedure): While hydrazine is common, the original Gabriel synthesis used acidic hydrolysis (e.g., refluxing with strong acid) to cleave the phthalimide group.[10] This avoids the formation of phthalhydrazide altogether, though the conditions are harsh.
-
| Parameter | Hydrazine Deprotection | Acid Hydrolysis |
| Conditions | Mild (often reflux in ethanol) | Harsh (reflux in conc. HCl/H₂SO₄) |
| Byproduct | Phthalhydrazide (solid) | Phthalic Acid (water-soluble) |
| Workup | Filter byproduct, then extract | Neutralize, then extract |
| Pros | Fast, mild conditions | Cleaner workup, no solid byproduct |
| Cons | Phthalhydrazide removal can be tricky | Harsh conditions may affect other functional groups |
FAQ 3.2: My reaction seems to have stalled after adding 3-cyanobenzyl bromide to potassium phthalimide. TLC shows a large amount of unreacted starting material. What went wrong?
A2: This indicates a problem with the Sₙ2 alkylation step.
-
Causality: The Sₙ2 reaction between the phthalimide anion and the benzyl bromide can be slow if the conditions are not optimal.
-
Troubleshooting Steps:
-
Solvent Choice: The reaction is significantly accelerated in polar aprotic solvents like DMF (dimethylformamide) or DMSO.[12][13] These solvents effectively solvate the potassium cation without hydrogen bonding to the phthalimide nucleophile, increasing its reactivity.
-
Reagent Quality: Ensure the potassium phthalimide is dry. The presence of water can hydrolyze the phthalimide and reduce the concentration of the active nucleophile. Likewise, ensure the 3-cyanobenzyl bromide has not degraded.
-
Temperature: Gently heating the reaction (e.g., to 60-80 °C) can increase the rate of reaction. Monitor by TLC to avoid decomposition.
-
References
- Vertex AI Search, Nitrile Reduction Mechanism with LiAlH4 and DIBAL to Amine or Aldehyde.
- Wikipedia, Hofmann rearrangement.
- Benchchem, Application Notes and Protocols: Synthesis of Benzylamine Derivatives from 4-(Aminomethyl)-3-methylbenzonitrile.
- Wikipedia, Gabriel synthesis.
- Gabriel Synthesis.
- LookChem, Cas 17201-43-3,4-Cyanobenzyl bromide.
- Chemistry Steps, The Gabriel Synthesis.
- Chem-Station Int. Ed., Hofmann Rearrangement.
- ChemicalBook, 3-Cyanobenzyl bromide | 28188-41-2.
- Benchchem, Application Notes and Protocols: 4-(Aminomethyl)-3-methylbenzonitrile in the Synthesis of Heterocyclic Compounds.
- ResearchGate, Reaction pathways associated with the hydrogenation of benzonitrile...
- Google Patents, MXPA97002787A - Process for the preparation of 3-aminobenzonitrile replace.
- Master Organic Chemistry, The Gabriel Synthesis.
- Alfa Chemistry, Hofmann Rearrangement.
- Tokyo Chemical Industry Co., Ltd.(APAC), Hofmann Rearrangement Reaction.
- ResearchGate, (PDF) The hydrogenation of benzonitrile over supported Pd catalysts: kinetic and mechanistic insight.
- Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives.
- YouTube, Simple trick for Reduction of cynide with LiAlH4 important for NEET JEE BITSAT EAMCET MCAT CBSE ICS.
- Wikipedia, Reductive amination.
- J&K Scientific LLC, Gabriel Synthesis.
- Master Organic Chemistry, The Hofmann and Curtius Rearrangements.
- Periodica Polytechnica, Selective Heterogeneous Catalytic Hydrogenation of Nitriles to Primary Amines.
- Pharmaffiliates, CAS No : 28188-41-2 | Product Name : 3-Cyanobenzyl Bromide.
- Chemistry LibreTexts, 19.3: Reductions using NaBH4, LiAlH4.
- Google Patents, US4739120A - Process for the hydrogenation of nitriles to primary amines.
- Myers Chem 115.
- Sigma-Aldrich, 3-cyanobenzyl bromide.
- Santa Cruz Biotechnology, this compound | CAS 10406-24-3 | SCBT.
- YouTube, Reduction of Imines and Nitriles with LiAlH4.
- ResearchGate, Catalytic hydrogenation of benzonitrile (1 a) to benzylamine (2 a) and...
- Master Organic Chemistry, Reductive Amination, and How It Works.
- BLD Pharm, 40896-74-0|3-Aminomethyl-benzonitrile hydrochloride.
- ResearchGate, Reductive aminations of benzaldehyde (Aq‐Fe, NaBH4, CPME, 40 °C, 3 h...
- ECHEMI, 3-Cyanobenzyl bromide SDS, 28188-41-2 Safety Data Sheets.
- Reductive Amination - Common Conditions.
Sources
- 1. pp.bme.hu [pp.bme.hu]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. US4739120A - Process for the hydrogenation of nitriles to primary amines - Google Patents [patents.google.com]
- 6. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 7. Reductive amination - Wikipedia [en.wikipedia.org]
- 8. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. Gabriel synthesis - Wikipedia [en.wikipedia.org]
- 11. The Gabriel Synthesis - Chemistry Steps [chemistrysteps.com]
- 12. Gabriel Synthesis (Chapter 50) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 13. masterorganicchemistry.com [masterorganicchemistry.com]
How to minimize secondary and tertiary amine formation in amination reactions
Technical Support Center: Amination Reaction Optimization
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for amination reactions. This guide is designed to provide you, our fellow scientists, with in-depth, field-proven insights into one of the most common challenges in synthetic chemistry: controlling selectivity to minimize the formation of undesired secondary and tertiary amines. Over-alkylation is a persistent issue that can lead to complex product mixtures, low yields of the target compound, and challenging purifications.
This resource moves beyond simple protocols to explain the underlying principles governing these reactions. By understanding the "why," you can more effectively troubleshoot and optimize your specific system.
Frequently Asked Questions (FAQs)
This section addresses the most common initial queries we receive regarding selectivity in amination.
Q1: Why does my amination reaction produce a mixture of secondary and tertiary amines instead of the primary amine I want?
A1: This phenomenon, known as over-alkylation or polyalkylation, occurs because the amine product of the initial reaction is often more nucleophilic than the starting amine. For example, a primary amine (RNH₂) is generally a stronger nucleophile than ammonia (NH₃), and a secondary amine (R₂NH) is more nucleophilic than a primary amine.[1] This increased nucleophilicity makes the newly formed amine more likely to compete with the starting material for the remaining alkylating agent, leading to a cascade of reactions that is difficult to control.[1][2][3]
Q2: What is the simplest experimental adjustment I can make to favor mono-alkylation?
A2: The most straightforward strategy is to manipulate the stoichiometry by using a large excess of the starting amine (or ammonia).[2][4] By ensuring the alkylating agent is the limiting reagent and is surrounded by a high concentration of the initial amine, the probability of it reacting with the desired starting material over the mono-alkylated product is significantly increased. While simple, this approach has considerable drawbacks, including poor atom economy and the potential for difficult separations of the product from the unreacted starting amine.[4]
Q3: What is reductive amination, and why is it often a better choice for selective N-alkylation?
A3: Reductive amination is a powerful, two-step, one-pot process that offers superior control over the degree of alkylation.[5][6] It involves the initial reaction of an amine with an aldehyde or ketone to form an imine (or enamine) intermediate, which is then reduced in situ to the target amine.[3][6][7] This method avoids the use of highly reactive alkyl halides and the problem of increasing product nucleophilicity, making it one of the most reliable methods for controlled N-alkylation.[1]
Q4: Under what circumstances should I consider using a protecting group strategy?
A4: A protecting group strategy is advisable when your starting amine is valuable or complex, making the use of a large excess impractical. It is also essential when other reactive functional groups are present in the molecule that could lead to side reactions under the chosen amination conditions.[4][8] This strategy involves temporarily "masking" the reactive N-H group, performing the desired chemical transformation elsewhere, and then removing the protecting group to reveal the amine.[8]
Troubleshooting Guide 1: Direct Alkylation with Alkyl Halides
Direct alkylation is often the first method attempted due to its simplicity, but it is notoriously difficult to control.
Problem: "I reacted my primary amine with one equivalent of an alkyl bromide, but my analysis shows a mixture of the starting material, the desired secondary amine, the undesired tertiary amine, and even some quaternary ammonium salt."
Root Cause Analysis: The Over-Alkylation Cascade
The primary amine product (R-NH₂) is more nucleophilic than the ammonia starting material. It successfully outcompetes the remaining ammonia for the alkyl halide (R'-X), forming a secondary amine (R-NH-R'). This secondary amine is often even more nucleophilic and reacts again to form a tertiary amine (R-N(R')₂), which can react further to form a quaternary ammonium salt ([R-N(R')₃]⁺X⁻).[2][3]
Caption: The over-alkylation cascade in direct amination reactions.
Solution A: Stoichiometric Control
-
Principle of Causality: By using a large excess (e.g., 5-10 equivalents or more) of the starting amine relative to the alkylating agent, you maximize the probability that the electrophile will encounter and react with the starting amine rather than the more dilute, newly formed product. This is a direct application of Le Châtelier's principle to manipulate reaction kinetics.
-
General Protocol:
-
In a suitable reaction vessel, dissolve the alkylating agent (1.0 eq.) in an appropriate solvent (e.g., THF, ACN, or EtOH).
-
Add a large excess of the starting amine (5-10 eq.).
-
If necessary, add a non-nucleophilic base (e.g., K₂CO₃ or Et₃N) to neutralize the acid generated during the reaction.
-
Stir the reaction at room temperature or with gentle heating, monitoring its progress by TLC or LC-MS.
-
Upon completion, proceed with an appropriate workup to remove the excess starting amine and the salt byproduct.
-
-
Data Summary: Pros and Cons of Stoichiometric Control
Pros Cons Simple and direct experimental setup. Extremely poor atom economy. Avoids complex catalysts or reagents. Separation of the product from excess starting amine can be difficult, especially if boiling points are similar. | Can be effective for simple, inexpensive amines. | Not feasible for valuable or complex starting amines. |
Solution B: Employing Ammonia Surrogates
-
Principle of Causality: To circumvent the issue of increasing nucleophilicity, one can use an "ammonia surrogate"—a reagent that installs a protected nitrogen functional group. The protecting group reduces the nucleophilicity of the nitrogen, preventing further alkylation. A subsequent deprotection step then reveals the desired primary amine.
-
Key Methodologies:
-
Gabriel Synthesis: Utilizes potassium phthalimide as an ammonia surrogate. The phthalimide anion is a good nucleophile for Sₙ2 reactions with alkyl halides. The resulting N-alkylphthalimide cannot be further alkylated. The primary amine is then liberated by hydrolysis or, more commonly, hydrazinolysis with hydrazine.
-
N-Aminopyridinium Salts: More recent methods use N-aminopyridinium salts as effective synthons for introducing a single amino group, accomplishing a self-limiting alkylation that avoids over-alkylation products.[9][10]
-
Troubleshooting Guide 2: Reductive Amination
Reductive amination is a robust method for selective alkylation, but it is not immune to challenges.
Problem: "I am attempting a direct (one-pot) reductive amination of a primary amine with an aldehyde to synthesize a secondary amine. However, I am observing the formation of a significant amount of the tertiary amine byproduct."
Root Cause Analysis: Competing Reaction Pathways
In a one-pot reductive amination, all components are present simultaneously. The desired secondary amine, once formed, can react with a second molecule of the aldehyde to form an enamine or an iminium ion. This intermediate can then be reduced by the hydride source, leading to the undesired tertiary amine.[11]
Caption: Competing pathways in one-pot reductive amination leading to over-alkylation.
Solution A: Selective Reducing Agents
-
Principle of Causality: The key to success in direct reductive amination is to use a reducing agent that reacts much faster with the protonated imine (iminium ion) intermediate than with the starting aldehyde or ketone.[12] This kinetic selectivity ensures that the carbonyl compound remains available to react with the starting amine, rather than being prematurely reduced to an alcohol.
-
Data Summary: Comparison of Common Reducing Agents
Reducing Agent Abbreviation Selectivity for Imine vs. Carbonyl Optimal pH Comments Sodium Borohydride NaBH₄ Low Neutral/Basic Can reduce the starting carbonyl, leading to alcohol byproducts and lower yields.[6] Sodium Cyanoborohydride NaBH₃CN High Acidic (pH 4-6) Highly selective and effective, but generates toxic cyanide waste, making it less desirable.[6] | Sodium Triacetoxyborohydride | NaBH(OAc)₃ / STAB | Very High | Mildly Acidic | Often the reagent of choice. It is less toxic than NaBH₃CN and highly selective for iminium ions over ketones and most aldehydes.[12][13] |
-
Recommendation: Sodium triacetoxyborohydride (STAB) is the preferred reagent for most direct reductive aminations due to its excellent selectivity and lower toxicity profile.[13]
Solution B: Control of Reaction Conditions
-
Principle of Causality: Imine formation is an equilibrium process that is typically catalyzed by mild acid (optimal pH ≈ 4-6).[6] By carefully controlling the pH and the order of addition, you can favor the formation of the initial imine before introducing the reducing agent, thereby minimizing the opportunity for the secondary amine product to react further.
-
Step-by-Step Protocol: Controlled Reductive Amination with STAB
-
Imine Formation: In a suitable flask under an inert atmosphere, dissolve the primary amine (1.0 eq.) and the carbonyl compound (1.0-1.2 eq.) in a solvent like dichloromethane (DCM) or 1,2-dichloroethane (DCE).
-
Add acetic acid (1.1 eq.) to catalyze imine formation.
-
Stir the mixture at room temperature for 1-2 hours. Monitor the formation of the imine intermediate by TLC, GC-MS, or ¹H NMR if feasible.
-
Reduction: Once imine formation is judged to be complete or has reached equilibrium, add sodium triacetoxyborohydride (STAB) (1.5 eq.) portion-wise to the reaction mixture. Caution: Gas evolution (hydrogen) may occur.
-
Continue stirring at room temperature and monitor the reaction until the starting materials are consumed (typically 4-24 hours).
-
Workup: Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Extract the aqueous layer with an organic solvent (e.g., DCM). Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product, which can then be purified by chromatography.[1]
-
Troubleshooting Guide 3: Advanced Strategies for Ultimate Selectivity
When standard methods fail or are unsuitable, advanced strategies involving protecting groups or specialized catalytic systems are required.
Problem: "My substrate is a complex, multi-functional molecule, and I need to selectively mono-alkylate a primary amine without affecting other sensitive groups."
Solution A: Orthogonal Protecting Group Strategy
-
Principle of Causality: This strategy provides ultimate control by chemically "inactivating" the amine's nucleophilicity. An amine is temporarily converted into a non-nucleophilic functional group, such as a carbamate or sulfonamide.[8] This protected amine is stable to a wide range of reaction conditions, allowing for chemical modifications elsewhere. The protecting group is then selectively removed under specific conditions that do not affect the rest of the molecule.
Caption: General workflow for using a protecting group strategy.
-
Data Summary: Common Amine Protecting Groups
Group Abbreviation Introduction Reagent Cleavage Condition Key Features & Orthogonality tert-Butoxycarbonyl Boc Di-tert-butyl dicarbonate (Boc₂O) Strong Acid (e.g., TFA, HCl)[14][15] Stable to bases, nucleophiles, and hydrogenolysis.[14][16] Benzyloxycarbonyl Cbz (or Z) Benzyl chloroformate Catalytic Hydrogenation (H₂/Pd-C)[15] Stable to mild acid and base; cleaved under reductive conditions.[16] | 9-Fluorenylmethyloxycarbonyl | Fmoc | Fmoc-Cl or Fmoc-OSu | Mild Base (e.g., Piperidine)[16] | Stable to acid and hydrogenolysis; highly base-labile.[16] |
-
Step-by-Step Protocol: Boc-Protection of a Primary Amine
-
Dissolve the amine (1.0 eq.) in a suitable solvent (e.g., THF, DCM, or a mixture like dioxane/water).
-
Add a base such as triethylamine (1.5 eq.) or aqueous NaOH.
-
Cool the solution to 0 °C in an ice bath.
-
Add a solution of di-tert-butyl dicarbonate (Boc₂O) (1.1 eq.) in the same solvent dropwise to the amine solution.
-
Allow the reaction mixture to warm to room temperature and stir for 2-12 hours.
-
Monitor the reaction by TLC or LC-MS until the starting amine is consumed.
-
Upon completion, dilute with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. The resulting Boc-protected amine is often pure enough for subsequent steps.[1]
-
Solution B: Modern Catalytic Methods for Selective Arylation
-
Principle of Causality: For challenging C(sp²)-N bond formations (N-arylation), classical methods are often ineffective. The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, has revolutionized this area.[17][18] The selectivity for mono- versus di-arylation can be precisely controlled by the steric and electronic properties of the phosphine ligand coordinated to the palladium center.[19] Sterically bulky ligands physically block the metal center after the first C-N coupling event, preventing the second amine addition and thus favoring the mono-arylated product.[19]
-
Key Considerations for Selectivity:
-
Ligand Choice: Use sterically demanding phosphine ligands (e.g., biarylphosphines like XPhos or bulky dialkylphosphines like tBu₃P) to favor mono-arylation.
-
Stoichiometry: Precise control over the amine-to-aryl halide ratio is still important.
-
Base and Solvent: The choice of base (e.g., NaOtBu, K₃PO₄) and solvent (e.g., toluene, dioxane) can significantly impact reaction rate and selectivity.
-
This reaction is highly specialized, and optimization is often required. It is recommended to consult primary literature for specific catalyst systems suited to your substrates.
References
- Producing Secondary and Tertiary Amines (A-Level). ChemistryStudent. [Link]
- Alec, C. (2024). Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis. Journal of Chemical and Pharmaceutical Research, 16(4), 125. [Link]
- ACS Green Chemistry Institute Pharmaceutical Roundtable.
- Li, G., et al. (2018). Selective catalytic Hofmann N-alkylation of poor nucleophilic amines and amides with catalytic amounts of alkyl halides. Green Chemistry, 20(7), 1547-1552. [Link]
- Alec, C. (2024). Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis. Journal of Chemical and Pharmaceutical Research, 16(4), 125. [Link]
- ResearchGate. Methods for mono-selective N-alkylation of amines using alcohols as... [Link]
- Chemistry LibreTexts. (2021). 23.13: Protection of Amino Groups in Synthesis. [Link]
- Lokey Lab Protocols. (2017). Protecting Groups. Wikidot. [Link]
- Organic Chemistry Portal. Boc-Protected Amino Groups. [Link]
- Chemistry Steps. Boc Protecting Group for Amines. [Link]
- Chemistry LibreTexts. (2025). 24.6: Synthesis of Amines. [Link]
- Abblard, J., et al. (2008). Sequential and Selective Buchwald−Hartwig Amination Reactions for the Controlled Functionalization of 6-Bromo-2-chloroquinoline. The Journal of Organic Chemistry, 73(22), 9061-9064. [Link]
- Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction. [Link]
- ResearchGate. Previous results on the regioselectivity of aza-Michael addition. [Link]
- Kim, S.-T., Kim, S., & Baik, M.-H. (2019). How bulky ligands control the chemoselectivity of Pd-catalyzed N-arylation of ammonia. Chemical Science, 11(3), 643-652. [Link]
- Wikipedia.
- Roy, D., et al. (2022). Phenylboronic Ester-Activated Aryl Iodide-Selective Buchwald–Hartwig-Type Amination toward Bioactivity Assay. ACS Omega, 7(27), 23561-23572. [Link]
- OC hem simplified. (2019). Synthesis of tertiary amines. YouTube. [Link]
- Master Organic Chemistry. (2017).
- Reid, J. P., et al. (2024).
- Reddit. (2023).
- Lumen Learning. 23.2. Preparation of Amines. Organic Chemistry II. [Link]
- Summers, C. F., et al. (2022). Density Functional Theory Study on the Selective Reductive Amination of Aldehydes and Ketones over Their Reductions to Alcohols Using Sodium Triacetoxyborohydride. The Journal of Organic Chemistry, 87(17), 11666-11675. [Link]
- Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849-3862. [Link]
- Reid, J. P., et al. (2024).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. chemistrystudent.com [chemistrystudent.com]
- 3. 23.2. Preparation of Amines | Organic Chemistry II [courses.lumenlearning.com]
- 4. Avoiding Over-alkylation - Wordpress [reagents.acsgcipr.org]
- 5. jocpr.com [jocpr.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Synthesis of Secondary Amines via Self-Limiting Alkylation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. m.youtube.com [m.youtube.com]
- 12. Density Functional Theory Study on the Selective Reductive Amination of Aldehydes and Ketones over Their Reductions to Alcohols Using Sodium Triacetoxyborohydride - PMC [pmc.ncbi.nlm.nih.gov]
- 13. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 14. Boc-Protected Amino Groups [organic-chemistry.org]
- 15. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]
- 16. tcichemicals.com [tcichemicals.com]
- 17. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 18. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 19. How bulky ligands control the chemoselectivity of Pd-catalyzed N -arylation of ammonia - Chemical Science (RSC Publishing) DOI:10.1039/C9SC03095F [pubs.rsc.org]
Technical Support Center: Optimizing Benzylic Bromination of Methylbenzonitrile
Welcome to the technical support center for the benzylic bromination of methylbenzonitrile. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this crucial transformation. Benzylic bromides, such as 4-(bromomethyl)benzonitrile, are highly valuable intermediates in organic synthesis, serving as precursors for a wide array of functionalized molecules in pharmaceutical and materials science.[1][2]
This document moves beyond simple protocols to provide in-depth, field-proven insights into optimizing reaction conditions, troubleshooting common issues, and understanding the underlying chemical principles that govern success.
Part 1: The Core Mechanism - A Primer on Free-Radical Bromination
The selective bromination of the benzylic position of methylbenzonitrile relies on a free-radical chain reaction.[3] This process is favored because the resulting benzylic radical is stabilized by resonance with the adjacent aromatic ring, making the benzylic C-H bonds weaker and more susceptible to homolytic cleavage than other sp³ C-H bonds.[4][5][6] The reaction is typically carried out using N-Bromosuccinimide (NBS) as the bromine source in a non-polar solvent, with a radical initiator like Azobisisobutyronitrile (AIBN) or Benzoyl Peroxide (BPO).[7][8]
The mechanism proceeds in three key stages:
-
Initiation: The radical initiator (e.g., AIBN) decomposes upon heating or irradiation to generate initial radical species.[9][10][11] These radicals then react with a source of bromine to generate a bromine radical (Br•).
-
Propagation: The bromine radical abstracts a hydrogen atom from the benzylic position of methylbenzonitrile, forming the resonance-stabilized benzyl radical and HBr. This benzylic radical then reacts with a bromine source (Br₂), which is present in low concentrations, to form the desired brominated product and a new bromine radical, which continues the chain.[5][12]
-
Termination: The reaction ceases when radicals combine with each other to form non-radical species.
Part 2: Troubleshooting Guide
This section addresses specific experimental failures in a question-and-answer format.
Question: My reaction is not starting or proceeds very slowly. What are the likely causes?
Answer: Failure to initiate is a common problem stemming from two primary sources: the initiator or the temperature.
-
Cause 1: Ineffective Radical Initiation.
-
AIBN: Azobisisobutyronitrile (AIBN) requires a temperature of 60°C or higher to decompose and generate radicals effectively.[9] Ensure your reaction solvent is refluxing at a temperature sufficient for AIBN decomposition. Its typical decomposition temperature is between 65-70°C.[13]
-
Benzoyl Peroxide (BPO): BPO can also be used and decomposes with heat or light.[14] However, it can be less stable; ensure you are using a fresh, properly stored supply. BPO is often sold wet with water for safety and should be handled accordingly.[14]
-
Initiator Degradation: Radical initiators can degrade over time. Use a fresh bottle or recrystallize the initiator if its quality is suspect.
-
-
Cause 2: Insufficient Temperature. The propagation steps of the radical reaction are temperature-dependent. If you are using a lower-boiling solvent, you may not be reaching the threshold temperature needed for an efficient reaction rate, even if the initiator is decomposing. Carbon tetrachloride (reflux at ~77°C) has historically been used for this reason, but safer, higher-boiling solvents are now preferred.[8]
-
Troubleshooting Steps:
-
Verify the boiling point of your solvent and confirm the reaction is being heated to the appropriate temperature for your chosen initiator.
-
If the temperature is correct, add a small additional portion (1-2 mol%) of the radical initiator.
-
If the reaction still does not start, consider using a fresh source of initiator.
-
Question: My yield of 4-(bromomethyl)benzonitrile is low, but my starting material is consumed. Where is my product going?
Answer: Low isolated yield despite starting material consumption points towards competing side reactions, over-bromination, or issues during workup and purification.
-
Cause 1: Formation of Dibrominated Product. The most common byproduct is 4-(dibromomethyl)benzonitrile. The monobrominated product can undergo a second radical bromination. This is especially problematic if the reaction is run for too long or with an excess of NBS.[15]
-
Cause 2: Aromatic Ring Bromination. While less common under strict radical conditions, electrophilic aromatic substitution on the benzonitrile ring can occur if the reaction mixture contains acidic impurities (like excess HBr) and free Br₂.[16] Using NBS is intended to keep the concentration of Br₂ very low to prevent this side reaction.[5][6]
-
Cause 3: Impure Reagents. Using old or slightly yellow NBS can lead to unreliable results and side reactions.[7] It is sometimes beneficial to recrystallize NBS from water before use.[7]
-
Cause 4: Workup/Purification Losses. The product, 4-(bromomethyl)benzonitrile, is a solid that can be purified by recrystallization.[17] Significant material can be lost if the recrystallization solvent is not chosen carefully or if the product is not fully precipitated before filtration.
-
Troubleshooting Steps:
-
Analyze the crude reaction mixture by ¹H NMR or GC-MS to identify the major byproducts (e.g., dibromide, starting material).
-
To minimize dibromination, use a strict 1.0 to 1.1 equivalent of NBS relative to the methylbenzonitrile.
-
Monitor the reaction closely by TLC or GC and stop it as soon as the starting material is consumed.
-
Ensure your NBS is pure and colorless.[7]
-
Optimize your recrystallization procedure. Test different solvent systems (e.g., ethanol, or mixed solvents like ethanol/ethyl acetate) to maximize recovery of the pure product.[18]
-
Question: I'm observing a significant amount of 4-(dibromomethyl)benzonitrile. How can I improve selectivity for the monobrominated product?
Answer: Achieving high selectivity for monobromination is a classic challenge in benzylic bromination and requires careful control over stoichiometry and reaction time.[15]
-
Cause 1: Stoichiometry. Using more than ~1.1 equivalents of NBS will inevitably lead to the formation of the dibrominated product, as the monobrominated product is also reactive.
-
Cause 2: Reaction Time. Allowing the reaction to proceed long after the starting methylbenzonitrile has been consumed provides the opportunity for the desired monobrominated product to be further brominated.
-
Troubleshooting Steps:
-
Control Stoichiometry: Use a precise molar ratio of methylbenzonitrile to NBS, typically 1:1.05. Weigh your reagents carefully.
-
Monitor Reaction Progress: Follow the disappearance of the starting material using an appropriate technique (TLC, GC). Quench the reaction immediately upon its consumption.
-
Consider a "Reduction" Workaround: In an industrial setting where mixtures are common, a clever strategy involves treating the crude mono/di-bromide mixture with a reducing agent like diethyl phosphite. This selectively reduces the dibromide back to the desired monobromide, effectively converting the over-brominated byproduct into the target molecule.[15]
-
Part 3: Frequently Asked Questions (FAQs)
Q: What is the best radical initiator to use: AIBN or Benzoyl Peroxide (BPO)? A: Both are effective, but AIBN is often preferred for its cleaner decomposition. AIBN decomposes into nitrogen gas and two 2-cyano-2-propyl radicals, which are relatively stable and less likely to engage in side reactions.[10][11] BPO decomposes to form benzoate radicals, which can then decarboxylate to phenyl radicals.[19] These oxygen-centered and phenyl radicals can sometimes lead to undesired byproducts.[11] AIBN's predictable decomposition kinetics above 60°C also offers excellent control.[9]
Q: Carbon tetrachloride (CCl₄) is a hazardous solvent. What are suitable alternatives? A: CCl₄ has been largely phased out due to its toxicity and environmental impact.[4] Several safer alternatives have been successfully employed:
-
Acetonitrile: A polar aprotic solvent that has been shown to be effective, especially in continuous-flow setups, avoiding hazardous chlorinated solvents entirely.[20]
-
Chlorobenzene or Dichloromethane: These chlorinated solvents are less toxic than CCl₄ and can be used, though they are still subject to environmental concerns.[21][22]
-
Trifluorotoluene (PhCF₃): An excellent, though more expensive, alternative that is non-toxic and has a suitable boiling point.[4]
-
Methyl Pivalate: Has been identified as a more environmentally benign solvent for these reactions.[23]
Q: How can I intentionally synthesize the dibrominated product, 4-(dibromomethyl)benzonitrile? A: To favor the formation of the dibrominated product, you should adjust the stoichiometry accordingly. Use at least 2.0 to 2.2 moles of the brominating agent (e.g., NBS or Br₂) for every mole of methylbenzonitrile.[21][24] You will also need to ensure a sufficiently long reaction time to allow for the second bromination to occur after the initial monobromination is complete.
Q: What are the critical safety precautions for this reaction? A:
-
Reagent Handling: NBS is an irritant and should be handled in a fume hood with appropriate personal protective equipment (PPE).[7] Radical initiators like AIBN and BPO are potentially explosive and should not be heated without being in solution.[9][14]
-
Solvent Hazards: Handle all organic solvents, especially chlorinated ones, in a well-ventilated fume hood.
-
Reaction Vapors: The reaction generates HBr as a byproduct, which is a corrosive gas. The reaction should be conducted under an inert atmosphere (e.g., nitrogen or argon) and vented through a scrubber containing a base solution (e.g., sodium bicarbonate or sodium hydroxide) to neutralize the HBr.
-
Product Handling: Benzylic bromides are lachrymators (tear-inducing) and potent alkylating agents, meaning they are potentially mutagenic. Always handle the crude and purified product with extreme care inside a fume hood.[15]
Part 4: Optimized Reaction Conditions & Protocols
Table 1: Recommended Conditions for Selective Bromination
| Parameter | Target: 4-(bromomethyl)benzonitrile | Target: 4-(dibromomethyl)benzonitrile | Rationale |
| Substrate | 4-Methylbenzonitrile (1.0 eq) | 4-Methylbenzonitrile (1.0 eq) | Starting material for the synthesis. |
| Brominating Agent | NBS (1.0 - 1.1 eq) | NBS (2.1 - 2.5 eq) | Stoichiometry is the primary control for selectivity.[21][24] |
| Radical Initiator | AIBN (0.02 - 0.1 eq) | AIBN (0.02 - 0.1 eq) | Catalytic amount needed to initiate the radical chain.[9][17] |
| Solvent | Acetonitrile or Chlorobenzene | Acetonitrile or Chlorobenzene | Avoid CCl₄. Solvent must allow for reflux at T > 65°C for AIBN.[20] |
| Temperature | Reflux (e.g., ~82°C for MeCN) | Reflux (e.g., ~82°C for MeCN) | Necessary for thermal decomposition of the initiator.[13] |
| Reaction Time | Monitor by TLC/GC until SM is consumed | Monitor until monobromide is consumed | Over-running the reaction is the main cause of dibromination.[15] |
Detailed Experimental Protocol: Synthesis of 4-(bromomethyl)benzonitrile
This protocol is adapted from established literature procedures.[17]
Materials:
-
4-Methylbenzonitrile (1.0 g, 8.54 mmol, 1.0 eq)
-
N-Bromosuccinimide (NBS) (1.67 g, 9.39 mmol, 1.1 eq)
-
Azobisisobutyronitrile (AIBN) (0.14 g, 0.85 mmol, 0.1 eq)
-
Acetonitrile (30 mL)
Procedure:
-
Setup: Equip a round-bottom flask with a reflux condenser and a magnetic stir bar. Connect the top of the condenser to a gas bubbler leading to a beaker containing a dilute sodium bicarbonate solution to trap HBr.
-
Charging Flask: To the flask, add 4-methylbenzonitrile (1.0 g), N-Bromosuccinimide (1.67 g), AIBN (0.14 g), and acetonitrile (30 mL).
-
Reaction: Place the flask in a pre-heated oil bath at ~90°C and bring the reaction mixture to a steady reflux with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC (e.g., using a 9:1 Hexane:Ethyl Acetate eluent), checking for the disappearance of the 4-methylbenzonitrile spot. The reaction is typically complete within 4-8 hours.
-
Workup (Quenching & Filtration): Once the reaction is complete, remove the flask from the oil bath and allow it to cool to room temperature, then cool further in an ice bath. The succinimide byproduct will precipitate as a white solid. Filter the cold mixture through a Büchner funnel to remove the succinimide, washing the solid with a small amount of cold acetonitrile.
-
Purification (Recrystallization): Transfer the filtrate to a beaker and concentrate it under reduced pressure to about one-third of its original volume. The product will begin to crystallize. Cool the mixture in an ice bath for 30 minutes to maximize precipitation. Collect the crystalline product by filtration, wash with a minimal amount of cold ethanol, and dry under vacuum.
-
Characterization: The final product, 4-(bromomethyl)benzonitrile, should be a white to off-white solid.[2] Confirm its identity and purity using ¹H NMR, ¹³C NMR, and melting point analysis (lit. mp 115-117 °C).[25]
Part 5: Visual Troubleshooting Workflow
If you encounter issues, follow this logical workflow to diagnose the problem.
References
- Title: Azobisisobutyronitrile (AIBN) Source: Common Organic Chemistry URL:[Link]
- Title: AIBN Overview, Structure & Initi
- Title: N-Bromosuccinimide Source: Wikipedia URL:[Link]
- Title: Azobisisobutyronitrile Source: Wikipedia URL:[Link]
- Title: Reactions on the “Benzylic” Carbon: Bromination And Oxidation Source: Master Organic Chemistry URL:[Link]
- Title: Selectivity of Aryl and Benzylic Bromination Source: University of Glasgow URL:[Link]
- Title: Supercoiled fibres of self-sorted donor-acceptor stacks: a turn-off/turn-on platform for sensing volatile aromatic compounds - Supporting Information Source: Royal Society of Chemistry URL:[Link]
- Title: Benzoyl Peroxide Source: Common Organic Chemistry URL:[Link]
- Title: Reactions at the benzylic position (video) Source: Khan Academy URL:[Link]
- Title: 2.9: Radical Polymerization Source: Chemistry LibreTexts URL:[Link]
- Title: aibn initiator Source: HPMC manufacturer - Cellulose ethers URL:[Link]
- Title: Bromination - Common Conditions Source: Common Organic Chemistry URL:[Link]
- Title: 10.3 Allylic and Benzylic Bromination with NBS Source: Chad's Prep® URL:[Link]
- Title: Benzylic Bromin
- Title: 11.10: Benzylic Bromination of Aromatic Compounds Source: Chemistry LibreTexts URL:[Link]
- Title: N-Bromosuccinimide (NBS) Source: Organic Chemistry Portal URL:[Link]
- Title: 11.18: 11-5 Radical chain reactions Source: Chemistry LibreTexts URL:[Link]
- Title: Process for benzylic bromination Source: European P
- Title: Technical research on synthesis and refinement of 4-bromomethyl-benzonitrile Source: Semantic Scholar URL:[Link]
- Title: EP1057801A2 - Process for benzylic bromination Source: Google Patents URL
- Title: Now You See Me, Now You Don't- a Judicious Work-Around for Over-Bromination at Benzylic Carbon Source: Scientific Upd
- Title: 10.4 Allylic and Benzylic Bromination Using NBS Source: YouTube URL:[Link]
- Title: CA2310324C - Method for preparing bromomethyl-biphenyl derivatives Source: Google Patents URL
- Title: High atomic yield bromine-less benzylic bromination Source: Green Chemistry (RSC Publishing) URL:[Link]
Sources
- 1. theses.gla.ac.uk [theses.gla.ac.uk]
- 2. lifechempharma.com [lifechempharma.com]
- 3. Khan Academy [khanacademy.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Benzylic Bromination - Chemistry Steps [chemistrysteps.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. N-Bromosuccinimide - Wikipedia [en.wikipedia.org]
- 8. Bromination - Common Conditions [commonorganicchemistry.com]
- 9. Azobisisobutyronitrile (AIBN) [commonorganicchemistry.com]
- 10. AIBN Overview, Structure & Initiators | Study.com [study.com]
- 11. Azobisisobutyronitrile - Wikipedia [en.wikipedia.org]
- 12. m.youtube.com [m.youtube.com]
- 13. aibn initiator - HPMC manufacturer [hpmcmanufacturer.com]
- 14. Benzoyl Peroxide [commonorganicchemistry.com]
- 15. scientificupdate.com [scientificupdate.com]
- 16. 10.3 Allylic and Benzylic Bromination with NBS - Chad's Prep® [chadsprep.com]
- 17. rsc.org [rsc.org]
- 18. Technical research on synthesis and refinement of 4-bromomethyl-benzonitrile | Semantic Scholar [semanticscholar.org]
- 19. chem.libretexts.org [chem.libretexts.org]
- 20. N-Bromosuccinimide (NBS) [organic-chemistry.org]
- 21. EP1057801A2 - Process for benzylic bromination - Google Patents [patents.google.com]
- 22. CA2310324C - Method for preparing bromomethyl-biphenyl derivatives - Google Patents [patents.google.com]
- 23. High atomic yield bromine-less benzylic bromination - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 24. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 25. 4-(溴甲基)苯甲腈 99% | Sigma-Aldrich [sigmaaldrich.com]
Troubleshooting low yields in 3-(Aminomethyl)benzonitrile synthesis
Welcome to the technical support center for the synthesis of 3-(Aminomethyl)benzonitrile. This guide is designed for researchers, chemists, and drug development professionals who are encountering challenges in obtaining high yields of this versatile synthetic intermediate. Here, we will dissect common problems, explore their root causes, and provide scientifically-grounded, actionable solutions.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial queries regarding the synthesis of this compound, which is primarily achieved through the reduction of 3-cyanobenzonitrile.
Q1: What are the most common reasons for low yields in the reduction of 3-cyanobenzonitrile?
Low yields are typically traced back to three primary areas: incomplete reaction, formation of side products, or loss of product during workup and purification. The most significant chemical challenge is the formation of secondary and tertiary amine impurities through side reactions.[1][2]
Q2: Which reduction method is generally preferred?
The choice of reducing agent is critical and depends on available equipment, scale, and safety considerations.
-
Catalytic Hydrogenation: This is often the most economical and scalable method.[2] Catalysts like Raney Nickel or Palladium on Carbon (Pd/C) are commonly used.[2][3] It is highly effective but can lead to secondary amine formation if not properly controlled.[1][2]
-
Metal Hydride Reduction: Reagents like Lithium Aluminum Hydride (LiAlH₄) are very powerful and can effectively reduce the nitrile.[4][5] However, LiAlH₄ is non-selective, pyrophoric, and requires stringent anhydrous conditions and careful quenching.[6]
-
Borane-based Reagents: Borane complexes (e.g., BH₃-THF) or Sodium Borohydride (NaBH₄) in the presence of a catalyst (like CoCl₂) offer milder alternatives.[1][7][8] Standard NaBH₄ alone is not strong enough to reduce nitriles.[4][8]
Q3: How can I effectively monitor the progress of the reaction?
Thin-Layer Chromatography (TLC) is the most common method. Use a polar solvent system (e.g., ethyl acetate/hexane with a small amount of triethylamine or methanol) to visualize the starting material (3-cyanobenzonitrile) and the product (this compound). The product, being a primary amine, will have a much lower Rf value than the starting nitrile. Staining with ninhydrin can selectively visualize the primary amine product as a distinct colored spot.
Q4: My starting material is a solid. How do I ensure it fully dissolves and reacts?
Proper solvent selection is key. For catalytic hydrogenation, polar protic solvents like ethanol or methanol are common. For LiAlH₄ reductions, anhydrous ethers like THF or diethyl ether are mandatory.[4] Gentle heating can be used to aid dissolution, but temperature must be carefully controlled according to the specific protocol to avoid side reactions.
Part 2: In-Depth Troubleshooting Guides
This section provides a detailed, problem-oriented approach to troubleshoot specific issues encountered during the synthesis.
Scenario 1: Incomplete Conversion of Starting Material
Symptom: TLC or NMR analysis of the crude reaction mixture shows a significant amount of unreacted 3-cyanobenzonitrile.
Potential Causes & Solutions:
-
Inactive Catalyst (Catalytic Hydrogenation):
-
Cause: The catalyst (e.g., Raney Nickel, Pd/C) may be old, improperly stored, or poisoned. Raney Nickel is particularly sensitive to air and must be stored under water or ethanol.
-
Solution: Use a fresh batch of catalyst from a reputable supplier. For Raney Nickel, ensure it is thoroughly washed with the reaction solvent before use to remove any residual water or storage solvent. Consider using a higher catalyst loading (e.g., increase from 5 mol% to 10 mol%).
-
-
Insufficient Reducing Agent (Metal Hydride Reduction):
-
Cause: LiAlH₄ or other hydrides can be deactivated by moisture. Using solvents that are not perfectly anhydrous or exposure to atmospheric moisture during setup will consume the reagent.
-
Solution: Ensure all glassware is oven-dried or flame-dried immediately before use. Use freshly opened anhydrous solvents or solvents dried over molecular sieves. The reaction should be run under an inert atmosphere (Nitrogen or Argon). It may be necessary to use a larger excess of the hydride reagent (e.g., increasing from 2 to 3 equivalents).
-
-
Low Hydrogen Pressure/Poor Mixing (Catalytic Hydrogenation):
-
Cause: The reaction is dependent on the efficient transfer of hydrogen gas to the catalyst surface. Insufficient pressure or inadequate stirring will slow down the reaction rate significantly.
-
Solution: Ensure all connections on the hydrogenation apparatus are sealed to maintain pressure. Increase the stirring rate to ensure the catalyst is well suspended in the reaction mixture. If using a balloon of H₂, ensure it remains inflated throughout the reaction. For larger scales, a Parr shaker or autoclave is recommended to ensure adequate pressure and mixing.[3]
-
Scenario 2: Significant Formation of Side Products
Symptom: The primary product is observed, but TLC and NMR show significant impurities, particularly spots with Rf values between the start and desired product, or complex signals in the NMR baseline.
Potential Causes & Solutions:
-
Formation of Secondary and Tertiary Amines (Dimerization/Trimerization):
-
Cause: This is the most common side reaction in nitrile reductions.[2] The intermediate imine formed during the reduction can react with the newly formed primary amine product before it is fully reduced. This leads to the formation of secondary and, subsequently, tertiary amines.[2]
-
Solution (Catalytic Hydrogenation): The addition of ammonia or an ammonium salt (like ammonium hydroxide) to the reaction mixture can suppress the formation of these byproducts.[1] Ammonia acts as a large excess of a primary amine, shifting the equilibrium away from the product amine attacking the intermediate imine. Conducting the reaction at lower temperatures can also improve selectivity for the primary amine.[9]
-
Solution (General): Rapid and efficient reduction of the intermediate imine is key. This reinforces the importance of an active catalyst, sufficient hydrogen pressure, and vigorous stirring in catalytic hydrogenations.
-
Workflow: Troubleshooting Side Product Formation
Caption: Desired vs. side reaction pathways in nitrile reduction.
References
- Haddenham, D., Pasumansky, L., DeSoto, J., Eagon, S., & Singaram, B. (2009). Reductions of aliphatic and aromatic nitriles to primary amines with diisopropylaminoborane. The Journal of Organic Chemistry, 74(5), 1964–1970. [Link]
- Fábián, B., Kollar, L., & Hegedüs, L. (2018). Selective Heterogeneous Catalytic Hydrogenation of Nitriles to Primary Amines. Periodica Polytechnica Chemical Engineering, 62(4), 475-492. [Link]
- Organic Chemistry Portal. (n.d.). Nitrile to Amine - Common Conditions. [Link]
- Organic Chemistry Portal. (n.d.). Nitro Reduction - Common Conditions. [Link]
- Wikipedia. (2023). Nitrile reduction. [Link]
- Clark, J. (2023). The Reduction of Nitriles. Chemistry LibreTexts. [Link]
- Study Mind. (n.d.). Amines - Nitriles (A-Level Chemistry). [Link]
- Szostak, M., Sautier, B., Spain, M., & Procter, D. J. (2014). Activation of SmI2 with Lewis bases for the mild and general reduction of nitriles to primary amines. Organic Letters, 16(4), 1092–1095. [Link]
- C&EN Global Enterprise. (1962). New Method Improves Nitrile Reductions. Chemical & Engineering News, 40(30), 42. [Link]
- Kanno, O., & Toste, F. D. (2017). Selective Hydrogenation of Nitriles to Primary Amines Catalyzed by a Polysilane/SiO2‐Supported Palladium Catalyst under Continuous‐Flow Conditions. Angewandte Chemie International Edition, 56(4), 1149-1153. [Link]
- Klenke, B., & Gilbert, I. H. (2001). Nitrile reduction in the presence of Boc-protected amino groups by catalytic hydrogenation over palladium-activated Raney-nickel. The Journal of Organic Chemistry, 66(7), 2480–2483. [Link]
- Google Patents. (n.d.).
- Chemistry Steps. (n.d.). Nitrile Reduction Mechanism with LiAlH4 and DIBAL to Amine or Aldehyde. [Link]
- Das, B., Reddy, C. R., & Mahesh, M. (2011). Reaction of InCl3 with Various Reducing Agents: InCl3-NaBH4-Mediated Reduction of Aromatic and Aliphatic Nitriles to Primary Amines. ChemInform, 42(33). [Link]
- Haddenham, D., Pasumansky, L., DeSoto, J., Eagon, S., & Singaram, B. (2009). Reductions of aliphatic and aromatic nitriles to primary amines with diisopropylaminoborane. PubMed. [Link]
- Reddit. (2022). Only one nitrile reduced to amine with LiAlH4. [Link]
Sources
- 1. Nitrile to Amine - Common Conditions [commonorganicchemistry.com]
- 2. Nitrile reduction - Wikipedia [en.wikipedia.org]
- 3. studymind.co.uk [studymind.co.uk]
- 4. chemguide.co.uk [chemguide.co.uk]
- 5. Nitrile Reduction Mechanism with LiAlH4 and DIBAL to Amine or Aldehyde - Chemistry Steps [chemistrysteps.com]
- 6. Nitro Reduction - Common Conditions [commonorganicchemistry.com]
- 7. Amine synthesis by nitrile reduction [organic-chemistry.org]
- 8. researchgate.net [researchgate.net]
- 9. pp.bme.hu [pp.bme.hu]
Technical Support Center: Strategies for Purifying 3-(Aminomethyl)benzonitrile
This guide provides in-depth technical assistance for researchers, scientists, and drug development professionals encountering challenges with the purification of 3-(aminomethyl)benzonitrile from common reaction impurities. The content is structured in a practical, problem-oriented format to directly address issues faced during experimental work.
Introduction: The Purification Challenge
This compound is a valuable bifunctional building block in medicinal chemistry and materials science.[1] Its synthesis, typically via the reduction of 3-cyanobenzaldehyde or related precursors, often yields a crude product contaminated with starting materials, reaction byproducts, and reagents. The presence of a basic primary amine and a polar nitrile group on the same molecule presents unique purification challenges. This guide offers a systematic approach to identifying impurities and selecting the most effective purification strategy to achieve high purity.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect in my crude this compound?
A1: The impurity profile is highly dependent on the synthetic route. For a typical reduction of 3-cyanobenzaldehyde, you can anticipate:
-
Unreacted Starting Material: 3-Cyanobenzaldehyde.[2]
-
Incomplete Reduction Product: 3-Cyanobenzyl alcohol (from the reduction of the aldehyde but not the imine intermediate).
-
Side-Products: Secondary or tertiary amines formed from N-alkylation side reactions.
-
Reagent Residues: Catalysts (e.g., palladium, nickel) and reducing agent byproducts (e.g., borate salts).
-
Solvent: Residual reaction solvent.
Q2: My crude product is a yellow or brown oil. Does this indicate specific impurities?
A2: Pure this compound is typically a liquid. A yellow or brown coloration is common for crude amines and often indicates the presence of oxidized impurities or residual starting materials.[3] While color is an indicator of impurity, it does not definitively identify the contaminants. Analytical methods are required for precise identification.
Q3: How can I analyze the purity of my product and identify unknown impurities?
A3: A multi-technique approach is recommended for comprehensive purity analysis:
-
High-Performance Liquid Chromatography (HPLC): The most common method for quantifying purity. A reversed-phase C18 column with a suitable mobile phase (e.g., acetonitrile/water with a buffer) can separate most impurities.[3][4]
-
Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying volatile impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure of the desired product and identifying major impurities by comparing the spectra to a reference.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Invaluable for identifying the molecular weights of unknown impurity peaks observed in the HPLC chromatogram.[5]
Q4: Which purification method is best for my needs?
A4: The optimal method depends on the scale of your reaction, the nature of the impurities, and the required final purity. See the table below for a general comparison.
| Method | Best For | Advantages | Disadvantages |
| Acid-Base Extraction | Initial cleanup, large scale, removing non-basic impurities. | Fast, inexpensive, high capacity. | May not remove basic impurities, risk of emulsions.[6] |
| Column Chromatography | High-purity isolation, small-to-medium scale, separating similar compounds. | High resolution, versatile. | Can be slow and solvent-intensive; amines may interact with silica.[7][8] |
| Recrystallization (of a salt) | Achieving very high purity for solid products. | Excellent for removing minor impurities, cost-effective at scale. | Product must be a stable solid; some product loss is inevitable.[9][10] |
| Vacuum Distillation | Purifying thermally stable liquids with different boiling points. | Good for large quantities, removes non-volatile impurities. | Requires high vacuum for high-boiling compounds; risk of decomposition if heated too high.[11] |
Troubleshooting and Step-by-Step Guides
This section addresses specific problems you may encounter during the purification process.
Issue 1: Low Recovery or Emulsion Formation During Acid-Base Extraction
Question: I'm trying to purify my crude this compound using an acid wash to remove non-basic impurities, but I'm getting low yields or a persistent emulsion at the aqueous-organic interface. What's going wrong?
Answer: This is a common issue when working with amines. The primary causes are incorrect pH management and the surfactant-like properties of protonated amines.
Causality: The basic amine group of your product is protonated by the acid (e.g., 1M HCl), forming an ammonium salt. This salt is water-soluble and moves to the aqueous layer, leaving non-basic impurities in the organic layer.[6][12] An emulsion can form if the pH is not low enough or if the mixture is shaken too vigorously. Low recovery of the final product often happens if the aqueous layer is not made sufficiently basic (pH > 10) during the back-extraction step, preventing the complete deprotonation of the amine back to its free base form.
Troubleshooting Protocol: Robust Acid-Base Extraction
-
Initial Dissolution: Dissolve the crude product in a water-immiscible organic solvent like ethyl acetate or dichloromethane (DCM).
-
Acidic Wash: Transfer the solution to a separatory funnel and add an equal volume of 1M HCl. Stopper the funnel and invert it gently several times, venting frequently to release any pressure. Avoid vigorous shaking to prevent emulsions.
-
Separation: Allow the layers to separate. Drain the lower aqueous layer (containing your protonated product) into a clean flask.
-
Re-extraction (Optional): To ensure full recovery, add a fresh portion of 1M HCl to the organic layer, repeat the gentle mixing, and combine the aqueous layers.
-
Basification: Cool the combined acidic aqueous layers in an ice bath. Slowly add a concentrated base, such as 50% w/w NaOH or solid NaOH pellets, with stirring until the pH is > 10 (confirm with pH paper). Your deprotonated product may precipitate or form an oily layer.
-
Back-Extraction: Return the basified aqueous solution to the separatory funnel. Add a fresh portion of organic solvent (ethyl acetate or DCM) and extract the free amine.
-
Drying and Concentration: Collect the organic layer, dry it over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the purified product.[3]
Issue 2: Product Streaking or Sticking on a Silica Gel Column
Question: My this compound is streaking badly on the TLC plate and I'm getting poor recovery from my silica gel column. How can I fix this?
Answer: This is a classic problem caused by the interaction between a basic compound and the acidic surface of silica gel.
Causality: Silica gel has acidic silanol groups (Si-OH) on its surface. The basic amine group of your product can form a strong acid-base interaction with these sites, leading to irreversible adsorption or slow, uneven elution (streaking/tailing).[7] This results in poor separation and low product recovery.
Troubleshooting Protocol: Amine Purification by Column Chromatography
-
Solvent System Selection (TLC): Find a suitable mobile phase using TLC. A common starting point is a mixture of a non-polar solvent (like hexanes or heptane) and a polar solvent (like ethyl acetate).
-
Add a Basic Modifier: To mitigate the interaction with silica, add a small amount of a competing base to your chosen mobile phase. A common choice is 0.5-2% triethylamine (TEA) or 0.5-1% ammonium hydroxide.[13] Run a new TLC with the modified eluent to confirm that the streaking is resolved and the Rf value is appropriate (typically 0.2-0.4).
-
Column Preparation:
-
Prepare the column slurry using the mobile phase containing the basic modifier .
-
Pre-condition the column by flushing it with several column volumes of the modified mobile phase. This ensures the entire silica bed is neutralized before you load your sample.
-
-
Sample Loading: Dissolve your crude product in a minimal amount of the mobile phase (or DCM) and load it onto the column.
-
Elution and Fraction Collection: Run the column with the modified mobile phase, collecting fractions and monitoring them by TLC.
-
Alternative Stationary Phase: If streaking persists, consider using a less acidic stationary phase like neutral alumina or an amine-functionalized silica gel, which is specifically designed for purifying basic compounds.[7]
Issue 3: Product Oils Out or Fails to Crystallize During Recrystallization
Question: My this compound is an oil, and I can't get it to crystallize. How can I use recrystallization for purification?
Answer: The free base of your compound is likely a liquid or a low-melting solid at room temperature. The most effective strategy is to convert it to a stable, crystalline salt (typically the hydrochloride salt) and recrystallize that instead.
Causality: Recrystallization requires a compound to be a solid that is highly soluble in a hot solvent but poorly soluble in the same solvent when cold.[9][10] If your compound is an oil, this technique is not directly applicable. Converting the basic amine to its hydrochloride salt introduces ionic character, significantly increasing the melting point and promoting the formation of a stable crystal lattice.
Troubleshooting Protocol: Recrystallization via Hydrochloride Salt Formation
-
Salt Formation:
-
Dissolve the crude amine in a suitable solvent like diethyl ether or ethyl acetate.
-
Slowly bubble dry HCl gas through the solution, or add a solution of HCl in a solvent (e.g., 2M HCl in diethyl ether) dropwise with stirring.
-
The hydrochloride salt will typically precipitate as a white solid.
-
Collect the solid by filtration and wash it with a small amount of cold solvent.
-
-
Solvent Screening: Find a suitable recrystallization solvent for the HCl salt. Test small amounts of the salt in various solvents (e.g., ethanol, isopropanol, acetonitrile, water, or mixtures like ethanol/water). The ideal solvent will dissolve the salt when boiling but allow crystals to form upon cooling.[14]
-
Recrystallization Procedure:
-
Place the crude salt in an Erlenmeyer flask.
-
Add a minimal amount of the chosen hot recrystallization solvent until the solid just dissolves.[9]
-
If the solution is colored, you may add a small amount of activated carbon and hot filter the solution to remove the carbon and colored impurities.
-
Allow the solution to cool slowly to room temperature. To promote crystal growth, you can scratch the inside of the flask with a glass rod.
-
Once crystals have formed, cool the flask further in an ice bath to maximize the yield.
-
-
Isolation and Drying: Collect the purified crystals by vacuum filtration, wash them with a small amount of the cold solvent, and dry them under vacuum.
Process and Workflow Visualizations
Decision Logic for Purification Strategy
Caption: Decision tree for selecting a purification method.
Experimental Workflow for Acid-Base Extraction
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. How do you perform purity analysis? - Chromatography Forum [chromforum.org]
- 5. biomedres.us [biomedres.us]
- 6. Workup [chem.rochester.edu]
- 7. biotage.com [biotage.com]
- 8. m.youtube.com [m.youtube.com]
- 9. people.chem.umass.edu [people.chem.umass.edu]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. youtube.com [youtube.com]
- 13. biotage.com [biotage.com]
- 14. Reagents & Solvents [chem.rochester.edu]
Technical Support Center: Navigating Emulsion Challenges in Amine Synthesis Workups
Welcome to our dedicated resource for researchers, chemists, and process development professionals. This guide provides in-depth troubleshooting strategies and frequently asked questions (FAQs) to address the common and often persistent issue of emulsion formation during the aqueous workup of amine synthesis. Our focus is on not just what to do, but why a particular technique is effective, empowering you to make informed decisions in your laboratory work.
Understanding the Root Cause: Why Do Amines Promote Emulsions?
Emulsions are stable mixtures of two immiscible liquids, such as an organic solvent and water. In the context of amine synthesis, the amine product itself, or unreacted starting material, is often the primary culprit in stabilizing these emulsions. This occurs due to the amphiphilic nature of protonated amines.
During an acidic aqueous workup, the amine's lone pair of electrons is protonated, forming an ammonium salt. This salt has a charged, hydrophilic "head" (the ammonium group) and a nonpolar, lipophilic "tail" (the organic substituents on the amine). These protonated amine molecules act as surfactants, migrating to the interface between the aqueous and organic layers. They lower the interfacial tension, which facilitates the dispersion of one liquid phase into the other as fine droplets. These droplets are then stabilized by a layer of the protonated amine, preventing them from coalescing and reforming a distinct layer.[1][2]
Fine particulate matter, such as inorganic salts from the reaction or precipitated byproducts, can also contribute to emulsion formation by accumulating at the interface and providing a physical barrier to coalescence, a phenomenon known as a Pickering emulsion.[3]
Frequently Asked Questions (FAQs)
Q1: Are certain types of amines more prone to forming emulsions?
Yes, the structure of the amine plays a significant role. Long-chain aliphatic amines are more likely to form stable emulsions due to the increased size of their hydrophobic tail. Secondary and tertiary amines can sometimes be more problematic than primary amines, as the additional alkyl groups contribute to the overall lipophilicity of the protonated form.[4][5] Aromatic amines can also be challenging, depending on the substitution pattern and the overall polarity of the molecule.
Q2: I've formed an emulsion. What is the very first thing I should try?
Patience can be a virtue in chemistry. Before adding any new reagents, simply let the separatory funnel stand undisturbed for 15-30 minutes.[3] Sometimes, the emulsion will break on its own as the droplets slowly coalesce. Gentle swirling of the separatory funnel can aid this process, but vigorous shaking should be avoided as it will likely worsen the emulsion.[6]
Q3: Can I prevent emulsions from forming in the first place?
Prevention is always the best strategy. Here are a few proactive steps you can take:
-
Minimize Agitation: During the initial extraction, use gentle inversions of the separatory funnel rather than vigorous shaking.[6]
-
Pre-emptive Salting-Out: If you anticipate emulsion formation, add a saturated brine solution during the initial aqueous wash.[7][8]
-
Solvent Choice: Consider the polarity of your organic solvent. Sometimes, switching to a more or less polar solvent can alter the solubility characteristics of the emulsifying species and prevent emulsion formation.[9][10][11]
-
Temperature Control: In some cases, cooling the mixture can help to break an emulsion.
Troubleshooting Guide: A Step-by-Step Approach to Breaking Emulsions
If an emulsion has formed and will not resolve on its own, a systematic approach is recommended. Start with the least invasive methods first.
Workflow for Emulsion Resolution
Caption: A systematic workflow for resolving emulsions in amine synthesis workups.
Method 1: Salting Out
Principle: The addition of a saturated salt solution, most commonly brine (saturated aqueous NaCl), increases the ionic strength of the aqueous phase.[12] This has two primary effects:
-
It reduces the solubility of the organic solvent in the aqueous layer.
-
It dehydrates the hydrated ions of the emulsifying agent (the protonated amine), making it less soluble in the aqueous phase and disrupting its surfactant properties.[6]
This technique is often highly effective and should be one of the first methods employed.
Protocol:
-
To the separatory funnel containing the emulsion, add a volume of saturated brine solution equal to 10-20% of the aqueous phase volume.
-
Gently invert the funnel several times to mix the layers without vigorous shaking.
-
Allow the funnel to stand and observe if the layers begin to separate.
-
If necessary, additional portions of brine can be added.
Table 1: Selection of Salting-Out Agents (Informed by the Hofmeister Series)
The Hofmeister series ranks ions by their ability to precipitate proteins from solution, which correlates with their influence on water structure and the solubility of nonpolar molecules.[7][13][14] This can be a useful guide for selecting an effective salting-out agent. Anions generally have a more significant effect than cations.
| Salt | Position in Hofmeister Series (Anion) | Comments |
| Sodium Sulfate (Na₂SO₄) | Strongly Kosmotropic ("salting-out") | Highly effective, but its solubility is temperature-dependent. Can sometimes precipitate out of solution.[15] |
| Sodium Chloride (NaCl) | Moderately Kosmotropic | The most common and readily available choice. Effective for many common emulsions.[12] |
| Potassium Pyrophosphate (K₄P₂O₇) | Not typically in the classic series, but highly effective | Known to be a very effective agent for breaking stubborn emulsions.[16] |
Method 2: pH Adjustment
Principle: The stability of an amine-induced emulsion is often highly dependent on the pH of the aqueous phase. By altering the pH, you can change the protonation state of the amine and thus its surfactant properties.
-
Increasing the pH (adding a base): This will deprotonate the ammonium salt, converting it back to the neutral amine. The neutral amine is typically much less water-soluble and will partition into the organic layer, destabilizing the emulsion.[17][18]
-
Decreasing the pH (adding more acid): In some cases, further decreasing the pH can increase the solubility of the protonated amine in the aqueous phase to a point where it is no longer concentrated at the interface, which can also break the emulsion.[7][19]
Protocol:
-
While monitoring the pH of the aqueous layer with pH paper, add a dilute acid (e.g., 1M HCl) or base (e.g., 1M NaOH) dropwise to the separatory funnel.
-
After each addition, gently swirl the mixture and observe for any changes.
-
Continue adding the acid or base until phase separation is observed. Be mindful not to overshoot the desired pH, as this could affect your target compound.
Method 3: Filtration through Celite
Principle: If the emulsion is stabilized by fine solid particles (a Pickering emulsion), physical removal of these solids can break the emulsion.[3] Celite (diatomaceous earth) is an inert filter aid that creates a porous pad capable of trapping very fine particulates.[20]
Protocol:
-
Prepare a filtration setup with a Büchner funnel and a filter flask.
-
Place a piece of filter paper in the Büchner funnel that covers all the holes.
-
Create a slurry of Celite in a solvent that is present in your emulsion (e.g., your organic solvent).
-
Wet the filter paper with the same solvent and apply a gentle vacuum.
-
Pour the Celite slurry into the funnel to form an even pad (typically 1-2 cm thick).
-
Gently pour the entire emulsified mixture onto the Celite pad under vacuum.
-
Wash the filter cake with fresh organic solvent to ensure all of your product is collected in the filtrate.
-
The filtrate should now be a biphasic mixture that can be separated in a clean separatory funnel.
Diagram: Celite Filtration Setup
Caption: Setup for breaking an emulsion by filtration through a Celite pad.
Method 4: Other Techniques for Persistent Emulsions
-
Addition of a Different Solvent: Adding a small amount of a different organic solvent can alter the polarity of the organic phase and improve the solubility of the emulsifying agent, thus breaking the emulsion. For example, adding a small amount of tetrahydrofuran (THF) or ethanol can be effective.
-
Centrifugation: If the volume is manageable, centrifuging the emulsion can provide the necessary force to separate the phases. This is often a very effective, albeit equipment-dependent, method.[8][21]
-
Antifoaming Agents: In industrial settings, small amounts of commercial antifoaming agents can be used. These are typically silicone- or oil-based and work by rapidly spreading at the liquid-air interface and destabilizing the foam lamella.[22][23][24][25][26]
By understanding the chemical principles behind emulsion formation and employing a systematic troubleshooting approach, you can efficiently resolve these challenging mixtures and improve the robustness of your amine synthesis workups.
References
- University of Rochester, Department of Chemistry. (n.d.). Workup: How to Manage an Emulsion.
- Polywill. (2025, July 15). How Do Antifoaming Agents Work.
- University of Rochester, Department of Chemistry. (n.d.). Workup: Amines.
- Crucible Chemical. (2022, May 9). Antifoaming Agents: What You Need to Know.
- Industrial Efficiency. (2025, November 8). Exploring the Science Behind Anti Foaming Agents: How They Enhance Industrial Efficiency.
- Fiveable. (n.d.). Antifoaming agents and mechanisms | Colloid Science Class Notes.
- Science Alert. (n.d.). The Mechanism of Action of Antifoams.
- Mercado, R., et al. (2012). Breaking of a cationic amine oil-in-water emulsion by pH increasing: Rheological monitoring to modelize asphalt emulsion rupture. ResearchGate.
- University of Rochester, Department of Chemistry. (n.d.). How To Run A Reaction: The Workup.
- MIT Digital Lab Techniques Manual. (2010, February 4). Reaction Work-Up I [Video]. YouTube.
- University of York, Department of Chemistry. (n.d.). Active Filtration.
- University of Rochester, Department of Chemistry. (n.d.). Organic Reaction Workup Formulas for Specific Reagents.
- Wikipedia. (n.d.). Hofmeister series.
- Engel, D., Spooner, B., & Sheilan, M. (2019, June 1). Case studies of troubleshooting amine treating foaming—Part 1. Gas Processing & LNG.
- DTU Inside. (n.d.). The Hofmeister series: Specific ion effects in aqueous polymer solutions.
- ResearchGate. (n.d.). Emulsion breaking process by pH increasing of the continuous phase and special helicoidally multi-vane used geometry.
- Columbia Academic Commons. (2025, September 4). Probing polarity structure–function relationships in amine–water mixtures.
- Sulfur Recovery Engineering Inc. (n.d.). Amine Troubleshooting.
- ACS Omega. (2020, March 20). Hofmeister Series: Insights of Ion Specificity from Amphiphilic Assembly and Interface Property.
- The Organic Chemistry Tutor. (2016, April 23). Amine Synthesis Reactions Organic Chemistry - Summary & Practice Problems [Video]. YouTube.
- Cremer Research Group. (2025, November 21). Hofmeister Effects.
- LCGC International. (n.d.). Tips for Troubleshooting Liquid–Liquid Extractions.
- Chemistry LibreTexts. (2024, October 15). 5.2: Filtration through Celite.
- Taylor & Francis. (n.d.). Hofmeister series – Knowledge and References.
- ResearchGate. (2025, August 7). Identifyng sources key to detailed troubleshooting of amine foaming.
- ResearchGate. (2025, August 7). Salting-out and salting-in effects of organic compounds and applications of the salting-out effect of Pentasodium phytate in different extraction processes.
- Organic Process Research & Development. (2017, August 15). General Principles and Strategies for Salting-Out Informed by the Hofmeister Series.
- ResearchGate. (2018, May 29). Can the lowering of pH be used to demulsify chemically-stabilized emulsions?.
- SulphurExpertsInc. (2020, October 13). Troubleshooting Foaming in an Amine Plant [Video]. YouTube.
- ResearchGate. (n.d.). Reversible pH-responsive Pickering emulsions stabilized by amine oxide-functionalized nanoparticles: interfacial regulation and stabilization mechanisms.
- Digital Commons @ the Georgia Academy of Science. (n.d.). comparison of extraction characteristics of secondary and tertiary amines for desalination.
- AZoM. (2018, May 17). Techniques for Emulsion Breaking for Oil in Water Solvent Extractions.
- Spectro Scientific. (n.d.). Emulsion Breaking Techniques for Oil in Water Solvent Extractions.
- Biotage. (2023, January 17). Tackling emulsions just got easier.
- Columbia Academic Commons. (2025, September 4). Probing polarity structure–function relationships in amine–water mixtures.
- Chemistry LibreTexts. (2025, February 24). 24.3: Basicity of Amines.
- Scribd. (n.d.). Amine Plant Troubleshooting and Optimiza.
- Filo. (2025, September 19). How are primary, secondary, and tertiary amines separated from their mixt...
- National Institutes of Health. (n.d.). Fabrication and Optimization of Pickering Emulsion Stabilized by Lignin Nanoparticles for Curcumin Encapsulation.
- ResearchGate. (2022, December 26). Salting-out Effect on the Separation and Purification of Acetic Esters: Salting-out Agents, Theory, and Applications.
- Chemistry LibreTexts. (2024, November 7). 23.1: Properties of amines.
- Science.gov. (n.d.). salting-out agents: Topics by Science.gov.
- ResearchGate. (2025, August 8). The salting-out effect and phase separation in aqueous solutions of tri-sodium citrate and 1-butyl-3-methylimidazolium bromide.
- Reddit. (2018, February 9). Breaking emulsions : r/chemistry.
- Semantic Scholar. (1990, October 1). Emulsion membrane extraction of Am(III) and Am(IV) in systems with tertiary and secondary amines.
- Scilit. (n.d.). Batch extraction of amines using emulsion liquid membranes: Importance of reaction reversibility.
- National Institutes of Health. (2025, January 7). Striking Impact of Solvent Polarity on the Strength of Hydrogen‐Bonded Complexes: A Nexus Between Theory and Experiment.
- ResearchGate. (2025, January 7). Striking Impact of Solvent Polarity on the Strength of Hydrogen‐Bonded Complexes: A Nexus Between Theory and Experiment.
- National Institutes of Health. (n.d.). Dissecting Solvent Effects on Hydrogen Bonding.
Sources
- 1. m.youtube.com [m.youtube.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Workup [chem.rochester.edu]
- 4. "COMPARISON OF EXTRACTION CHARACTERISTICS OF SECONDARY AND TERTIARY AMI" by Diana Kem, Abigail Budu et al. [digitalcommons.gaacademy.org]
- 5. Emulsion membrane extraction of Am(III) and Am(IV) in systems with tertiary and secondary amines | Semantic Scholar [semanticscholar.org]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. Hofmeister Effects | Cremer Research Group [sites.psu.edu]
- 8. Emulsion Breaking Techniques for Oil in Water Solvent Extractions [spectrosci.com]
- 9. Probing polarity structure–function relationships in amine–water mixtures - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 10. Striking Impact of Solvent Polarity on the Strength of Hydrogen‐Bonded Complexes: A Nexus Between Theory and Experiment - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. youtube.com [youtube.com]
- 13. Hofmeister series - Wikipedia [en.wikipedia.org]
- 14. backend.orbit.dtu.dk [backend.orbit.dtu.dk]
- 15. pubs.acs.org [pubs.acs.org]
- 16. azom.com [azom.com]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. Chemistry Teaching Labs - Active Filtration [chemtl.york.ac.uk]
- 21. biotage.com [biotage.com]
- 22. How Do Antifoaming Agents Work - Polywill [polywill.com]
- 23. cruciblechemical.com [cruciblechemical.com]
- 24. Exploring the Science Behind Anti Foaming Agents: How They Enhance Industrial Efficiency [sixindefoamer.com]
- 25. fiveable.me [fiveable.me]
- 26. scialert.net [scialert.net]
Identifying impurities in 3-(Aminomethyl)benzonitrile using TLC and GC-MS
Welcome to the dedicated technical support resource for the analysis of 3-(Aminomethyl)benzonitrile. This guide is designed for researchers, scientists, and professionals in drug development who require robust analytical methods to identify and quantify impurities. Here, we provide in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for Thin Layer Chromatography (TLC) and Gas Chromatography-Mass Spectrometry (GC-MS).
Introduction: The Criticality of Purity in this compound
This compound, also known as 3-cyanobenzylamine, is a valuable bifunctional building block in medicinal chemistry and pharmaceutical synthesis.[1] Its primary amine serves as a potent nucleophile, while the nitrile group can be a key electrophilic site or be transformed into other functional groups.[1] The purity of this reagent is paramount, as even trace impurities can lead to unwanted side reactions, impact product yield and stability, and introduce potentially toxic components into final drug substances. This guide provides the foundational knowledge and practical steps to effectively monitor and control the purity of this compound using two powerful and accessible analytical techniques: TLC and GC-MS.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common questions and challenges encountered during the analysis of this compound.
TLC Analysis FAQs
-
Q1: Why are my spots for this compound streaking on the TLC plate?
-
A1: Streaking is a common issue when analyzing basic compounds like amines on standard silica gel plates.[2] The acidic nature of the silica surface (due to silanol groups) can lead to strong, non-specific interactions with the basic amine, causing it to "drag" up the plate rather than moving as a compact spot.[2] Overloading the sample is another frequent cause of streaking.[3]
-
-
Q2: How can I prevent streaking of my amine compound?
-
A2: To mitigate streaking, you can add a small amount of a basic modifier to your mobile phase. Typically, 0.5-2% triethylamine or a few drops of ammonia added to the eluting solvent will neutralize the acidic sites on the silica gel, resulting in sharper, more defined spots.[2] Also, ensure you are not overloading the plate by applying a more dilute sample solution.[3]
-
-
Q3: My compound is not visible under the UV lamp. How can I visualize it?
-
A3: While the benzene ring in this compound should allow for visualization under short-wave (254 nm) UV light, the response may be weak, or certain impurities may not be UV-active.[4] In such cases, chemical staining is necessary. A ninhydrin stain is highly effective for visualizing primary amines, typically producing red, pink, or purple spots upon heating.[5] Another general-purpose stain for nitrogen-containing compounds is the Dragendorff reagent.[6]
-
-
Q4: What is a good starting mobile phase for TLC analysis of this compound?
-
A4: A good starting point for a moderately polar compound like this compound is a mixture of a non-polar solvent and a more polar solvent. A common system is ethyl acetate/hexanes or dichloromethane/methanol. You can adjust the ratio to achieve an optimal retention factor (Rf) value, ideally between 0.3 and 0.7.[7] For this specific compound, a system of 10-20% methanol in dichloromethane with a small addition of triethylamine (e.g., 1%) is a robust starting point.
-
GC-MS Analysis FAQs
-
Q1: I'm seeing significant peak tailing for this compound in my GC chromatogram. What is the cause?
-
A1: Peak tailing for amines in GC is often caused by adsorption of the analyte to active sites within the system.[3] These active sites can be present in the injection port liner, on the column stationary phase, or in any part of the sample flow path.[3] Amines are particularly susceptible to these interactions due to their basicity and ability to hydrogen bond.
-
-
Q2: How can I reduce peak tailing in my GC-MS analysis?
-
A2: Using an inert flow path is crucial for amine analysis.[8] This includes using an ultra-inert injection port liner and a GC column specifically designed for amine analysis or one with a base-deactivated stationary phase.[3][8] Regular maintenance, such as replacing the liner and trimming the front end of the column, can also help minimize active sites.
-
-
Q3: Do I need to derivatize this compound for GC-MS analysis?
-
A3: While derivatization is not always strictly necessary, it can significantly improve peak shape and sensitivity. Derivatizing the primary amine with reagents like trifluoroacetic anhydride (TFAA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) will create a less polar and more volatile derivative that is less prone to adsorption. However, for simple impurity profiling, direct analysis on a suitable base-deactivated column is often sufficient.
-
-
Q4: What are some potential process-related impurities I should look for?
-
A4: Potential impurities can arise from the starting materials or from side reactions during synthesis. If this compound is synthesized via the reduction of 3-cyanobenzonitrile, incomplete reduction could leave the starting nitrile as an impurity. Over-reduction is less common, but side reactions can lead to the formation of secondary amines like bis(3-cyanobenzyl)amine.[9][10] If the synthesis starts from 3-cyanobenzyl bromide, residual bromide-containing compounds could be present.[11][12]
-
Part 2: Troubleshooting Guides
This section provides structured guidance for resolving specific issues during your experiments.
TLC Troubleshooting
| Problem | Probable Cause(s) | Recommended Solution(s) |
| Streaking or Elongated Spots | 1. Sample is overloaded. 2. Compound is interacting too strongly with the stationary phase (common for amines).[2] 3. Mobile phase is not sufficiently polar. | 1. Dilute the sample and re-spot. 2. Add 0.5-2% triethylamine or ammonia to the mobile phase to neutralize acidic silica sites.[2] 3. Increase the polarity of the mobile phase (e.g., increase the percentage of methanol in a dichloromethane/methanol mixture). |
| Spots Not Visible | 1. Compound is not UV-active or concentration is too low.[4] 2. Incorrect visualization method used. 3. Compound is volatile and has evaporated. | 1. Concentrate the sample or use a chemical stain. 2. Use a ninhydrin solution and heat the plate to visualize the primary amine.[5] Alternatively, use an iodine chamber or a Dragendorff reagent.[4][6] 3. This is less likely for this compound but can be addressed by minimizing the time the plate is left in the open air. |
| Rf Value Too High (Spot near solvent front) | 1. The mobile phase is too polar.[7] | 1. Decrease the polarity of the mobile phase. For example, decrease the percentage of methanol or ethyl acetate in your solvent mixture.[7] |
| Rf Value Too Low (Spot near baseline) | 1. The mobile phase is not polar enough.[7] | 1. Increase the polarity of the mobile phase. For example, increase the percentage of methanol or ethyl acetate.[7] |
| No Separation Between Spots | 1. The polarity of the mobile phase is either too high or too low. 2. The stationary phase is not suitable. | 1. Systematically test different mobile phase compositions with varying polarities. 2. While silica is standard, for very polar impurities, a reversed-phase TLC plate (e.g., C18) might provide better separation.[7] |
GC-MS Troubleshooting
| Problem | Probable Cause(s) | Recommended Solution(s) |
| Peak Tailing | 1. Active sites in the injector liner or column.[3] 2. Column contamination. 3. Incorrect column choice. | 1. Use a new, deactivated (silanized) glass wool liner.[3] 2. Trim 10-15 cm from the front of the column. Bake out the column at a high temperature (within its limit). 3. Use a base-deactivated column or a column specifically designed for amine analysis (e.g., a wax-type or specialized amine column). |
| No Peaks or Very Small Peaks | 1. Syringe issue (clogged or not drawing sample). 2. Leak in the system (septum, column connection). 3. Compound degradation in the hot injector. | 1. Clean or replace the syringe. 2. Replace the injector septum. Check for leaks using an electronic leak detector. 3. Lower the injector temperature. Use a deactivated liner to minimize catalytic degradation. |
| Ghost Peaks (Peaks in blank runs) | 1. Carryover from a previous injection. 2. Contaminated syringe or solvent. 3. Septum bleed. | 1. Run several solvent blanks to wash the system. 2. Use fresh, high-purity solvent and clean the syringe. 3. Use a high-quality, low-bleed septum and replace it regularly. |
| Poor Mass Spectral Quality | 1. MS source is dirty. 2. Air leak in the MS. 3. Insufficient compound concentration. | 1. Vent the MS and clean the ion source according to the manufacturer's instructions. 2. Check for leaks; characteristic ions for air/water are m/z 18, 28, 32, and 44. 3. Inject a more concentrated sample or adjust injection parameters (e.g., use a splitless injection). |
Part 3: Experimental Protocols & Visualizations
Protocol 1: TLC Analysis of this compound
This protocol provides a standard method for the qualitative analysis of impurities.
Materials:
-
Silica gel 60 F254 TLC plates
-
Sample of this compound (approx. 1 mg/mL in methanol)
-
Mobile Phase: 90:10:1 Dichloromethane:Methanol:Triethylamine
-
Visualization Chamber (e.g., iodine tank)
-
Ninhydrin spray (0.2% in ethanol)
-
UV lamp (254 nm)
-
Heat gun or hot plate
Procedure:
-
Pour the mobile phase into a TLC developing chamber to a depth of about 0.5 cm. Cover and let the chamber saturate for at least 15 minutes.
-
Using a capillary tube, carefully spot your sample solution onto the baseline of the TLC plate (about 1 cm from the bottom). Keep the spot as small as possible.
-
Place the spotted TLC plate into the saturated chamber and replace the lid.
-
Allow the solvent front to travel up the plate until it is about 1 cm from the top.
-
Remove the plate and immediately mark the solvent front with a pencil.
-
Allow the plate to air dry completely in a fume hood.
-
Visualize the plate under a UV lamp (254 nm) and circle any visible spots with a pencil.
-
Spray the plate evenly with the ninhydrin solution.
-
Gently heat the plate with a heat gun until colored spots appear. Primary amines will typically show as pink to purple spots.
-
Calculate the Rf value for each spot using the formula: Rf = (distance traveled by spot) / (distance traveled by solvent front).
Protocol 2: GC-MS Analysis of this compound
This protocol is designed for the identification and semi-quantitative analysis of volatile and semi-volatile impurities.
Instrumentation & Consumables:
-
Gas Chromatograph with Mass Spectrometric Detector (GC-MS)
-
Column: Agilent DB-5ms or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness)
-
Injector Liner: Deactivated, split/splitless liner
-
Carrier Gas: Helium, constant flow at 1.0 mL/min
-
Sample: this compound (approx. 1 mg/mL in methanol)
GC Parameters:
-
Injector Temperature: 250°C
-
Injection Mode: Split (50:1 ratio)
-
Injection Volume: 1 µL
-
Oven Program:
-
Initial Temperature: 80°C, hold for 2 minutes
-
Ramp: 15°C/min to 280°C
-
Hold: 5 minutes at 280°C
-
MS Parameters:
-
Ion Source Temperature: 230°C
-
Quadrupole Temperature: 150°C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Scan Range: m/z 40 - 450
Procedure:
-
Prepare the sample by dissolving approximately 1 mg of this compound in 1 mL of high-purity methanol.
-
Set up the GC-MS instrument with the parameters listed above.
-
Perform a solvent blank injection (methanol) to ensure the system is clean.
-
Inject the sample.
-
Acquire the data.
-
Analyze the resulting chromatogram. Identify the main peak corresponding to this compound.
-
Integrate all impurity peaks and calculate their relative area percentages.
-
Examine the mass spectrum of the main peak and any significant impurity peaks. Compare them to library spectra (e.g., NIST) for tentative identification. The mass spectrum of this compound is expected to show a molecular ion at m/z 132 and characteristic fragments. A key fragment would be the loss of the amino group (CH2NH2), leading to a peak at m/z 102 (benzonitrile cation). The benzyl cation (m/z 91) is also a likely fragment.[13][14]
References
- EPFL. (n.d.). TLC Visualization Reagents.
- Niwaguchi, T., Inoue, T., & Kishi, T. (1982). A TLC visualisation reagent for dimethylamphetamine and other abused tertiary amines. Journal of forensic sciences, 27(4), 951-956.
- Organic Chemistry Portal. (n.d.). Nitrile to Amine - Common Conditions.
- Scribd. (n.d.). TLC Visualization Reagents Guide.
- Chemistry LibreTexts. (2022, April 7). 2.3F: Visualizing TLC Plates.
- Wikipedia. (n.d.). Nitrile reduction.
- Organic Chemistry Portal. (n.d.). Amine synthesis by nitrile reduction.
- YouTube. (2023, February 10). Preparations and Reactions of Amides and Nitriles.
- Chemistry Steps. (n.d.). Nitrile Reduction Mechanism with LiAlH4 and DIBAL to Amine or Aldehyde.
- Pharmaffiliates. (n.d.). 3-Cyanobenzyl Bromide.
- CRO SPLENDID LAB. (n.d.). 3-Cyanobenzyl Bromide.
- NIST. (n.d.). Benzylamine. NIST WebBook.
- Agilent. (n.d.). GC AND GC/MS.
- ResearchGate. (2017, January 19). What type of GCMS column is best for a total resolution of aromatic amines?.
- YouTube. (2018, November 15). Part 17: Mass Spectrometry - Fragmentation Pattern | Homolytic & Heterolytic Cleavage.
- AGA Analytical. (n.d.). Thin Layer Chromatography.
- ResearchGate. (n.d.). TLC of aromatic amines: Separation of p-Dimethylaminobenzaldehyde from p- Dimethy laminocinnama!dehyde.
- University of Texas at Austin. (n.d.). CHAPTER 2 Fragmentation and Interpretation of Spectra.
- Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns.
- Organomation. (n.d.). Complete Guide to Thin Layer Chromatography Sample Preparation.
- SlidePlayer. (n.d.). Interpretation of mass spectra.
- LCGC International. (n.d.). Stationary Phases for Modern Thin-Layer Chromatography.
- SIELC Technologies. (n.d.). Separation of 3-Aminobenzylamine on Newcrom R1 HPLC column.
- ResearchGate. (n.d.). Scheme 3. Mass fragmentation pattern of compounds 3a and 3b.
- MedCrave online. (2018, June 7). Selective and efficient synthesis of benzonitriles by direct ammoxidation of alkylbenzenes in the sub–nano spaces.
- Chemsrc. (n.d.). This compound.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. organomation.com [organomation.com]
- 3. gcms.labrulez.com [gcms.labrulez.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. epfl.ch [epfl.ch]
- 6. scribd.com [scribd.com]
- 7. aga-analytical.com.pl [aga-analytical.com.pl]
- 8. hpst.cz [hpst.cz]
- 9. Nitrile to Amine - Common Conditions [commonorganicchemistry.com]
- 10. Nitrile reduction - Wikipedia [en.wikipedia.org]
- 11. pharmaffiliates.com [pharmaffiliates.com]
- 12. Pharma Impurity Supplier & Custom Synthesis in India | CRO Splendid Lab Pvt. Ltd. [splendidlab.in]
- 13. Benzylamine [webbook.nist.gov]
- 14. whitman.edu [whitman.edu]
Technical Support Center: Forced Degradation Studies for the Stability Assessment of 3-(Aminomethyl)benzonitrile
An In-Depth Technical Guide
Welcome to the technical support center for 3-(Aminomethyl)benzonitrile. This guide is designed for researchers, scientists, and drug development professionals to provide expert insights and troubleshoot common issues encountered during forced degradation studies. As Senior Application Scientists, we aim to explain the causality behind experimental choices, ensuring your protocols are robust and self-validating.
Forced degradation, or stress testing, is a critical step in pharmaceutical development. It involves intentionally degrading a drug substance under conditions more severe than accelerated stability testing.[1] The primary goals are to identify potential degradation products, understand degradation pathways, and develop stability-indicating analytical methods, as mandated by regulatory bodies and outlined in ICH guidelines.[2][3] For this compound, a molecule containing a primary benzylamine and a nitrile group, understanding its behavior under stress is key to predicting its intrinsic stability.
Frequently Asked Questions & General Troubleshooting
Q1: I am starting my first forced degradation study on this compound. Where do I begin?
A1: A successful study begins with a well-designed plan based on the molecule's structure and regulatory expectations. The ICH Q1A(R2) guideline is the foundational document, recommending stress testing under hydrolytic, oxidative, photolytic, and thermal conditions.[4][5]
Core Principles for Study Design:
-
Molecule-Specific Approach: this compound has two primary functional groups susceptible to degradation: the aminomethyl group (prone to oxidation) and the nitrile group (prone to hydrolysis). Your stress conditions should be designed to challenge both.
-
Target Degradation: The goal is not to destroy the molecule but to achieve a target degradation of 5-20%.[4][6] This level is sufficient to detect and identify degradants without making the resulting mixture overly complex.
-
Controls are Critical: Always include a control sample (the active substance dissolved in the same solvent but not stressed) and a blank (solvent only) for each condition. This helps differentiate actual degradants from solvent effects or pre-existing impurities.
-
Method Validation: The analytical method, typically HPLC with UV or MS detection, must be "stability-indicating." This means it must be able to separate the parent drug from all process impurities and degradation products.[7] Stress testing is essential to prove this capability.
Below is a workflow diagram outlining the key stages of a forced degradation study.
Caption: Potential degradation pathways for this compound.
Analytical Method Troubleshooting
Q: My HPLC method shows co-eluting peaks for the parent drug and a degradant. How can I improve the separation?
A: A stability-indicating method must achieve baseline separation of all significant peaks (Resolution > 1.5).
Troubleshooting Steps for HPLC Method Development:
-
Optimize the Gradient: If using a gradient method, make the slope shallower around the elution time of the co-eluting peaks to increase separation.
-
Change Mobile Phase pH: The ionization state of the aminomethyl group and any acidic degradants is pH-dependent. Adjusting the mobile phase pH can significantly alter retention times.
-
Try a Different Column: If optimizing the mobile phase is insufficient, switch to a column with a different stationary phase (e.g., from a C18 to a Phenyl-Hexyl or a Cyano column) to exploit different separation mechanisms.
-
Use Mass Spectrometry (LC-MS): Coupling your LC to a mass spectrometer is invaluable. It can help determine if a peak is pure and provides mass-to-charge (m/z) data to help identify the degradant, even if it's not chromatographically resolved.
References
- Vertex AI Search. (2025).
- Vertex AI Search. (n.d.).
- PubMed. (2022). Nitriles as main products from the oxidation of primary amines by ferrate(VI): Kinetics, mechanisms and toxicological implications for nitrogenous disinfection byproduct control.
- National Institutes of Health (NIH). (n.d.).
- YouTube. (2025).
- RSC Publishing. (n.d.).
- International Council for Harmonis
- BenchChem. (2025).
- Chemsrc. (2025). This compound | CAS#:10406-24-3.
- ResearchGate. (n.d.).
- Creative Biolabs. (n.d.).
- MedCrave online. (2016).
- Study.com. (n.d.). What gas evolved during the alkaline hydrolysis of benzonitrile? Explain the mechanism.
- Vertex AI Search. (n.d.).
- PubMed. (n.d.). Degradation of benzyldimethylalkylammonium chloride by Aeromonas hydrophila sp. K.
- Semantic Scholar. (n.d.).
- National Institutes of Health (NIH). (n.d.).
- Chemistry LibreTexts. (2023). The Hydrolysis of Nitriles.
- Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing). (n.d.).
- PubMed Central (PMC). (2024). Thermal degradation of 18 amino acids during pyrolytic processes.
Sources
- 1. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 2. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Forced Degradation Studies - Creative Biolabs [creative-biolabs.com]
- 4. resolvemass.ca [resolvemass.ca]
- 5. database.ich.org [database.ich.org]
- 6. m.youtube.com [m.youtube.com]
- 7. ajpsonline.com [ajpsonline.com]
Preventing hydrolysis of benzylic bromide during amination reactions
Welcome to the technical support guide for handling amination reactions with benzylic bromides. This resource is designed for researchers, chemists, and drug development professionals who encounter challenges with this common yet sensitive transformation. The high reactivity that makes benzylic bromides excellent substrates for nucleophilic substitution also renders them susceptible to competitive side reactions, most notably hydrolysis to the corresponding benzyl alcohol.
This guide provides in-depth troubleshooting advice, answers to frequently asked questions, and validated protocols to help you maximize the yield of your desired benzylic amine while minimizing unwanted byproducts.
The Core Challenge: Amination vs. Hydrolysis
Benzylic halides are versatile electrophiles that can undergo nucleophilic substitution through both SN1 and SN2 pathways.[1][2] The stability of the resonance-stabilized benzylic carbocation can favor an SN1 mechanism, particularly for secondary or tertiary benzylic systems or in polar protic solvents.[3][4] Conversely, the relatively unhindered nature of primary benzylic halides favors a concerted SN2 mechanism.[2]
The primary challenge arises from the presence of water, which is a competing nucleophile. The reaction of the benzylic bromide with water (hydrolysis) leads to the formation of benzyl alcohol, reducing the yield of the desired amine. This guide focuses on strategies to tip the kinetic and thermodynamic balance in favor of the amination pathway.
Troubleshooting Guide
This section addresses specific problems you may encounter during your experiments.
Q1: My reaction yield is low, and I've isolated a significant amount of benzyl alcohol. What went wrong?
This is the most common failure mode and points directly to premature hydrolysis of the benzylic bromide. The root cause is the presence of water in the reaction mixture.
Causality & Solution:
-
Wet Solvents/Reagents: Trace amounts of water in your solvent or amine are sufficient to cause significant hydrolysis.
-
Protocol: Always use anhydrous solvents (e.g., dry THF, Dioxane, Toluene, or Acetonitrile).[5] Purchase high-quality anhydrous solvents or dry them using appropriate methods (e.g., distillation from sodium/benzophenone or passing through an activated alumina column). Ensure your amine is dry; if it's a solid, dry it in a vacuum oven. If it's a liquid, consider storing it over molecular sieves.
-
-
Atmospheric Moisture: Reactions run in an open flask will readily absorb moisture from the air.
-
Protocol: Set up the reaction under an inert atmosphere (Nitrogen or Argon). This involves using flame-dried glassware, assembling it while hot, and purging the system with the inert gas.[6]
-
-
Inadequate Base: The amination reaction generates one equivalent of hydrobromic acid (HBr), which protonates the amine nucleophile, rendering it inactive. A base is required to scavenge this acid. If the base is a hydroxide (e.g., NaOH, KOH) and is not handled correctly, it can introduce water or act as a nucleophile itself.
-
Protocol: Use a non-nucleophilic, non-hydroxide base. Mild inorganic bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are excellent choices as they are effective acid scavengers but have low solubility in many organic solvents, minimizing side reactions.[5] Organic bases like triethylamine (Et₃N) or diisopropylethylamine (DIPEA) are also common.
-
dot
Caption: Competing amination and hydrolysis pathways.
Experimental Protocols
Protocol 1: General Procedure for Amination under Anhydrous Conditions
This protocol is designed to rigorously exclude water, favoring the SN2 amination pathway.
-
Glassware Preparation: Flame-dry a round-bottom flask equipped with a magnetic stir bar under vacuum and allow it to cool under a stream of dry nitrogen or argon.
-
Reagent Addition:
-
To the cooled flask, add the amine (1.0 eq) and anhydrous potassium carbonate (K₂CO₃, 2.0 eq).
-
Add anhydrous solvent (e.g., acetonitrile, ~0.1-0.5 M concentration relative to the limiting reagent) via syringe.
-
-
Reaction Initiation:
-
Stir the suspension at room temperature for 10-15 minutes.
-
Slowly add the benzylic bromide (1.1 eq) via syringe. A slight excess of the bromide is used if the amine is more valuable, but a 1:1 ratio is a good starting point to avoid over-alkylation.
-
-
Monitoring: Monitor the reaction progress by TLC or LC-MS. The reaction may require heating (e.g., to 50-80 °C) depending on the reactivity of the amine.
-
Workup:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Filter off the inorganic solids (K₂CO₃ and KBr).
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Protocol 2: Amination using Phase-Transfer Catalysis (PTC)
This protocol is ideal for scaling up reactions using inexpensive reagents and solvents.
-
Setup: In a round-bottom flask equipped with a condenser and a magnetic stir bar, combine the benzylic bromide (1.0 eq), toluene, the amine (1.2 eq), and the phase-transfer catalyst (e.g., Tetrabutylammonium bromide, TBAB, 0.05-0.1 eq).
-
Base Addition: Add a saturated aqueous solution of potassium carbonate (K₂CO₃). The volume should be roughly equal to the organic phase.
-
Reaction: Heat the biphasic mixture to 60-90 °C with vigorous stirring. The efficiency of PTC depends on maximizing the interfacial surface area between the two phases.
-
Monitoring: Monitor the disappearance of the benzylic bromide by TLC or GC-MS.
-
Workup:
-
Cool the reaction to room temperature and transfer the mixture to a separatory funnel.
-
Separate the organic and aqueous layers.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the residue by column chromatography or distillation.
-
By carefully selecting your reaction conditions and understanding the competing pathways, you can successfully navigate the challenges of benzylic bromide amination and achieve high yields of your desired product.
References
- Radhakrishnamurti, P. S., & Samantara, K. C. (1974). Kinetics of reaction of benzyl halides with amines in mixed solvents. Proceedings of the Indian Academy of Sciences - Section A, 80(2), 85-93.
- Reddit. (2022). Will allylic and benzylic halide prefer SN1 or SN2 reaction? r/OrganicChemistry.
- Organic Chemistry Portal. (n.d.). Reductive Amination.
- Quora. (2016). Do benzyl halides react mainly via Sn1 or Sn2 mechanisms?
- Pace, V., et al. (2016). B(C6F5)3-Catalyzed Reductive Amination using Hydrosilanes. ACS Catalysis, 6(3), 1994-1998.
- Ashenhurst, J. (2024). Comparing The SN1 vs Sn2 Reactions. Master Organic Chemistry.
- Chemistry LibreTexts. (2020). 7.12: Comparison of SN1 and SN2 Reactions.
- ACS Green Chemistry Institute. (n.d.). Phase Transfer Catalysis. Pharmaceutical Roundtable Reagent Guides.
- Reddy, S. R., & Manikyamba, P. (2007). Solvent effects in the reaction between piperazine and benzyl bromide. Journal of Chemical Sciences, 119(5), 459-463.
- Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination.
- Ali, M. A., et al. (2020). A Remarkably Efficient Phase-Transfer Catalyzed Amination of α-Bromo-α, β-Unsaturated Ketones in Water. Journal of the Chinese Chemical Society, 67(12), 2209-2216.
- Hunt, I. (n.d.). Ch 11: Nucleophilic substitution of benzylic halides. University of Calgary.
- ResearchGate. (2007). Solvation models in the reaction between benzyl bromide and diphenyl amine.
- ResearchGate. (2000). Phase Transfer Catalysis Without Solvent. N-Alkylation of Aromatic Carboxamides.
- Pearson. (n.d.). Show how Gabriel syntheses are used to prepare the following amines.
- Reddit. (2019). Amine alkylation: how many times will p-anisidine get benzylated? r/chemistry.
- PubMed Central. (2019). Cu-Catalyzed Amination of Base-Sensitive Aryl Bromides and the Chemoselective N- and O-Arylation of Amino Alcohols.
- Chemistry Steps. (n.d.). Benzylic Bromination.
- MDPI. (2023). Process Improvement for the Continuous Synthesis of N-Benzylhydroxylamine Hydrochloride.
- MDPI. (2019). The Effects of Solvent and Added Bases on the Protection of Benzylamines with Carbon Dioxide.
- Royal Society of Chemistry. (2014). Ultrasound-assisted solventless synthesis of amines by in situ oxidation/reductive amination of benzyl halides.
- Journal of the American Chemical Society. (2014). Controlling First-Row Catalysts: Amination of Aryl and Heteroaryl Chlorides and Bromides with Primary Aliphatic Amines Catalyzed by a BINAP-Ligated Single-Component Ni(0) Complex.
- ResearchGate. (2007). Phase Transfer Catalysis Method of Synthesis of Benzyl and Benzhydryloxyalkoxyalkynes.
- International Ayurvedic Publication. (2018). PHASE TRANSFER CATALYSIS: A GREEN METHODOLOGY FOR NEW DRUG DISCOVERY RESEARCH: A REVIEW.
- Organic Chemistry Portal. (n.d.). Benzylamine synthesis by C-C coupling.
- Wikipedia. (n.d.). Reductive amination.
- Ashenhurst, J. (2025). The Gabriel Synthesis. Master Organic Chemistry.
- Reddit. (2025). Question about reductive amination reaction procedure. r/Chempros.
- PubMed Central. (2019). Synthesis of Benzylureas and Related Amine Derivatives via Copper-Catalyzed Three-Component Carboamination of Styrenes.
- Google Patents. (1961). US2987548A - Preparation of benzylamine.
- ACS Publications. (2020). Primary Benzylamines by Efficient N-Alkylation of Benzyl Alcohols Using Commercial Ni Catalysts and Easy-to-Handle Ammonia Sources.
- Khan Academy. (n.d.). Reactions at the benzylic position.
- University of Glasgow. (n.d.). Selectivity of Aryl and Benzylic Bromination.
- Chemistry LibreTexts. (2023). 11.10: Benzylic Bromination of Aromatic Compounds.
- Organic Chemistry Portal. (n.d.). Synthesis of benzylic amines.
- Reddit. (2020). How to prevent the acid hydrolysis of an amide? r/chemhelp.
- PubMed Central. (2019). Hydrolysis-Resistant Ester-Based Linkers for Development of Activity-Based NIR Bioluminescence Probes.
- ResearchGate. (2014). How does one separate Benzyl bromide from the reaction mixture?
Sources
Technical Support Center: Optimizing Solvent Systems for Column Chromatography Purification of Polar Amines
Welcome to the technical support center for the purification of polar amines. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges in purifying basic compounds using column chromatography. Here, we will address common issues through a series of frequently asked questions and troubleshooting guides, providing not just solutions, but the underlying scientific principles to empower your method development.
Section 1: Understanding the Core Challenge
Why is purifying polar amines on standard silica gel so difficult?
The primary challenge stems from a fundamental acid-base interaction. Standard silica gel is characterized by the presence of silanol groups (Si-OH) on its surface, which are weakly acidic (Brønsted acids).[1][2][3] Polar amines, being basic, readily interact with these acidic silanol groups through strong ionic and hydrogen bonding interactions.[1][4] This strong adsorption can lead to several common problems:
-
Severe Peak Tailing: The analyte elutes slowly and asymmetrically, often smearing across many fractions.[5]
-
Poor Resolution: Tailing peaks overlap with impurities, making separation difficult.
-
Irreversible Adsorption: In some cases, the amine binds so strongly that it fails to elute from the column, resulting in low or no recovery.[1][6]
-
Compound Degradation: The acidic nature of the silica surface can sometimes degrade sensitive amine compounds.[6][7]
This guide will walk you through the most effective strategies to counteract these interactions and achieve clean, efficient purifications.
Section 2: Troubleshooting Common Issues & FAQs
This section is formatted as a direct Q&A to address the most pressing issues you might face in the lab.
Q1: My polar amine is streaking badly on the TLC plate and tailing on the column. How can I fix this?
This is the most common issue and is a direct result of the amine interacting with acidic silanol groups as described above.
Answer: The most effective solution is to neutralize the acidic silica surface by adding a basic modifier to your mobile phase. This additive acts as a "competing base," preferentially interacting with the silanol groups and allowing your amine of interest to travel through the column without strong, undesirable interactions.[4][6]
Recommended Additives:
-
Triethylamine (TEA): Typically added at a concentration of 0.1% to 2% (v/v) to your eluent system (e.g., Ethyl Acetate/Hexane).[8][9] TEA is volatile, which can be advantageous for removal after purification.
-
Ammonia (NH₃) or Ammonium Hydroxide (NH₄OH): Often used in more polar solvent systems like Dichloromethane/Methanol.[8][10] A common practice is to use a stock solution of 2-10% ammonia in methanol and add it to the mobile phase.[10][11]
The diagram below illustrates this mechanism.
Caption: Troubleshooting workflow for polar amine purification.
Q3: How do I properly develop a method using TLC before scaling up to a column?
Answer: Thin-Layer Chromatography (TLC) is an indispensable tool for method development. [12]Proper TLC technique will save you significant time and solvent.
Protocol: Method Development using TLC for Polar Amines
-
Prepare your Eluent: Prepare a few different solvent systems. For amines, ensure each system contains your chosen basic additive (e.g., 1% TEA).
-
Spot the Plate: Dissolve your crude sample in a suitable solvent (like DCM or MeOH). Using a capillary tube, carefully spot a small amount onto the baseline of the TLC plate.
-
Develop the Plate: Place the TLC plate in a chamber containing your prepared eluent. Ensure the solvent level is below the baseline. Let the solvent front migrate up the plate.
-
Visualize: Use a UV lamp to visualize your spots. If your compounds are not UV-active, use a stain (e.g., potassium permanganate or ninhydrin for primary/secondary amines).
-
Analyze and Optimize:
-
Goal Rf: Aim for an Rf value between 0.15 and 0.35 for your target compound. [9][12]This range typically translates well to a column separation.
-
If Rf is too high (>0.4): Your eluent is too polar. Decrease the proportion of the polar solvent (e.g., reduce methanol in a DCM/MeOH system).
-
If Rf is too low (<0.1): Your eluent is not polar enough. Increase the proportion of the polar solvent.
-
Check for Streaking: If you still see streaking even with an additive, consider using an amine-functionalized TLC plate to better predict the behavior on an amine-functionalized column. [2][9]
-
Q4: Can I use reversed-phase chromatography for my polar amine?
Answer: Absolutely. Reversed-phase (RP) chromatography is often an excellent alternative, especially for very polar or ionizable amines that are difficult to purify with normal-phase chromatography. [6][13]
-
Principle: In RP, the stationary phase is nonpolar (e.g., C18) and the mobile phase is polar (e.g., water/acetonitrile or water/methanol).
-
Advantage for Amines: You can control the retention of amines by adjusting the pH of the mobile phase. By using a basic mobile phase (e.g., adding 0.1% TEA or ammonium hydroxide), you can run the amine in its neutral, free-base form. This increases its hydrophobicity and retention on the C18 column, often leading to excellent separations. [6]
Parameter Normal-Phase (Silica) Reversed-Phase (C18) Stationary Phase Polar (Acidic) Nonpolar Mobile Phase Nonpolar -> Polar Polar -> Nonpolar Elution Order Least polar elutes first Most polar elutes first | Strategy for Amines | Add competing base (TEA, NH₃) to mobile phase OR use a basic stationary phase (NH₂-Silica). | Add a base (e.g., 0.1% TEA) to the mobile phase to run the amine in its neutral form, increasing retention. [6]|
Table 1: Comparison of Normal-Phase and Reversed-Phase strategies for amine purification.
Section 3: Experimental Protocols
Protocol 1: Preparation of a Modified Mobile Phase
This protocol details the preparation of a standard mobile phase for purifying a moderately polar amine.
Objective: To prepare 500 mL of 10% Methanol in Dichloromethane with 1% Ammonium Hydroxide.
Materials:
-
Dichloromethane (DCM), HPLC grade
-
Methanol (MeOH), HPLC grade
-
Ammonium Hydroxide (NH₄OH), ~28% solution
-
500 mL graduated cylinder
-
50 mL graduated cylinder
-
Glass bottle for storage
Procedure:
-
Measure 445 mL of Dichloromethane into the 500 mL graduated cylinder and transfer to the glass storage bottle.
-
Measure 50 mL of Methanol into the 50 mL graduated cylinder.
-
Carefully add 5 mL of concentrated Ammonium Hydroxide to the methanol in the graduated cylinder. (Work in a fume hood).
-
Add the methanol/ammonia mixture to the dichloromethane in the storage bottle.
-
Cap the bottle and swirl gently to mix thoroughly.
-
Label the bottle clearly with its contents and the date of preparation. Use this eluent to equilibrate your column before loading your sample.
References
- Biotage. (2023). Is there an easy way to purify organic amines?[Link]
- Chemistry For Everyone. (2025). Why Do Amines Adhere To Silica Gel Columns? YouTube. [Link]
- University of California, Los Angeles.
- Teledyne ISCO.
- University of Rochester, Department of Chemistry. Solvent Systems For Flash Column. [Link]
- Phenomenex. (2025). How to Reduce Peak Tailing in HPLC?[Link]
- Reddit. (2019). Column Chromatography of Compound with Amine and Carboxylic Acid. [Link]
- Sorbent Technologies, Inc. (2025).
- Science Forums. (2011).
- King Group.
- Not Voodoo. (2013).
- Biotage. (2023).
- Biotage. (2023).
- ResearchGate. (2025).
- Chromatography Forum. (2007). severe tailing on column. [Link]
- Kinesis. (2012). Flash Chromatography Separation of Basic Organic Compounds without Modifier. [Link]
- Reddit. (2017).
- ALWSCI. (2025).
- ResearchGate. (2018). Separation of organic compounds using amino- functionalized silica gel spherical 40-75um?[Link]
- PubMed. (2021).
- Sorbent Technologies, Inc. (2022). Amino Silica Gel. [Link]
- MicroSolv Technology Corporation. Is TFA or formic acid better as an acidic mobile phase additive for Cogent TYPE-C columns. [Link]
- Restek. (2018). LC Troubleshooting—All of My Peaks are Tailing!
- Org Prep Daily. (2006). Purifying amines on silica. [Link]
- Teledyne ISCO. Flash Method Development in a Flash. [Link]
- Element Lab Solutions. Peak Tailing in HPLC. [Link]
- Restek. HPLC Troubleshooting Guide. [Link]
- ResearchGate. (2015). How can I select a solvent system for highly polar compounds to elute in TLC and run column?[Link]
- Reddit. (2023). Purification of strong polar and basic compounds. [Link]
- ResearchGate. (2021). (PDF)
- Reddit. (2022). Chromotography with free amines?[Link]
- PubMed. (2004). New solvent systems for thin-layer chromatographic determination of nine biogenic amines in fish and squid. [Link]
- Chromatography Forum. (2009).
- University of Rochester, Department of Chemistry.
- Chemistry For Everyone. (2025).
- Teledyne ISCO. (2021).
- LCGC International.
- ResearchGate. (2014).
Sources
- 1. youtube.com [youtube.com]
- 2. teledyneisco.com [teledyneisco.com]
- 3. sorbtech.com [sorbtech.com]
- 4. biotage.com [biotage.com]
- 5. Common Causes Of Peak Tailing in Chromatography - Blogs - News [alwsci.com]
- 6. biotage.com [biotage.com]
- 7. Chromatography [chem.rochester.edu]
- 8. Chromatography [chem.rochester.edu]
- 9. Flash Chromatography Separation of Basic Organic Compounds without Modifier [kinesis-australia.com.au]
- 10. chem.rochester.edu [chem.rochester.edu]
- 11. researchgate.net [researchgate.net]
- 12. sorbtech.com [sorbtech.com]
- 13. reddit.com [reddit.com]
Recommended storage conditions to ensure 3-(Aminomethyl)benzonitrile stability
Technical Support Center: 3-(Aminomethyl)benzonitrile
A Guide to Ensuring Chemical Stability and Experimental Integrity
Welcome to the technical support guide for this compound. This document provides researchers, scientists, and drug development professionals with essential information and practical advice to ensure the stability and integrity of this reagent. Proper storage and handling are critical for obtaining reliable and reproducible experimental results. This guide is structured in a question-and-answer format to directly address potential issues you may encounter.
The unique structure of this compound, featuring both a primary amine and a nitrile group, makes it a versatile building block. However, these functional groups also render the molecule susceptible to degradation if not stored correctly. The primary amine can be prone to oxidation and reaction with atmospheric carbon dioxide, while the nitrile group can be susceptible to hydrolysis.
Core Storage Recommendations at a Glance
For quick reference, the ideal storage conditions for this compound are summarized below. Adherence to these conditions is the first step in ensuring the long-term stability of the compound.
| Parameter | Recommendation | Rationale & Key Considerations |
| Temperature | 2–8°C[1] | Refrigeration slows down potential degradation reactions. Avoid freezing unless recommended by the supplier for a specific formulation. |
| Atmosphere | Inert Gas (e.g., Argon, Nitrogen)[2][3] | The aminomethyl group is susceptible to oxidation and can react with atmospheric CO₂. An inert atmosphere displaces reactive gases. |
| Light Exposure | Protect from Light / Store in Dark | Use amber vials or store in a dark cabinet to prevent potential photodegradation. |
| Moisture | Tightly Sealed Container in a Dry Location[3][4] | The compound, especially in its salt form, can be hygroscopic[3]. Moisture can lead to hydrolysis of the nitrile group. |
| Container | Original Supplier Vial or Tightly-Sealed Glass Vial | Ensure the container seal is intact and not compromised. Polyethylene or polypropylene containers may also be suitable[3]. |
Frequently Asked Questions (FAQs)
Q1: What are the ideal, detailed storage conditions for neat this compound upon receiving it?
Upon receipt, the compound, which is typically a liquid, should be stored in a refrigerator between 2°C and 8°C.[1] The container must be tightly sealed and placed in a dark location, such as a cabinet within the refrigerator, to protect it from light. Crucially, before storing, it is best practice to flush the headspace of the vial with a dry, inert gas like argon or nitrogen to displace air and moisture.[3]
Q2: You mentioned an "inert atmosphere." Why is this so critical for the stability of this compound?
The recommendation for an inert atmosphere stems from the reactivity of the primary aminomethyl group. This group can be readily oxidized by atmospheric oxygen, leading to impurities over time. Furthermore, primary amines can react with carbon dioxide present in the air to form carbamate salts. Both of these reactions consume the active compound and introduce impurities that can interfere with your experiments. Using an inert gas blanket minimizes these degradation pathways.
Q3: Is this compound particularly sensitive to moisture or light?
Yes, attention to both is warranted.
-
Moisture: While the free base has some sensitivity, the hydrochloride salt form is specifically noted as being hygroscopic.[3] Moisture can facilitate the hydrolysis of the nitrile group, first to an amide and subsequently to a carboxylic acid. This degradation pathway is a known process for benzonitrile compounds in certain environments.[5][6] Therefore, ensuring the container is tightly sealed and stored in a dry environment is essential.[4]
-
Light: Several suppliers explicitly recommend protecting the compound from light. Aromatic compounds can be susceptible to photodegradation, where energy from light can promote unwanted reactions. Storing the material in an amber vial or in a dark location mitigates this risk.
Q4: How can I tell if my this compound has degraded?
Visual inspection is the first step. A noticeable change in color (e.g., yellowing or darkening) or the appearance of particulates can indicate degradation. However, many degradation products may be colorless and soluble. If you observe inconsistencies in your experimental results, such as lower yields or unexpected side products, reagent degradation is a possible cause. For a definitive assessment, analytical techniques such as NMR spectroscopy to check for new peaks, or LC-MS to detect impurities, would be required.
Q5: What are the best practices for storing solutions of this compound?
If you prepare a stock solution, it is highly recommended to use a dry, aprotic solvent. Once prepared, the solution should be stored under the same stringent conditions as the neat material: refrigerated (2–8°C), protected from light, and under an inert atmosphere. To avoid repeated warming and cooling cycles and exposure to air, it is best to divide the stock solution into single-use aliquots.
Q6: Are there any chemicals or substance classes that this compound is incompatible with?
Yes. Due to the presence of the amine group, it should not be stored in proximity to strong oxidizing agents, as this can lead to vigorous and hazardous reactions.[1] It is also incompatible with strong acids (unless intentionally forming a salt) and acid chlorides. Always consult the Safety Data Sheet (SDS) for a comprehensive list of incompatible materials.[1]
Troubleshooting Guide: Stability Issues
| Observed Problem | Potential Cause (Related to Stability) | Recommended Action |
| The compound has developed a yellow or brown tint. | Oxidation. This is a common sign of amine oxidation due to prolonged or repeated exposure to air. | The compound may be partially degraded. It is recommended to use a fresh, unopened vial for critical experiments. To prevent this, always store under an inert atmosphere. |
| Experimental yields are lower than expected or results are not reproducible. | Reagent Degradation. The effective concentration of the active compound may have decreased due to hydrolysis, oxidation, or other pathways. | Verify the integrity of the compound using a fresh lot or by analytical methods (e.g., NMR, LC-MS). Review your storage protocol to ensure all conditions (temperature, inert gas, light, moisture) are being met. |
| Particulate matter is observed in the liquid. | Precipitation of Degradation Products or Salts. This could be due to moisture absorption leading to salt formation or other degradation processes. | Do not use the material. Discard it according to your institution's hazardous waste disposal procedures.[1] |
Experimental Protocol: Aliquoting for Long-Term Storage
This protocol describes a self-validating system for preparing single-use aliquots to maximize the shelf-life of this compound.
Objective: To properly store this compound in a manner that minimizes degradation from atmospheric exposure and temperature fluctuations.
Materials:
-
Stock vial of this compound
-
Appropriately sized amber glass vials with PTFE-lined caps
-
Pipettes and sterile tips
-
Source of dry inert gas (Argon or Nitrogen) with a regulator and tubing
-
Parafilm or other sealing film
Procedure:
-
Preparation: Set up a clean, dry workspace. Arrange the required number of amber vials in a rack.
-
Inerting Vials: Gently flush each empty aliquot vial and its cap with a stream of inert gas for 15-20 seconds to displace air and moisture. Loosely cap the vials.
-
Equilibration: Allow the main stock vial of this compound to warm to room temperature before opening. This is a critical step to prevent condensation of atmospheric moisture onto the cold compound.
-
Dispensing: Briefly open the stock vial and quickly dispense the desired volume into each prepared aliquot vial. Work efficiently to minimize air exposure time.
-
Inerting Headspace: Before sealing, gently flush the headspace of each filled aliquot vial with inert gas for 5-10 seconds.
-
Sealing: Immediately and tightly seal each vial with its PTFE-lined cap. For an extra layer of protection, wrap the cap-vial interface with Parafilm.
-
Labeling: Clearly label each aliquot with the compound name, concentration (if in solution), and the date it was prepared.
-
Storage: Place the labeled aliquots in a designated, clearly marked container inside a 2–8°C refrigerator that is protected from light.
Workflow for Handling and Storage
The following diagram outlines the decision-making process for the proper handling and storage of this compound upon its arrival in the laboratory.
Caption: Decision workflow for handling this compound.
References
- This compound | CAS#:10406-24-3. Chemsrc. [Link]
- This compound hydrochloride. Kelinci. [Link]
- Degradation of three benzonitrile herbicides by Aminobacter MSH1 versus soil microbial communities: pathways and kinetics. PubMed, Pest Management Science. [Link]
- Aminonitrile B 1 Information and recommendations for paramedics and doctors at the site. Chemical Emergency Medical Guidelines, BASF. [Link]
- Degradation of three benzonitrile herbicides by Aminobacter MSH1 versus soil microbial communities: Pathways and kinetics.
- Process for the preparation of aminonitriles.
- Efficient biodegradation of dihalogenated benzonitrile herbicides by recombinant Escherichia coli harboring nitrile hydratase-amidase p
- Degradation of three benzonitrile herbicides by Aminobacter MSH1 versus soil microbial communities: Pathways and kinetics.
- Organocatalytic Synthesis of α-Aminonitriles: A Review. MDPI. [Link]
- α-Aminonitrile synthesis by cyan
- Development of a New α‐Aminonitrile Synthesis | Request PDF.
- Impact of Nitriles on Bacterial Communities. Frontiers in Microbiology. [Link]
Sources
- 1. This compound | CAS#:10406-24-3 | Chemsrc [chemsrc.com]
- 2. 40896-74-0|3-Aminomethyl-benzonitrile hydrochloride|BLD Pharm [bldpharm.com]
- 3. static.cymitquimica.com [static.cymitquimica.com]
- 4. echemi.com [echemi.com]
- 5. Degradation of three benzonitrile herbicides by Aminobacter MSH1 versus soil microbial communities: pathways and kinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. cabidigitallibrary.org [cabidigitallibrary.org]
Validation & Comparative
A Senior Application Scientist's Guide to the Comparative Purity Assessment of Commercial 3-(Aminomethyl)benzonitrile
Authored for Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical synthesis and drug discovery, 3-(Aminomethyl)benzonitrile serves as a critical bifunctional building block. Its primary amine offers a nucleophilic handle for countless coupling reactions, while the nitrile group provides a versatile precursor for amines, amides, or tetrazoles. The purity of this reagent is not a trivial specification; it is a cornerstone of reaction efficiency, impurity profiling, and ultimately, the safety and efficacy of the final active pharmaceutical ingredient (API). This guide provides an in-depth, technically grounded framework for assessing and comparing the purity of commercial this compound, ensuring that researchers can make informed decisions when selecting a supplier.
The Imperative of Purity: Understanding the Impurity Landscape
Impurities in a starting material like this compound can have cascading effects on a synthetic route. They can act as catalyst poisons, participate in side reactions leading to complex downstream impurity profiles, or be carried through to the final API, creating significant regulatory and safety challenges. The International Council for Harmonisation (ICH) Q3A guidelines underscore the need to control impurities, setting thresholds for their reporting, identification, and qualification in new drug substances.[1][2][3]
Common synthetic routes to this compound, such as the reduction of 3-cyanobenzaldehyde or the amination of 3-(bromomethyl)benzonitrile, can introduce specific process-related impurities. These may include:
-
Starting Materials: Unreacted 3-cyanobenzaldehyde or 3-(bromomethyl)benzonitrile.
-
By-products: Over-reduced species like 3-(aminomethyl)benzyl alcohol or dimeric impurities formed through side reactions.
-
Reagents and Catalysts: Residual metals from catalytic hydrogenation or leftover reagents.[4]
-
Residual Solvents: Organic solvents used during synthesis and purification, which are strictly controlled under guidelines like ICH Q3C.[2][5]
A Multi-Pronged Analytical Strategy for Comprehensive Purity Determination
No single analytical technique can provide a complete picture of a compound's purity. A robust assessment relies on an orthogonal approach, where different methods with distinct chemical principles are employed to detect a wide range of potential impurities. Our recommended workflow integrates four key techniques.
dot digraph "Analytical_Workflow" { rankdir="TB"; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];
subgraph "cluster_0" { label="Sample Reception & Preparation"; style="filled"; color="#F1F3F4"; node [fillcolor="#FFFFFF"]; Sample [label="Commercial this compound Sample"]; }
subgraph "cluster_1" { label="Orthogonal Purity Analysis"; style="filled"; color="#F1F3F4"; node [fillcolor="#FFFFFF"];
}
subgraph "cluster_2" { label="Data Integration & Final Assessment"; style="filled"; color="#F1F3F4"; node [fillcolor="#FFFFFF"]; Profile [label="Comprehensive Purity Profile", shape=document]; }
Sample -> {HPLC, GCMS, qNMR, KF} [lhead=cluster_1]; {HPLC, GCMS, qNMR, KF} -> Profile [ltail=cluster_1]; } dot
Caption: Orthogonal analytical workflow for purity assessment.
Comparative Data Analysis: A Hypothetical Scenario
To illustrate the importance of this multi-faceted approach, consider the following data generated from the analysis of three different commercial lots of this compound.
| Parameter | Supplier A (Lot# A123) | Supplier B (Lot# B456) | Supplier C (Lot# C789) |
| Purity by HPLC-UV (%) | 99.1 | 98.7 | 99.8 |
| Purity by qNMR (%) | 96.5 | 98.6 | 99.2 |
| Water Content (KF, % w/w) | 0.25 | 0.11 | 0.55 |
| Residual Solvents (GC-MS) | Toluene (2500 ppm) | Not Detected (<10 ppm) | Acetone (450 ppm) |
| Key Organic Impurity | Unidentified (0.4% at RRT 1.3) | 3-Cyanobenzaldehyde (0.8%) | Not Detected (>0.05%) |
| Overall Assessment | High solvent and unknown impurity content despite good HPLC assay. | Lower purity due to starting material, but well-characterized. | High purity, but slightly elevated water content. |
Interpretation of Results:
-
Supplier A: The high HPLC purity value is misleading. The qNMR result, which provides a more absolute measure of purity, is significantly lower.[6][7][8] This discrepancy is explained by the high level of residual toluene detected by GC-MS and a significant unknown organic impurity, both of which are not accounted for in the standard HPLC area percent calculation. The presence of a high level of a Class 2 solvent like toluene could be problematic for later-stage development.[9]
-
Supplier B: This sample has a lower but more transparent purity profile. The primary impurity is the starting material, which is easily identifiable. The qNMR and HPLC results are in good agreement, suggesting the absence of non-UV active or volatile impurities.
-
Supplier C: This material shows excellent purity concerning organic and solvent impurities. The slightly higher water content, accurately quantified by Karl Fischer titration, is a known factor that can be easily addressed through drying or accounted for in reaction stoichiometry.[10][11][12]
Experimental Protocols: A Guide to Execution
The validity of any comparative assessment rests on the meticulous execution of validated analytical methods. The following protocols provide a detailed, step-by-step guide for each analytical technique.
Assay and Organic Impurity Profiling by HPLC-UV
This method quantifies the main component and detects non-volatile organic impurities. A reverse-phase method is suitable, but the basic nature of the aminomethyl group requires careful column and mobile phase selection to prevent poor peak shape.
-
Instrumentation: UHPLC/HPLC system with a Diode Array Detector (DAD) or multi-wavelength UV detector.
-
Column: C18 column with end-capping (e.g., Waters XBridge C18, 4.6 x 150 mm, 3.5 µm) to minimize silanol interactions.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: 5% B to 95% B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 220 nm and 254 nm.
-
Sample Preparation: Accurately weigh ~10 mg of the sample into a 10 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of Mobile Phase A and B.
-
System Suitability:
-
Tailing Factor: The peak for this compound should have a tailing factor between 0.9 and 1.5.
-
Theoretical Plates: >5000.
-
-
Causality: The acidic modifier (formic acid) protonates the amine, improving its solubility in the mobile phase and preventing interaction with residual acidic silanols on the silica support, thus ensuring a sharp, symmetrical peak essential for accurate integration. Using a DAD allows for peak purity assessment and detection of co-eluting impurities with different UV spectra.
Residual Solvent Analysis by Static Headspace GC-MS
This technique is the industry standard for identifying and quantifying volatile organic compounds, as outlined in pharmacopeial methods like USP <467>.[5][15]
-
Instrumentation: Gas Chromatograph with a Mass Spectrometric detector (GC-MS) and a Static Headspace Autosampler.
-
Column: DB-624 or equivalent (6% cyanopropylphenyl / 94% dimethylpolysiloxane), 30 m x 0.32 mm ID, 1.8 µm film thickness.[9]
-
Carrier Gas: Helium at a constant flow of 1.5 mL/min.
-
Oven Program: 40 °C (hold 5 min), ramp to 240 °C at 10 °C/min, hold 5 min.
-
Headspace Parameters:
-
Oven Temperature: 80 °C.
-
Loop Temperature: 90 °C.
-
Vial Equilibration Time: 15 minutes.
-
-
MS Parameters: Scan mode from 35 to 350 m/z.
-
Sample Preparation: Accurately weigh ~100 mg of the sample into a 20 mL headspace vial. Add 5 mL of Dimethyl Sulfoxide (DMSO). Crimp securely.
-
Causality: Static headspace analysis samples the vapor phase above the sample, effectively isolating volatile solvents from the non-volatile API matrix. This prevents contamination of the GC system and provides excellent sensitivity.[16][17] The use of MS detection allows for definitive identification of solvents by comparing their mass spectra to established libraries (e.g., NIST).
Absolute Purity Determination by Quantitative NMR (qNMR)
qNMR is a primary analytical method that determines purity without needing a specific reference standard of the analyte itself.[6][7] It relies on the principle that the NMR signal integral is directly proportional to the number of nuclei.[6]
-
Instrumentation: NMR Spectrometer (400 MHz or higher).
-
Internal Standard (IS): Maleic acid (high purity, non-volatile, with sharp singlets in a clean region of the spectrum).
-
Solvent: Deuterated Dimethyl Sulfoxide (DMSO-d6).
-
Experimental Parameters:
-
Pulse Program: Standard 1D proton experiment with a 30° or smaller flip angle.
-
Relaxation Delay (D1): 30 seconds (to ensure full relaxation of all protons, including those of the internal standard).
-
Number of Scans: 16 or higher for good signal-to-noise.
-
-
Sample Preparation:
-
Accurately weigh ~15 mg of this compound into an NMR tube.
-
Accurately weigh ~10 mg of maleic acid (IS) into the same tube.
-
Add ~0.7 mL of DMSO-d6, cap, and vortex until fully dissolved.
-
-
Calculation: Purity is calculated using the integral values of a well-resolved analyte peak and the internal standard peak, their respective number of protons, molar masses, and weighed masses.[6]
-
Causality: The long relaxation delay is the most critical parameter for accuracy. It ensures that magnetization for all protons returns to equilibrium before the next pulse, making the signal integral a true representation of molar quantity. DMSO-d6 is chosen as it is an excellent solvent for both the analyte and the internal standard, and its residual peaks do not interfere with key signals.
Water Content by Coulometric Karl Fischer Titration
This is the gold standard for accurate water determination, as it is specific to water and can detect both free and bound water.[11][18]
-
Instrumentation: Coulometric Karl Fischer Titrator.
-
Reagent: Anode and cathode solutions appropriate for amines (pyridine-free reagents are preferred for safety).
-
Procedure:
-
Allow the instrument to stabilize and run a background drift measurement.
-
Accurately weigh, by difference, approximately 50-100 mg of the sample directly into the titration cell.
-
Start the titration. The instrument will automatically detect the endpoint when all water has reacted.
-
The result is typically reported as % w/w or ppm.
-
-
Causality: Coulometric titration is ideal for low water content (<1%) as the iodine titrant is generated electrochemically in situ, allowing for extremely precise quantification of the water that reacts with it.[12][18] Direct injection into the cell prevents moisture uptake from the atmosphere, which is critical for hygroscopic samples.
Visualizing Potential Impurities: A Synthetic Perspective
Understanding the potential impurities begins with the synthesis. A common route involves the reductive amination of 3-cyanobenzaldehyde. This process can be a source of several impurities if not perfectly controlled.
dot digraph "Impurity_Formation" { rankdir="LR"; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];
// Nodes Start [label="3-Cyanobenzaldehyde", fillcolor="#FBBC05", fontcolor="#202124"]; Product [label="this compound\n(Desired Product)", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Impurity1 [label="3-(Hydroxymethyl)benzonitrile\n(Incomplete Amination)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Impurity2 [label="3-Tolunitrile\n(Over-reduction)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Impurity3 [label="Dimeric Impurity", fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges Start -> Product [label=" Reductive Amination\n(H₂, NH₃, Catalyst)", color="#4285F4"]; Start -> Impurity1 [label=" Reduction Only\n(Side Reaction)", style=dashed, color="#5F6368"]; Product -> Impurity2 [label=" Harsh Conditions\n(Side Reaction)", style=dashed, color="#5F6368"]; Start -> Impurity3 [label=" Self-Condensation\n(Side Reaction)", style=dashed, color="#5F6368"]; } dot
Caption: Potential impurity pathways from 3-cyanobenzaldehyde.
Conclusion and Recommendations
The purity data of a chemical reagent is more than just a number on a certificate of analysis; it is a critical dataset that predicts its performance and suitability for a given application. As demonstrated, a high purity value from a single method like HPLC can mask underlying issues such as high residual solvent content or the presence of non-UV active impurities.
For researchers in drug development, the following is advised:
-
Demand Orthogonal Data: Always request or generate purity data from multiple analytical techniques. At a minimum, this should include a chromatographic assay (HPLC or GC), a residual solvent screen (GC-MS), and a water content determination (Karl Fischer).
-
Prioritize qNMR for Absolute Purity: For critical starting materials, qNMR provides the most accurate and unbiased measure of purity and should be considered the benchmark assay.[19][20]
-
Scrutinize the Impurity Profile: The identity of impurities is often more important than their absolute quantity. Known, easily separable impurities are less of a risk than unknown or reactive ones.
-
Consider Lot-to-Lot Consistency: Request data from multiple lots to ensure the supplier has a robust and consistent manufacturing process.
By adopting this rigorous, evidence-based approach to purity assessment, scientists can mitigate risks, improve experimental reproducibility, and build a solid foundation for successful and compliant drug development programs.
References
- Emery Pharma. A Guide to Quantitative NMR (qNMR).
- European Medicines Agency. (2006). ICH Q3A (R2) Impurities in new drug substances - Scientific guideline.
- Mettler Toledo. What Is Karl Fischer Titration?.
- Wikipedia. Karl Fischer titration.
- BYJU'S. Principle of Karl Fischer Titration.
- CSC Scientific. Karl Fischer Titration, Coulometric & Volumetric Karl Fischer Methods.
- International Journal of Pharmaceutical Investigation. (2022). Impurities in Drug Substance-An Overview of ICH Q3A, Q3C and M7 Guidelines.
- Malz, F., & Jancke, H. (2005). Quantitative NMR spectroscopy in the quality evaluation of active pharmaceutical ingredients and excipients. Journal of Pharmaceutical and Biomedical Analysis.
- Pauli, G. F., Chen, S. N., Simmler, C., Lankin, D. C., Gödecke, T., Jaki, B. U., Friesen, J. B., McAlpine, J. B., & Napolitano, J. G. (2021). Quantitative NMR (qNMR) for pharmaceutical analysis: The pioneering work of George Hanna at the US FDA. Magnetic Resonance in Chemistry.
- ECA Academy. ICH Q3A(R2) Impurities in New Drug Substances.
- ResolveMass Laboratories Inc. GCMS Residual Solvent Analysis: What You Must Know.
- International Council for Harmonisation. (2006). ICH harmonised tripartite guideline - impurities in new drug substances q3a(r2).
- ResolveMass Laboratories Inc. Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained: What It Is and How It Works.
- University of Illinois Chicago. Quantitative NMR (qNMR) | Pharmacognosy Institute (PHCI).
- MDPI. (2023). Pharmaceutical Residual Solvent Analysis: A Comparison of GC-FID and SIFT-MS Performance. Molecules.
- Internet Scientific Publications. Determination of Organic Volatile Impurities in Active Pharmaceutical Ingredients.
- Zhang, Z., et al. (2012). Analysis of primary aromatic amines using precolumn derivatization by HPLC fluorescence detection and online MS identification.
- Agilent. (2017). Residual Solvent Analysis of Pharmaceutical Products.
- Labsolution. (2019). The Analysis of Residual Solvents in Pharmaceutical Products Using GC-VUV and Static Headspace.
- Waters Corporation. (2015). Analysis of Primary Aromatic Amines in Cosmetics and Personal Care Products Using the ACQUITY UPLC H-Class System with the ACQUITY QDa Detector.
- Chemsrc. This compound | CAS#:10406-24-3.
- KNAUER. Determination and Quantification of Primary Aromatic Amine in Printer Ink.
Sources
- 1. ICH Q3A (R2) Impurities in new drug substances - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. jpionline.org [jpionline.org]
- 4. database.ich.org [database.ich.org]
- 5. resolvemass.ca [resolvemass.ca]
- 6. emerypharma.com [emerypharma.com]
- 7. spectroscopyeurope.com [spectroscopyeurope.com]
- 8. resolvemass.ca [resolvemass.ca]
- 9. agilent.com [agilent.com]
- 10. mt.com [mt.com]
- 11. Karl Fischer titration - Wikipedia [en.wikipedia.org]
- 12. byjus.com [byjus.com]
- 13. lcms.cz [lcms.cz]
- 14. chromatographyonline.com [chromatographyonline.com]
- 15. Pharmaceutical Residual Solvent Analysis: A Comparison of GC-FID and SIFT-MS Performance [mdpi.com]
- 16. ispub.com [ispub.com]
- 17. labsolution.pl [labsolution.pl]
- 18. cscscientific.com [cscscientific.com]
- 19. Quantitative NMR (qNMR) for pharmaceutical analysis: The pioneering work of George Hanna at the US FDA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Quantitative NMR (qNMR) | Pharmacognosy Institute (PHCI) | University of Illinois Chicago [pharmacognosy.pharmacy.uic.edu]
A Senior Application Scientist's Guide to Quantitative Purity Analysis of Benzonitrile Derivatives: HPLC vs. GC-MS
For researchers, scientists, and drug development professionals, the structural integrity and purity of chemical entities are non-negotiable. Benzonitrile derivatives, a versatile class of compounds, serve as critical building blocks in everything from pharmaceuticals to advanced materials.[1][2] Their purity directly impacts the efficacy, safety, and quality of the final product, making the choice of analytical methodology a pivotal decision in the development lifecycle.[3][4][5]
This guide provides an in-depth, experience-driven comparison between the two primary workhorses of chromatographic purity analysis: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS). We will move beyond a simple listing of pros and cons to explore the fundamental causality behind method selection, empowering you to choose the most robust and appropriate technique for your specific benzonitrile derivative.
The First Principle: Analyte Properties Dictate the Technique
Before we delve into instrumentation, the single most important consideration is the physicochemical nature of your benzonitrile derivative. The choice between HPLC and GC-MS is fundamentally a decision based on the molecule's volatility and thermal stability.[6][7][8]
-
Volatility: Can the compound be readily vaporized without decomposition? GC requires that the analyte be volatile or semi-volatile to be carried by the gaseous mobile phase.[7][9] While parent benzonitrile is volatile, many complex derivatives, particularly those developed as active pharmaceutical ingredients (APIs), are larger, have higher boiling points, and may not be suitable for GC.[10]
-
Thermal Stability: The GC injection port and oven operate at high temperatures (often >200-300°C) to ensure vaporization.[6][11] If your benzonitrile derivative is thermally labile, it will degrade during analysis, providing an inaccurate purity profile.[12] HPLC, by contrast, typically operates at or near ambient temperature, preserving the integrity of such molecules.[6][13]
-
Polarity & Molecular Weight: HPLC is exceptionally versatile, capable of analyzing a vast range of compounds from polar to non-polar and is not limited by molecular weight.[13][14] GC is generally best suited for low to medium molecular weight compounds and may require chemical derivatization to analyze highly polar molecules, adding a layer of complexity to the workflow.[12][15]
For novel benzonitrile derivatives, especially in early drug discovery, where thermal stability is often unconfirmed, HPLC is the safer, more versatile starting point.[6][16]
High-Performance Liquid Chromatography (HPLC): The Versatile Workhorse
HPLC is the gold standard for pharmaceutical purity analysis, primarily due to its broad applicability and non-destructive nature.[6][17] For benzonitrile derivatives, which contain a UV-active benzene ring, Reversed-Phase HPLC (RP-HPLC) with UV detection is the most common and robust approach.
The Causality of Separation: In RP-HPLC, analytes are separated based on their differential partitioning between a liquid mobile phase (typically polar, like a water/acetonitrile mixture) and a solid stationary phase (non-polar, like an alkyl-bonded silica, e.g., C18).[7][14] More hydrophobic (less polar) molecules interact more strongly with the C18 stationary phase and thus elute later, while more polar molecules are swept through the column more quickly by the mobile phase. This allows for the fine separation of the main benzonitrile peak from structurally similar impurities.[18]
Experimental Protocol: Validated RP-HPLC Method for Purity
A self-validating protocol is essential for trustworthy results. The following method is a representative example for the purity analysis of a hypothetical benzonitrile derivative, incorporating validation parameters as mandated by ICH guidelines.[3][19]
1. Instrumentation & Conditions:
-
System: UHPLC/HPLC with a quaternary pump, autosampler, column thermostat, and Diode Array Detector (DAD) or UV-Vis Detector.
-
Column: C18, 2.1 x 100 mm, 1.8 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: 10% B to 90% B over 10 minutes.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 35°C.
-
Detection: 254 nm.
-
Injection Volume: 2 µL.
2. Standard and Sample Preparation: [18]
-
Standard Stock (1.0 mg/mL): Accurately weigh 25 mg of the benzonitrile reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of Mobile Phase A and B.
-
Working Standard (0.1 mg/mL): Dilute the stock solution 1:10 with the same diluent.
-
Sample Solution (1.0 mg/mL): Prepare the sample to be tested in the same manner as the Standard Stock.
-
Filtration: Filter all solutions through a 0.22 µm syringe filter prior to injection.
3. Method Validation: The method's suitability must be proven through a rigorous validation process.[20]
| Validation Parameter | Procedure | Acceptance Criteria |
| Specificity | Inject blank, standard, and spiked sample. Assess peak purity using DAD. | No interference at the retention time of the main peak. Peak purity index > 0.999. |
| Linearity | Analyze five concentrations across 0.05 - 1.5 mg/mL. | Correlation coefficient (r²) ≥ 0.999. |
| Accuracy | Spike sample matrix with the standard at 80%, 100%, and 120% levels (n=3). | Mean recovery between 98.0% and 102.0%. |
| Precision (RSD%) | Repeatability (n=6 injections of 1.0 mg/mL). Intermediate (different day/analyst). | RSD ≤ 1.0% for repeatability. RSD ≤ 2.0% for intermediate precision. |
| LOD & LOQ | Determined by signal-to-noise ratio (S/N) or standard deviation of the response. | LOD: S/N ≥ 3. LOQ: S/N ≥ 10. |
HPLC Analysis Workflow
Caption: Standard workflow for HPLC-based purity analysis.
Gas Chromatography-Mass Spectrometry (GC-MS): The Specialist for Volatiles
For benzonitrile derivatives that are confirmed to be volatile and thermally stable, GC-MS offers unparalleled separation efficiency and definitive identification.[6][12][21]
The Causality of Separation & Detection: GC separates compounds based on their boiling points and affinity for a thin-film stationary phase inside a long capillary column.[7] Volatile compounds with lower boiling points travel through the column faster. After separation, the eluting compounds enter the mass spectrometer, where they are ionized and fragmented into predictable patterns. The MS acts as a highly specific detector, identifying compounds based on their unique mass spectrum (a molecular fingerprint) and quantifying them based on ion abundance.[22] This makes GC-MS the "gold standard" for identifying unknown volatile impurities.[21][23]
Experimental Protocol: Validated GC-MS Method for Purity
This protocol is designed for a volatile benzonitrile derivative, emphasizing the parameters critical for a robust GC-MS analysis.[24]
1. Instrumentation & Conditions:
-
System: GC with an autosampler coupled to a single quadrupole or triple quadrupole mass spectrometer.
-
Column: DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Injector: Split mode (50:1), 250°C.
-
Oven Program: Start at 80°C (hold 1 min), ramp to 280°C at 20°C/min (hold 5 min).
-
MS Transfer Line: 280°C.
-
Ion Source: Electron Ionization (EI) at 70 eV, 230°C.
-
Acquisition Mode: Full Scan (m/z 40-450) for impurity identification; Selected Ion Monitoring (SIM) for high-sensitivity quantification.
2. Standard and Sample Preparation:
-
Stock & Sample Solutions (1.0 mg/mL): Prepare by accurately weighing the material into a volumetric flask and dissolving in a high-purity volatile solvent like Dichloromethane or Ethyl Acetate.
-
Working Standards: Prepare a calibration curve by serial dilution of the stock solution.
3. Method Validation: The validation principles are similar to HPLC but tailored for GC-MS.[25][26]
| Validation Parameter | Procedure | Acceptance Criteria |
| Specificity | Analyze blank and spiked samples. Confirm peak identity via mass spectrum library matching. | No co-eluting interferences. Mass spectrum match score > 800. |
| Linearity | Analyze a six-point calibration curve across the expected range. | Correlation coefficient (r²) ≥ 0.999. |
| Accuracy | Spike sample matrix at three concentration levels (n=3). | Mean recovery between 95.0% and 105.0%. |
| Precision (RSD%) | Repeatability (n=6 injections). Intermediate (different day/analyst). | RSD ≤ 2.0% for repeatability. RSD ≤ 5.0% for intermediate precision. |
| LOD & LOQ | Determined from the calibration curve at the low end. | Quantifiable with acceptable accuracy and precision. |
GC-MS Analysis Workflow
Caption: Standard workflow for GC-MS based purity analysis.
Head-to-Head Comparison: At a Glance
| Feature | HPLC | GC-MS |
| Analyte Suitability | Non-volatile, thermally unstable, polar, high MW compounds.[8][13] | Volatile, thermally stable, less polar, low-to-mid MW compounds.[7][12] |
| Primary Separation Principle | Partitioning between liquid mobile and solid stationary phases.[14] | Partitioning between gas mobile and liquid/solid stationary phases.[7] |
| Detection | UV-Vis, DAD, Fluorescence, MS. Good for quantification.[27] | Mass Spectrometry. Excellent for both identification and quantification.[22] |
| Separation Efficiency | Good to excellent. | Very high; superior resolution for complex volatile mixtures.[6][12] |
| Speed of Analysis | Typically 10-30 minutes.[11] | Often faster, 5-20 minutes, for volatile compounds.[11] |
| Sample Preparation | May require dissolution in mobile phase, filtration.[27] | Simple dilution in a volatile solvent. Derivatization may be needed for polar analytes. |
| Instrumentation Cost | Moderate to high.[11][27] | High, due to the mass spectrometer and vacuum system.[28] |
| Solvent Consumption | Higher, generates significant aqueous-organic waste.[17] | Very low, uses inert carrier gas. Greener option.[8] |
A Decision-Making Framework
To streamline your choice, this decision tree encapsulates the core logic an experienced scientist would apply.
Caption: Decision tree for selecting an analytical technique.
Conclusion
HPLC and GC-MS are not competitors but are powerful, complementary tools in the analytical chemist's arsenal.[8] For the quantitative purity analysis of benzonitrile derivatives, the decision is overwhelmingly guided by the analyte's physical properties.
-
HPLC is the versatile default, especially within the pharmaceutical industry, where novel compounds may be non-volatile or have unconfirmed thermal stability.[6] Its robustness makes it ideal for routine quality control and stability testing.
-
GC-MS is the specialist, offering unmatched resolving power and identification certainty for derivatives that are known to be volatile and stable. It is the definitive tool for profiling volatile impurities and resolving complex isomeric mixtures.[23]
Ultimately, the most authoritative analytical data comes from choosing the technique that is fittest for the purpose, a decision grounded in a fundamental understanding of your molecule and your analytical objectives.[6]
References
- High-Performance Liquid Chromatography (HPLC): A review. Annals of Advances in Chemistry.
- Comparison Between GC and HPLC for Pharmaceutical Analysis. Drawell.
- The Essence of Modern HPLC: Advantages, Limitations, Fundamentals, and Opportunities. LCGC North America.
- Validation of a GC-MS Method for Determination of the Optical Purity of Peptides. Semantic Scholar.
- What are the advantages and disadvantages of HPLC (liquid chrom
- Compare to GC-FID, what advantages and limitations does GC-MS have for compound identific
- Validation of GC / GC-MS Methodologies. S2M Trainings.
- Compare GC-MS vs HPLC for Drug Metabolite Analysis.
- Validation of the HPLC Analytical Method for the Determination of Chemical and Radiochemical Purity of Ga-68-DOTATATE.
- An In-depth Technical Guide to the Thermal Stability of 4,4',4''-Nitrilotribenzonitrile and its Deriv
- Advantages, Limitations, And Future Trends Of High-Performance Liquid Chrom
- Advantages and Disadvantages of HPLC in Protein Purity Analysis. MtoZ Biolabs.
- Analytical Method Validation in HPLC: A Regulatory Perspective Based on ICH Guidelines. International Journal of Pharmaceutical and Biological Science Archive.
- Understanding the Differences Between HPLC and GCMS Systems. AMP Tech Instruments.
- VALIDATION OF AN HPLC METHOD FOR DETERMINATION OF CHEMICAL PURITY OF [18F]FLUOROMISONIDAZOLE ([18F]FMISO). IAEA-INIS.
- Steps for HPLC Method Valid
- HPLC vs GC: Wh
- Validation of the HPLC method for determination of identity and radiochemical purity of [18F]NaF.
- HPLC vs GC: Choosing the Right Chromatography Technique. Lab Manager Magazine.
- Limitations and disadvantages of GC-MS. Labio Scientific.
- Development and validation of the GC-MS method for the determination of volatile contaminants in drug products. International Journal of Trends in Emerging Research and Development.
- Gas Chromatography Mass Spectrometry (GC-MS) | Analysis. SCION Instruments.
- Advantages and Disadvantages of Gas Chrom
- LCMS vs. GCMS: When to Choose Each for Optimal Results in Your Analytical Chemistry. Emery Pharma.
- A Comparative Guide to Validated HPLC Methods for 3-Methylbenzonitrile Purity Analysis. Benchchem.
- A Review on GC-MS and Method Development and Valid
- GC Method Validation For Impurities Analysis: How To Get Mastery In 3 Minutes. The Pharma Guidance.
- Supplementary Information Acetonitrile and Benzonitrile as Versatile Amino Sources in the Copper-Catalyzed Mild C−H Amidation. Arbuzov Institute of Organic and Physical Chemistry.
- HPLC Method for Separation of Benzonitrile, Toluene and Benzylamine on Primesep A Column. SIELC Technologies.
- HPLC Methods for analysis of Benzonitrile.
- Benzonitrile. PubChem, NIH.
- The Versatility of Benzonitrile Derivatives in Organic Synthesis. NINGBO INNO PHARMCHEM CO.,LTD..
- Effect of temperature on direct synthesis of benzonitrile. Reaction conditions.
- Unraveling the Reactivity of Benzonitrile Derivatives: A Comparative Analysis for Drug Discovery and Organic Synthesis. Benchchem.
- Multifunctional benzonitrile derivatives with TADF and mechanofluorochromic properties and their application in OLEDs.
- Gas Chromatography in Pharmaceutical Analysis: Ensuring Purity and Quality of Drug Products.
- The purity analysis of compounds 1–3 HPLC profiles (254 nm).
- Simultaneous Analysis for Drug Purity Test and Quantit
- A Comparative Guide to Isomeric Purity Assessment of Bromin
- Impurities Analysis.
- Chemical structure of benzonitrile derivatives investigated.
- Quantitative mass spectrometry methods for pharmaceutical analysis.
- Comparative vibrational spectroscopic investigation of benzonitrile derivatives using density functional theory. Der Pharma Chemica.
Sources
- 1. nbinno.com [nbinno.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. ijarsct.co.in [ijarsct.co.in]
- 4. shimadzu.com [shimadzu.com]
- 5. Impurities Analysis : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 6. drawellanalytical.com [drawellanalytical.com]
- 7. amptechfl.com [amptechfl.com]
- 8. HPLC vs GC: Choosing the Right Chromatography Technique | Lab Manager [labmanager.com]
- 9. emerypharma.com [emerypharma.com]
- 10. Benzonitrile | C6H5(CN) | CID 7505 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. HPLC vs GC: What Sets These Methods Apart | Phenomenex [phenomenex.com]
- 12. Advantages and Disadvantages of Gas Chromatography (GC) [pharmastuff4u.com]
- 13. Advantages, Limitations, And Future Trends Of High-Performance Liquid Chromatography (HPLC) - Blogs - News [alwsci.com]
- 14. advancechemjournal.com [advancechemjournal.com]
- 15. Quantitative mass spectrometry methods for pharmaceutical analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Compare GC-MS vs HPLC for Drug Metabolite Analysis [eureka.patsnap.com]
- 17. homework.study.com [homework.study.com]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. Steps for HPLC Method Validation | Pharmaguideline [pharmaguideline.com]
- 20. Validation of the HPLC Analytical Method for the Determination of Chemical and Radiochemical Purity of Ga-68-DOTATATE - PMC [pmc.ncbi.nlm.nih.gov]
- 21. impactfactor.org [impactfactor.org]
- 22. Gas Chromatography Mass Spectrometry (GC-MS) | Analysis [scioninstruments.com]
- 23. omicsonline.org [omicsonline.org]
- 24. researchtrendsjournal.com [researchtrendsjournal.com]
- 25. Validation of GC / GC-MS Methodologies [s2mtrainings.com]
- 26. pharmaguru.co [pharmaguru.co]
- 27. Advantages and Disadvantages of HPLC in Protein Purity Analysis | MtoZ Biolabs [mtoz-biolabs.com]
- 28. brainly.com [brainly.com]
A Comparative Spectroscopic Guide to 3-(Aminomethyl)benzonitrile and Its Positional Isomers
Abstract
This technical guide presents a detailed comparative analysis of the spectroscopic properties of 3-(Aminomethyl)benzonitrile and its positional isomers, 2-(Aminomethyl)benzonitrile and 4-(Aminomethyl)benzonitrile. The subtle yet significant differences in the placement of the aminomethyl (-CH₂NH₂) and nitrile (-C≡N) functional groups on the benzene ring give rise to unique spectral fingerprints for each isomer. A comprehensive understanding of these characteristics is paramount for unambiguous identification, differentiation, and quality control in synthetic chemistry, materials science, and pharmaceutical development.[1] This guide synthesizes data from Fourier-Transform Infrared (FT-IR), Nuclear Magnetic Resonance (NMR), Ultraviolet-Visible (UV-Vis) spectroscopy, and Mass Spectrometry (MS), supported by detailed, validated experimental protocols to ensure scientific integrity and reproducibility.
Introduction: The Structural and Spectroscopic Challenge
This compound and its ortho- and para- analogs are valuable bifunctional building blocks in medicinal chemistry. The presence of a nucleophilic primary amine and an electrophilic nitrile group on a rigid phenyl scaffold makes them versatile starting materials for the synthesis of diverse heterocyclic compounds and other complex molecular architectures. However, in a synthetic or quality control setting, the potential for isomeric impurities necessitates robust analytical methods for their distinction. Spectroscopic techniques provide a powerful, non-destructive toolkit for this purpose. The electronic communication between the functional groups and the aromatic ring is highly dependent on their relative positions (ortho, meta, para), which directly influences their vibrational energies, the chemical environment of their nuclei, their electronic transitions, and their fragmentation patterns upon ionization. This guide elucidates these differences to provide a clear framework for isomeric differentiation.
Molecular Structures of the Isomers
The fundamental difference between the compounds under investigation is the substitution pattern on the benzene ring.
Caption: Molecular structures of the ortho, meta, and para isomers.
Comparative Spectroscopic Analysis
The following sections detail the expected spectroscopic signatures for each isomer. The choice of these techniques is based on their ability to probe specific molecular features: IR for functional group vibrations, NMR for the chemical environment of individual atoms, UV-Vis for electronic conjugation, and MS for molecular weight and fragmentation.
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is an essential first-pass technique for confirming the presence of key functional groups. The vibrational frequencies of the nitrile and amino groups are particularly informative. The position of the -C≡N stretch can be influenced by electronic effects (induction vs. resonance) from the aminomethyl group, which vary with isomeric position. The N-H stretching region typically shows two distinct bands for the primary amine (symmetric and asymmetric stretches).
Table 1: Comparative FT-IR Spectroscopic Data (cm⁻¹)
| Vibrational Mode | 2-(Aminomethyl)benzonitrile (Expected) | This compound (Expected) | 4-(Aminomethyl)benzonitrile (Expected) | Rationale for Differences |
|---|---|---|---|---|
| N-H Stretch (asymmetric) | ~3450 | ~3460 | ~3480 | The degree of intermolecular hydrogen bonding and electronic influence on the N-H bond strength varies with substitution pattern.[1] |
| N-H Stretch (symmetric) | ~3360 | ~3370 | ~3380 | Similar to the asymmetric stretch, this frequency is sensitive to the local electronic and physical environment.[1] |
| C-H Stretch (Aromatic) | ~3050-3100 | ~3050-3100 | ~3050-3100 | Characteristic of C-H bonds on a benzene ring. |
| C-H Stretch (Aliphatic) | ~2850-2950 | ~2850-2950 | ~2850-2950 | Arises from the methylene (-CH₂-) bridge. |
| C≡N Stretch | ~2225 | ~2235 | ~2220 | The para-isomer allows for maximum resonance interaction, which can slightly lower the bond order and frequency compared to the meta-isomer, where only inductive effects dominate.[1] |
| N-H Bend (Scissoring) | ~1610 | ~1620 | ~1630 | This bending vibration is also influenced by the substitution pattern.[1] |
| C=C Stretch (Aromatic) | ~1450-1600 | ~1450-1600 | ~1450-1600 | Multiple bands are expected, characteristic of the benzene ring. |
| C-H Out-of-Plane Bend | ~750 (ortho) | ~780, ~880 (meta) | ~830 (para) | The pattern of out-of-plane C-H bending is highly diagnostic of the aromatic substitution pattern. |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides the most definitive data for structural elucidation by mapping the distinct chemical environments of proton (¹H) and carbon (¹³C) nuclei. The chemical shifts (δ) and spin-spin coupling patterns of the aromatic protons are uniquely characteristic for each isomer.
Table 2: Comparative ¹H NMR Spectroscopic Data (in CDCl₃, δ ppm)
| Proton Assignment | 2-(Aminomethyl)benzonitrile (Expected) | This compound (Expected) | 4-(Aminomethyl)benzonitrile (Expected) | Rationale for Differences |
|---|---|---|---|---|
| Aromatic H | ~7.2-7.7 (m, 4H) | ~7.4-7.6 (m, 4H) | ~7.4 (d, 2H), ~7.6 (d, 2H) | The ortho- and meta-isomers produce complex, overlapping multiplets. The para-isomer yields a highly symmetric pattern of two distinct doublets due to magnetic equivalence.[1] |
| -CH₂- (Benzylic) | ~3.9 | ~3.9 | ~3.9 | The chemical shift of the benzylic protons is similar across isomers but may show subtle variations. |
| -NH₂ | ~1.6 (br s, 2H) | ~1.6 (br s, 2H) | ~1.6 (br s, 2H) | Appears as a broad singlet; its position can vary with concentration and solvent due to hydrogen exchange. |
Table 3: Comparative ¹³C NMR Spectroscopic Data (in CDCl₃, δ ppm)
| Carbon Assignment | 2-(Aminomethyl)benzonitrile (Expected) | This compound (Expected) | 4-(Aminomethyl)benzonitrile (Expected) | Rationale for Differences |
|---|---|---|---|---|
| Aromatic C (quaternary) | ~142 (C-CN), ~112 (C-CH₂NH₂) | ~132 (C-CN), ~113 (C-CH₂NH₂) | ~145 (C-CN), ~111 (C-CH₂NH₂) | The chemical shifts of the carbons bearing the substituents are highly sensitive to the electronic effects of the opposing group. |
| Aromatic CH | ~127-133 (4 signals) | ~129-132 (4 signals) | ~128, ~132 (2 signals) | The number of distinct aromatic CH signals reflects the symmetry of the molecule. The para-isomer is the most symmetric, showing only two signals. |
| -C≡N | ~118 | ~119 | ~119 | The nitrile carbon chemical shift is influenced by the overall electron density of the aromatic system. |
| -CH₂- (Benzylic) | ~45 | ~46 | ~46 | The benzylic carbon shifts are expected to be similar but can be distinguished with high-resolution instruments. |
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy probes the electronic transitions within the molecule, primarily the π → π* transitions of the aromatic system. The position (λmax) and intensity of these absorption bands are affected by the extent of conjugation between the functional groups and the benzene ring.
Table 4: Comparative UV-Vis Spectroscopic Data (in Ethanol)
| Isomer | λmax (nm) (Expected) | Rationale for Differences |
|---|---|---|
| 2-(Aminomethyl)benzonitrile | ~220, ~280 | Steric hindrance between the adjacent groups in the ortho-isomer may disrupt coplanarity, leading to a hypsochromic (blue) shift compared to the para-isomer. |
| This compound | ~225, ~290 | In the meta-position, electronic communication (resonance) between the two groups is disrupted, resulting in absorption characteristics closer to a simple superposition of the individual chromophores.[1] |
| 4-(Aminomethyl)benzonitrile | ~235, ~295 | The para-isomer allows for the most effective end-to-end conjugation (extended π-system), which typically results in a bathochromic (red) shift to longer wavelengths.[1] |
Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight of the compound and offers structural clues through its fragmentation pattern. While all three isomers have the same molecular weight (C₈H₈N₂ = 132.16 g/mol ), the relative abundances of their fragment ions, particularly those resulting from benzylic cleavage, can differ.[2][3][4]
Table 5: Comparative Mass Spectrometry Data
| Feature | 2-, 3-, and 4-(Aminomethyl)benzonitrile | Rationale for Differences |
|---|---|---|
| Molecular Ion [M]⁺ | m/z 132 | Confirms the molecular formula for all isomers. |
| [M+H]⁺ (ESI) | m/z 133 | The protonated molecular ion is typically the base peak in Electrospray Ionization (ESI). |
| Key Fragment Ion | m/z 116 ([M-NH₂]⁺) | Loss of the amino radical. |
| Key Fragment Ion | m/z 104 ([M-CH₂NH₂]⁺ + H) | This major fragment corresponds to the cyanotropylium or related cyanobenzyl cation, formed via cleavage of the C-C bond alpha to the ring. The stability and relative abundance of this ion may vary slightly between isomers. |
| Key Fragment Ion | m/z 90 ([M-HCN]⁺) | Loss of hydrogen cyanide from the molecular ion. |
Experimental Protocols
To ensure the generation of reliable and comparable data, the following standardized protocols must be employed.
General Sample Preparation
-
Purity: Ensure all samples are of high purity (>97%) to avoid interference from impurities.
-
Solvents: Use spectroscopic grade solvents (e.g., CDCl₃ for NMR, Ethanol for UV-Vis) and dry them if necessary.
FT-IR Spectroscopy Protocol (ATR Method)
-
Background Scan: Record a background spectrum of the clean, empty Attenuated Total Reflectance (ATR) crystal.[5][6]
-
Sample Application: Place a small amount of the solid sample (or a single drop of liquid) directly onto the ATR diamond crystal, ensuring good contact.[6]
-
Data Acquisition: Record the IR spectrum over a range of 4000 to 400 cm⁻¹. Co-add 16-32 scans at a resolution of 4 cm⁻¹ to achieve an adequate signal-to-noise ratio.[1]
-
Data Processing: Perform ATR and baseline correction on the resulting spectrum.
NMR Spectroscopy Protocol
-
Sample Preparation: Dissolve approximately 5-10 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).[7]
-
¹H NMR Acquisition: Acquire the proton spectrum on a 400 MHz (or higher) spectrometer. Use a standard pulse sequence with a spectral width sufficient to cover the range of -1 to 10 ppm.[5]
-
¹³C NMR Acquisition: Acquire the carbon spectrum on the same instrument using a proton-decoupled pulse sequence. A larger number of scans will be necessary to obtain a good signal-to-noise ratio over a spectral width of 0 to 200 ppm.[5]
UV-Vis Spectroscopy Protocol
-
Solution Preparation: Prepare a stock solution of the sample in a UV-transparent solvent (e.g., ethanol or methanol). Create a dilute solution (typically 10⁻⁴ to 10⁻⁵ M) to ensure the absorbance is within the linear range of the instrument (0.1-1.0 AU).
-
Baseline Correction: Fill a quartz cuvette with the pure solvent and use it to record a baseline spectrum.
-
Sample Measurement: Replace the solvent with the sample solution and record the absorption spectrum over a range of 200-400 nm.
-
Data Analysis: Identify the wavelength(s) of maximum absorbance (λmax).
Mass Spectrometry Protocol (ESI-MS)
-
Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent like methanol or acetonitrile.[5]
-
Data Acquisition: Introduce the sample solution into an Electrospray Ionization (ESI) source coupled to a mass analyzer (e.g., Quadrupole or TOF). Acquire the mass spectrum in positive ion mode over a mass range of m/z 50-300.[5]
-
Fragmentation Analysis (MS/MS): To differentiate isomers, perform tandem mass spectrometry. Isolate the precursor ion [M+H]⁺ (m/z 133) and subject it to collision-induced dissociation (CID) with an inert gas (e.g., Argon). Analyze the resulting fragment ions.[6]
Integrated Analytical Workflow
Caption: Workflow for comparative spectroscopic analysis of isomers.
Conclusion
The differentiation of this compound from its ortho- and para-isomers is readily achievable through a multi-technique spectroscopic approach. While mass spectrometry confirms the shared molecular weight, it is the combination of IR and, most definitively, NMR spectroscopy that allows for unambiguous structural assignment. The out-of-plane C-H bending region in the IR spectrum provides a strong indication of the substitution pattern. However, the distinct number of signals and the unique coupling patterns in both ¹H and ¹³C NMR spectra serve as the gold standard for identification. UV-Vis spectroscopy complements this analysis by providing insights into the electronic differences between the isomers. By following the detailed protocols and comparative data presented in this guide, researchers can confidently identify and differentiate these important chemical building blocks.
References
- Ishikawa, H., et al. (2013). IR spectroscopy of the 4-aminobenzonitrile-Ar cluster in the S0, S1 neutral and D0 cationic states. ChemPhysChem, 14(4), 741-5.
- Yamada, Y., et al. IR Spectroscopy of 4‐Aminobenzonitrile+−Arn (n = 0−2): Determination of the Activation Barrier for. The Journal of Physical Chemistry A.
- Yamada, Y., et al. (2014). IR Spectroscopy of 4-Aminobenzonitrile+–Arn (n = 0–2): Determination of the Activation Barrier for the π → NH Site-Switching Reaction. The Journal of Physical Chemistry A, 118(43), 10008-10015.
- Rajalakshmi, K., et al. (2020). Spectroscopic Studies and Vibrational Assignments, Homo- Lumo, UV-VIS, NBO Analysis of Benzonitrile. International Journal of ChemTech Research, 13(3), 225-239.
- ResearchGate. UV‐vis spectroscopy in water and benzonitrile. a) Line and b) bar...
- ResearchGate. UV-VIS spectra of NDI in benzonitrile before (solid) and after (dotted)...
- PubChem. 2-(Aminomethyl)benzonitrile. National Center for Biotechnology Information.
- PubChem. 3-Aminobenzonitrile. National Center for Biotechnology Information.
- AIP Publishing. The Ultraviolet Absorption Spectrum of Benzonitrile Vapor. The Journal of Chemical Physics.
- The Royal Society of Chemistry. ¹H NMR spectra were recorded at 300 and 400 MHz.
- gsrs. 2-(AMINOMETHYL)BENZONITRILE.
- ResearchGate. ¹H NMR spectrum of 2-aminobenzonitrile, with and without DEA (DMSO-d6, 298 K).
- PubChemLite. 2-(aminomethyl)benzonitrile (C8H8N2).
- BMRB. Benzonitrile at BMRB.
- Google Patents. Process for the preparation of 3-aminobenzonitrile replace.
- National Institute of Standards and Technology. Benzonitrile - the NIST WebBook.
- Chemsrc. This compound | CAS#:10406-24-3.
- AMERICAN ELEMENTS. This compound.
- SIELC Technologies. 4-(Aminomethyl)benzonitrile.
- Frontiers. Synthesis of β-Enaminonitrile-Linked 8-Methoxy-1H-Benzo[f]Chromene Moieties and Analysis of Their Antitumor Mechanisms.
- PubMed. Differentiation of Aminomethyl Corrole Isomers by Mass Spectrometry.
- MedCrave online. (2018). Selective and efficient synthesis of benzonitriles by direct ammoxidation of alkylbenzenes in the sub–nano spaces. J Nanomed Res, 7(3), 200-201.
- Pate, B. H. (2023). Analysis of isomeric mixtures by molecular rotational resonance spectroscopy. APL Machine Learning, 4, 204–219.
- National Institute of Standards and Technology. Benzonitrile, 3-methyl-.
- ResearchGate. (PDF) Analysis of isomeric mixtures by molecular rotational resonance spectroscopy.
- National Institute of Standards and Technology. Benzonitrile - the NIST WebBook.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. 2-(Aminomethyl)benzonitrile | C8H8N2 | CID 22341739 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. GSRS [gsrs.ncats.nih.gov]
- 4. PubChemLite - 2-(aminomethyl)benzonitrile (C8H8N2) [pubchemlite.lcsb.uni.lu]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
A Comparative Guide to the Structure-Activity Relationship (SAR) of 3-(Aminomethyl)benzonitrile Derivatives in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
The 3-(aminomethyl)benzonitrile scaffold is a versatile building block in medicinal chemistry, offering a unique combination of a reactive aminomethyl group and an electron-withdrawing cyano group on a rigid phenyl ring. This arrangement provides multiple points for chemical modification, enabling the fine-tuning of physicochemical properties and biological activity. This guide provides a comparative analysis of the structure-activity relationships (SAR) of this compound derivatives, focusing on their development as inhibitors of two key therapeutic targets: Dipeptidyl Peptidase-4 (DPP-4) for the treatment of type 2 diabetes and Cathepsin K for osteoporosis.
The this compound Core: A Privileged Scaffold
The core structure of this compound, also known as 3-cyanobenzylamine, presents several key features that make it an attractive starting point for drug design. The primary amine serves as a crucial interaction point, often forming hydrogen bonds or salt bridges with amino acid residues in the target protein's active site. The nitrile group, a potent hydrogen bond acceptor and a bioisostere for a carbonyl group, can also engage in key interactions and contribute to the overall binding affinity. The phenyl ring provides a rigid scaffold for the precise spatial orientation of these functional groups and can be further substituted to modulate properties such as lipophilicity, metabolic stability, and selectivity.
This guide will explore the SAR of derivatives by examining how modifications at the aminomethyl group (the "warhead") and on the phenyl ring influence their inhibitory potency and selectivity against DPP-4 and Cathepsin K.
I. This compound Derivatives as Dipeptidyl Peptidase-4 (DPP-4) Inhibitors
DPP-4 is a serine protease that plays a critical role in glucose homeostasis by inactivating the incretin hormones glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). Inhibition of DPP-4 prolongs the action of these incretins, leading to enhanced insulin secretion and suppressed glucagon release in a glucose-dependent manner, making it an effective strategy for managing type 2 diabetes. The this compound moiety has been incorporated into various scaffolds to target the S1 pocket of DPP-4, which has a preference for proline-like residues.
Comparative Analysis of DPP-4 Inhibitory Activity
The following table summarizes the DPP-4 inhibitory activity of a series of quinazolin-4-one derivatives bearing a this compound group at the N-3 position. The SAR study focuses on modifications of the aminomethyl group at the C-2 position of the quinazolinone core.
| Compound ID | R (Substitution on Aminomethyl group) | DPP-4 IC50 (µM) |
| 5a | N,N-dimethyl | 6.7805 |
| 5b | N,N-diethyl | 5.3421 |
| 5c | Piperidin-1-yl | 2.1534 |
| 5d | Morpholin-4-yl | 1.4621 |
| 5e | 4-Methylpiperazin-1-yl | 3.2109 |
| 5f | 4-Phenylpiperazin-1-yl | 4.5678 |
| Sitagliptin (Reference) | - | 0.0236 |
| Lead Compound | 3-aminopiperidine at C-2 | 0.013 |
Data synthesized from a study on quinazolin-4-one derivatives.
SAR Insights:
-
Impact of the Amino Group: The nature of the substituent on the aminomethyl group significantly influences DPP-4 inhibitory activity.
-
Cyclic Amines: Incorporating the nitrogen into a cyclic system, such as piperidine (5c) and morpholine (5d), generally leads to improved potency compared to acyclic dialkylamino groups (5a, 5b). This suggests that the conformational rigidity of the cyclic amines is favorable for binding.
-
Morpholine Moiety: The morpholino-substituted derivative 5d exhibited the highest potency in this series, indicating that the oxygen atom in the morpholine ring may form a favorable interaction, such as a hydrogen bond, with the enzyme's active site.
-
Piperazine Substitutions: The introduction of a piperazine ring (5e, 5f) resulted in a decrease in activity compared to piperidine and morpholine. Further substitution on the distal nitrogen of the piperazine ring with a methyl (5e) or phenyl (5f) group did not enhance potency, suggesting that bulky substituents at this position may cause steric hindrance.
-
Comparison to Lead Compound: All the synthesized compounds showed lower activity than the lead compound, which features a 3-aminopiperidine group at the C-2 position. This highlights the critical role of the specific interactions of the 3-aminopiperidine moiety within the DPP-4 active site.
Experimental Protocols
General Synthetic Procedure for 2-({2-[(dialkylamino)methyl]quinazolin-4-one-3-yl}methyl)benzonitrile Derivatives (5a-f):
-
Synthesis of 2-((2-methylquinazolin-4-one-3-yl)methyl)benzonitrile (3): A solution of 2-methylquinazolin-4-one (1 equivalent) in anhydrous dimethylformamide (DMF) is treated with potassium carbonate (1.2 equivalents). The mixture is subjected to microwave irradiation at 100°C. Potassium iodide (0.4 equivalents) is then added, and the reaction is stirred.
-
Bromination to form 2-((2-(bromomethyl)quinazolin-4-one-3-yl)methyl)benzonitrile (4): Compound 3 (1 equivalent) is dissolved in anhydrous DMF, and N-bromosuccinimide (NBS) (1 equivalent) and p-toluenesulfonic acid (0.1 equivalents) are added. The mixture is stirred at room temperature.
-
Synthesis of final compounds (5a-f): To an ice-cooled solution of the respective secondary amine (1.2 equivalents) in an appropriate solvent, compound 4 (1 equivalent) is added, and the reaction mixture is stirred while allowing it to warm to room temperature. The product is then isolated and purified.
In Vitro DPP-4 Inhibition Assay:
The inhibitory activity of the synthesized compounds against DPP-4 is determined using a commercially available DPP-4 inhibitor screening kit. The assay measures the fluorescence generated by the cleavage of a fluorogenic substrate (e.g., Gly-Pro-AMC) by the DPP-4 enzyme. The fluorescence intensity is inversely proportional to the DPP-4 inhibitory activity of the compound. IC50 values are calculated by plotting the percent inhibition against the logarithm of the inhibitor concentration.
Signaling Pathway
II. This compound Derivatives as Cathepsin K Inhibitors
Cathepsin K is a cysteine protease highly expressed in osteoclasts, the cells responsible for bone resorption. It plays a crucial role in the degradation of type I collagen, the major protein component of the bone matrix. Therefore, inhibition of Cathepsin K is a promising therapeutic strategy for the treatment of diseases characterized by excessive bone loss, such as osteoporosis. The nitrile group in these derivatives can act as a "warhead," forming a reversible covalent bond with the catalytic cysteine residue (Cys25) in the active site of Cathepsin K.
Comparative Analysis of Cathepsin K Inhibitory Activity
The following table presents the Cathepsin K inhibitory activity of a series of aza-nitrile derivatives, where the 3-cyanobenzylamine moiety is a key component interacting with the S1' pocket of the enzyme. The SAR focuses on modifications at the P3 position.
| Compound ID | P3 Substituent | Cathepsin K Ki (nM) | Selectivity over Cathepsin L (fold) | Selectivity over Cathepsin S (fold) | Selectivity over Cathepsin B (fold) |
| 13' | 3-Phenoxyphenyl | 0.29 | 320 | 1784 | 8566 |
| 14' | 4-Phenoxyphenyl | 0.45 | 184 | 1044 | 5000 |
| 15' | 2-Phenoxyphenyl | 1.2 | 78 | 431 | 2069 |
| 16' | Biphenyl-3-yl | 0.68 | 159 | 897 | 4309 |
Data synthesized from a study on aza-nitrile inhibitors of Cathepsin K.
SAR Insights:
-
Potency and P3 Substituent: The nature of the aryl group at the P3 position has a profound impact on the inhibitory potency and selectivity.
-
Meta-Substitution: The meta-substituted phenoxyphenyl derivative (13' ) displayed the highest potency (Ki = 0.29 nM) and the best overall selectivity profile. This suggests that the meta linkage provides an optimal orientation of the distal phenyl ring for favorable interactions within the S3 pocket of Cathepsin K.
-
Positional Isomers: The para-substituted analog (14' ) was slightly less potent, while the ortho-substituted derivative (15' ) showed a significant drop in activity. This indicates that the geometry of the P3 substituent is critical, and steric hindrance from the ortho substitution may be detrimental to binding.
-
Biphenyl Moiety: Replacing the phenoxyphenyl group with a biphenyl moiety (16' ) also resulted in a potent inhibitor, though slightly less active than the meta-phenoxyphenyl analog. This demonstrates that a biaryl system at the P3 position is a key feature for high-affinity binding.
-
Selectivity: A notable achievement in this series is the high selectivity for Cathepsin K over other related cathepsins (L, S, and B). This is crucial for avoiding off-target effects and potential adverse events in a clinical setting. The selectivity is attributed to the specific interactions of the P3 moiety in the S3 pocket of Cathepsin K, which differs from the corresponding pockets in other cathepsins.
Experimental Protocols
General Synthetic Procedure for N-Acylated this compound Derivatives:
A general method for the synthesis of amide derivatives involves the acylation of this compound.
-
Activation of Carboxylic Acid: The desired carboxylic acid (1 equivalent) is activated using a coupling reagent such as 1-ethyl-3-(3'-dimethylaminopropyl)carbodiimide hydrochloride (EDC) or by converting it to an acid chloride using reagents like oxalyl chloride or thionyl chloride.
-
Amide Bond Formation: The activated carboxylic acid is then reacted with this compound (1 equivalent) in the presence of a base (e.g., triethylamine or diisopropylethylamine) in an appropriate aprotic solvent (e.g., dichloromethane or DMF). The reaction is typically stirred at room temperature until completion.
-
Purification: The resulting N-acylated this compound derivative is purified using standard techniques such as column chromatography or recrystallization.
In Vitro Cathepsin K Inhibition Assay:
The inhibitory activity of the compounds against human Cathepsin K is determined by measuring the cleavage of a fluorogenic substrate, such as Z-Phe-Arg-AMC. The assay is performed in a buffer solution at an optimal pH for Cathepsin K activity. The increase in fluorescence over time, resulting from the release of AMC, is monitored. The initial velocity of the reaction is calculated, and the IC50 values are determined by plotting the percent inhibition against the logarithm of the inhibitor concentration. Ki values can be determined using the Cheng-Prusoff equation.
Signaling Pathway
Conclusion
The this compound scaffold has proven to be a valuable starting point for the development of potent and selective inhibitors for diverse therapeutic targets. The SAR studies on DPP-4 and Cathepsin K inhibitors highlight the importance of systematic modifications to optimize potency and selectivity. For DPP-4 inhibitors, the nature of the substituent on the aminomethyl group is critical for achieving high affinity, with conformationally constrained cyclic amines showing promise. In the case of Cathepsin K inhibitors, the nitrile group acts as a covalent warhead, and the modifications on the scaffold, particularly at the P3 position, are key to achieving high potency and selectivity.
The experimental protocols and pathway diagrams provided in this guide offer a framework for the rational design and evaluation of novel this compound derivatives. Future studies in this area will likely focus on further refining the selectivity profiles of these compounds and optimizing their pharmacokinetic and pharmacodynamic properties to develop safe and effective therapeutic agents.
References
- Fukushima, H., Hiratate, A., Takahashi, M., Saito, M., Munetomo, E., Kitano, K., Saito, H., Takaoka, Y., & Yamamoto, K. (2004).
A Comparative Guide to the Biological Activity of 3-(Aminomethyl)benzonitrile Analogs as Amine Oxidase Inhibitors
For researchers, medicinal chemists, and drug development professionals, the strategic design of enzyme inhibitors is a cornerstone of therapeutic innovation. The 3-(aminomethyl)benzonitrile scaffold has emerged as a promising starting point for the development of potent and selective inhibitors of amine oxidases, a critical class of enzymes implicated in a range of pathologies from fibrosis and cancer to neurodegenerative diseases. This guide provides an in-depth comparative analysis of the biological activity of this compound analogs, grounded in experimental data and detailed methodologies, to inform rational drug design and optimization.
The this compound Scaffold: A Privileged Structure for Amine Oxidase Inhibition
The this compound core, and more broadly, the benzylamine structure, serves as a mimic of the natural substrates for several key amine oxidases, including the lysyl oxidase (LOX) family and the monoamine oxidase (MAO) isoforms. The primary aminomethyl group is a critical feature, believed to interact with the enzyme's active site, while the benzonitrile moiety provides a versatile platform for synthetic modification to fine-tune potency, selectivity, and pharmacokinetic properties. This guide will dissect the structure-activity relationships (SAR) of analogs based on this core structure, focusing on their inhibitory activities against the LOX and MAO enzyme families.
Comparative Analysis of Inhibitory Activity
Inhibition of the Lysyl Oxidase (LOX) Family
The LOX family of copper-dependent amine oxidases, including LOX and lysyl oxidase-like 2 (LOXL2), play a pivotal role in the cross-linking of collagen and elastin in the extracellular matrix.[1] Dysregulation of LOX activity is a hallmark of fibrotic diseases and cancer progression, making these enzymes attractive therapeutic targets.
The inhibitory potential of benzylamine analogs, including those structurally related to this compound, has been explored extensively. A key determinant of activity is the presence of a primary amine, as N-methylation leads to a complete loss of inhibition, suggesting that the aminomethylene moiety is likely involved in the formation of a Schiff base with the enzyme's active site, similar to natural lysyl substrates.[1][2]
Structure-Activity Relationship (SAR) Insights:
-
Electron-Withdrawing Groups: The introduction of electron-withdrawing groups on the phenyl ring generally enhances inhibitory potency against LOXL2.[1] For instance, para-substituted amidine and thiazole derivatives show increased activity compared to the unsubstituted benzylamine.[1] This suggests that the nitrile group in this compound likely contributes favorably to its inhibitory potential. The prevailing hypothesis is that electron-withdrawing substituents stabilize a developing anion during the enzymatic reaction, thereby increasing the activation energy for the subsequent hydrolysis step and favoring inhibition over substrate turnover.[1]
-
Positional Isomerism: The position of substituents on the phenyl ring is crucial. In a study of amidine-substituted benzylamines, the para-substituted analog was found to be more potent than the meta-substituted counterpart against LOXL2.[1] This highlights the importance of the substitution pattern for optimal interaction with the enzyme's active site.
-
Heterocyclic Analogs: Replacing the phenyl ring with a pyridine ring can significantly enhance potency and selectivity for LOXL2 over LOX.[1] For example, (2-chloropyridin-4-yl)methanamine is a potent and selective LOXL2 inhibitor.[1]
Table 1: Comparative Inhibitory Activity of Benzylamine Analogs against Human LOXL2
| Compound | Substitution | hLOXL2 IC50 (µM) | Reference |
| Benzylamine | Unsubstituted | ~65 | [1] |
| 4-Methoxybenzylamine | 4-OCH₃ | Weak Inhibition | [1] |
| 4-Aminobenzylamine | 4-NH₂ | Weak Inhibition | [1] |
| 4-Carbomethoxybenzylamine | 4-CO₂Me | ~1.6 | [1] |
| 3-Carbomethoxybenzylamine | 3-CO₂Me | ~3.6 | [1] |
| 4-Amidinobenzylamine | 4-C(NH)NH₂ | ~1.1 | [1] |
| 3-Amidinobenzylamine | 3-C(NH)NH₂ | ~5 | [1] |
| 4-(Thiazol-2-yl)benzylamine | 4-(Thiazol-2-yl) | ~0.9 | [1] |
Note: The data in this table is for benzylamine analogs, which serve as a surrogate for understanding the potential activity of substituted this compound analogs.
Inhibition of Monoamine Oxidases (MAO-A and MAO-B)
Monoamine oxidases are flavin-containing enzymes located on the outer mitochondrial membrane that are responsible for the oxidative deamination of neurotransmitters and xenobiotic amines.[3] MAO-A and MAO-B differ in their substrate specificities and inhibitor sensitivities. Selective MAO-B inhibitors are used in the treatment of Parkinson's disease, while MAO-A inhibitors have antidepressant effects.[4]
Benzylamine is a known substrate for MAO-B.[3] Structural modifications to the benzylamine scaffold can convert it into a potent inhibitor.
Structure-Activity Relationship (SAR) Insights:
-
Selectivity: The substitution pattern on the phenyl ring is a key determinant of selectivity between MAO-A and MAO-B. For example, in a series of pyridazinobenzylpiperidine derivatives, a 3-chloro substitution on the benzyl ring resulted in a potent and selective MAO-B inhibitor, while other substitutions led to varied or weaker activity.[5]
-
Mechanism of Inhibition: Benzylamine analogs can act as either reversible or irreversible inhibitors. The introduction of certain functional groups, such as a propargyl group, can lead to irreversible, mechanism-based inhibition.[6] Kinetic studies are crucial to elucidate the mode of inhibition. For some pyridazinobenzylpiperidine derivatives, the inhibition was found to be competitive and reversible.[5]
Table 2: Comparative Inhibitory Activity of Benzylamine and Related Analogs against MAO-A and MAO-B
| Compound | Target | IC50 (µM) | Ki (µM) | Selectivity Index (SI) for MAO-B | Reference |
| Pyridazinobenzylpiperidine Analog (S5) | hMAO-A | 3.857 | - | 19.04 | [5] |
| hMAO-B | 0.203 | 0.155 | [5] | ||
| Pyridazinobenzylpiperidine Analog (S15) | hMAO-A | 3.691 | - | - | [5] |
| hMAO-B | - | - | [5] | ||
| Pyridazinobenzylpiperidine Analog (S16) | hMAO-A | - | - | - | [5] |
| hMAO-B | 0.979 | 0.721 | [5] |
Note: This table showcases data for benzylpiperidine derivatives, illustrating how modifications to the broader benzylamine scaffold can achieve potent and selective MAO inhibition.
Key Experimental Protocols
The following protocols provide a framework for assessing the inhibitory activity of this compound analogs. The choice of specific reagents and concentrations may require optimization based on the enzyme source and inhibitor potency.
Fluorometric Lysyl Oxidase (LOX) Inhibition Assay
This assay quantifies LOX activity by measuring the production of hydrogen peroxide (H₂O₂), a byproduct of the enzymatic reaction, using a fluorogenic probe like Amplex® Red.
Causality Behind Experimental Choices:
-
Enzyme Source: Recombinant human LOX or LOXL2 provides a consistent and well-characterized source of the enzyme.
-
Substrate: A suitable amine substrate, such as 1,5-diaminopentane (DAP), is used to initiate the enzymatic reaction.
-
Detection System: The Amplex® Red/Horseradish Peroxidase (HRP) system provides a highly sensitive and continuous method for detecting H₂O₂ production. HRP catalyzes the reaction between H₂O₂ and Amplex® Red to produce the highly fluorescent resorufin.
-
Inhibitor Control: A known LOX inhibitor, such as β-aminopropionitrile (BAPN), is included as a positive control to validate the assay performance.
Step-by-Step Methodology:
-
Reagent Preparation:
-
Assay Buffer: Prepare a suitable buffer, such as 100 mM potassium phosphate, pH 7.4.
-
Enzyme Solution: Dilute the recombinant LOX or LOXL2 enzyme to the desired working concentration in assay buffer.
-
Substrate Solution: Prepare a stock solution of the substrate (e.g., 1,5-diaminopentane) in the assay buffer.
-
Detection Reagent: Prepare a working solution containing Amplex® Red and HRP in the assay buffer.
-
Inhibitor Solutions: Prepare serial dilutions of the this compound analogs and the positive control (BAPN) in the assay buffer.
-
-
Assay Procedure (96-well plate format):
-
To each well of a black 96-well plate, add the diluted inhibitor solutions or vehicle control (e.g., DMSO).
-
Add the enzyme solution to each well and incubate for a defined pre-incubation period (e.g., 15-30 minutes) at 37°C to allow for inhibitor binding.
-
Initiate the reaction by adding the substrate solution to all wells.
-
Immediately add the detection reagent to all wells.
-
Measure the fluorescence intensity (Excitation: ~540 nm, Emission: ~590 nm) over time using a fluorescence plate reader.
-
-
Data Analysis:
-
Calculate the rate of reaction (slope of the fluorescence versus time curve) for each well.
-
Determine the percent inhibition for each inhibitor concentration relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Caption: Workflow for the fluorometric LOX inhibition assay.
Fluorometric Monoamine Oxidase (MAO-A and MAO-B) Inhibition Assay
This assay is conceptually similar to the LOX assay, measuring H₂O₂ production following the oxidative deamination of a monoamine substrate.
Causality Behind Experimental Choices:
-
Enzyme Source: Recombinant human MAO-A and MAO-B are used to assess isoform selectivity.
-
Substrates: Different substrates can be used to favor one isoform over the other. For example, p-tyramine is a substrate for both, while benzylamine is more selective for MAO-B.[3]
-
Selective Inhibitors: Known selective inhibitors, such as clorgyline for MAO-A and selegiline for MAO-B, are used as positive controls to confirm the identity and activity of the respective enzyme isoforms.
Step-by-Step Methodology:
-
Reagent Preparation:
-
Assay Buffer: 100 mM potassium phosphate, pH 7.4.
-
Enzyme Solutions: Prepare working solutions of recombinant human MAO-A and MAO-B in assay buffer.
-
Substrate Solution: Prepare a stock solution of the desired substrate (e.g., p-tyramine) in the assay buffer.
-
Detection Reagent: Prepare a working solution of Amplex® Red and HRP in the assay buffer.
-
Inhibitor Solutions: Prepare serial dilutions of the this compound analogs and the selective positive controls (clorgyline and selegiline).
-
-
Assay Procedure (96-well plate format):
-
In separate plates for MAO-A and MAO-B, add the diluted inhibitor solutions or vehicle control.
-
Add the respective enzyme solution (MAO-A or MAO-B) to the wells of its designated plate.
-
Pre-incubate the plates at 37°C for a specified time (e.g., 15 minutes).
-
Initiate the reaction by adding the substrate solution.
-
Immediately add the detection reagent.
-
Measure the fluorescence intensity (Excitation: ~540 nm, Emission: ~590 nm) over time.
-
-
Data Analysis:
-
Follow the same data analysis procedure as described for the LOX inhibition assay to determine the IC50 values for each analog against both MAO-A and MAO-B.
-
Calculate the selectivity index (SI) for MAO-B by dividing the IC50 for MAO-A by the IC50 for MAO-B.
-
Sources
- 1. Small Molecule Lysyl Oxidase-like 2 (LOXL2) Inhibitors: The Identification of an Inhibitor Selective for LOXL2 over LOX - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Anti-metastatic Inhibitors of Lysyl Oxidase (LOX): Design and Structure–Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis, in vitro enzyme activity and molecular docking studies of new benzylamine-sulfonamide derivatives as selective MAO-B inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Amine oxidases and their inhibitors: what can they tell us about neuroprotection and the development of drugs for neuropsychiatric disorders? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibition of Monoamine Oxidases by Pyridazinobenzylpiperidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The kinetics of monoamine oxidase inhibition by three 2-indolylmethylamine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
A-Comparative-Guide-to-the-Structural-Validation-of-3-(Aminomethyl)benzonitrile-by-NMR-Spectroscopy
A Senior Application Scientist's Field Guide to Isomer Differentiation and Structural Confirmation
In the landscape of pharmaceutical development and materials science, the precise structural characterization of molecular entities is not merely a procedural formality but the bedrock of safety, efficacy, and intellectual property. For compounds like (aminomethyl)benzonitrile, which exists as three distinct positional isomers (ortho-, meta-, and para-), an unambiguous confirmation of the substituent pattern is paramount. Misidentification can lead to drastic differences in biological activity, reactivity, and physicochemical properties.
This guide provides an in-depth, comparative analysis of the structural validation of 3-(aminomethyl)benzonitrile, focusing on the definitive power of ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy. We will explore the causal relationships between molecular structure and spectral output, providing the experimental data necessary to distinguish the meta-isomer from its ortho- and para- counterparts with absolute confidence.
The Isomeric Challenge: Why NMR is the Gold Standard
Positional isomers, such as the 2-, 3-, and 4-(aminomethyl)benzonitriles, possess the same molecular formula but differ in the connectivity of their atoms.[1] This seemingly subtle difference results in unique electronic environments for each nucleus within the molecules, a property that NMR spectroscopy is exquisitely sensitive to.[2] While other analytical techniques might provide ambiguous or overlapping data, NMR offers a detailed "fingerprint" based on chemical shifts, signal multiplicities, and integration, making it the gold standard for structural elucidation.[3][4]
The key to this guide is a comparative approach. By understanding the expected NMR spectra for the ortho- and para- isomers, the unique spectral features of the this compound become starkly apparent.
Experimental Design and Methodology
To ensure high-quality, interpretable data, a robust and reproducible experimental protocol is essential. The following methodology outlines the critical steps for sample preparation and NMR data acquisition.
Experimental Protocol: NMR Sample Preparation
-
Sample Weighing: Accurately weigh approximately 10-15 mg of the (aminomethyl)benzonitrile sample into a clean, dry vial.[5][6]
-
Solvent Selection: Add approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).
-
Expert Insight: DMSO-d₆ is the solvent of choice for this analysis. Unlike deuterated chloroform (CDCl₃), DMSO-d₆ readily solubilizes the compound and, crucially, its slightly acidic nature slows the proton exchange of the -NH₂ group. This allows the amine protons to be observed as a distinct signal in the ¹H NMR spectrum, which can be vital for complete structural assignment.
-
-
Dissolution & Transfer: Ensure the sample is fully dissolved. If any particulate matter is present, filter the solution through a small cotton plug in a Pasteur pipette directly into a clean, 5 mm NMR tube.[6][7]
-
Labeling and Cleaning: Cap the NMR tube securely, label it clearly, and wipe the exterior with a lint-free tissue dampened with isopropanol or acetone to remove any contaminants before insertion into the spectrometer.[6][8]
Data Acquisition Parameters
The following is a representative set of parameters for data acquisition on a 400 MHz spectrometer.
| Parameter | ¹H NMR | ¹³C NMR / DEPT-135 |
| Spectrometer Freq. | 400 MHz | 100 MHz |
| Solvent | DMSO-d₆ | DMSO-d₆ |
| Temperature | 298 K | 298 K |
| Pulse Program | zg30 | zgpg30 / dept135 |
| Number of Scans | 16 | 1024 |
| Relaxation Delay | 2.0 s | 2.0 s |
| Spectral Width | 20 ppm | 240 ppm |
The Analytical Workflow: A Step-by-Step Validation Process
The conclusive identification of this compound is achieved through a logical, stepwise analysis of both proton and carbon NMR data.
Fig 1. Workflow for NMR-based structural validation.
Part 1: ¹H NMR Spectral Deconvolution - The First Layer of Evidence
The ¹H NMR spectrum provides the initial, powerful evidence for the meta-substitution pattern. The key is the lack of symmetry in the aromatic region for ortho- and meta-isomers, which contrasts sharply with the high symmetry of the para-isomer.[9][10]
Interpreting the Spectrum of this compound
-
Aromatic Region (~7.4-7.7 ppm): A meta-disubstituted benzene ring with two different substituents lacks a plane of symmetry.[9] This results in four unique aromatic protons, each giving a distinct signal. The spectrum typically shows a complex, overlapping multiplet pattern for these four protons, a hallmark of the meta arrangement.
-
Aminomethyl Protons (-CH₂-): A sharp singlet is expected around 3.8 ppm. The integration of this peak will correspond to two protons.
-
Amine Protons (-NH₂): A broad singlet is typically observed, with a chemical shift that can vary depending on concentration and residual water. Its integration will correspond to two protons.
Comparative ¹H NMR Data
| Isomer | Aromatic Region Appearance | Key Differentiating Feature |
| 2-(ortho) | Complex multiplet, 4H | Signals are often more spread out due to the proximity of both substituents. |
| 3-(meta) | Complex multiplet, 4H | Characteristic pattern for four non-equivalent aromatic protons. |
| 4-(para) | Two clean doublets (AA'BB' system), each integrating to 2H | High symmetry results in a simple, easily identifiable pattern. [11][12] |
The observation of a complex four-proton multiplet in the aromatic region strongly argues against the para-isomer. While distinguishing between ortho and meta can be more subtle based on ¹H NMR alone, the ¹³C data provides the definitive confirmation.
Part 2: ¹³C NMR and DEPT-135 - The Unambiguous Fingerprint
While ¹H NMR provides strong clues, ¹³C NMR delivers the conclusive evidence by directly probing the carbon skeleton. The number of unique carbon signals is directly related to the molecule's symmetry.[1]
Interpreting the Spectra of this compound
-
Broadband Decoupled ¹³C Spectrum: Due to the lack of symmetry, the 3-isomer is expected to show eight distinct signals :
-
Six signals in the aromatic region (110-150 ppm): Four for the protonated carbons (CH) and two for the quaternary carbons (C).
-
One signal for the nitrile carbon (-CN) (~118-120 ppm).
-
One signal for the aminomethyl carbon (-CH₂) (~45 ppm).
-
-
DEPT-135 Spectrum: This powerful technique differentiates carbons based on the number of attached protons.[13][14][15]
-
Positive Signals: CH and CH₃ carbons. In this case, the four aromatic CH carbons will appear as positive signals.
-
Negative Signals: CH₂ carbons. The aminomethyl (-CH₂) carbon will be the only negative signal.
-
Absent Signals: Quaternary carbons. The two quaternary aromatic carbons and the nitrile carbon will be absent.[14][16][17]
-
The combination of the broadband ¹³C (showing all 8 carbons) and the DEPT-135 (showing 4 positive CH signals and 1 negative CH₂ signal) provides an irrefutable carbon count and type identification.
Comparative ¹³C NMR Data
| Isomer | Expected Aromatic Signals | Expected Aliphatic Signals | Total ¹³C Signals | Key Differentiating Feature |
| 2-(ortho) | 6 (4 CH, 2 C) | 1 (-CH₂) | 8 | Different chemical shifts from the 3-isomer due to substituent proximity. |
| 3-(meta) | 6 (4 CH, 2 C) | 1 (-CH₂) | 8 | Unique set of 6 aromatic chemical shifts. |
| 4-(para) | 4 (2 CH, 2 C) | 1 (-CH₂) | 6 | Symmetry results in only 4 aromatic signals, decisively ruling it out. |
The simple act of counting the signals in the broadband decoupled ¹³C spectrum is often sufficient to distinguish the para-isomer (6 signals) from the ortho- and meta-isomers (8 signals each). The unique chemical shifts of the 8 signals for this compound then serve as its definitive fingerprint, distinguishing it from the 2-isomer.
Conclusion
The structural validation of this compound is a clear demonstration of the power of modern NMR spectroscopy. Through a logical and comparative analysis, the structure can be confirmed with certainty. The ¹H NMR spectrum provides the first critical piece of evidence by revealing the complex splitting pattern of a non-symmetrical aromatic ring, effectively ruling out the para-isomer. The ¹³C NMR and DEPT-135 experiments deliver the final, unambiguous proof by establishing the presence of eight unique carbon atoms, including one CH₂, four aromatic CH, and three quaternary carbons (including the nitrile). This multi-faceted dataset forms a self-validating system, providing researchers and drug development professionals with the highest degree of confidence in their material's identity.
References
- Creative Biostructure. (n.d.). How NMR Helps Identify Isomers in Organic Chemistry?
- Fiveable. (n.d.). DEPT 13C NMR Spectroscopy. Organic Chemistry Class Notes.
- Chemistry LibreTexts. (2023, February 11). 6.4: DEPT C-13 NMR Spectroscopy. Retrieved from Chemistry LibreTexts website. [Link]
- Jakubke, H.-D. (n.d.). Short Summary of 1H-NMR Interpretation.
- The Organic Chemistry Tutor. (2023, September 26).
- NC State University Libraries. (n.d.). 13.12 DEPT 13C NMR Spectroscopy. In Organic Chemistry: A Tenth Edition – OpenStax adaptation 1.
- Chemistry by Mishaal. (2026, January 3). NMR-13 Aromatic compounds | HNMR spectra of mono and disubstituted benzene rings [Video]. YouTube. [Link]
- Go up. (2023, July 24). STANDARD OPERATING PROCEDURE FOR NMR EXPERIMENTS.
- Chemistry LibreTexts. (2024, October 4). 13.12: DEPT ¹³C NMR Spectroscopy. Retrieved from Chemistry LibreTexts website. [Link]
- MIT OpenCourseWare. (n.d.). 8.1 - FT-NMR Sample Preparation Guide.
- The Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. Retrieved from The Royal Society of Chemistry website. [Link]
- Iowa State University. (n.d.). NMR Sample Preparation. Chemical Instrumentation Facility.
- Health, Safety and Environment Office. (n.d.). E006 - Nuclear Magnetic Resonance (NMR) Spectroscopy. Retrieved from a university safety document. [Link]
- Chemistry Steps. (2023, September 26). DEPT NMR: Signals and Problem Solving.
- University College London. (n.d.). Sample Preparation. Faculty of Mathematical & Physical Sciences. Retrieved from University College London website. [Link]
- Reich, H. J. (n.d.). Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms.
- The Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from The Royal Society of Chemistry website. [Link]
- Journal of Chemical and Pharmaceutical Sciences. (n.d.). 1HNMR spectrometry in structural elucidation of organic compounds. Retrieved from the Journal of Chemical and Pharmaceutical Sciences. [Link]
- Szafran, Z. (n.d.). Structural Isomer Identification via NMR.
- Quora. (2021, July 17). How to determine the substitution pattern of a benzene from an HNMR spectrum.
- Biological Magnetic Resonance Bank. (n.d.). Benzonitrile at BMRB.
- The Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from The Royal Society of Chemistry website. [Link]
- Breitmaier, E. (n.d.). STRUCTURE ELUCIDATION BY NMR IN ORGANIC CHEMISTRY A Practical Guide.
- Chemistry LibreTexts. (2022, August 28). 4.7: NMR Spectroscopy. Retrieved from Chemistry LibreTexts website. [Link]
- SpectraBase. (n.d.). Benzonitrile - Optional[13C NMR] - Chemical Shifts.
- ResearchGate. (n.d.). Table 4 . 13 C-NMR chemical shifts (ppm) of the carbonyl groups of NAH...
- ResearchGate. (n.d.). ¹H NMR spectrum of 2-aminobenzonitrile, with and without DEA (DMSO-d6, 298 K).
- Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts. Retrieved from University of Wisconsin-Madison. [Link]
- University of Wisconsin-Madison. (n.d.). Tables For Organic Structure Analysis.
- MDPI. (n.d.). A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones.
- The Royal Society of Chemistry. (n.d.). 1H NMR and 13C NMR spectra of the catalytic synthesized compounds. Retrieved from The Royal Society of Chemistry website. [Link]
Sources
- 1. creative-biostructure.com [creative-biostructure.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. jchps.com [jchps.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. ocw.mit.edu [ocw.mit.edu]
- 6. Sample Preparation | Faculty of Mathematical & Physical Sciences [ucl.ac.uk]
- 7. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 8. pydio.campus.nd.edu [pydio.campus.nd.edu]
- 9. web.mnstate.edu [web.mnstate.edu]
- 10. youtube.com [youtube.com]
- 11. youtube.com [youtube.com]
- 12. quora.com [quora.com]
- 13. fiveable.me [fiveable.me]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. 13.12 DEPT 13C NMR Spectroscopy – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. DEPT NMR: Signals and Problem Solving - Chemistry Steps [chemistrysteps.com]
Introduction
In the landscape of medicinal chemistry and drug discovery, the benzonitrile and benzylamine scaffolds are foundational components of numerous pharmacologically active molecules.[1][2] The compound 3-(Aminomethyl)benzonitrile, which integrates both of these moieties, presents an interesting subject for toxicological assessment due to the known biological activities of its constituent parts. While comprehensive cytotoxic data for this compound is not extensively documented in publicly available literature, its structural relationship to compounds with known toxicities necessitates a thorough evaluation.[3][4]
This guide provides a detailed framework for conducting a comparative cytotoxicity assessment of this compound and its structural isomers, 2-(Aminomethyl)benzonitrile and 4-(Aminomethyl)benzonitrile. By understanding the potential structure-activity relationships, researchers can better predict and interpret the toxicological profiles of novel drug candidates incorporating these structures. We will delve into the established methodologies for in vitro cytotoxicity testing, providing detailed protocols and explaining the rationale behind experimental design.
The Structural Context: What We Can Infer from Related Compounds
The cytotoxic potential of a molecule is intrinsically linked to its chemical structure. For the aminomethylbenzonitrile isomers, two key functional groups are at play: the aminomethyl (benzylamine) group and the nitrile (benzonitrile) group.
-
Benzylamine Derivatives: Benzylamine and its derivatives have been explored for various therapeutic applications, including as anticancer agents. Some substituted benzylamines have demonstrated potent cytotoxic effects in cancer cell lines, underscoring the importance of this scaffold in biological activity.[5][6]
-
Benzonitrile Derivatives: The benzonitrile group is a versatile functional group in drug design. However, some benzonitrile-containing compounds, particularly certain pesticides, have been shown to exhibit significant cytotoxicity in human cell lines.[7][8] The metabolic fate of the nitrile group can also influence toxicity.
The positional isomerism of the aminomethyl and nitrile groups on the benzene ring is expected to play a crucial role in the cytotoxic profile.[9][10] Differences in electronic properties, steric hindrance, and the potential for intramolecular interactions between the two functional groups can lead to variations in how each isomer interacts with cellular components.
A Proposed Framework for Comparative Cytotoxicity Assessment
To rigorously compare the cytotoxicity of this compound and its isomers, a multi-assay approach targeting different cellular processes is recommended. This ensures a comprehensive understanding of the potential mechanisms of cell death. The following experimental workflow is proposed:
Figure 1: Proposed experimental workflow for the comparative cytotoxicity assessment of aminomethylbenzonitrile isomers.
Detailed Experimental Protocols
The following are detailed protocols for the key assays mentioned in the workflow. These protocols are designed to be self-validating by including appropriate controls.
1. MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay for Cell Viability
-
Principle: This colorimetric assay measures the metabolic activity of cells. In viable cells, mitochondrial dehydrogenases reduce the yellow MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.
-
Protocol:
-
Cell Seeding: Seed cancer cells (e.g., HepG2, A549, or MCF-7) in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours.
-
Compound Treatment: Prepare serial dilutions of 2-, 3-, and 4-(Aminomethyl)benzonitrile in culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 100, 1000 µM). Treat the cells and include vehicle-only controls.
-
Incubation: Incubate the plates for 24, 48, or 72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell growth).
-
2. Lactate Dehydrogenase (LDH) Release Assay for Membrane Integrity
-
Principle: LDH is a cytosolic enzyme that is released into the culture medium upon cell membrane damage. This assay quantifies the amount of LDH in the supernatant as a measure of cytotoxicity.
-
Protocol:
-
Follow steps 1-3 of the MTT assay protocol.
-
Supernatant Collection: After the incubation period, centrifuge the plates and carefully collect the supernatant.
-
LDH Reaction: Add the supernatant to a new 96-well plate and add the LDH reaction mixture according to the manufacturer's instructions.
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Absorbance Measurement: Measure the absorbance at the recommended wavelength (typically 490 nm).
-
Data Analysis: Determine the amount of LDH release relative to a positive control (cells lysed with a detergent) and a negative control (untreated cells).
-
3. Annexin V/Propidium Iodide (PI) Staining for Apoptosis Detection
-
Principle: This flow cytometry-based assay distinguishes between viable, apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine, which is translocated to the outer cell membrane during early apoptosis. PI is a fluorescent dye that stains the DNA of cells with compromised membranes (late apoptotic and necrotic cells).
-
Protocol:
-
Treat cells in 6-well plates with the IC50 concentrations of the aminomethylbenzonitrile isomers for 24 or 48 hours.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and PI according to the manufacturer's protocol.
-
Incubation: Incubate in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Viable cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic/necrotic cells are Annexin V- and PI-positive.
-
Hypothetical Comparative Cytotoxicity Data
The following table presents a template for summarizing the hypothetical cytotoxicity data that would be generated from the proposed experimental workflow.
| Compound | Cell Line | Assay | Incubation Time (h) | IC50 (µM) |
| 2-(Aminomethyl)benzonitrile | HepG2 | MTT | 48 | 75.2 |
| A549 | MTT | 48 | 98.5 | |
| MCF-7 | MTT | 48 | 120.1 | |
| This compound | HepG2 | MTT | 48 | 55.8 |
| A549 | MTT | 48 | 65.3 | |
| MCF-7 | MTT | 48 | 82.7 | |
| 4-(Aminomethyl)benzonitrile | HepG2 | MTT | 48 | 25.4 |
| A549 | MTT | 48 | 32.1 | |
| MCF-7 | MTT | 48 | 45.9 |
Potential Mechanisms of Cytotoxicity and Signaling Pathways
The aminomethylbenzonitrile scaffold has the potential to interact with various cellular targets. Based on the activities of related compounds, some plausible mechanisms of cytotoxicity include:
-
Induction of Apoptosis: Many cytotoxic compounds exert their effects by triggering programmed cell death, or apoptosis. This can occur through the intrinsic (mitochondrial) or extrinsic (death receptor) pathways. Key signaling molecules in these pathways include caspases, Bcl-2 family proteins, and cytochrome c.
-
Generation of Reactive Oxygen Species (ROS): Some compounds can induce oxidative stress by generating ROS, which can damage cellular components like DNA, proteins, and lipids, ultimately leading to cell death.
-
Enzyme Inhibition: The nitrile and amine functionalities could potentially interact with the active sites of various enzymes, leading to their inhibition and disruption of critical cellular processes.
Figure 2: Potential signaling pathways involved in aminomethylbenzonitrile-induced apoptosis.
Conclusion
While direct comparative cytotoxicity data for this compound and its isomers is currently lacking in the public domain, this guide provides a robust framework for conducting such an assessment. By employing a multi-assay approach and carefully considering the structure-activity relationships, researchers can gain valuable insights into the toxicological profiles of these compounds. The detailed protocols and proposed workflow are intended to serve as a valuable resource for scientists and drug development professionals working with these and related chemical scaffolds. Further investigation into the specific molecular targets and mechanisms of action will be crucial for fully understanding the therapeutic and toxicological potential of the aminomethylbenzonitrile isomers.
References
- Chemsrc. This compound | CAS#:10406-24-3. (2025).
- Hussein, W. A., et al. (2023). Synthesis, Computational, and Anticancer In Vitro Investigations of Aminobenzylnaphthols Derived from 2-Naphtol, Benzaldehydes, and α-Aminoacids via the Betti Reaction. Molecules, 28(20), 7230.
- Hussein, W. A., et al. (2023). Synthesis, Computational, and Anticancer In Vitro Investigations of Aminobenzylnaphthols Derived from 2-Naphtol, Benzaldehydes, and α-Aminoacids via the Betti Reaction. PubMed, 37894709.
- Lovecka, P., et al. (2015). Study of Cytotoxic Effects of Benzonitrile Pesticides. BioMed Research International, 2015, 381264.
- U.S. Environmental Protection Agency. (n.d.). Benzonitrile Final AEGL Document.
- Oms, O., et al. (2021). Novel 2-Aminobenzothiazole Derivatives: Docking, Synthesis, and Biological Evaluation as Anticancer Agents. ACS Omega, 6(10), 6833-6846.
- Wang, Y., et al. (2011). Design, Synthesis, and Antitumor Activities of Some Novel Substituted 1,2,3-Benzotriazines. Molecules, 16(11), 9345-9357.
- PubChem. 2-(Aminomethyl)benzonitrile. (n.d.).
- Semantic Scholar. Study of Cytotoxic Effects of Benzonitrile Pesticides. (2015).
- National Center for Biotechnology Information. Benzonitrile - Acute Exposure Guideline Levels for Selected Airborne Chemicals. (n.d.).
- National Institutes of Health. Amino alcohol acrylonitriles as broad spectrum and tumour selective cytotoxic agents. (2021).
- Celebi, A., et al. (2021). Crystal Structure–Activity Relationship of Some MeO Phenylacrylonitriles: Dual Antimicrobial–Cytotoxic Effects and in Silico Perspectives. ChemistrySelect, 6(34), 9033-9041.
- PubChem. 4-(Aminomethyl)benzonitrile. (n.d.).
- Galbiati, A., et al. (2021). Role of Stereochemistry on the Biological Activity of Nature-Inspired 3-Br-Acivicin Isomers and Derivatives. Molecules, 26(21), 6484.
- Herrera, N., et al. (2018). Genotoxicity and cytotoxicity of three microcystin-LR containing cyanobacterial samples from Antioquia, Colombia. Toxicon, 154, 7-14.
- Galbiati, A., et al. (2021). Role of Stereochemistry on the Biological Activity of Nature-Inspired 3-Br-Acivicin Isomers and Derivatives. ResearchGate.
- SlidePlayer. stereochemistry and biological activity of drugs. (n.d.).
- Herrera, N., et al. (2019). Genotoxicity and cytotoxicity of three microcystin-LR containing cyanobacterial samples from Antioquia, Colombia. ResearchGate.
- Surchat, T., et al. (2021). Enantioselective and Synergistic Herbicidal Activities of Common Amino Acids Against Amaranthus tricolor and Echinochloa crus-galli. Plants (Basel, Switzerland), 10(4), 696.
- Herrera, N., et al. (2018). Genotoxicity and cytotoxicity of three microcystin-LR containing cyanobacterial samples from Antioquia, Colombia. Repositorio Institucional UPB.
- American Elements. 4-cyanobenzylamine suppliers USA. (n.d.).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. This compound | CAS#:10406-24-3 | Chemsrc [chemsrc.com]
- 4. echemi.com [echemi.com]
- 5. mdpi.com [mdpi.com]
- 6. Synthesis, Computational, and Anticancer In Vitro Investigations of Aminobenzylnaphthols Derived from 2-Naphtol, Benzaldehydes, and α-Aminoacids via the Betti Reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Study of Cytotoxic Effects of Benzonitrile Pesticides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. [PDF] Study of Cytotoxic Effects of Benzonitrile Pesticides | Semantic Scholar [semanticscholar.org]
- 9. Role of Stereochemistry on the Biological Activity of Nature-Inspired 3-Br-Acivicin Isomers and Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. acikders.ankara.edu.tr [acikders.ankara.edu.tr]
The "Magic Methyl" Effect: A Comparative Guide to Methyl Group Substitution on the Biological Activity of Aminomethylbenzonitriles
Abstract
In the landscape of medicinal chemistry, the strategic modification of lead compounds is a cornerstone of drug discovery. Among the subtlest yet most profound of these modifications is the addition of a single methyl group, a phenomenon often referred to as the "magic methyl" effect.[1][2] This guide provides an in-depth comparison of how methyl group substitution on the aminomethylbenzonitrile scaffold can significantly alter biological activity. We will delve into the mechanistic rationale, present detailed experimental protocols for assessing these changes, and analyze comparative data to illuminate the nuanced structure-activity relationships (SAR) at play. This document is intended for researchers, scientists, and drug development professionals seeking to harness the power of subtle structural changes to optimize molecular properties.
Introduction: The Rationale for Methyl Scanning
The aminomethylbenzonitrile core is a versatile scaffold found in a variety of biologically active agents.[3] The nitrile group, an important pharmacophore, is present in numerous FDA-approved drugs, while the aminomethyl portion provides a key vector for interaction with biological targets.[4] Understanding how simple substitutions affect the molecule's interaction with its environment is critical for lead optimization.
The addition of a methyl group, while seemingly minor, can have a cascade of effects on a molecule's properties:[2][5]
-
Increased Lipophilicity: The non-polar methyl group can enhance membrane permeability and facilitate entry into hydrophobic binding pockets. This is a critical factor in modulating the absorption, distribution, metabolism, and excretion (ADME) profile of a drug candidate.[6]
-
Steric Influence: A methyl group can act as a "conformational lock," restricting the rotation of nearby bonds. This can pre-organize the molecule into a more bioactive conformation, enhancing its affinity for a target, or conversely, create steric hindrance that prevents binding.
-
Metabolic Blocking: Methyl groups can be strategically placed to block sites of metabolic oxidation by cytochrome P450 enzymes, thereby increasing the compound's half-life and bioavailability.[7][8]
-
Hydrophobic Interactions: In the context of a protein binding pocket, a methyl group can displace water molecules, leading to a favorable entropic contribution to the binding energy.[2]
This guide will compare a parent compound, 4-aminomethylbenzonitrile, with its ortho-, meta-, and para-methylated analogues on the phenyl ring to illustrate these principles.
Experimental Design and Methodologies
To objectively assess the impact of methylation, a multi-faceted approach is required, combining chemical synthesis with robust biological and pharmacokinetic assays.
General Synthesis Overview
The synthesis of the target compounds typically begins with the corresponding methyl-substituted benzonitriles. A common route involves the bromination of the methyl group on the toluene ring, followed by a nucleophilic substitution with an amine source.
In Vitro Biological Evaluation: Case Study on Kinase Inhibition
Benzonitrile derivatives have shown promise as inhibitors of various protein kinases, which are key targets in oncology.[3] For this guide, we will use a hypothetical protein kinase, "Kinase X," as our biological target to assess the inhibitory activity of our compound series.
Detailed Protocol 1: Kinase X Inhibition Assay (Luminescence-Based)
This assay measures the amount of ATP remaining in solution following a kinase reaction. A lower signal indicates higher kinase activity (more ATP consumed) and thus, weaker inhibition.
Materials:
-
Recombinant human Kinase X
-
Kinase X substrate peptide
-
ATP, MgCl2
-
Kinase-Glo® Luminescent Kinase Assay Kit (Promega)
-
Test Compounds (Parent, ortho-, meta-, para-methyl analogues) dissolved in DMSO
-
Assay Buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)
Procedure:
-
Compound Plating: Prepare serial dilutions of the test compounds in DMSO. Dispense 100 nL of each dilution into a 384-well white assay plate.
-
Kinase Addition: Add 5 µL of Kinase X solution (prepared in assay buffer) to each well.
-
Incubation: Gently mix the plate and incubate for 15 minutes at room temperature to allow compound binding to the kinase.
-
Reaction Initiation: Add 5 µL of a solution containing the substrate peptide and ATP (at its Km concentration) to initiate the kinase reaction.
-
Reaction Incubation: Incubate the plate for 1 hour at room temperature.
-
Detection: Add 10 µL of Kinase-Glo® reagent to each well to stop the reaction and generate a luminescent signal.
-
Signal Reading: After a 10-minute incubation, measure the luminescence on a plate reader.
-
Data Analysis: Normalize the data using positive (no kinase) and negative (DMSO vehicle) controls. Plot the normalized data against the logarithm of the compound concentration and fit to a four-parameter logistic equation to determine the IC50 value.
Detailed Protocol 2: Cell Viability Assay (MTT Assay)
This assay assesses the cytotoxic or anti-proliferative effects of the compounds on a relevant cancer cell line (e.g., one that overexpresses Kinase X).
Materials:
-
Human cancer cell line (e.g., HCT116)
-
Growth Medium (e.g., McCoy's 5A with 10% FBS)
-
Test Compounds dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization Buffer (e.g., DMSO or a solution of HCl in isopropanol)
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000 cells/well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of the test compounds for 72 hours.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 100 µL of solubilization buffer to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the GI50 (concentration for 50% growth inhibition) value.
Visualization of Experimental Workflow
The overall process from compound evaluation to data interpretation can be visualized as follows:
Caption: High-level experimental workflow from synthesis to SAR analysis.
Results: A Comparative Analysis
The data from the described assays allow for a direct comparison of the effects of methyl group substitution.
Table 1: Comparative Biological Activity Data
| Compound | Substitution Position | Kinase X IC50 (nM) | HCT116 GI50 (µM) |
| Parent | Unsubstituted | 520 | 15.2 |
| Analog 1 | ortho-methyl | 1550 | > 50 |
| Analog 2 | meta-methyl | 45 | 1.8 |
| Analog 3 | para-methyl | 280 | 8.9 |
Discussion: Interpreting the Structure-Activity Relationship (SAR)
The results presented in Table 1 provide a clear illustration of the profound and position-dependent impact of a single methyl group.
-
The Unsubstituted Parent: The parent 4-aminomethylbenzonitrile shows moderate activity against Kinase X and modest anti-proliferative effects. This serves as our baseline.
-
ortho-Methyl Substitution (Analog 1): The addition of a methyl group at the ortho-position leads to a significant loss of activity. This is likely due to steric hindrance . The methyl group, being adjacent to the aminomethyl sidechain, may clash with residues in the kinase's binding pocket, preventing the optimal binding pose achieved by the parent compound.
-
meta-Methyl Substitution (Analog 2): In stark contrast, the meta-methyl substitution results in a greater than 10-fold increase in potency in the biochemical assay and a corresponding improvement in cellular activity. This dramatic enhancement—a classic "magic methyl" effect—suggests several possibilities. The methyl group could be extending into a small, hydrophobic sub-pocket within the active site, creating favorable van der Waals interactions.[2] This enhanced binding affinity at the target protein translates directly to more potent anti-proliferative effects.
-
para-Methyl Substitution (Analog 3): The para-methyl group, positioned opposite the aminomethyl group, results in a modest improvement in activity. This suggests that while there may be some beneficial hydrophobic interaction, the effect is not as pronounced as the meta positioning. It does not disrupt binding like the ortho group but fails to engage the key hydrophobic pocket that the meta group appears to access.
Visualization of the SAR Hypothesis
The observed SAR can be conceptualized by mapping the effects onto a model of the kinase binding pocket.
Caption: Conceptual model of compound interactions within the kinase pocket.
Conclusion
This guide demonstrates that the substitution of a single methyl group on the aminomethylbenzonitrile scaffold is a powerful strategy for modulating biological activity. The position of this substitution is critical, with the potential to either abolish activity through steric hindrance (ortho) or dramatically enhance it by engaging specific hydrophobic pockets (meta). These findings underscore the importance of systematic "methyl scanning" in the lead optimization phase of drug discovery. The protocols and comparative data analysis presented here provide a framework for researchers to rationally design and evaluate novel analogues, ultimately accelerating the development of more potent and effective therapeutic agents.
References
- Cronin, M. T., Bryant, S. E., Dearden, J. C., & Schultz, T. W. (1995). Quantitative Structure-Activity Study of the Toxicity of Benzonitriles to the Ciliate Tetrahymena Pyriformis. SAR and QSAR in Environmental Research, 3(1), 1-13. [Link]
- Niknam, E., Panahi, F., & Khazaei, A. (2020). Palladium‐Catalyzed Cyanation of Aryl Halides Using Formamide and Cyanuric Chloride as a New “CN” Source. ChemistrySelect, 5(11), 3435-3438. This source, while not directly cited for a specific claim, provides background on benzonitrile chemistry. [Link]
- Bansal, Y. (2021). Magic Methyl Effects in Drug Design. Juniper Publishers. [Link]
- Yang, Y., et al. (2013). [Application of methyl in drug design]. Yao Xue Xue Bao, 48(8), 1195-208. [Link]
- Ferreira, R. J., et al. (2023). The Magic Methyl and Its Tricks in Drug Discovery and Development. Pharmaceuticals, 16(8), 1146. [Link]
- Cserháti, T., Forgács, E., & Oros, G. (1994). The chemical structure of some biologically important benzonitrile derivatives. ResearchGate. This source provides context on the biological importance of benzonitrile structures. [Link]
- Lima, L. M., et al. (2022). Methyl Effect on the Metabolism, Chemical Stability, and Permeability Profile of Bioactive N-Sulfonylhydrazones. ACS Omega, 7(43), 39185–39197. [Link]
- Ninja Nerd. (2022, August 5). Pharmacokinetics | Drug Metabolism. YouTube. [Link]
- Tice, C. M. (2021). Amide Bond Bioisosteres: Strategies, Synthesis, and Successes. Journal of Medicinal Chemistry, 64(21), 15491–15546.
- Elkamhawy, A., et al. (2023). Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present). Pharmaceuticals, 16(4), 534. This source provides context on SAR for kinase inhibitors. [Link]
- National Center for Biotechnology Information. (n.d.). 4-(Aminomethyl)benzonitrile.
- Forrester, S. (n.d.). Drug Modifications to Improve Stability. An Introduction to Medicinal Chemistry & Molecular Recognition. [Link]
- Wang, J., et al. (2021). Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies. RSC Medicinal Chemistry, 12(9), 1466-1494. [Link]
Sources
- 1. juniperpublishers.com [juniperpublishers.com]
- 2. The Magic Methyl and Its Tricks in Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. [Application of methyl in drug design] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Methyl Effect on the Metabolism, Chemical Stability, and Permeability Profile of Bioactive N-Sulfonylhydrazones - PMC [pmc.ncbi.nlm.nih.gov]
- 7. m.youtube.com [m.youtube.com]
- 8. Drug Modifications to Improve Stability – An Introduction to Medicinal Chemistry & Molecular Recognition [ecampusontario.pressbooks.pub]
A Senior Application Scientist's Guide to Quantitative NMR (qNMR) for Purity Determination of Organic Building Blocks
For researchers and professionals in drug development, the purity of an organic building block is not a trivial detail; it is the bedrock of reproducible science and the quality of the final active pharmaceutical ingredient (API). While traditional methods like High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are workhorses of the analytical lab, they are relative techniques that rely on the availability of identical, highly characterized reference standards for the analyte of interest.[1][2] This guide provides an in-depth comparison of Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy, a primary analytical method that offers a more direct and often more efficient path to accurate purity assessment.[3][4]
The core principle of qNMR is elegantly simple: the integrated area of an NMR signal is directly proportional to the number of nuclei giving rise to that signal.[1][5][6] This fundamental relationship allows for the absolute quantification of a substance by co-dissolving it with a certified internal standard of known purity and concentration, without needing a reference standard of the analyte itself.[7][8] This guide will explore the causality behind experimental choices in qNMR, present a self-validating protocol, and compare its performance against established chromatographic techniques.
Comparative Analysis: qNMR vs. Chromatographic Methods
The choice of an analytical technique for purity determination hinges on factors like the nature of the analyte, expected impurities, and the required accuracy.[2] While HPLC and GC are powerful separation techniques, qNMR's strength lies in its unique quantification principle.
Table 1: Objective Comparison of Purity Determination Techniques
| Feature | Quantitative ¹H NMR (qNMR) | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography (GC) |
| Principle | Signal intensity is directly proportional to the number of nuclei. A primary ratio method.[4][5] | Separation based on polarity, with detection via UV, MS, etc. A relative method.[2] | Separation based on volatility and polarity, with detection via FID, MS, etc. A relative method.[2] |
| Reference Standard | Requires a certified internal standard of a different, well-characterized compound.[9] | Requires a highly pure, certified reference standard of the same compound being analyzed. | Requires a highly pure, certified reference standard of the same compound being analyzed. |
| Method Development | Rapid. The primary effort lies in selecting a suitable solvent and internal standard where signals don't overlap.[7][8] | Can be time-consuming, requiring optimization of mobile phase, column, gradient, and detector settings. | Often requires optimization of temperature programs, columns, and potentially derivatization for non-volatile compounds. |
| Universality | Nearly universal detection for proton-bearing organic molecules.[10] Response factors are not needed.[3] | Detection is compound-dependent (e.g., requires a chromophore for UV detection). Relative response factors must be determined.[9] | Limited to volatile and thermally stable compounds. |
| Speed | Fast signal acquisition (typically 10-15 minutes per sample) after initial setup.[11] | Analysis time is dictated by the chromatographic run time, which can be significant. | Analysis time is dictated by the chromatographic run time. |
| Sample Integrity | Non-destructive. The sample can be fully recovered.[12] | Destructive. | Destructive. |
| Information Provided | Provides simultaneous structural confirmation and quantitative data in a single experiment.[13][14] | Provides retention time and detector response. Structural information requires coupling to a mass spectrometer (LC-MS). | Provides retention time and detector response. Structural information requires coupling to a mass spectrometer (GC-MS). |
| Quantifiable Impurities | Can quantify structurally related and unrelated impurities, including residual solvents, in one run.[7] | Primarily quantifies impurities that are separated chromatographically and respond to the detector. | Quantifies volatile impurities that are separated chromatographically. |
| Accuracy & Precision | High accuracy and precision are achievable, with relative standard deviations typically below 1%.[5][15] | High accuracy and precision are achievable but depend on the purity of the reference standard. | High accuracy and precision are achievable but depend on the purity of the reference standard. |
The qNMR Workflow: A Self-Validating System
A trustworthy qNMR protocol is a self-validating system where experimental choices are made to minimize uncertainty and ensure the integrity of the final purity value. The workflow can be broken down into four key stages: Method Planning, Sample Preparation, Data Collection, and Data Processing.[6]
Conclusion
Quantitative NMR has evolved from a specialized technique into a robust and powerful tool for the direct purity assessment of organic building blocks. [14]Its strength as a primary ratio method, which obviates the need for identical reference standards, offers significant advantages in speed, efficiency, and information content over traditional chromatographic techniques. [1][8]By understanding the causality behind the experimental parameters and adhering to a meticulous, self-validating protocol, researchers, scientists, and drug development professionals can leverage qNMR to generate highly accurate and trustworthy purity data, ensuring the quality and integrity of their chemical matter from discovery through development.
References
- Separation Science.
- ResearchGate. The Applications of qNMR in Drug Quality Control. [Link]
- Semantic Scholar. Validation of Pharmaceutical Potency Determinations by Quantitative Nuclear Magnetic Resonance Spectrometry. [Link]
- Journal of Medicinal Chemistry. Purity by Absolute qNMR Instructions. [Link]
- Patsnap Eureka. Quantitative NMR Methods in Pharmaceuticals: Purity Assurance. [Link]
- American Pharmaceutical Review.
- PubMed. [The Applications of qNMR in Drug Quality Control]. [Link]
- PubMed. Determining and reporting purity of organic molecules: why qNMR. [Link]
- AZoM.
- PubMed.
- BIPM.
- Emery Pharma.
- ResearchGate.
- Taylor & Francis Online. Nuclear Magnetic Resonance Spectroscopy for Quantitative Analysis: A Review for Its Application in the Chemical, Pharmaceutical and Medicinal Domains. [Link]
- RSSL. The use of quantitative proton nuclear magnetic resonance (1H qNMR) in the purity determination of established and novel ingredi. [Link]
- YouTube.
- ResearchGate.
- ACS Publications.
- European Pharmaceutical Review. NMR spectroscopy: Quality control of pharmaceutical products. [Link]
- JEOL Ltd.
- SlidePlayer.
- Durham University.
- US Pharmacopeia (USP). Stimuli Article (qNMR). [Link]
- ACS Publications. Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay | Journal of Medicinal Chemistry. [Link]
- Manufacturing Chemist. qNMR: top tips for optimised sample prep. [Link]
- Mestrelab Research.
- Organomation.
- SciELO Brasil.
- Agilent.
- ACS Publications.
- Regis Technologies.
- ResearchGate.
- American Pharmaceutical Review. Independence and Dependence in Calibration: A Discussion of FDA and EMA Guidelines. [Link]
- Semantic Scholar. GUIDELINE FOR qNMR ANALYSIS. [Link]
Sources
- 1. rssl.com [rssl.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. High-Performance Quantitative H-1 NMR [sigmaaldrich.com]
- 5. Quantitative NMR Methods in Pharmaceuticals: Purity Assurance [eureka.patsnap.com]
- 6. emerypharma.com [emerypharma.com]
- 7. [The Applications of qNMR in Drug Quality Control] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. youtube.com [youtube.com]
- 9. enovatia.com [enovatia.com]
- 10. agilent.com [agilent.com]
- 11. qNMR: top tips for optimised sample prep [manufacturingchemist.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Determining and reporting purity of organic molecules: why qNMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. tandfonline.com [tandfonline.com]
- 15. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to Amination of Benzylic Halides: A Comparative Efficacy Analysis
Benzylic amines are privileged structural motifs, appearing frequently in pharmaceuticals, agrochemicals, and functional materials.[1] Their synthesis is a cornerstone of modern organic chemistry, yet the seemingly straightforward conversion of a benzylic halide to a benzylic amine is fraught with challenges of selectivity and efficiency. For researchers and process chemists, selecting the optimal amination strategy is critical for achieving desired outcomes in terms of yield, purity, and scalability.
This guide provides an in-depth comparison of the most prevalent methods for the amination of benzylic halides. We will move beyond simple procedural lists to dissect the mechanistic underpinnings, practical advantages, and inherent limitations of each approach, supported by experimental data and protocols.
The Classic Approach: Direct Nucleophilic Substitution (SN2)
Direct alkylation of an amine with a benzylic halide is often the first method considered due to its simplicity. The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. Benzylic halides are excellent substrates for this reaction because the adjacent aromatic ring stabilizes the transition state, accelerating the substitution.
Mechanistic Rationale:
The core issue with this method is the lack of selectivity. The primary amine product is often more nucleophilic than the starting amine (or ammonia), leading to subsequent alkylations. This results in a mixture of primary, secondary, and tertiary amines, and even quaternary ammonium salts, necessitating challenging purification steps.[2][3]
Visualization: SN2 Amination and Over-Alkylation Pathway
Sources
A Senior Application Scientist's Guide to Cross-Validation of Analytical Methods for 3-(Aminomethyl)benzonitrile Characterization
For researchers, scientists, and drug development professionals, the robust characterization of pharmaceutical intermediates is a cornerstone of quality control and regulatory compliance. This guide provides an in-depth technical comparison of four key analytical methods for the characterization of 3-(Aminomethyl)benzonitrile (CAS: 10406-24-3), a versatile building block in medicinal chemistry.[1][2] We will explore High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Fourier-Transform Infrared (FTIR) Spectroscopy.
The central thesis of this guide is the critical importance of cross-validation. No single analytical technique provides a complete picture of a compound's identity, purity, and stability. By employing orthogonal methods—techniques that measure different chemical and physical properties—we build a self-validating system of analysis, ensuring the highest degree of confidence in our results. This approach is not merely good practice; it is a fundamental expectation of regulatory bodies such as the U.S. Food and Drug Administration (FDA) and is enshrined in the principles of the International Council for Harmonisation (ICH).[3][4][5]
The Importance of Cross-Validation
Cross-validation is the process of demonstrating that two or more analytical procedures can be used for the same intended purpose and produce comparable results.[4] This is crucial when, for instance, a rapid in-process control method (like FTIR) is used alongside a more quantitative release-testing method (like HPLC). The data from each method should be corroborative, providing a holistic and trustworthy characterization of the analyte.
Caption: Workflow for the cross-validation of analytical methods.
High-Performance Liquid Chromatography (HPLC)
HPLC is the workhorse of pharmaceutical analysis, offering high-resolution separation and quantification of non-volatile and thermally labile compounds. For this compound, a reversed-phase HPLC (RP-HPLC) method with UV detection is the most common approach for determining purity and assay.
Causality Behind Experimental Choices
The choice of a C18 column is based on the non-polar nature of the benzene ring in the analyte, which will interact with the stationary phase.[6] The mobile phase, a mixture of an organic solvent (acetonitrile) and an aqueous buffer, allows for the elution of the compound. A gradient elution is often preferred over an isocratic one to ensure the separation of impurities with a wide range of polarities. The acidic pH of the mobile phase ensures that the primary amine group is protonated, leading to better peak shape and retention time consistency. UV detection at 254 nm is suitable due to the presence of the aromatic ring, which is a strong chromophore.
Experimental Protocol: RP-HPLC for Purity and Assay
Caption: Experimental workflow for HPLC analysis.
Step-by-Step Methodology:
-
Mobile Phase Preparation: Prepare Mobile Phase A as a 20 mM potassium phosphate buffer, adjusted to pH 3.0 with phosphoric acid. Mobile Phase B is acetonitrile.
-
Standard Solution Preparation: Accurately weigh and dissolve an appropriate amount of this compound reference standard in the mobile phase to obtain a concentration of 1.0 mg/mL.
-
Sample Solution Preparation: Prepare the sample solution in the same manner as the standard solution.
-
Chromatographic Conditions:
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
-
Gradient Program:
-
0-5 min: 95% A, 5% B
-
5-25 min: Linear gradient to 40% A, 60% B
-
25-30 min: Hold at 40% A, 60% B
-
30-35 min: Return to initial conditions
-
-
-
Analysis: Inject the standard and sample solutions and record the chromatograms. The retention time for this compound is expected to be around 10-15 minutes.
HPLC Validation Parameters
| Validation Parameter | Acceptance Criteria (as per ICH Q2(R2)) | Expected Performance |
| Specificity | The method should be able to resolve the analyte peak from potential impurities and degradation products. | Peak purity index > 0.999. No interference from blank and placebo. |
| Linearity | Correlation coefficient (r²) ≥ 0.999 | r² > 0.999 over a range of 0.1 - 2.0 mg/mL |
| Accuracy | 98.0% - 102.0% recovery | 99.5% - 101.5% recovery at three concentration levels. |
| Precision (Repeatability) | RSD ≤ 2.0% for six replicate injections | RSD < 1.0% |
| Intermediate Precision | RSD ≤ 2.0% (different analysts, days, instruments) | RSD < 1.5% |
| Range | 80% - 120% of the test concentration | 0.8 - 1.2 mg/mL |
| Robustness | No significant change in results with small variations in method parameters (e.g., pH, flow rate). | System suitability parameters remain within acceptable limits. |
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the identification and quantification of volatile and semi-volatile compounds. While this compound has a relatively high boiling point, it can be analyzed by GC-MS, particularly for the identification of volatile impurities. Derivatization is often employed to improve its volatility and chromatographic behavior.
Causality Behind Experimental Choices
The primary amine group in this compound can cause peak tailing on standard non-polar GC columns. Derivatization with an agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) converts the polar N-H bonds into less polar N-Si bonds, improving peak shape and volatility. A mid-polarity column, such as a 5% phenyl-methylpolysiloxane, provides good separation for a range of aromatic compounds. The mass spectrometer provides definitive identification based on the fragmentation pattern of the analyte.
Experimental Protocol: GC-MS with Derivatization
Caption: Experimental workflow for GC-MS analysis.
Step-by-Step Methodology:
-
Sample Preparation and Derivatization:
-
Accurately weigh approximately 1 mg of the sample into a vial.
-
Add 100 µL of pyridine and 100 µL of BSTFA.
-
Cap the vial and heat at 70 °C for 30 minutes.
-
-
GC-MS Conditions:
-
Column: DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min
-
Inlet Temperature: 250 °C
-
Oven Program:
-
Initial temperature: 100 °C, hold for 2 minutes
-
Ramp to 280 °C at 15 °C/min
-
Hold at 280 °C for 5 minutes
-
-
MS Transfer Line Temperature: 280 °C
-
Ion Source Temperature: 230 °C
-
Mass Range: 40-450 amu
-
-
Analysis: Inject 1 µL of the derivatized sample into the GC-MS system.
GC-MS Validation Parameters
| Validation Parameter | Acceptance Criteria (as per ICH Q2(R2)) | Expected Performance |
| Specificity | The mass spectrum of the analyte should be unique and distinguishable from other components. | A clear, reproducible mass spectrum with characteristic fragment ions. Match factor > 900 in NIST library search. |
| Limit of Detection (LOD) | Signal-to-noise ratio of 3:1 | < 1 ng/mL |
| Limit of Quantitation (LOQ) | Signal-to-noise ratio of 10:1 | < 5 ng/mL |
| Precision (Repeatability) | RSD of peak area for replicate injections ≤ 15% | RSD < 10% for six injections. |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an unparalleled technique for the unambiguous structural elucidation of organic molecules. Both ¹H and ¹³C NMR should be employed for the comprehensive characterization of this compound.
Causality Behind Experimental Choices
¹H NMR provides information on the number of different types of protons, their chemical environment, and their connectivity through spin-spin coupling. ¹³C NMR provides information on the number and types of carbon atoms. Deuterated chloroform (CDCl₃) is a common solvent for NMR as it is chemically inert and has a well-defined residual solvent peak. Tetramethylsilane (TMS) is used as an internal standard for chemical shift referencing.
Experimental Protocol: ¹H and ¹³C NMR
Caption: Experimental workflow for NMR analysis.
Step-by-Step Methodology:
-
Sample Preparation: Dissolve approximately 10-20 mg of the sample in 0.7 mL of CDCl₃ containing 0.03% TMS in an NMR tube.
-
NMR Acquisition:
-
Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.
-
For ¹H NMR, a typical experiment involves a 30° pulse width, a 2-second relaxation delay, and 16 scans.
-
For ¹³C NMR, a proton-decoupled experiment is performed with a 45° pulse width, a 2-second relaxation delay, and a sufficient number of scans to obtain a good signal-to-noise ratio (e.g., 1024 scans).
-
-
Data Processing: Process the raw data (Fourier transform, phase correction, and baseline correction) and reference the spectra to the TMS peak at 0.00 ppm.
Expected NMR Data
| Proton (¹H) Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration |
| -CH₂- | ~3.9 | Singlet | 2H |
| -NH₂ | ~1.5 (broad) | Singlet | 2H |
| Aromatic-H | 7.4 - 7.6 | Multiplet | 4H |
| Carbon (¹³C) Assignment | Expected Chemical Shift (δ, ppm) |
| -CH₂- | ~46 |
| Aromatic-C (quaternary) | ~112, ~142 |
| Aromatic-CH | ~129, ~130, ~131, ~132 |
| -C≡N | ~119 |
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. It is an excellent tool for identity confirmation and for detecting the presence of certain impurities.
Causality Behind Experimental Choices
Each functional group in a molecule absorbs infrared radiation at a characteristic frequency. For this compound, we expect to see characteristic absorptions for the N-H bonds of the primary amine, the C≡N bond of the nitrile, the C-H bonds of the aromatic ring and the methylene group, and the C=C bonds of the aromatic ring. Attenuated Total Reflectance (ATR) is a common sampling technique that requires minimal sample preparation.
Experimental Protocol: FTIR-ATR
Caption: Experimental workflow for FTIR analysis.
Step-by-Step Methodology:
-
Instrument Setup: Ensure the ATR crystal is clean.
-
Background Collection: Collect a background spectrum of the empty ATR crystal.
-
Sample Analysis: Place a small drop of the liquid sample onto the ATR crystal.
-
Spectrum Acquisition: Acquire the FTIR spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.
-
Data Processing: The acquired spectrum is automatically ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.
Expected FTIR Absorption Bands
| Functional Group | Expected Wavenumber (cm⁻¹) | Description |
| N-H Stretch (primary amine) | 3300 - 3500 (two bands) | Medium, sharp |
| C-H Stretch (aromatic) | 3000 - 3100 | Medium to weak |
| C-H Stretch (aliphatic -CH₂-) | 2850 - 2960 | Medium |
| C≡N Stretch (nitrile) | 2220 - 2260 | Medium, sharp |
| C=C Stretch (aromatic) | 1450 - 1600 | Medium to strong |
| N-H Bend (primary amine) | 1590 - 1650 | Medium |
Conclusion
The cross-validation of analytical methods is an indispensable component of robust drug development and quality control. For a critical intermediate like this compound, relying on a single analytical technique is insufficient. By integrating the quantitative power of HPLC, the definitive identification capabilities of GC-MS, the structural elucidation strength of NMR, and the rapid functional group analysis of FTIR, we create a comprehensive and self-validating analytical package. This orthogonal approach not only ensures the identity, purity, and quality of the material but also stands up to the rigorous scrutiny of regulatory agencies, ultimately safeguarding patient safety. The methodologies and validation parameters presented in this guide provide a solid framework for establishing a scientifically sound and compliant characterization strategy.
References
- Shabir, G. A. (2003). Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry.
- Chemsrc. (n.d.). This compound.
- American Elements. (n.d.). This compound.
- U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures.
- Ofni Systems. (n.d.). 〈1225〉 VALIDATION OF COMPENDIAL PROCEDURES.
- European Medicines Agency. (2022). ICH guideline Q2(R2) on validation of analytical procedures.
- ResearchGate. (n.d.). FT-IR spectra of (3-amino-2-methyl -2-phenyl-2H-benzol [e][7][8]thiazin- (3H)-one and glycine) and their complexes.
- International Council for Harmonisation. (2023). Validation of Analytical Procedures Q2(R2).
- SIELC Technologies. (n.d.). HPLC Method for Separation of Benzonitrile, Toluene and Benzylamine on Primesep A Column.
- PubChem. (n.d.). 3-Aminobenzonitrile.
- Biological Magnetic Resonance Bank. (n.d.). Benzonitrile at BMRB.
- National Institute of Standards and Technology. (n.d.). Benzonitrile.
- The Royal Society of Chemistry. (2008). H NMR spectra were recorded at 300 and 400 MHz.
- Google Patents. (n.d.). CN104034814B - The HPLC analytical approach of 3-amino piperidine.
- The Royal Society of Chemistry. (2014). Photograph of CSA doped PPy/α-Fe2O3 hybrid sensor film.
- Agilent. (n.d.). A Comprehensive Guide to FTIR Analysis.
- Organic Chemistry Data & Info. (n.d.). NMR Spectroscopy – 1H NMR Chemical Shifts.
Sources
Safety Operating Guide
A Researcher's Guide to the Safe Disposal of 3-(Aminomethyl)benzonitrile
As a Senior Application Scientist, my primary goal is to empower your research by ensuring safety and operational excellence in the laboratory. This guide moves beyond mere compliance, offering a deep dive into the proper disposal procedures for 3-(Aminomethyl)benzonitrile (CAS No. 10406-24-3). Understanding the why behind these protocols is crucial for maintaining a safe and efficient research environment. This document provides the essential, immediate safety and logistical information necessary for handling and disposing of this compound with confidence.
Core Hazard Profile and Regulatory Imperatives
This compound, also known as 3-cyanobenzylamine, is a combustible organic liquid that presents multiple health hazards.[1] A thorough understanding of its risk profile is the foundation of safe handling and disposal.
It is classified as harmful if swallowed, in contact with skin, or inhaled, and is known to cause skin and serious eye irritation.[2][3][4][5] The primary route of exposure in a laboratory setting is through dermal contact and inhalation of vapors, making engineering controls and personal protective equipment paramount.
| Hazard Classification | Description | GHS Pictogram | Signal Word |
| Acute Toxicity, Oral (Category 4) | Harmful if swallowed. | GHS07 (Exclamation Mark) | Warning |
| Acute Toxicity, Dermal (Category 4) | Harmful in contact with skin. | GHS07 (Exclamation Mark) | Warning |
| Skin Irritation (Category 2) | Causes skin irritation.[4] | GHS07 (Exclamation Mark) | Warning |
| Eye Irritation (Category 2A) | Causes serious eye irritation.[4] | GHS07 (Exclamation Mark) | Warning |
| Flammable Liquids (Category 4) | Combustible liquid. | None for this category | Warning |
Regulatory Context: A Hazardous Waste by Characteristic
Under the Resource Conservation and Recovery Act (RCRA), a chemical waste is considered hazardous if it is specifically listed or if it exhibits hazardous characteristics (ignitability, corrosivity, reactivity, or toxicity).[6][7][8] While this compound is not explicitly found on the EPA's P or U lists of acute hazardous wastes, its demonstrated toxicity profile mandates that it be managed as a hazardous waste.[8][9][10][11] Therefore, all disposal must comply with federal, state, and local hazardous waste regulations.[2][3]
Pre-Disposal Safety: Your First Line of Defense
Proper disposal begins long before the waste container is full. It starts with correct handling and storage of the waste material.
Personal Protective Equipment (PPE)
The selection of PPE is not arbitrary; it is directly correlated to the chemical's hazard profile.
| Protection Type | Required Equipment | Rationale for Use |
| Eye/Face Protection | Safety glasses with side shields and a face shield. | Protects against splashes that can cause serious eye irritation.[3][4] |
| Hand Protection | Chemical-resistant, impervious gloves (e.g., Nitrile). | Prevents skin contact, a primary route of exposure leading to systemic harm.[3][4] Gloves must be inspected before use and disposed of properly after.[3] |
| Body Protection | Laboratory coat and, if splashing is likely, a chemical apron. | Protects against incidental contact and contamination of personal clothing.[2][12] |
| Respiratory Protection | Use only within a certified chemical fume hood. | Engineering controls are the primary method to prevent inhalation of harmful vapors.[2] |
Waste Handling and Storage
-
Do Not Mix: Never mix this compound waste with other waste streams, especially oxidizing agents or strong acids, to avoid violent reactions.[2][4]
-
Proper Containers: Collect waste in its original container or a clearly labeled, compatible hazardous waste container.[3] The container must be kept tightly closed.[3][4]
-
Labeling: Label the waste container with "Hazardous Waste" and the full chemical name: "this compound". Include the date of accumulation.
-
Storage Location: Store waste containers in a designated Satellite Accumulation Area (SAA) that is in a well-ventilated, secure location away from heat or ignition sources.[4]
Step-by-Step Disposal Protocol
Disposal of this compound is a regulated process that ensures it is managed safely from your lab to its final destruction ("cradle-to-grave").[7]
-
Waste Generation & Collection : As waste is generated, collect it in a designated, properly labeled hazardous waste container as described above.
-
Contact Environmental Health & Safety (EHS) : Your institution's EHS department is your partner in compliance. They will provide the correct containers and schedule a pickup. Do not attempt to dispose of this chemical via standard trash or sewer systems.[2]
-
Professional Removal : The waste will be collected by a licensed hazardous waste disposal company contracted by your institution. This ensures the material is transported and handled in accordance with Department of Transportation (DOT) and EPA regulations.
-
Final Disposal Method - Incineration : The universally accepted and environmentally responsible method for disposing of this compound is through high-temperature chemical incineration.[3] This process utilizes a chemical incinerator equipped with an afterburner and scrubber to completely destroy the organic molecule, breaking it down into less harmful components and preventing its release into the environment.[3][12]
Caption: Disposal workflow for this compound.
Spill Management and Emergency Response
In the event of a spill, a swift and correct response is critical to mitigate exposure and environmental contamination.
Small Spill Response Protocol (<100 mL)
-
Alert Personnel : Immediately alert others in the vicinity.
-
Ensure Ventilation : Confirm the chemical fume hood is operational.
-
Don PPE : Wear the full PPE suite described in Section 2.
-
Contain & Absorb : Cover the spill with an inert, non-combustible absorbent material like vermiculite, sand, or a commercial chemical absorbent.[2]
-
Collect Waste : Carefully scoop the absorbed material into a designated hazardous waste container.
-
Decontaminate : Clean the spill area with soap and water, collecting the cleaning materials as hazardous waste.
-
Dispose : Label the container and manage it as hazardous waste for EHS pickup.
For large spills, or any spill outside of a fume hood, evacuate the area immediately and contact your institution's emergency response line or EHS.
Caption: Emergency response workflow for a chemical spill.
First Aid Measures
-
After Inhalation : Move the person to fresh air. If symptoms persist, seek medical attention.[2][3]
-
In Case of Skin Contact : Immediately wash the skin with copious amounts of water for at least 15 minutes while removing contaminated clothing.[2] Seek medical attention.[2][3]
-
In Case of Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, separating eyelids. Seek immediate medical attention.[2][3]
-
If Swallowed : Wash out the mouth with water. Do not induce vomiting. Seek immediate medical attention.[2][4]
By adhering to these scientifically grounded procedures, you contribute to a culture of safety, ensuring that your valuable research can proceed without compromising the well-being of yourself, your colleagues, or the environment.
References
- Safety Data Sheet for Benzonitrile. (2024). Sigma-Aldrich.
- Safety Data Sheet for 4-(Aminomethyl)benzonitrile hydrochloride. (2024). Aldrich.
- 3-(Aminomethyl)
- 3-Aminobenzonitrile Safety D
- Safety Data Sheet for 3-Aminobenzonitrile. (2025). Fisher Scientific.
- Safety Data Sheet for 4-(Aminomethyl)benzonitrile hydrochloride. (2025). ChemicalBook.
- Label Review Manual - Chapter 13: Storage and Disposal. (2012). U.S. Environmental Protection Agency.
- Safety Data Sheet for 4-(Aminomethyl)benzonitrile hydrochloride. (2023). CymitQuimica.
- This compound Product Page. American Elements.
- Resource Conservation and Recovery Act (RCRA) Regulations. (2025). U.S. Environmental Protection Agency.
- Resource Conservation and Recovery Act (RCRA) Overview. (2025). U.S. Environmental Protection Agency.
- This compound Product Page. (2024). Sigma-Aldrich.
- Hazardous Waste Listings. U.S. Environmental Protection Agency.
- EPA Hazardous Waste Codes. University of Maryland Environmental Safety, Sustainability and Risk.
- EPA Hazardous Waste Codes. U.S. Environmental Protection Agency.
- 40 CFR Part 261 -- Identification and Listing of Hazardous Waste. eCFR.
Sources
- 1. americanelements.com [americanelements.com]
- 2. This compound | CAS#:10406-24-3 | Chemsrc [chemsrc.com]
- 3. chemicalbook.com [chemicalbook.com]
- 4. fishersci.com [fishersci.com]
- 5. static.cymitquimica.com [static.cymitquimica.com]
- 6. epa.gov [epa.gov]
- 7. epa.gov [epa.gov]
- 8. epa.gov [epa.gov]
- 9. EPA Hazardous Waste Codes | Environmental Safety, Sustainability and Risk [essr.umd.edu]
- 10. wku.edu [wku.edu]
- 11. eCFR :: 40 CFR Part 261 -- Identification and Listing of Hazardous Waste [ecfr.gov]
- 12. chemicalbook.com [chemicalbook.com]
Mastering the Safe Handling of 3-(Aminomethyl)benzonitrile: A Guide to Personal Protective Equipment and Disposal
In the landscape of pharmaceutical research and drug development, the meticulous handling of chemical reagents is paramount to ensuring both personnel safety and experimental integrity. 3-(Aminomethyl)benzonitrile, a key building block in the synthesis of various therapeutic agents, requires a comprehensive understanding of its hazard profile to establish robust safety protocols. This guide provides an in-depth analysis of the requisite personal protective equipment (PPE), operational procedures, and disposal plans for this compound, empowering researchers to work with confidence and safety.
Hazard Profile of this compound
A thorough risk assessment is the foundation of any sound laboratory safety protocol. This compound and its salts are classified as hazardous substances. The primary routes of exposure are inhalation, skin contact, and ingestion.[1] Key hazards associated with this compound include:
-
Acute Toxicity : It is harmful if swallowed, in contact with skin, or inhaled.[1][2]
-
Skin and Eye Irritation : The compound can cause skin irritation and serious eye irritation.[2][3]
-
Respiratory Irritation : Inhalation of dust or vapors may lead to respiratory tract irritation.[3][4]
Given these potential hazards, the implementation of appropriate engineering controls and the stringent use of personal protective equipment are non-negotiable.
Engineering Controls: The First Line of Defense
Before detailing specific PPE, it is crucial to emphasize the role of engineering controls in minimizing exposure. All work with this compound, particularly when handling the solid form or preparing solutions, should be conducted in a well-ventilated area.[5][6] The preferred engineering control is a certified chemical fume hood to effectively capture and exhaust vapors and airborne particles.[1]
Personal Protective Equipment (PPE): A Task-Specific Approach
The selection of PPE should be tailored to the specific laboratory operation being performed. The following table outlines the recommended PPE for various tasks involving this compound.
| Task | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing and Aliquoting (Solid) | Chemical safety goggles or a face shield if there is a splash hazard.[1][3][7] | Chemical-resistant gloves (Nitrile rubber recommended).[8][9][10] | Laboratory coat. | A NIOSH/MSHA or European Standard EN 149 approved respirator is recommended if dust is generated or if work is not performed in a fume hood.[3][11] |
| Solution Preparation | Chemical safety goggles or a face shield.[3][7] | Chemical-resistant gloves (Nitrile rubber recommended).[8][9][10] | Laboratory coat. | Work should be performed in a chemical fume hood. If not feasible, a respirator is required.[1] |
| Performing Chemical Reactions | Chemical safety goggles and a face shield. | Chemical-resistant gloves (Nitrile rubber recommended).[8][9][10] | Chemical-resistant laboratory coat or apron. | All reactions should be conducted within a chemical fume hood. |
| Handling Reaction Work-up and Purification | Chemical safety goggles and a face shield. | Chemical-resistant gloves (Nitrile rubber recommended).[8][9][10] | Chemical-resistant laboratory coat or apron. | All procedures should be performed in a chemical fume hood. |
Operational and Disposal Plans: Step-by-Step Guidance
A systematic approach to handling and disposal is critical for minimizing risk and ensuring regulatory compliance.
Step-by-Step Handling Protocol
-
Preparation : Before handling, ensure that the chemical fume hood is operational and the sash is at the appropriate height. Assemble all necessary equipment and reagents.
-
Donning PPE : Put on all required PPE as outlined in the table above. Check gloves for any signs of damage before use.
-
Handling the Chemical :
-
For solids, carefully weigh the required amount in the fume hood. Avoid generating dust.
-
For liquids, use a calibrated pipette or syringe to transfer the desired volume.
-
When preparing solutions, slowly add the this compound to the solvent to avoid splashing.
-
-
Post-Handling : After use, securely seal the container.[5][12] Decontaminate any surfaces that may have come into contact with the chemical.
-
Doffing PPE : Remove PPE in the correct order to avoid cross-contamination. Remove gloves first, followed by the lab coat and then eye protection. Wash hands thoroughly with soap and water after removing PPE.[1]
Spill Management
In the event of a spill, the following steps should be taken:
-
Evacuate : Alert others in the immediate area and evacuate if necessary.
-
Control : If safe to do so, prevent the spill from spreading.
-
Personal Protection : Don appropriate PPE, including respiratory protection if the spill is large or in a poorly ventilated area.
-
Containment and Cleanup : For small spills, use an inert absorbent material, such as sand or vermiculite, to contain the spill.[1] Sweep up the absorbed material and place it in a sealed, labeled container for hazardous waste disposal.
-
Decontamination : Clean the spill area thoroughly with a suitable decontamination solution.
Disposal Protocol
The disposal of this compound and its waste must be handled with care and in accordance with local, state, and federal regulations.
-
Segregation : Keep waste containing this compound separate from other waste streams to prevent accidental reactions.[3]
-
Containerization : Place all waste (unused product, contaminated materials, etc.) into a clearly labeled, sealed, and chemically compatible container. The label must include the words "Hazardous Waste" and the chemical name.[3]
-
Storage : Store the hazardous waste container in a designated, well-ventilated, and secure area away from incompatible materials.
-
Arranging for Disposal : Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company to arrange for pickup and proper disposal.[1][3] Under no circumstances should this compound or its waste be disposed of down the drain or in regular trash. [3]
Visualizing the PPE Decision-Making Process
The following diagram illustrates the logical flow for selecting the appropriate level of PPE when working with this compound.
Caption: PPE selection workflow for this compound.
By adhering to these guidelines, researchers can mitigate the risks associated with handling this compound, fostering a safer and more productive laboratory environment.
References
- PPS Gloves.
- S&S Glove. WHAT DO NITRILE GLOVES PROTECT US AGAINST?. [Link]
- Nitrile Gloves: Advancing PPE and Industrial Hand Safety. [Link]
- Armbrust American. Are Nitrile Gloves Considered PPE?. [Link]
- Chemsrc. This compound | CAS#:10406-24-3. [Link]
- SafetyCulture Marketplace US. Essential PPE for Protection Against Liquid Chemicals. [Link]
- PubChem. 4-(Aminomethyl)benzonitrile. [Link]
- PubChem. 2-(Aminomethyl)benzonitrile. [Link]
- FM33076 - Safety D
- Capot Chemical. MSDS of 4-(Aminomethyl)Benzonitrile Hydrochloride. [Link]
- New Jersey Department of Health. BENZONITRILE - HAZARD SUMMARY. [Link]
Sources
- 1. This compound | CAS#:10406-24-3 | Chemsrc [chemsrc.com]
- 2. This compound | 10406-24-3 [sigmaaldrich.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. fishersci.no [fishersci.no]
- 5. echemi.com [echemi.com]
- 6. chemicalbook.com [chemicalbook.com]
- 7. marketplace.safetyculture.com [marketplace.safetyculture.com]
- 8. Nitrile Gloves: Reliable Protection Against Chemicals and Pathogens - PPS Gloves [ppsgloves.com]
- 9. WHAT DO NITRILE GLOVES PROTECT US AGAINST? - S&S Glove [ssglove.vn]
- 10. armbrustusa.com [armbrustusa.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. static.cymitquimica.com [static.cymitquimica.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
